molecular formula C5H5BrS B1271868 3-Bromo-4-methylthiophene CAS No. 30318-99-1

3-Bromo-4-methylthiophene

Cat. No.: B1271868
CAS No.: 30318-99-1
M. Wt: 177.06 g/mol
InChI Key: MBUSOPVRLCFJCS-UHFFFAOYSA-N
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Description

3-Bromo-4-methylthiophene is a useful research compound. Its molecular formula is C5H5BrS and its molecular weight is 177.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrS/c1-4-2-7-3-5(4)6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUSOPVRLCFJCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370584
Record name 3-Bromo-4-methylthiophene
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Molecular Weight

177.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30318-99-1
Record name 3-Bromo-4-methylthiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30318-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-methylthiophene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

electrophilic bromination of 4-methylthiophene using NBS

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Regioselective Electrophilic Bromination of 4-Methylthiophene using N-Bromosuccinimide

Abstract

This technical guide provides a comprehensive overview of the selective monobromination of 4-methylthiophene utilizing N-Bromosuccinimide (NBS) as the brominating agent. Thiophene heterocycles are foundational scaffolds in medicinal chemistry and organic electronics, and the ability to functionalize them with precision is paramount for the development of novel therapeutics and materials. This document details the underlying mechanistic principles governing the high regioselectivity of this transformation, offers a field-proven, step-by-step experimental protocol, and provides guidance on troubleshooting and product characterization. The synthesis of 2-bromo-4-methylthiophene is highlighted as a key process for generating versatile intermediates for further elaboration in drug discovery and materials science.

Introduction: The Strategic Importance of Brominated Thiophenes

Thiophene and its derivatives are a class of heterocyclic compounds that feature prominently in a multitude of commercial applications, from pharmaceuticals to advanced materials.[1][2] Their structural resemblance to benzene, coupled with unique electronic properties conferred by the sulfur atom, makes them privileged scaffolds in drug design. Brominated thiophenes, in particular, serve as critical building blocks for carbon-carbon bond formation, most notably in metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings.[3] These reactions are instrumental in constructing the complex molecular architectures of many modern drugs, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators. The targeted synthesis of 2-bromo-4-methylthiophene provides a bifunctional intermediate where the bromine atom serves as a handle for coupling, while the methyl group and the remaining C-H positions offer sites for further functionalization.

Mechanistic Principles: Achieving High Regioselectivity

The successful synthesis of the target compound hinges on a thorough understanding of the factors that control the reaction's regioselectivity. The outcome is governed by the inherent electronic properties of the thiophene ring.

Electrophilic Aromatic Substitution (SEAr) on the Thiophene Nucleus

The bromination of 4-methylthiophene is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[4][5] The thiophene ring, with its π-electron system, acts as a nucleophile, attacking an electrophilic bromine species (Br⁺) generated from NBS. The reaction proceeds through a two-step mechanism:

  • Attack and Formation of the Arenium Ion: The π-electrons of the thiophene ring attack the electrophile, forming a C-Br bond and a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[6] This initial step is the rate-determining step as it temporarily disrupts the ring's aromaticity.

  • Deprotonation and Aromatization: A weak base, typically the succinimide anion byproduct or the solvent, abstracts a proton from the same carbon atom that was attacked by the electrophile. This restores the aromatic π-system, yielding the final substituted product.[6]

Directing Effects and Regioselectivity

In the case of 4-methylthiophene, two primary factors dictate the position of bromination: the powerful directing effect of the sulfur atom and the weaker effect of the methyl group.

  • Sulfur Atom (α-Director): The sulfur atom can effectively stabilize the positive charge of the arenium ion intermediate via resonance when the attack occurs at either of the adjacent α-positions (C2 or C5). This stabilization is significantly greater than for an attack at the β-positions (C3 or C4), making α-substitution overwhelmingly favorable.[2]

  • Methyl Group (Ortho-, Para-Director): The methyl group at the C4 position is a weak activating group that directs electrophiles to its ortho positions (C3 and C5) and para position (no para position available).

When these effects are combined, the powerful α-directing effect of the sulfur atom dominates. Therefore, bromination will occur at one of the vacant α-positions: C2 or C5. Between these two, the C2 position is sterically less encumbered than the C5 position, which is adjacent to the methyl group. Consequently, the electrophilic attack preferentially occurs at the C2 position, leading to 2-bromo-4-methylthiophene as the major product.

Visualization of the Reaction Mechanism

The following diagram illustrates the formation of the more stable arenium ion intermediate from the attack at the C2 position, which rationalizes the observed regioselectivity.

Caption: SEAr mechanism showing the formation of the target product.

Reagent Selection and Reaction Control

The choice of reagent and reaction conditions is critical to maximize the yield of the desired monobrominated product while minimizing side reactions.

N-Bromosuccinimide (NBS) as the Optimal Brominating Agent

While elemental bromine (Br₂) can effect this transformation, N-Bromosuccinimide (NBS) is the superior reagent for several reasons:[7]

  • Safety and Handling: NBS is a crystalline solid that is significantly easier and safer to handle than the highly corrosive and volatile liquid bromine.

  • Controlled Electrophile Delivery: NBS provides a low, steady concentration of the electrophilic bromine species in solution. This controlled delivery helps to prevent runaway reactions and reduces the incidence of over-bromination.[8]

  • Reaction Selectivity: The reaction conditions used with NBS can be fine-tuned to favor electrophilic substitution over other pathways. In polar solvents like chloroform, DMF, or acetic acid, the N-Br bond is polarized, promoting an electrophilic mechanism.[9] Conversely, in non-polar solvents like carbon tetrachloride, especially in the presence of light or radical initiators, NBS promotes free-radical bromination of the methyl side-chain (the Wohl-Ziegler reaction), which is an undesired side reaction in this context.[8]

Suppressing Side Reactions

Two primary side reactions must be managed:

  • Over-bromination: The formation of 2,5-dibromo-4-methylthiophene can occur if an excess of NBS is used or if the reaction temperature is too high. This is mitigated by using a slight excess of the thiophene or precise 1:1 stoichiometry, maintaining low temperatures (0 °C) during NBS addition, and monitoring the reaction closely.[10]

  • Radical Side-Chain Bromination: To prevent bromination of the methyl group, the reaction must be shielded from light (e.g., by wrapping the flask in aluminum foil) and conducted in the absence of radical initiators.[11][12]

Experimental Protocol

This protocol describes the synthesis of 2-bromo-4-methylthiophene on a laboratory scale. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equiv.
4-Methylthiophene98.175.00 g (4.93 mL)50.91.0
N-Bromosuccinimide (NBS)177.989.06 g50.91.0
Chloroform (CHCl₃)-100 mL--
Sat. aq. Sodium Thiosulfate-50 mL--
Sat. aq. Sodium Bicarbonate-50 mL--
Brine-50 mL--
Anhydrous Magnesium Sulfate-~5 g--
Step-by-Step Synthesis Procedure
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a septum. Wrap the flask completely in aluminum foil to protect it from light.

  • Dissolution: Add 4-methylthiophene (5.00 g, 50.9 mmol) to the flask and dissolve it in 100 mL of chloroform.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

  • NBS Addition: Carefully add N-bromosuccinimide (9.06 g, 50.9 mmol) to the stirred solution in small portions over 20-30 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

Work-up and Purification
  • Quenching: Pour the reaction mixture into a separatory funnel containing 50 mL of saturated aqueous sodium thiosulfate solution to quench any unreacted electrophilic bromine. Shake well and observe the disappearance of any orange/yellow color.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution (to remove succinimide), 50 mL of water, and finally 50 mL of brine.

  • Drying: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel (eluting with hexanes) to yield pure 2-bromo-4-methylthiophene as a colorless to pale yellow oil.

Experimental Workflow Diagram

Experimental Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve 4-methylthiophene in CHCl₃ B Cool to 0 °C A->B C Add NBS portion-wise (in dark) B->C D Stir at RT for 2-4h C->D E Quench with Na₂S₂O₃ D->E TLC/GC Check F Extract & Wash (NaHCO₃, H₂O, Brine) E->F G Dry over MgSO₄ F->G H Concentrate in vacuo G->H I Vacuum Distillation or Flash Chromatography H->I J Characterize Product I->J

Caption: Step-by-step experimental workflow for the synthesis.

Data Summary and Characterization

Table of Expected Reaction Outcomes
ParameterExpected Outcome
Product2-Bromo-4-methylthiophene
Molar Mass177.06 g/mol
Physical StateColorless to pale yellow oil
Expected Yield75-90%
Purity (Post-Purification)>98% (by GC)
Expected Spectroscopic Data

The structure of the final product, 2-bromo-4-methylthiophene, can be confirmed using nuclear magnetic resonance (NMR) spectroscopy. The predicted spectra are as follows:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ≈ 7.05 ppm (d, 1H, J ≈ 1.5 Hz, H5)

    • δ ≈ 6.80 ppm (d, 1H, J ≈ 1.5 Hz, H3)

    • δ ≈ 2.25 ppm (s, 3H, -CH₃)

    • Rationale: The thiophene protons will appear as doublets due to long-range coupling. The proton at C5 will be slightly downfield from the proton at C3. The methyl group will be a singlet in the typical alkyl region.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ≈ 140.0 ppm (C4)

    • δ ≈ 129.5 ppm (C3)

    • δ ≈ 124.0 ppm (C5)

    • δ ≈ 111.0 ppm (C2-Br)

    • δ ≈ 15.5 ppm (-CH₃)

    • Rationale: The carbon attached to the bromine (C2) will be significantly shielded and appear furthest upfield among the aromatic carbons. The other carbons are assigned based on standard substituent effects on the thiophene ring.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low Conversion / Reaction Stalls 1. Impure or decomposed NBS.2. Insufficient reaction time.1. Recrystallize NBS from hot water before use.2. Extend reaction time and continue monitoring by TLC/GC.
Formation of Dibromo Product 1. Excess NBS used.2. Reaction temperature too high.1. Use precise 1:1 stoichiometry or a slight excess of thiophene.2. Maintain 0-5 °C during NBS addition.
Formation of Side-Chain Bromide Radical reaction pathway initiated by light.Ensure the reaction flask is completely shielded from light (e.g., wrap with foil). Avoid radical initiators.[11]
Difficult Purification Succinimide byproduct not fully removed during work-up.Ensure a thorough wash with saturated sodium bicarbonate solution. The succinimide is soluble in the aqueous basic layer.

Conclusion

The electrophilic bromination of 4-methylthiophene with N-bromosuccinimide is a highly efficient and regioselective method for producing 2-bromo-4-methylthiophene, a valuable synthetic intermediate. By controlling the reaction conditions—specifically, by using a polar solvent, excluding light, and maintaining low temperatures during reagent addition—the reaction proceeds cleanly via an electrophilic aromatic substitution mechanism to yield the desired product in high yield. This guide provides the fundamental principles and a practical, robust protocol to enable researchers in drug discovery and materials science to reliably access this important chemical building block.

References

  • Method for Controlling Bromination of Thiophene Derivatives. Google Patents; KR20110135663A.
  • El-Baha, S. M., & El-Guesmi, N. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2148. Available from: [Link]

  • Zhang, G., et al. (2013). Supporting Information for: Aerobic oxidation of styrenes to acetophenones catalyzed by N-hydroxyphthalimide (NHPI) and Co(OAc)2 under atmospheric pressure. Organic & Biomolecular Chemistry. The Royal Society of Chemistry. Available from: [Link]

  • How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality? ResearchGate. Available from: [Link]

  • Hou, H. X., Zhou, D. G., & Li, R. (2022). Mechanisms of bromination between thiophenes and NBS: A DFT investigation. Computational and Theoretical Chemistry, 1207, 113545. Available from: [Link]

  • Aromatic bromination with NBS. Sciencemadness Discussion Board. (2005). Available from: [Link]

  • Electrophilic Aromatic Substitution – The Mechanism. Master Organic Chemistry. (2017). Available from: [Link]

  • 14.5: Electrophilic Substitution. Chemistry LibreTexts. (2022). Available from: [Link]

  • Electrophilic aromatic substitution. Wikipedia. Available from: [Link]

  • Arsenyan, P., et al. (2010). A novel method for the bromination of thiophenes. Request PDF. Available from: [Link]

  • NBS bromination of thienyl moieties. Reddit. (2015). Available from: [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available from: [Link]

  • Electrophilic aromatic substitution mechanism. Khan Academy. Available from: [Link]

  • The General Mechanism for Electrophilic Aromatic Substitution Reactions. Lumen Learning. Available from: [Link]

  • Synthesis of 2-Bromomethyl-5-bromothiophene? ResearchGate. (2014). Available from: [Link]

  • Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. National Institutes of Health. Available from: [Link]

  • NBS: Radical Bromination. YouTube. (2021). Available from: [Link]

  • 2-Bromo-4-methylphenol - Optional[13C NMR] - Spectrum. SpectraBase. Available from: [Link]

  • Solvent and Catalyst Free, Regioselective .α-Bromination of Aralkyl Ketones Using N-Bromosuccinimide (NBS) Under Microwave Irradiation: An Efficient Protocol. ResearchGate. (2015). Available from: [Link]

  • Preparation method of 2-bromothiophene. Google Patents; CN111763194A.
  • n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Organic Syntheses Procedure. Available from: [Link]

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An In-depth Technical Guide to 3-Bromo-4-methylthiophene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-Bromo-4-methylthiophene. It details established synthetic protocols, explores its reactivity with a focus on palladium-catalyzed cross-coupling reactions, and discusses its applications as a key building block in medicinal chemistry and materials science. This document is intended to serve as a practical resource for researchers, offering field-proven insights and detailed methodologies to facilitate the effective use of this versatile heterocyclic compound.

Introduction

This compound, with the CAS number 30318-99-1, is a halogenated derivative of thiophene that has emerged as a valuable intermediate in organic synthesis. Its structure, featuring a thiophene ring substituted with a bromine atom at the 3-position and a methyl group at the 4-position, provides a unique combination of aromatic stability and functional handles for further chemical transformations. This guide aims to consolidate the available technical information on this compound, providing a foundation for its application in complex molecule synthesis, particularly in the realms of drug discovery and organic electronics.

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid at room temperature with a characteristic sulfurous odor. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₅H₅BrS[1][2]
Molecular Weight 177.06 g/mol [1][2]
Appearance Clear colorless to yellow liquid[3][4]
Boiling Point 179-183 °C at 770 mmHg[1][4]
Density 1.584 g/mL at 25 °C[1][4]
Refractive Index (n20/D) 1.579[1][4]
Flash Point 78 °C (172.4 °F) - closed cup[1]
Solubility Sparingly soluble in water.[3]
Storage Store in a cool, dry, and dark place. Incompatible with strong oxidizing agents.[3]

Spectroscopic Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals for the two aromatic protons on the thiophene ring and the methyl protons. The chemical shifts and coupling constants will be indicative of their positions relative to the bromine and sulfur atoms.

    • ¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the bromine and sulfur atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, as well as C-S stretching of the thiophene ring.[5]

  • Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. Two common and reliable methods are detailed below.

Electrophilic Bromination of 3-Methylthiophene

This method involves the direct bromination of 3-methylthiophene using a brominating agent such as N-bromosuccinimide (NBS). The methyl group at the 3-position directs the electrophilic substitution to the adjacent 2- and 5-positions. To achieve bromination at the 4-position, a multi-step synthesis is often required. A more direct approach starts from 4-methylthiophene, where the methyl group directs bromination to the 3-position.

Diagram of Synthetic Pathway:

G 3-Methylthiophene 3-Methylthiophene 2-Bromo-3-methylthiophene 2-Bromo-3-methylthiophene 3-Methylthiophene->2-Bromo-3-methylthiophene NBS, Solvent This compound This compound 2-Bromo-3-methylthiophene->this compound Further Steps (e.g., rearrangement/isomerization)

Caption: General scheme for bromination of 3-methylthiophene.

Experimental Protocol: Synthesis of 2-Bromo-3-methylthiophene (as a related example)

  • Materials: 3-methylthiophene, N-bromosuccinimide (NBS), Benzene (or other suitable solvent), Benzoyl peroxide.

  • Procedure:

    • In a well-ventilated fume hood, dissolve 3-methylthiophene (1.0 eq) and a catalytic amount of benzoyl peroxide in dry benzene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[6]

    • Heat the solution to a vigorous reflux.[6]

    • Add N-bromosuccinimide (1.0 eq) portion-wise to the refluxing solution. The reaction can be exothermic and may foam.[6]

    • After the addition is complete, continue refluxing until the reaction is complete (monitor by TLC or GC).

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Filter off the succinimide byproduct and wash it with a small amount of cold benzene.[6]

    • Combine the filtrates and remove the solvent under reduced pressure.[6]

    • The crude product can be purified by vacuum distillation.

Causality behind Experimental Choices:

  • NBS as Brominating Agent: NBS is a convenient and safer alternative to liquid bromine for allylic and benzylic brominations, as well as for bromination of electron-rich aromatic rings.[7]

  • Benzoyl Peroxide as Initiator: This radical initiator helps to initiate the bromination reaction.

  • Reflux Conditions: The elevated temperature is necessary to initiate and sustain the reaction.

Reductive Debromination of 2,3,5-Tribromo-4-methylthiophene

This method provides a regioselective route to this compound by selectively removing the bromine atoms at the more reactive α-positions (2 and 5) of a polybrominated precursor.

Diagram of Synthetic Pathway:

G 2,3,5-Tribromo-4-methylthiophene 2,3,5-Tribromo-4-methylthiophene This compound This compound 2,3,5-Tribromo-4-methylthiophene->this compound Zinc dust, Acetic acid

Caption: Reductive debromination to yield this compound.

Experimental Protocol:

  • Materials: 2,3,5-Tribromo-4-methylthiophene, Zinc dust, Acetic acid, Water.

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add water, zinc dust, and acetic acid.[5]

    • Heat the mixture to reflux with vigorous stirring.[5]

    • Add 2,3,5-tribromo-4-methylthiophene dropwise at a rate that maintains a gentle reflux.[5]

    • After the addition is complete, continue to reflux for several hours until the starting material is consumed (monitor by TLC or GC).[5]

    • Arrange the apparatus for distillation and distill the product with steam.[5]

    • Separate the organic layer from the distillate, wash it with a sodium carbonate solution and then with water.[5]

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous calcium chloride) and purify by fractional distillation.[5]

Causality behind Experimental Choices:

  • Zinc Dust in Acetic Acid: This is a classic and effective reagent system for the selective reduction of halogens, particularly at the more reactive positions of aromatic rings.[8]

  • Steam Distillation: This purification technique is suitable for water-immiscible compounds with relatively high boiling points, allowing for their separation from non-volatile impurities.

Chemical Reactivity and Key Reactions

The bromine atom at the 3-position of this compound is the primary site of reactivity, making it an excellent substrate for a variety of cross-coupling reactions. These reactions are fundamental in constructing more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of various aryl, heteroaryl, or alkyl groups.

Logical Relationship Diagram:

G A This compound D Substituted 4-methylthiophene A->D Suzuki Coupling (Pd catalyst, Base) A->D Stille Coupling (Pd catalyst) B Organoboronic Acid/Ester B->D C Organostannane C->D

Caption: Key cross-coupling reactions of this compound.

4.1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide.

Experimental Protocol: General Procedure for Suzuki Coupling

  • Materials: this compound, Arylboronic acid (e.g., phenylboronic acid), Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), Base (e.g., K₂CO₃, Na₂CO₃), Solvent (e.g., 95% Ethanol, Toluene/Water).

  • Procedure:

    • In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).[9]

    • Add the palladium catalyst (typically 1-5 mol%).

    • Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Heat the reaction mixture to reflux with stirring for several hours, monitoring the progress by TLC or GC-MS.[9]

    • After completion, cool the mixture to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).[9]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

4.1.2. Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide.

Experimental Protocol: General Procedure for Stille Coupling

  • Materials: this compound, Organostannane reagent (e.g., tributyl(phenyl)tin), Palladium catalyst (e.g., Pd(PPh₃)₄), Anhydrous solvent (e.g., Toluene, DMF).

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and the palladium catalyst (2-5 mol%).[2]

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the anhydrous and degassed solvent via syringe, followed by the organostannane reagent (1.0-1.2 eq).[2]

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction, and perform a suitable workup, which may involve quenching with an aqueous fluoride solution to remove tin byproducts, followed by extraction and purification by column chromatography.

Applications in Research and Drug Development

The functionalized thiophene core is a prevalent motif in many biologically active molecules. This compound serves as a key building block for the synthesis of compounds with potential therapeutic applications, including kinase inhibitors and antiviral agents. In materials science, it is utilized in the preparation of conjugated polymers for organic electronic devices.

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin. It may be harmful if swallowed or inhaled.[3] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] It is a combustible liquid and should be stored away from heat and open flames.[1]

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its well-defined physical and chemical properties, coupled with its reactivity in key cross-coupling reactions, make it an important intermediate for the synthesis of a wide range of functional molecules. This guide provides the essential technical information and practical protocols to enable researchers to effectively utilize this compound in their synthetic endeavors.

References

  • Guidechem. This compound 30318-99-1 wiki.

  • Organic Syntheses. 3-bromothiophene.

  • ChemicalBook. 30318-99-1 CAS DataBase.

  • Sigma-Aldrich. This compound 95%.

  • Santa Cruz Biotechnology. This compound.

  • BLD Pharm. This compound.

  • TCI AMERICA. This compound.

  • St. Olaf College. Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide.

  • ChemicalBook. 2,3,5-Tribromothiophene synthesis.

  • SciSpace. New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene.

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.

  • Taylor & Francis Online. A Simplified Synthesis of 3-Bromoselenophene and Some 3-Bromothiophenes.

  • Organic Syntheses. 3-thenyl bromide.

  • Oregon State University. 13C NMR Chemical Shifts.

  • ChemicalBook. 3-Bromothiophene(872-31-1) 1H NMR spectrum.

  • Tables For Organic Structure Analysis.

  • SpectraBase. 3-Bromothiophene - Optional[1H NMR] - Chemical Shifts.

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A Technical Guide to 3-Bromo-4-methylthiophene (CAS: 30318-99-1) for Advanced Synthesis and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Bromo-4-methylthiophene is a pivotal heterocyclic building block in the fields of pharmaceutical development, organic electronics, and agrochemical synthesis. Its unique structure, featuring a thiophene ring substituted with both a bromine atom and a methyl group, provides a versatile scaffold for constructing complex molecular architectures through various cross-coupling reactions. This guide offers an in-depth exploration of this compound, covering its fundamental physicochemical properties, validated synthesis protocols, mechanistic insights into its reactivity, and key applications. It is intended to serve as a comprehensive resource for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Core Compound Identification and Physicochemical Properties

This compound is a substituted thiophene, a class of sulfur-containing aromatic heterocycles. The bromine atom at the 3-position serves as an excellent leaving group for metal-catalyzed cross-coupling reactions, while the methyl group at the 4-position influences the electronic properties and steric environment of the ring.

Table 1: Key Identifiers and Properties of this compound

PropertyValueSource(s)
CAS Number 30318-99-1[1][2]
Molecular Formula C₅H₅BrS[3]
Molecular Weight 177.06 g/mol [1]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 179-183 °C (at 770 mmHg)[1]
Density 1.584 g/mL (at 25 °C)[1]
Refractive Index n20/D 1.579[1]
SMILES String Cc1cscc1Br[1]
InChI Key MBUSOPVRLCFJCS-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of this compound involves the selective bromination of 3-methylthiophene. However, direct bromination can lead to a mixture of isomers. A more controlled, large-scale approach involves the bromination-debromination of a polybrominated intermediate.[4]

Workflow: Synthesis via Bromination-Debromination

The following diagram illustrates a robust, scalable "one-pot" reaction pathway that ensures high regioselectivity for the desired product.

SynthesisWorkflow cluster_0 Step 1: Polybromination cluster_1 Step 2: Reductive Debromination cluster_2 Step 3: Purification Start 3-Methylthiophene Bromination Bromine (Br₂) Aqueous Sodium Acetate Start->Bromination Reactant Intermediate Crude Polybromo- methylthiophene Intermediate Bromination->Intermediate Forms Reduction Zinc Dust (Zn) Acetic Acid (AcOH) Reflux Intermediate->Reduction Debromination Product This compound Reduction->Product Purification Distillation Product->Purification Purify FinalProduct Pure Product (>95%) Purification->FinalProduct

Caption: Synthesis workflow for this compound.

Mechanistic Insight: The initial polybromination of 3-methylthiophene occurs readily. The subsequent addition of zinc dust in acetic acid selectively removes the more reactive α-bromines (at positions 2 and 5), leaving the thermodynamically more stable β-bromine at the 3-position.[5] This method is advantageous as it avoids the purification challenges associated with separating isomers from direct monobromination.[4]

Key Applications in Research and Development

This compound is not typically an end-product but rather a critical intermediate. Its primary utility lies in its ability to participate in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[6] This makes it invaluable for synthesizing complex molecules like biaryls, which are common motifs in pharmaceuticals and organic electronic materials such as oligothiophenes.[1][3]

Role as a Core Building Block in Suzuki Coupling

The diagram below conceptualizes the role of this compound in a typical palladium-catalyzed Suzuki reaction, a cornerstone of modern synthetic chemistry.[7]

SuzukiCoupling reagent1 This compound (Aryl Halide) catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) reagent1->catalyst + reagent2 Arylboronic Acid or Ester reagent2->catalyst + product Substituted 4-Methyl-3-arylthiophene (C-C Coupled Product) catalyst->product Forms base Base (e.g., K₃PO₄, K₂CO₃) base->catalyst Activates

Caption: Role of this compound in Suzuki coupling.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust, self-validating method for the coupling of this compound with an arylboronic acid.

Objective: To synthesize a 3-aryl-4-methylthiophene derivative.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.5 eq)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Protocol:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst followed by the degassed dioxane/water solvent mixture. The use of a degassed solvent system further protects the catalyst.[8]

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.[6]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic base and byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

  • Validation: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to validate the outcome of the protocol.

Safety, Handling, and Storage

Hazard Identification:

  • GHS Classification: Combustible liquid. Causes skin and serious eye irritation. May cause respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][10]

Handling and Storage:

  • Incompatibilities: Avoid contact with strong oxidizing agents.[3]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.[3]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

References

  • Synthesis of this compound. PrepChem.com. [Link]

  • This compound CAS#:30318-99-1. Chemsrc. [Link]

  • GHS 11 (Rev.11) SDS Word Download CAS: 30318-99-1 Name: this compound. ChemSafetyPro. [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PubMed Central. [Link]

  • A Simplified Synthesis of 3-Bromoselenophene and Some 3-Bromothiophenes. Synthetic Communications. [Link]

  • 3-bromothiophene. Organic Syntheses Procedure. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene. PubMed Central. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • This compound | C5H5BrS | CID 2734935. PubChem. [Link]

  • New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. SciSpace. [Link]

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An In-Depth Technical Guide to the Solubility and Stability of 3-Bromo-4-methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility and stability of 3-Bromo-4-methylthiophene (CAS No. 30318-99-1), a critical building block in medicinal chemistry and materials science.[1] Intended for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with actionable experimental protocols to ensure the effective handling, storage, and application of this versatile compound.

Introduction to this compound: A Molecule of Interest

This compound is a halogenated heterocyclic compound featuring a thiophene ring substituted with a bromine atom at the 3-position and a methyl group at the 4-position.[1] This structural arrangement confers a unique combination of aromatic stability and functional reactivity, making it a valuable intermediate in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and antiviral agents, as well as conjugated polymers for organic electronics.[1]

Appearing as a colorless to pale yellow liquid at room temperature, it possesses a characteristic faint aromatic or sulfurous odor.[1] A thorough understanding of its solubility and stability is paramount for its use in chemical synthesis, purification processes, and the formulation of novel materials and therapeutics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₅H₅BrS[2][3][4]
Molecular Weight 177.06 g/mol [2][3][4]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 179-183 °C at 770 mmHg[2]
Density 1.584 g/mL at 25 °C[2]
Flash Point 78 °C (172.4 °F) - closed cup[2]
Refractive Index (n20/D) 1.579[2]
CAS Number 30318-99-1[2][3][4]

Solubility Profile: A Theoretical and Practical Approach

Theoretical Solubility Assessment:

  • Water: Sparingly soluble.[1] The hydrophobic nature of the methyl group and the thiophene ring, coupled with the lack of hydrogen bond donating or accepting capabilities, limits its solubility in aqueous media.

  • Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Chloroform, Tetrahydrofuran (THF), Ethyl Acetate): High solubility is predicted. These solvents can engage in dipole-dipole interactions with the polar C-Br bond and the thiophene ring, leading to effective solvation.[5]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to high solubility is expected. While these solvents are polar, their strong self-association through hydrogen bonding might slightly reduce their efficacy in dissolving non-hydrogen-bonding solutes compared to polar aprotic solvents.[5]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Moderate solubility is anticipated. The aromatic nature of the thiophene ring allows for van der Waals interactions with nonpolar solvents.[5]

Table 2: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dichloromethane, THF, Acetone, Ethyl AcetateHighFavorable dipole-dipole interactions.
Polar Protic Methanol, EthanolModerate to HighPolarity allows for dissolution, but solvent self-association may play a role.
Nonpolar Hexane, TolueneModerateSolvation driven by van der Waals forces and aromatic interactions.
Aqueous WaterSparingly SolublePredominantly nonpolar character and lack of hydrogen bonding sites.
Experimental Protocol for Quantitative Solubility Determination (Gravimetric Method)

For precise quantitative data, a systematic experimental approach is essential. The following protocol outlines a reliable gravimetric method for determining the solubility of this compound in a chosen organic solvent at a specific temperature.[5]

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvent (analytical grade)

  • Scintillation vials with caps

  • Temperature-controlled shaker or water bath

  • Syringe filters (0.2 µm, solvent-compatible)

  • Pre-weighed glass evaporating dish or beaker

  • Analytical balance

  • Pipettes

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a scintillation vial. The presence of undissolved solute is crucial to ensure saturation.

  • Saturation: Tightly seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature. Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is saturated.

  • Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for at least one hour to let the excess solute settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette fitted with a syringe filter to remove any suspended particles.

  • Quantification: Transfer the filtered aliquot to a pre-weighed evaporating dish. Carefully evaporate the solvent in a fume hood or using a rotary evaporator. For higher boiling point solvents, a drying oven at a temperature below the boiling point of this compound can be used.

  • Drying and Weighing: Once the solvent is fully evaporated, place the dish in a vacuum desiccator to cool to room temperature and remove any residual solvent. Weigh the dish containing the dried solute on an analytical balance. Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation: Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty dish from the final constant mass. Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Workflow for Gravimetric Solubility Determination

G cluster_prep Preparation cluster_sat Saturation cluster_sep Separation cluster_quant Quantification cluster_calc Calculation prep Add excess this compound to a known volume of solvent sat Equilibrate in temperature-controlled shaker (24-48h) prep->sat sep Filter supernatant to remove undissolved solute sat->sep quant Evaporate solvent from a known volume of the filtrate sep->quant calc Weigh the dried residue and calculate solubility quant->calc

Caption: Gravimetric workflow for solubility determination.

Stability Profile: Understanding and Mitigating Degradation

The stability of this compound is a critical consideration for its storage, handling, and use in synthetic applications. As with many halogenated aromatic compounds, it is susceptible to degradation under certain environmental conditions.

Key Factors Influencing Stability:

  • Light: The compound should be protected from light to prevent photodegradation.[1] Photolytic cleavage of the C-Br bond is a common degradation pathway for brominated aromatic compounds, potentially leading to the formation of radical species and subsequent downstream products.[6][7]

  • Heat: Elevated temperatures can promote thermal decomposition. It is recommended to store the compound in a cool place.[1] Thermal degradation of similar brominated flame retardants has been shown to produce brominated hydrocarbons and other byproducts.[8]

  • Oxidation: this compound is incompatible with strong oxidizing agents.[1] The thiophene ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones, and potentially dimerization or polymerization products.[9][10]

  • Moisture: Storage under anhydrous and inert conditions is recommended to prevent degradation due to moisture.[1] While thiophenes are generally stable to hydrolysis under neutral conditions, the presence of strong acids or bases can facilitate ring-opening or other reactions.

Recommended Storage Conditions:

To ensure the long-term integrity of this compound, the following storage conditions are recommended:

  • Container: Store in a tightly sealed, light-resistant container.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Temperature: Store in a cool, dry, and well-ventilated place, away from heat sources.[1]

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and excessive heat or direct sunlight.

Potential Degradation Pathways

While specific degradation studies on this compound are limited, potential degradation pathways can be inferred from the chemistry of related brominated thiophenes.

  • Photodegradation: Involves the homolytic cleavage of the C-Br bond upon absorption of UV light, leading to a thienyl radical and a bromine radical. The thienyl radical can then abstract a hydrogen atom from the solvent or another molecule to form 3-methylthiophene, or participate in dimerization/polymerization reactions.

  • Oxidative Degradation: Strong oxidants can oxidize the sulfur atom in the thiophene ring to a sulfoxide and then to a sulfone. These oxidized species can be highly reactive and may undergo further reactions such as dimerization.[9][10]

  • Hydrolytic Degradation: While generally stable, under forced conditions (e.g., high temperature and extreme pH), hydrolysis could potentially occur, although this is less common for aryl bromides compared to alkyl bromides.

Diagram of Potential Degradation Pathways

G cluster_photo Photodegradation (Light/UV) cluster_ox Oxidation (Strong Oxidants) cluster_thermal Thermal Degradation (Heat) start This compound photo_prod Debromination Products (e.g., 3-methylthiophene) + Dimerization/Polymerization start->photo_prod hv ox_prod Thiophene S-oxides/S,S-dioxides + Dimerization Products start->ox_prod [O] thermal_prod Decomposition Products (e.g., Brominated Hydrocarbons) start->thermal_prod Δ

Caption: Potential degradation pathways for this compound.

Experimental Protocol for Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and pathways, which is a critical component of stability testing in drug development.

Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify potential degradation products.

Materials:

  • This compound

  • Solutions of HCl (e.g., 0.1 M), NaOH (e.g., 0.1 M), and H₂O₂ (e.g., 3%)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • HPLC system with a UV or photodiode array (PDA) detector, and preferably coupled with a mass spectrometer (LC-MS) for peak identification.

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep a sample at room temperature and another at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH. Treat the samples similarly to the acidic hydrolysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep the sample at room temperature for a defined period.

  • Photolytic Degradation: Expose the stock solution in a photostability chamber to controlled light conditions (e.g., ICH Q1B guidelines). Wrap a control sample in aluminum foil to protect it from light.

  • Thermal Degradation: Expose the solid or liquid sample to dry heat in an oven at an elevated temperature (e.g., 70 °C) for a defined period.

  • Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples by a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of the control (unstressed) sample. Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. If using LC-MS, attempt to identify the mass of the degradation products to elucidate their structures.

Conclusion

This compound is a key intermediate with significant applications in pharmaceutical and materials science research. A comprehensive understanding of its solubility and stability is crucial for its effective utilization. This guide provides a foundational understanding based on theoretical principles and offers robust experimental protocols for the quantitative determination of its solubility and the assessment of its stability under various stress conditions. By applying these principles and methods, researchers can ensure the integrity of their starting materials and the reproducibility of their synthetic processes, ultimately accelerating the pace of discovery and development.

References

  • Chemosphere. (2019). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. [Link]

  • ResearchGate. (n.d.). Photodegradation of brominated flame retardants in polystyrene: Quantum yields, products and influencing factors. [Link]

  • RSC Publishing. (n.d.). Dimerization reactions with oxidized brominated thiophenes. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • MDPI. (2023). Reductive Photodegradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Fe3O4 Surface. [Link]

  • ResearchGate. (n.d.). Dimerization reactions with oxidized brominated thiophenes | Request PDF. [Link]

  • SciSpace. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. [Link]

  • Chemsrc. (n.d.). This compound. [Link]

  • Chemical Engineering Transactions. (n.d.). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Bromo-4-methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Bromo-4-methylthiophene. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of NMR spectroscopy as applied to substituted heterocycles. It offers a detailed interpretation of the predicted ¹H and ¹³C NMR spectra, elucidating the influence of the bromo and methyl substituents on the chemical shifts and coupling constants of the thiophene ring. Furthermore, this guide presents a standardized experimental protocol for the acquisition of high-quality NMR data and summarizes the predicted spectral parameters in a clear, tabular format. Visual aids, including a molecular structure diagram and a workflow for spectral analysis, are provided to enhance understanding.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a valuable heterocyclic building block in the synthesis of a wide array of pharmacologically active molecules. Its substituted thiophene scaffold is a common motif in medicinal chemistry, contributing to the biological activity of numerous drugs. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in drug design and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous structural elucidation of such organic molecules. This guide aims to provide a detailed exposition of the ¹H and ¹³C NMR spectral characteristics of this compound, offering a foundational resource for scientists working with this important synthetic intermediate.

Theoretical Framework: Understanding NMR in the Context of Substituted Thiophenes

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with non-zero spin to absorb and re-emit electromagnetic radiation in the presence of a strong magnetic field. The precise frequency of this absorption, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus.

For a molecule like this compound, the electron distribution in the thiophene ring is significantly influenced by the attached substituents. The bromine atom, being electronegative, exerts a deshielding effect on the adjacent carbon and hydrogen atoms, causing their NMR signals to appear at a higher chemical shift (downfield). Conversely, the methyl group is weakly electron-donating, leading to a shielding effect and a lower chemical shift (upfield) for the nearby nuclei.

In ¹H NMR, the interaction between the spins of neighboring protons, known as spin-spin coupling, results in the splitting of signals into multiplets. The magnitude of this splitting, the coupling constant (J), provides valuable information about the connectivity and spatial relationship of the protons.

Experimental Protocol for NMR Data Acquisition

To obtain high-resolution ¹H and ¹³C NMR spectra of this compound, the following experimental procedure is recommended:

3.1. Sample Preparation

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for the NMR analysis of this compound. It is crucial to use a high-purity solvent to avoid extraneous signals in the spectrum.

  • Concentration: Prepare a solution by dissolving approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift scale to 0.00 ppm. Modern NMR spectrometers can also reference the residual solvent peak.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

3.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Shimming: The magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp and symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a spectral width of approximately 10-12 ppm.

    • Number of Scans: Acquire 16-32 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally adequate.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance the signal-to-noise ratio.

    • Spectral Width: A wider spectral width of about 200-220 ppm is necessary for ¹³C NMR.

    • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: A longer relaxation delay of 2-5 seconds is advisable to ensure full relaxation of all carbon nuclei.

3.3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm or the residual solvent peak (for CDCl₃, δ ≈ 7.26 ppm for ¹H and δ ≈ 77.16 ppm for ¹³C).

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons corresponding to each signal. Identify the precise chemical shifts of all peaks.

Analysis of the Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the two aromatic protons on the thiophene ring and the three protons of the methyl group.

  • H-2 and H-5 Protons: The two protons on the thiophene ring, H-2 and H-5, are in different chemical environments and are expected to appear as distinct signals. The electronegative bromine atom at position 3 will deshield the adjacent H-2 proton, causing it to resonate at a lower field compared to the H-5 proton.

  • Methyl Protons: The protons of the methyl group at position 4 are equivalent and will appear as a singlet.

Predicted ¹H NMR Spectral Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-2~7.2 - 7.4d~1.5 - 2.0
H-5~6.9 - 7.1d~1.5 - 2.0
-CH₃~2.2 - 2.4s-

Note: The predicted chemical shifts are based on the analysis of substituent effects and data from similar compounds. Actual experimental values may vary slightly.

The coupling between the H-2 and H-5 protons across the sulfur atom is expected to be a small long-range coupling, resulting in both signals appearing as narrow doublets.

Analysis of the Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show five distinct signals, corresponding to the four carbon atoms of the thiophene ring and the one carbon atom of the methyl group.

  • C-3 and C-4 Carbons: The carbon atoms directly attached to the bromine and methyl groups, C-3 and C-4 respectively, will be significantly influenced by these substituents. The C-3 carbon, bonded to the electronegative bromine, is expected to be deshielded and appear at a lower field. The C-4 carbon, attached to the methyl group, will also be deshielded relative to an unsubstituted thiophene carbon.

  • C-2 and C-5 Carbons: The chemical shifts of the C-2 and C-5 carbons will also be affected by the substituents. The C-2 carbon, being adjacent to the bromine-substituted carbon, will experience a moderate deshielding effect. The C-5 carbon will be less affected.

  • Methyl Carbon: The carbon of the methyl group will appear in the typical upfield region for alkyl carbons.

Predicted ¹³C NMR Spectral Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~123 - 126
C-3~110 - 113
C-4~137 - 140
C-5~125 - 128
-CH₃~15 - 17

Note: These are predicted values and may differ from experimentally obtained data.

Visualizing the Structure and Analysis Workflow

To aid in the understanding of the molecular structure and the process of spectral analysis, the following diagrams are provided.

Caption: Molecular structure of this compound.

G A Sample Preparation (Dissolve in CDCl3 with TMS) B NMR Data Acquisition (1H and 13C Spectra) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D 1H Spectrum Analysis (Chemical Shift, Multiplicity, Coupling Constants) C->D E 13C Spectrum Analysis (Chemical Shift Assignment) C->E F Structural Elucidation (Confirmation of this compound) D->F E->F

Caption: Workflow for NMR spectral analysis.

Conclusion

This technical guide has provided a detailed overview of the predicted ¹H and ¹³C NMR spectral data for this compound. By understanding the fundamental principles of NMR and the influence of the bromo and methyl substituents, researchers can confidently interpret the spectra of this important heterocyclic compound. The provided experimental protocol offers a standardized approach to data acquisition, ensuring high-quality and reproducible results. The tabulated spectral data and visual aids serve as a valuable reference for scientists engaged in the synthesis and characterization of novel thiophene-based molecules.

References

  • SpectraBase. 3-Bromothiophene. [Link]

  • Reich, H. J. NMR Spectroscopy - Organic Chemistry Data. University of Wisconsin. [Link]

  • Pretsch, E.; Bühlmann, P.; Affolter, C. Structure Determination of Organic Compounds. Springer, 2000. [Link]

An In-depth Technical Guide to the Infrared and Mass Spectrometry Analysis of 3-Bromo-4-methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Molecule-Centric Approach to Spectroscopic Elucidation

In the landscape of pharmaceutical and materials science research, the precise characterization of molecular structures is paramount. This guide eschews a generic, templated approach to spectroscopic analysis. Instead, we will delve into the specific nuances of 3-Bromo-4-methylthiophene, a substituted heterocyclic compound, to illustrate how a deep understanding of the molecule's electronic and structural properties informs the interpretation of its infrared (IR) and mass spectrometry (MS) data. As researchers and drug development professionals, our goal is not merely to acquire spectra but to extract actionable intelligence from them. This guide is structured to walk you through the logical process of predicting, acquiring, and interpreting the spectral data of this compound, grounding each step in the fundamental principles of chemical analysis and authoritative references.

The Subject Molecule: this compound

Before venturing into the spectral analysis, a foundational understanding of the target molecule is crucial. This compound (C₅H₅BrS) is an aromatic heterocyclic compound.[1][2] Its structure, consisting of a five-membered thiophene ring substituted with a bromine atom and a methyl group at adjacent positions, dictates its chemical behavior and, consequently, its spectroscopic signature.

Caption: Molecular Structure of this compound.

The presence of the electron-rich thiophene ring, the electron-withdrawing bromine atom, and the electron-donating methyl group creates a unique electronic environment that will be reflected in the vibrational modes (IR) and fragmentation patterns (MS).

Infrared (IR) Spectroscopy Analysis: Probing Molecular Vibrations

Infrared spectroscopy is a powerful technique for identifying the functional groups within a molecule. The absorption of infrared radiation excites specific vibrational modes in the chemical bonds, and the frequencies of these absorptions are characteristic of the bond type and its environment.

Predicted IR Absorption Profile

Based on the structure of this compound and established correlation tables, we can predict the key regions of interest in its IR spectrum.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Rationale and Authoritative Insights
Aromatic C-H Stretch 3100-3000The sp² hybridized C-H bonds of the thiophene ring are expected to absorb at a higher frequency than the sp³ C-H bonds of alkanes. This is a hallmark of aromatic and olefinic systems.[3][4]
Aliphatic C-H Stretch 3000-2850The C-H bonds of the methyl group will exhibit characteristic stretching vibrations in this region.[5]
Aromatic C=C Ring Stretch 1600-1400The thiophene ring will display a series of absorptions due to the stretching of the carbon-carbon double bonds within the aromatic system. These bands can be influenced by the substituents on the ring.[6][7]
C-H Bending (in-plane and out-of-plane) 1300-1000 (in-plane), 900-700 (out-of-plane)These "fingerprint" region absorptions are highly characteristic of the substitution pattern on the aromatic ring.[6][8] The specific pattern for a 3,4-disubstituted thiophene will be unique.
C-S Stretch 850-600The carbon-sulfur bond within the thiophene ring has a characteristic stretching frequency in this region. Literature values for thiophene derivatives place this vibration around 840 cm⁻¹ and lower.[6][7][9]
C-Br Stretch 690-515The carbon-bromine bond is a relatively weak and heavy bond, resulting in a low-frequency absorption. This band is a key indicator for the presence of the bromine substituent.[3]
Experimental Protocol: Acquiring a High-Quality IR Spectrum

A self-validating protocol is essential for ensuring the reliability of the acquired data.

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

    • Perform a background scan to capture the spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Clean the ATR crystal (typically diamond or zinc selenide) with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

    • Place a small drop of this compound liquid directly onto the crystal.

    • Lower the ATR press to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Scan the sample over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • The instrument software will perform a Fourier transform on the interferogram to generate the spectrum.

    • The background spectrum will be automatically subtracted.

    • Label the significant peaks with their corresponding wavenumbers.

Caption: Workflow for FTIR Spectroscopic Analysis.

Mass Spectrometry (MS) Analysis: Unraveling the Molecular Fragmentation

Mass spectrometry provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions.

Predicted Mass Spectrum and Fragmentation Pathways

For this compound (Molecular Weight: ~177.06 g/mol [1]), we can anticipate the following key features in its electron ionization (EI) mass spectrum:

  • Molecular Ion Peak (M⁺˙): A crucial feature will be the presence of a pair of peaks for the molecular ion, separated by 2 m/z units, at approximately m/z 176 and 178. This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 abundance.[10] This isotopic signature is a definitive indicator of a monobrominated compound.

  • Major Fragmentation Pathways: The fragmentation of the molecular ion is driven by the formation of stable carbocations and neutral radicals. The aromaticity of the thiophene ring lends stability to the molecular ion.

The primary fragmentation pathways are hypothesized to be:

  • Loss of a Bromine Radical (M - Br): Cleavage of the C-Br bond is a common fragmentation for halogenated aromatic compounds.[10] This would result in a fragment ion at m/z 97 (176 - 79 or 178 - 81). This fragment, the 4-methylthienyl cation, would be resonance-stabilized.

  • Loss of a Methyl Radical (M - CH₃): Cleavage of the C-CH₃ bond would lead to a fragment at m/z 161 and 163.

  • Formation of Thienyl and Other Small Fragments: Further fragmentation of the primary ions could lead to smaller, characteristic ions.

Fragmentation_Pathway cluster_frags Primary Fragments M [C₅H₅BrS]⁺˙ m/z 176/178 M_Br [C₅H₅S]⁺ m/z 97 M->M_Br - Br• M_CH3 [C₄H₂BrS]⁺ m/z 161/163 M->M_CH3 - CH₃•

Caption: Predicted Primary Fragmentation Pathways.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile compound like this compound, GC-MS is the ideal analytical technique.

  • GC Separation:

    • Inject a dilute solution of the sample into the GC.

    • The sample is vaporized and carried by an inert gas through a capillary column.

    • The column separates the components of the sample based on their boiling points and interactions with the stationary phase. This compound will elute at a characteristic retention time.

  • Ionization (Electron Ionization - EI):

    • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

    • It is bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a molecular ion (M⁺˙).

  • Mass Analysis:

    • The ions are accelerated into a mass analyzer (e.g., a quadrupole).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Synthesizing the Data: A Coherent Structural Elucidation

The true power of these analytical techniques is realized when the data are integrated. The IR spectrum confirms the presence of the thiophene ring, the methyl group, and the C-Br bond. The mass spectrum provides the molecular weight and confirms the presence of one bromine atom through the characteristic M⁺˙ and M+2 peaks. The fragmentation pattern observed in the mass spectrum should be consistent with the structure proposed by the IR data. For instance, the loss of a bromine radical (m/z 97) would strongly support the IR observation of a C-Br stretch.

Conclusion: From Spectra to Scientific Insight

The spectroscopic analysis of this compound serves as an excellent case study in the logical and systematic approach to molecular characterization. By combining predictive analysis based on fundamental principles with rigorous experimental protocols, researchers can confidently elucidate the structure of novel compounds. This in-depth understanding is the bedrock upon which further research, such as reaction monitoring, purity assessment, and the development of new pharmaceuticals and materials, is built.

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The Thiophene Nucleus: A Technical Guide to the Electronic Effects of Substituents for the Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiophene ring is a cornerstone scaffold in medicinal chemistry and drug development, prized for its unique electronic properties and versatile reactivity.[1] As an aromatic heterocycle, its reactivity and biological interactions are profoundly influenced by the electronic nature of its substituents. This guide provides an in-depth exploration of the electronic effects of substituents on the thiophene ring, offering a framework for researchers, scientists, and drug development professionals to understand and predict the chemical behavior of this privileged pharmacophore. We will delve into the theoretical underpinnings of substituent effects, their quantification through empirical and computational methods, and their practical implications in the synthesis and function of thiophene-containing compounds.[2]

The Electronic Landscape of the Thiophene Ring

Thiophene is a five-membered aromatic heterocycle containing a sulfur atom.[3] Its aromaticity arises from the delocalization of six π-electrons over the five-membered ring.[1] Unlike benzene, the presence of the sulfur heteroatom introduces an asymmetry in the electronic distribution. The sulfur atom contributes a lone pair of electrons to the aromatic sextet, which leads to a higher electron density in the thiophene ring compared to benzene.[4] This increased electron density renders thiophene more reactive towards electrophilic substitution than benzene.[5][6]

The general order of reactivity for five-membered aromatic heterocycles in electrophilic substitution is pyrrole > furan > thiophene > benzene.[7] This trend is a consequence of the electronegativity of the heteroatom and its ability to donate its lone pair to the aromatic system.[4] Oxygen in furan is more electronegative than sulfur in thiophene, making the lone pair less available for delocalization and thus furan is more reactive. Nitrogen in pyrrole is the least electronegative of the three, leading to the highest reactivity.

The positions on the thiophene ring are not electronically equivalent. The C2 and C5 positions (α-positions) are more electron-rich and thus more susceptible to electrophilic attack than the C3 and C4 positions (β-positions).[5] This is due to the greater ability of the sulfur atom to stabilize the intermediate carbocation (σ-complex) formed during electrophilic attack at the α-position through resonance.[5]

Quantifying Substituent Effects: The Hammett Approach

The electronic influence of a substituent on a reacting center can be quantitatively described by the Hammett equation.[8] This linear free-energy relationship correlates the reaction rates or equilibrium constants of a series of substituted aromatic compounds with two parameters: the substituent constant (σ) and the reaction constant (ρ).[8]

log(k/k₀) = ρσ or log(K/K₀) = ρσ

Where:

  • k or K is the rate or equilibrium constant for the substituted reactant.

  • k₀ or K₀ is the rate or equilibrium constant for the unsubstituted reactant.

  • σ is the substituent constant, which depends on the nature and position of the substituent.

  • ρ is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

The Hammett equation has been successfully applied to substituted thiophenes to understand the transmission of electronic effects.[9][10] Studies have shown that α-substituted thiophenes often correlate well with σp values derived from para-substituted benzene derivatives, indicating a similar mode of electronic transmission.[9]

Hammett Substituent Constants (σ) for Thiophene Systems

The following table provides a selection of Hammett substituent constants for various groups, which are crucial for predicting their electronic influence on the thiophene ring.

Substituent (X)σp (for 5-substituted-2-thienyl)Electronic Effect
-NH₂-0.66Strong Electron-Donating
-OH-0.37Strong Electron-Donating
-OCH₃-0.27Strong Electron-Donating
-CH₃-0.17Weak Electron-Donating
-H0.00Reference
-Cl0.23Weak Electron-Withdrawing
-Br0.23Weak Electron-Withdrawing
-COOCH₃0.45Moderate Electron-Withdrawing
-CN0.66Strong Electron-Withdrawing
-NO₂0.78Strong Electron-Withdrawing

Note: These values are approximate and can vary slightly depending on the specific reaction and conditions.

Probing Electronic Effects: Spectroscopic and Experimental Techniques

Several experimental techniques are employed to investigate and quantify the electronic effects of substituents on the thiophene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for probing the electron distribution within the thiophene ring. The chemical shifts of the ring protons and carbons are sensitive to the electronic effects of substituents.[11][12]

  • ¹H NMR: Electron-donating groups (EDGs) increase the electron density on the ring, causing an upfield shift (lower ppm) of the proton signals. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, leading to a downfield shift (higher ppm).[13]

  • ¹³C NMR: The chemical shifts of the ring carbons are also influenced by substituents. The ipso-carbon (the carbon directly attached to the substituent) and the other ring carbons show predictable shifts based on the substituent's electronic nature.[14]

Infrared (IR) Spectroscopy

IR spectroscopy can provide insights into the electronic effects of substituents by monitoring the vibrational frequencies of specific functional groups attached to the thiophene ring. For instance, the carbonyl stretching frequency (νC=O) of a thiophenecarboxylic acid or ester is sensitive to the electronic nature of other substituents on the ring.[11][15] EDGs will decrease the νC=O frequency, while EWGs will increase it.

Acidity Constants (pKa)

The pKa of substituted thiophenecarboxylic acids is a direct measure of the electronic effect of the substituent on the acidity of the carboxylic acid group.[16][17] EDGs increase the electron density on the carboxylate anion, destabilizing it and making the acid weaker (higher pKa). EWGs, on the other hand, stabilize the carboxylate anion through electron withdrawal, making the acid stronger (lower pKa).

Experimental Protocol: Determination of pKa for 2-Thiophenecarboxylic Acid

This protocol outlines a general procedure for determining the pKa of 2-thiophenecarboxylic acid, a foundational experiment for quantifying electronic effects.

Materials:

  • 2-Thiophenecarboxylic acid

  • Deionized water

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Prepare a solution of 2-thiophenecarboxylic acid: Accurately weigh a known amount of 2-thiophenecarboxylic acid and dissolve it in a known volume of deionized water to make a solution of a specific concentration (e.g., 0.01 M).

  • Calibrate the pH meter: Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Titration:

    • Place a known volume of the 2-thiophenecarboxylic acid solution in a beaker with a magnetic stir bar.

    • Immerse the pH electrode in the solution and begin stirring.

    • Record the initial pH of the solution.

    • Add the standardized NaOH solution from the burette in small increments (e.g., 0.1-0.2 mL).

    • Record the pH after each addition of NaOH, allowing the reading to stabilize.

    • Continue the titration until the pH shows a sharp increase, indicating the equivalence point.

  • Data Analysis:

    • Plot a titration curve of pH versus the volume of NaOH added.

    • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Reactivity Modulation: The Role of Substituents in Chemical Transformations

Substituents play a critical role in directing the outcome of chemical reactions on the thiophene ring, particularly in electrophilic aromatic substitution (SEAr).[5]

Activating and Deactivating Groups
  • Activating Groups (Electron-Donating Groups - EDGs): These groups increase the electron density of the thiophene ring, making it more nucleophilic and thus more reactive towards electrophiles.[18] They direct incoming electrophiles primarily to the ortho and para positions (C3 and C5 relative to a C2 substituent). Examples include -NH₂, -OH, -OR, and alkyl groups.

  • Deactivating Groups (Electron-Withdrawing Groups - EWGs): These groups decrease the electron density of the thiophene ring, making it less nucleophilic and less reactive towards electrophiles.[18] They generally direct incoming electrophiles to the meta position (C4 relative to a C2 substituent). Examples include -NO₂, -CN, -COR, and -SO₃H. Halogens are an exception; they are deactivating due to their inductive effect but are ortho, para-directing due to their resonance effect.

G cluster_EDG Electron-Donating Group (EDG) Effect cluster_EWG Electron-Withdrawing Group (EWG) Effect EDG EDG (-NH2, -OR, -Alkyl) Thiophene_EDG Thiophene Ring Activation Increased Electron Density (Activation) OP_Directing Ortho/Para Directing (C3 and C5) EWG EWG (-NO2, -CN, -COR) Thiophene_EWG Thiophene Ring Deactivation Decreased Electron Density (Deactivation) M_Directing Meta Directing (C4)

Caption: Influence of EDGs and EWGs on thiophene reactivity.

Transmission of Electronic Effects: A Comparative Perspective

The efficiency with which electronic effects are transmitted through the thiophene ring is a subject of considerable interest.[19] Generally, the transmission of substituent effects through the thiophene ring is considered to be comparable to or slightly less efficient than through the benzene ring.[20] However, the specific pathway of transmission (e.g., 2,4- vs. 2,5-disubstituted) can significantly influence the outcome.

Compared to furan, the larger and more polarizable sulfur atom in thiophene allows for a more effective transmission of resonance effects. This difference in transmission efficiency contributes to the distinct chemical and physical properties of substituted thiophenes and furans.

Computational Insights into Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the electronic structure and properties of substituted thiophenes.[21][22] These methods allow for the calculation of various electronic parameters, including:

  • Frontier Molecular Orbital (FMO) energies (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. EDGs generally raise the HOMO energy, making the molecule a better electron donor, while EWGs lower the LUMO energy, making it a better electron acceptor.[23]

  • Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[24]

  • Natural Bond Orbital (NBO) analysis: NBO analysis provides detailed information about charge delocalization and donor-acceptor interactions within the molecule.

G

Caption: A typical computational workflow for studying electronic effects.

Implications for Drug Design and Development

A thorough understanding of the electronic effects of substituents on the thiophene ring is paramount in drug design. These effects can profoundly influence:

  • Pharmacokinetic properties: Lipophilicity, metabolic stability, and membrane permeability can all be modulated by the electronic nature of substituents.

  • Pharmacodynamic properties: The binding affinity of a drug to its target receptor is often governed by electronic interactions such as hydrogen bonding and electrostatic interactions, which are directly influenced by the substituent's electronic character.

  • Toxicity: The electronic properties of a molecule can affect its potential for off-target interactions and metabolic activation to toxic species.

By judiciously selecting substituents with appropriate electronic properties, medicinal chemists can fine-tune the biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of thiophene-based drug candidates.

Conclusion

The electronic effects of substituents on the thiophene ring are a multifaceted phenomenon with profound implications for the chemical reactivity and biological activity of this important heterocyclic system. A combination of empirical methods, such as Hammett analysis and spectroscopic techniques, along with modern computational approaches, provides a powerful toolkit for understanding and predicting these effects. For researchers in drug development, a deep appreciation of these principles is essential for the rational design of novel thiophene-based therapeutics with enhanced efficacy and safety profiles.

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A Technical Guide to 3-Bromo-4-methylthiophene in Medicinal Chemistry: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiophene ring is a privileged heterocyclic scaffold, integral to numerous FDA-approved pharmaceuticals due to its unique physicochemical properties and its role as a bioisostere of the phenyl ring.[1][2] This technical guide focuses on a specific, strategically substituted derivative: 3-Bromo-4-methylthiophene . We will explore its intrinsic value as a versatile building block, detailing its synthesis, reactivity in key transformations, and its application in the generation of diverse molecular architectures for drug discovery. This document serves as a resource for researchers, medicinal chemists, and drug development professionals, providing not only theoretical insights but also actionable experimental protocols and workflow visualizations to harness the full potential of this important intermediate.

The Strategic Importance of the Thiophene Core and 3,4-Substitution

The thiophene moiety is a cornerstone of medicinal chemistry, with 26 drugs bearing this ring system approved by the US FDA across numerous pharmacological classes.[1] Its value stems from several key attributes:

  • Bioisosterism: Thiophene is a well-established bioisostere for the phenyl ring.[3][4] This substitution can favorably modulate a compound's physicochemical properties, such as solubility and metabolic stability, while maintaining or improving binding affinity to biological targets.[1]

  • Electronic Properties: The sulfur atom imparts a higher electron density compared to benzene and can act as a hydrogen bond acceptor, facilitating crucial drug-receptor interactions.[1][2]

  • Synthetic Tractability: The thiophene ring is amenable to a wide range of functionalization reactions, allowing for the systematic exploration of chemical space.[5]

The specific substitution pattern of This compound offers a distinct synthetic advantage. The bromine atom at the 3-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the methyl group at the 4-position provides steric and electronic influence, which can be crucial for blocking metabolic hotspots and fine-tuning target engagement.[6][7]

Physicochemical Properties of this compound
PropertyValueReference
CAS Number 30318-99-1[8][9]
Molecular Formula C₅H₅BrS[8][10]
Molecular Weight 177.06 g/mol [8][10]
Appearance Colorless to pale yellow liquid[6]
Boiling Point 179-183 °C / 770 mmHg[10]
Density 1.584 g/mL at 25 °C[10]

Synthesis and Reactivity: The Chemist's Toolkit

The utility of a building block is directly tied to its accessibility and predictable reactivity. This compound can be synthesized efficiently and serves as a robust platform for generating molecular diversity.

Synthesis of this compound

A common and scalable method for preparing this compound involves the bromination of 3-methylthiophene, followed by a selective debromination. A simplified one-pot modification of this approach enhances its convenience.[11]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-methylthiophene (1.0 eq), sodium acetate (3.5 eq), and water.

  • Bromination: With vigorous stirring, add bromine (3.25 eq) dropwise at ambient temperature. The sodium acetate neutralizes the HBr formed during the reaction.[11]

  • Reaction: Heat the mixture to reflux for 8 hours. This step typically forms a mixture of polybrominated species, primarily 2,3,5-tribromo-4-methylthiophene.

  • Reductive Debromination: Cool the mixture and add zinc dust (3.25 eq) in portions. Reflux the mixture for an additional 3 hours. The zinc in acetic acid (formed in situ) selectively removes the bromine atoms at the more reactive 2- and 5-positions.

  • Work-up and Purification: After cooling, extract the reaction mixture with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by distillation to yield this compound.[11]

Core Reactivity: A Hub for Molecular Diversification

The bromine atom at the 3-position is the key to the synthetic versatility of this compound, primarily through palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug synthesis for their reliability and functional group tolerance.[12][13]

G main This compound sub1 Biaryl & Heteroaryl Thiophenes main->sub1 Suzuki / Stille Coupling (C-C Bond Formation) sub2 Thiophene Amines main->sub2 Buchwald-Hartwig Amination (C-N Bond Formation) sub3 Alkynylated Thiophenes main->sub3 Sonogashira Coupling (C-C Bond Formation) sub4 Functionalized Thiophenes main->sub4 Lithiation -> Electrophile Trap (C-X Bond Formation)

Caption: Key synthetic transformations of this compound.

Key Applications in Medicinal Chemistry

The true potential of this compound is realized in its application as a starting material for synthesizing biologically active molecules. Its derivatives have been explored across various therapeutic areas.

Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds

The Suzuki reaction is arguably the most widely used C-C bond-forming reaction in drug discovery, enabling the synthesis of biaryl structures prevalent in kinase inhibitors and other targeted therapies.[12][14]

Suzuki_Cycle pd0 Pd(0)L₂ pd2_ox R-Pd(II)(Br)L₂ pd0->pd2_ox Oxidative Addition pd2_trans R-Pd(II)-Ar'L₂ pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R-Ar' (Biaryl Product) pd2_trans->product rbr R-Br (this compound) rbr->pd2_ox boronic Ar'-B(OR)₂ boronic->pd2_trans base Base base->pd2_trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Inert Atmosphere: To a Schlenk flask, add this compound (1.0 eq), the desired aryl- or heteroarylboronic acid (1.1-1.5 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent (e.g., 1,4-Dioxane or Toluene) and an aqueous base solution (e.g., 2M Na₂CO₃ or K₃PO₄).[14]

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Case Study: Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding region of the ATP pocket. The 4-methyl-3-arylthiophene scaffold, readily accessible from this compound, is an excellent mimic for this purpose. The aryl group, installed via Suzuki coupling, can be tailored to interact with specific residues in the kinase active site, imparting potency and selectivity.[15] For instance, the thieno[3,4-b]pyrazine core, used in designing kinase inhibitors, can be synthesized from precursors derived from 3,4-disubstituted thiophenes.[15]

Structure-Activity Relationship (SAR) Insights

SAR studies on thiophene derivatives reveal important trends. Electron-withdrawing groups on the thiophene ring have been associated with enhanced anti-diabetic activity.[16] The ability to easily generate a library of analogs from this compound using cross-coupling reactions is invaluable for rapidly building SAR and optimizing lead compounds.[15] The methyl group at the 4-position can also be a key contributor to activity by providing favorable steric interactions or by blocking a site of potential metabolism, thereby improving the pharmacokinetic profile.[17]

Metabolic Considerations and Future Directions

While the thiophene ring is a valuable pharmacophore, it is also considered a "structural alert" because its metabolism, often mediated by cytochrome P450 enzymes, can lead to reactive metabolites like thiophene S-oxides or epoxides.[18][19] These reactive species can be responsible for drug-induced toxicity.[20]

However, the inclusion of a thiophene moiety does not automatically lead to toxicity.[18] Several factors influence this outcome:

  • Alternative Metabolic Pathways: The presence of other metabolically labile sites on the molecule can direct metabolism away from the thiophene ring.[19]

  • Substitution: The substitution pattern on the thiophene ring can significantly influence its metabolic fate. Densely substituted thiophenes are often less prone to bioactivation.[20] The methyl group in this compound may play a protective role by sterically hindering enzymatic attack or altering the electronic properties of the ring.

  • Daily Dose: The overall exposure to the drug is a critical factor in determining the risk of toxicity.[19]

Future research should focus on leveraging this compound to build molecules where the thiophene core's electronic and binding contributions are maximized while minimizing its potential for metabolic bioactivation. This involves strategic placement of substituents that can either block metabolism or provide alternative, safer metabolic routes.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined reactivity, particularly in robust cross-coupling reactions, provides a reliable and efficient pathway to a vast chemical space of potential drug candidates. By understanding its synthetic utility, the role of its specific substitution pattern in structure-activity relationships, and the important considerations of thiophene metabolism, researchers can effectively employ this building block to accelerate the discovery and development of novel therapeutics.

References

  • Vertex AI Search. (n.d.). The Role of Thiophene Derivatives in Drug Discovery. Retrieved December 31, 2025.
  • Singh, H., et al. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. Retrieved December 31, 2025, from [Link]

  • Cognizance Journal of Multidisciplinary Studies. (n.d.).
  • RSC Publishing. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved December 31, 2025.
  • Semantic Scholar. (n.d.). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Retrieved December 31, 2025.
  • Therapeutic importance of synthetic thiophene. (n.d.). Retrieved December 31, 2025.
  • Gramec, D., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Retrieved December 31, 2025, from [Link]

  • Gramec, D., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(8), 1326–1338. Retrieved December 31, 2025, from [Link]

  • Kilbourn, M. R. (1989). Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design--I. Dopamine uptake antagonists. International Journal of Radiation Applications and Instrumentation. Part B, Nuclear Medicine and Biology, 16(7), 681-686. Retrieved December 31, 2025, from [Link]

  • Frotscher, M., et al. (2015). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[3]annulene-scaffold. PubMed Central. Retrieved December 31, 2025, from [Link]

  • ResearchGate. (n.d.). Bioactivation Potential of Thiophene-Containing Drugs. Retrieved December 31, 2025.
  • Mikhail, D. S., et al. (2022). Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. Drug Development Research, 83(8), 1739-1757. Retrieved December 31, 2025, from [Link]

  • ResearchGate. (n.d.). Structural activity relationship of synthesised compounds [4a-f]. Retrieved December 31, 2025.
  • Hallberg, A., Liljefors, S., & Pedaja, P. (1981). A Simplified Synthesis of 3-Bromoselenophene and Some 3-Bromothiophenes. Synthetic Communications, 11(1), 25-28. Retrieved December 31, 2025, from [Link]

  • PubChem. (n.d.). This compound. Retrieved December 31, 2025, from [Link]

  • Khan, I., et al. (2017). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. Retrieved December 31, 2025, from [Link]

  • Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. (n.d.). Retrieved December 31, 2025.
  • de Souza, R. O. M. A., et al. (2017). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. SciELO. Retrieved December 31, 2025, from [Link]

  • ResearchGate. (n.d.). Palladium(0)

Sources

Core Safety & Handling Protocols for 3-Bromo-4-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Drug Development Professionals

Foreword: This document serves as a comprehensive technical guide for the safe handling, storage, and disposal of 3-Bromo-4-methylthiophene. It is designed for experienced researchers, scientists, and drug development professionals. The protocols herein are synthesized from established safety data and best practices to provide a self-validating framework for risk mitigation in the laboratory.

Compound Profile and Hazard Analysis

This compound is a substituted thiophene essential for the synthesis of various pharmaceutical and electronic materials.[1] Its structure, featuring a halogenated aromatic ring, dictates its specific hazard profile. A thorough understanding of its properties is the cornerstone of safe laboratory practice.

Physical and Chemical Properties

A summary of the key physical and chemical data is presented below. This information is critical for designing appropriate experimental and storage conditions.

PropertyValueSource
Molecular Formula C₅H₅BrS[1][2]
Molecular Weight 177.06 g/mol [1][2]
Appearance Colorless to light yellow clear liquid
Boiling Point 179-183 °C[1]
Density 1.584 g/mL at 25 °C[1]
Flash Point 76 - 78 °C (169 - 172 °F) - closed cup[1]
GHS Hazard Identification and Classification

This compound is classified with multiple hazards under the Globally Harmonized System (GHS). The primary risks involve irritation and potential harm upon acute exposure.[2]

Hazard ClassPictogramSignal WordHazard Statement
Skin IrritationWarning H315: Causes skin irritation.[2]
Eye IrritationWarning H319: Causes serious eye irritation.[2]
Specific Target Organ Toxicity (Single Exposure)Warning H335: May cause respiratory irritation.[2]
Flammable LiquidsWarning H227: Combustible liquid.[2]

Exposure Control: A Multi-Tiered Mitigation Strategy

Effective exposure control is not reliant on a single measure but on a system of overlapping protections, beginning with engineering controls and culminating in personal protective equipment (PPE).

Primary Engineering Controls

All procedures involving the handling of this compound, including weighing, transferring, and use in reactions, must be performed within a certified chemical fume hood.[3][4] This is the most critical control measure to prevent the inhalation of vapors, which can cause respiratory irritation.[2][5]

Personal Protective Equipment (PPE)

The selection of PPE is non-negotiable and must be appropriate for the risks identified. The causality behind each choice is to create a complete barrier between the researcher and the chemical.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[6] For procedures with a heightened risk of splashing (e.g., transfers of larger volumes, reactions under pressure), a full face shield must be worn over the goggles.[4][7][8]

  • Hand Protection: Chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended for their resistance to halogenated aromatic compounds.[4] Always inspect gloves for integrity before use and employ the proper removal technique to avoid contaminating the skin.[6] For tasks with a high risk of spillage, double-gloving is a prudent measure.[8]

  • Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.[4][9] This protects the skin and personal clothing from accidental splashes.

  • Respiratory Protection: When engineering controls are insufficient or during an emergency response, a NIOSH-approved respirator with an organic vapor cartridge (e.g., type ABEK) is necessary.[1][5][10]

PPE_Protocol cluster_workflow PPE Selection Workflow cluster_mandatory Mandatory PPE for All Tasks cluster_conditional Conditional PPE Based on Risk node_start Assess Task: Handling this compound node_goggles Chemical Splash Goggles node_start->node_goggles Baseline node_gloves Nitrile/Neoprene Gloves node_start->node_gloves Baseline node_coat Lab Coat (Flame-Resistant) node_start->node_coat Baseline node_shield Face Shield node_start->node_shield If Splash Risk is High node_respirator NIOSH-Approved Respirator (Organic Vapor Cartridge) node_start->node_respirator If Ventilation is Inadequate or Emergency Spill

Caption: PPE selection is based on a combination of mandatory baseline and task-dependent conditional requirements.

Standard Operating Procedures: From Bench to Waste

A disciplined workflow ensures safety at every stage of the compound's lifecycle in the laboratory.

Safe Handling and Experimental Protocol
  • Preparation: Before handling, ensure the fume hood is operational. Cover the work surface with absorbent bench paper. Assemble and inspect all necessary glassware and equipment.

  • Weighing & Transfer: Conduct all weighing and transfers within the fume hood. Use a spatula for solids and a calibrated pipette or syringe for liquids to minimize the risk of spills.

  • Reaction Setup: When setting up reactions, ensure vessels are securely clamped. If heating is required, use a controlled heating source like a mantle or oil bath. Avoid open flames, as the compound is a combustible liquid.

  • Post-Procedure: Upon completion, tightly cap the source container. Decontaminate any surfaces or equipment that may have come into contact with the chemical.

Storage and Segregation

Proper storage is crucial for maintaining chemical stability and preventing hazardous interactions.

  • Conditions: Store the container tightly closed in a cool, dry, and well-ventilated area.[11][12] Keep away from heat, sparks, open flames, and other sources of ignition.[5]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[5][13]

  • Location: Store in a designated chemical storage cabinet, never in food or drink refrigerators.

Storage_Logic cluster_conditions Required Storage Conditions cluster_incompatibles Chemical Incompatibilities (Segregate) node_compound This compound node_cool Cool & Dry node_compound->node_cool Must Have node_ventilated Well-Ventilated node_compound->node_ventilated Must Have node_ignition Away from Ignition Sources node_compound->node_ignition Must Have node_sealed Tightly Sealed Container node_compound->node_sealed Must Have node_oxidizers Strong Oxidizing Agents node_compound->node_oxidizers Must Avoid Contact With node_bases Strong Bases node_compound->node_bases Must Avoid Contact With

Caption: Logical relationship between the compound, its required storage conditions, and chemical incompatibilities.

Emergency Response Protocols

Preparedness is the key to mitigating the impact of an accidental exposure or spill.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14][15][16]

  • Skin Contact: Remove all contaminated clothing at once. Flush the affected skin area with copious amounts of water for at least 15 minutes.[15] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[14][15] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a physician or poison control center immediately.[5][14][15]

Spill and Leak Containment
  • Alert & Evacuate: Alert personnel in the immediate area. For large spills, evacuate the laboratory and contact your institution's emergency response team.

  • Control: If safe to do so, remove all ignition sources.[5][17]

  • Containment (Small Spills): For small spills within a fume hood, use an inert absorbent material like vermiculite or sand.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it into a suitable, labeled container for hazardous waste disposal.[14][17]

  • Decontamination: Clean the spill area thoroughly.

Waste Management and Disposal

All materials contaminated with this compound are considered hazardous waste.

  • Collection: Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in a dedicated, sealed, and clearly labeled hazardous waste container.[9]

  • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Do not pour this chemical down the drain.[15]

References

A Senior Application Scientist's Guide to Sourcing and Utilizing 3-Bromo-4-methylthiophene in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 3-Bromo-4-methylthiophene

This compound (CAS No. 30318-99-1) is a substituted thiophene that has emerged as a critical building block in the landscape of pharmaceutical and materials science research. Its structure, a five-membered aromatic heterocycle containing a sulfur atom, is adorned with a bromine atom at the 3-position and a methyl group at the 4-position. This specific arrangement is not a coincidence of synthesis but a deliberate feature that imparts a unique combination of reactivity and structural properties. The bromine atom serves as a versatile synthetic handle, most notably for carbon-carbon bond formation through cross-coupling reactions, while the methyl group influences the electronic properties and steric environment of the thiophene ring.[1]

This guide provides an in-depth technical overview for professionals in drug discovery and polymer chemistry on the sourcing, qualification, and application of this valuable reagent. As a senior application scientist, my objective is to move beyond a simple recitation of facts and provide a framework of causality—explaining not just what to do, but why specific choices in supplier selection, quality control, and synthetic application lead to more reliable and reproducible outcomes.

Part 1: Commercial Sourcing and Supplier Qualification

The procurement of a chemical intermediate is the foundational step of any synthetic campaign. The quality of the starting material dictates the efficiency of the subsequent reactions, the purity of the final product, and the overall timeline of a research project. Consequently, a rigorous supplier qualification process is not just recommended; it is essential.

Identifying Reputable Suppliers

Several chemical suppliers offer this compound, often with varying purity grades and in a range of quantities. The table below summarizes the offerings from some of the well-established suppliers in the field.

SupplierProduct NumberStated PurityAvailable Quantities
Sigma-Aldrich B154195%5g, 25g
TCI America B1541>93.0% (GC)5g, 25g
Santa Cruz Biotechnology sc-261204Not specified1g, 5g, 25g
Chem-Impex International 13414>95.0%1g, 5g, 25g, 100g
BLD Pharm BD13799695%1g, 5g, 25g, 100g

This table is a representative sample and not exhaustive. Researchers should always verify current offerings directly with the suppliers.

The Supplier Qualification Workflow: A Self-Validating System

Choosing a supplier should be a data-driven process. The following workflow illustrates a logical approach to qualifying a new supplier for a critical reagent like this compound.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analytical Verification cluster_2 Phase 3: Performance & Approval A Identify Potential Suppliers B Request Technical Documents (SDS, CoA) A->B C Compare Stated Purity & Specifications B->C D Procure Sample from Top 2-3 Suppliers C->D Select candidates E In-House QC Analysis (NMR, GC-MS, FT-IR) D->E F Compare Analytical Results to Supplier's CoA E->F G Small-Scale Test Reaction F->G Verify purity H Assess Reaction Performance & Impurity Profile G->H I Approve Supplier & Establish Incoming QC Protocol H->I H->I Confirm performance

Caption: A workflow for qualifying commercial suppliers of this compound.

The causality behind this workflow is rooted in the principle of "trust, but verify." A supplier's Certificate of Analysis (CoA) is a claim, and while often accurate, it should be independently verified. A small-scale test reaction is the ultimate arbiter of quality, as it directly assesses the material's performance in the intended application. Any unexpected side products or reaction inefficiencies can often be traced back to impurities not listed on the CoA.

Part 2: Quality Control and Analytical Protocols

A thorough understanding of the analytical chemistry of this compound is crucial for interpreting supplier data and for in-house quality control. The primary methods for assessing the purity and identity of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Representative Analytical Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To determine the purity of the sample and identify any volatile impurities.

  • Instrumentation: Standard GC-MS system with a non-polar capillary column (e.g., DB-5ms or equivalent).

  • Method:

    • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.

    • Injection: Inject 1 µL of the solution into the GC.

    • GC Program: Use a temperature program that starts at a low temperature (e.g., 50 °C) and ramps up to a high temperature (e.g., 250 °C) to ensure the elution of all components.

    • MS Detection: Acquire mass spectra in electron ionization (EI) mode.

  • Expected Results: The gas chromatogram should show a major peak corresponding to this compound. The purity is calculated based on the area percentage of this peak. The mass spectrum of the main peak should be consistent with the expected fragmentation pattern, including the molecular ion peak (m/z 176/178, reflecting the isotopic abundance of bromine).

2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the structure of the compound and identify any structural isomers or non-volatile impurities.

  • Instrumentation: 300 MHz or higher NMR spectrometer.

  • Method:

    • Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent, typically chloroform-d (CDCl₃).

    • Acquisition: Acquire a standard proton NMR spectrum.

  • Expected Results: The spectrum should show signals consistent with the structure of this compound. This includes a singlet for the methyl protons and two doublets in the aromatic region for the thiophene protons. The integration of these signals should correspond to the number of protons in each environment.

Understanding Potential Impurities

The most common synthetic route to this compound is the electrophilic bromination of 4-methylthiophene. This reaction can potentially lead to several impurities:

  • Unreacted Starting Material: Residual 4-methylthiophene.

  • Isomeric Products: Bromination at other positions on the thiophene ring, such as 2-bromo-4-methylthiophene.

  • Over-brominated Products: Dibrominated species like 2,5-dibromo-3-methylthiophene.[2]

A robust QC process will be able to detect and quantify these potential impurities, ensuring the reliability of the starting material.

Part 3: Applications in Synthesis

The utility of this compound lies in its ability to participate in a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

Application in Kinase Inhibitor Synthesis

Kinase inhibitors are a cornerstone of modern oncology, and many of these complex molecules are built using heterocyclic scaffolds.[3] The thiophene moiety can form crucial interactions within the active sites of kinases. While a specific synthesis of a marketed drug starting from this compound is not readily found in the public domain, we can illustrate its utility through a representative Suzuki coupling reaction, a common strategy in medicinal chemistry.[1][4]

The following workflow illustrates the central role of a brominated heterocycle in a typical kinase inhibitor discovery campaign.

A This compound (Starting Material) C Suzuki Coupling (Pd catalyst, base) A->C B Arylboronic Acid (Coupling Partner) B->C D Core Scaffold (Aryl-substituted thiophene) C->D Forms C-C bond E Further Functionalization (e.g., amination, cyclization) D->E Builds complexity F Kinase Inhibitor Candidate E->F Final Product

Caption: A generalized workflow for the synthesis of kinase inhibitors using a brominated thiophene.

Causality in Action: The choice of this compound in such a synthesis is deliberate. The bromine atom at the 3-position allows for the introduction of an aryl or heteroaryl group via Suzuki coupling. This newly introduced group can be designed to interact with a specific pocket in the kinase active site. The methyl group at the 4-position can serve as a steric director or a point for further derivatization, and it influences the electron density of the thiophene ring, which can modulate the binding affinity of the final molecule.

Application in Conjugated Polymer Synthesis

Regioregular poly(3-alkylthiophenes) are important materials in organic electronics. The precise arrangement of the alkyl side chains along the polymer backbone is critical for achieving the desired electronic properties. The Grignard Metathesis (GRIM) method and catalyst-transfer Suzuki coupling polymerizations are powerful techniques for synthesizing these polymers.[5][6]

In this context, a monomer derived from this compound could be used to create a polymer with a specific substitution pattern. For instance, after conversion to a di-functionalized monomer (e.g., 2,5-dibromo-3-methylthiophene), it can undergo polymerization. The methyl group at the 3-position (originally the 4-position in the starting material after re-numbering for the polymer) ensures a specific regioregularity that influences the polymer's ability to self-assemble and conduct charge.

Part 4: Safe Handling and Storage

This compound is a combustible liquid and an irritant. Adherence to proper safety protocols is mandatory.

Personal Protective Equipment (PPE)
  • Eye Protection: Safety glasses with side shields or goggles are required.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Skin Protection: A lab coat should be worn.

  • Respiratory Protection: All handling should be done in a certified chemical fume hood to avoid inhalation of vapors.[7]

Storage and Handling
  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[8] The container should be tightly closed.

  • Handling: Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated, properly labeled waste container.[7]

It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date safety information before handling this chemical.[9]

Conclusion

This compound is more than just a chemical on a supplier's list; it is a strategic tool for the creation of novel and complex molecules. For the medicinal chemist, it offers a reliable entry point into the synthesis of sophisticated kinase inhibitors. For the materials scientist, it is a building block for creating the next generation of organic electronic materials. By applying a rigorous, data-driven approach to sourcing, conducting thorough in-house quality control, and understanding the chemical causality behind its applications, researchers can unlock the full potential of this versatile reagent and accelerate their research and development programs.

References

  • This compound | CAS#:30318-99-1 | Chemsrc. (n.d.). Retrieved from [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (2018). Molecules, 23(10), 2485. Retrieved from [Link]

  • Guidance For Hazard Determination | Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]

  • Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. (2001). Macromolecules, 34(19), 6513-6520. Retrieved from [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry, 64(22), 16371-16427. Retrieved from [Link]

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (2018). Molecules, 23(11), 2998. Retrieved from [Link]

  • Precision synthesis of poly(3-hexylthiophene) from catalyst-transfer Suzuki-Miyaura coupling polymerization. (2011). Macromolecular Rapid Communications, 32(11), 841-846. Retrieved from [Link]

  • Synthesis of Tetraarylthiophenes by Regioselective Suzuki Cross-Coupling Reactions of Tetrabromothiophene. (2018). Synlett, 29(16), 2169-2173. Retrieved from [Link]

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (2016). Molecules, 21(8), 1020. Retrieved from [Link]

  • Hazard Classification Guidance for Manufacturers, Importers, and Employers. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]

  • Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry, 64(22), 16371-16427.

Sources

The Discovery and Enduring Legacy of Thiophene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, stands as a pivotal scaffold in the realms of organic synthesis, medicinal chemistry, and materials science. Its journey, from an overlooked impurity in industrial coal tar to a cornerstone of modern chemical innovation, is a testament to serendipity, meticulous scientific inquiry, and the relentless pursuit of novel molecular architectures. This in-depth technical guide chronicles the discovery and history of thiophene and its derivatives. It provides a comprehensive exploration of the foundational synthetic methodologies that brought this heterocycle to the forefront of chemical research, complete with detailed experimental protocols. Furthermore, this guide elucidates the evolution of thiophene chemistry, highlighting its profound impact on drug development through the principle of bioisosterism and its role in the creation of advanced functional materials. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the history, synthesis, and transformative applications of thiophene-based compounds.

The Serendipitous Unveiling of a Hidden Heterocycle

The narrative of thiophene's discovery is a classic tale of scientific observation turning an anomaly into a breakthrough. In 1882, the distinguished German chemist Viktor Meyer was conducting a lecture demonstration at the University of Zurich, intending to show the characteristic reaction of benzene with isatin and concentrated sulfuric acid, which was known to produce a deep blue dye called indophenin.[1][2] To his surprise, when he used a highly purified sample of benzene, the expected color change failed to materialize.[2] This unexpected result led Meyer to a crucial insight: the indophenin test was not a reaction of benzene itself, but rather of an impurity that accompanied it in its crude form, sourced from coal tar.[3][4]

Through painstaking fractional distillation and chemical treatment of crude benzene, Meyer succeeded in isolating the sulfur-containing contaminant responsible for the blue color.[1][5] He named this new compound "thiophene," a portmanteau of the Greek words theion (sulfur) and phaino (to shine or appear), alluding to its discovery through a vibrant color reaction.[3] This discovery, born from a failed lecture demonstration, opened the door to a new and exciting chapter in heterocyclic chemistry.

The Indophenin Test: A Historical Footnote and a Key to Discovery

The indophenin test, while now largely of historical interest, was the catalyst for the discovery of thiophene. The reaction involves the electrophilic substitution of two thiophene molecules onto the C3-carbonyl group of isatin in the presence of a strong acid. The resulting conjugated system is responsible for the intense blue color of the indophenin dye.[6]

Experimental Workflow: The Indophenin Test

cluster_0 Reaction Setup cluster_1 Observation A Small amount of crude benzene (containing thiophene) D Intense Blue Color Formation (Positive Test) A->D Mix with B and C B Isatin B->D C Concentrated Sulfuric Acid C->D E No Color Change (Negative Test - Pure Benzene)

Caption: Workflow of the historic indophenin test.

Foundational Syntheses of the Thiophene Ring

Following its discovery, the scientific community, led by Meyer himself, rapidly developed methods to synthesize thiophene and its derivatives in the laboratory.[7] These classical syntheses, many of which are still in use today, provided the necessary tools to explore the rich chemistry of this new aromatic system.

Paal-Knorr Thiophene Synthesis (1884)

One of the most versatile and enduring methods for constructing five-membered heterocycles is the Paal-Knorr synthesis.[8] In the context of thiophenes, this reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent.[9]

The choice of sulfurizing agent is critical. Phosphorus pentasulfide (P₄S₁₀) was traditionally used, but Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide] has gained favor due to its milder reaction conditions and often higher yields.[10][11] Lawesson's reagent is more soluble in organic solvents and acts as a gentler thionating agent for the carbonyl groups of the 1,4-dicarbonyl starting material.[10]

Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethylthiophene

Materials:

  • 2,5-Hexanedione

  • Lawesson's Reagent

  • Dry Toluene

  • Microwave-safe reaction vessel

  • Microwave reactor

  • Celite

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 10 mL microwave-safe reaction vessel, combine 2,5-hexanedione (1.0 eq) and Lawesson's reagent (0.5 eq).

  • Solvent Addition: Add dry toluene to the vessel.

  • Microwave Irradiation: Securely seal the vessel and place it in the microwave reactor. Irradiate the mixture at 150 °C for 10 minutes.

  • Work-up: After cooling the vessel to room temperature, filter the reaction mixture through a pad of celite, washing with toluene.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to afford the desired 2,5-dimethylthiophene.[4]

start 1,4-Dicarbonyl Compound thionation Thionation of Carbonyls start->thionation reagent Sulfurizing Agent (e.g., Lawesson's Reagent) reagent->thionation enolization Enolization thionation->enolization cyclization Intramolecular Cyclization enolization->cyclization dehydration Dehydration cyclization->dehydration product Substituted Thiophene dehydration->product

Caption: Reaction pathway of the Paal-Knorr Thiophene Synthesis.

Gewald Aminothiophene Synthesis (1966)

Reported by Karl Gewald in 1966, this multicomponent reaction provides a highly efficient route to polysubstituted 2-aminothiophenes.[12][13] The reaction involves the condensation of a ketone (or aldehyde) with an α-cyanoester in the presence of elemental sulfur and a base.[12] The operational simplicity and the ready availability of the starting materials have made the Gewald synthesis a cornerstone of heterocyclic chemistry, particularly for the synthesis of libraries of compounds for drug discovery.[1]

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine (base)

  • Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Base Addition: Add morpholine (1.5 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the 2-aminothiophene derivative.[1]

Volhard-Erdmann Cyclization (1885)

Developed by Jacob Volhard and his student Hugo Erdmann, this method involves the cyclization of 1,4-difunctional compounds, such as disodium succinate, with a potent sulfurizing agent, phosphorus heptasulfide (P₄S₇).[14][15] This reaction was historically significant in the early exploration of thiophene chemistry.

Experimental Protocol: Volhard-Erdmann Synthesis of 3-Methylthiophene

Materials:

  • Itaconic acid

  • Phosphorus heptasulfide (P₄S₇)

  • Mineral oil

  • Carbon dioxide (inert gas)

  • 5% Sodium hydroxide solution

  • Three-necked round-bottomed flask, stirrer, thermometer, gas inlet, addition funnel, distillation setup

Procedure:

  • Reaction Setup: A three-necked round-bottomed flask is fitted with a stirrer, thermometer, gas inlet, addition funnel, and a distillation head. The flask is charged with mineral oil and flushed with carbon dioxide.

  • Reagent Preparation: A slurry of itaconic acid (converted to its sodium salt in situ or pre-formed) and phosphorus heptasulfide is prepared.

  • Reaction: The flask containing mineral oil is heated to 240-250°C under a carbon dioxide atmosphere. The slurry of reactants is added slowly from the addition funnel. The temperature is maintained, and the crude 3-methylthiophene distills from the reaction mixture.

  • Work-up: The distillate is washed with 5% sodium hydroxide solution and then with water.

  • Purification: The crude 3-methylthiophene is purified by distillation.[16]

The Ascendance of Thiophene Derivatives: From Pharmaceuticals to Polymers

The development of robust synthetic methods for the thiophene ring paved the way for the exploration of its derivatives, which have found widespread applications in diverse fields. A timeline of key discoveries highlights the rapid progression of thiophene chemistry.[17]

cluster_timeline Historical Timeline of Thiophene Chemistry 1882 1882 Discovery of Thiophene (Viktor Meyer) 1884 1884 Paal-Knorr Synthesis (adapted for thiophenes) 1882->1884 1885 1885 Volhard-Erdmann Cyclization 1884->1885 1966 1966 Gewald Synthesis of 2-Aminothiophenes 1885->1966 Mid-20th Century Mid-20th Century Emergence in Pharmaceuticals (e.g., Methapyrilene) 1966->Mid-20th Century Late 20th Century Late 20th Century Blockbuster Drugs (Ticlopidine, Clopidogrel, Olanzapine) Mid-20th Century->Late 20th Century 1980s-Present 1980s-Present Development of Polythiophenes and Organic Electronics Late 20th Century->1980s-Present

Caption: A timeline of key milestones in the history of thiophene chemistry.

Thiophene in Medicinal Chemistry: The Power of Bioisosterism

A pivotal concept that propelled thiophene to the forefront of drug discovery is bioisosterism . This principle posits that the substitution of an atom or a group of atoms in a biologically active molecule with another that has similar physical or chemical properties can result in a new compound with similar or even enhanced biological activity. The thiophene ring is a classic bioisostere of the benzene ring. The substitution of a -CH=CH- group in benzene with a sulfur atom in thiophene results in a heterocycle with a similar size, shape, and degree of aromaticity.

This seemingly subtle change can have profound effects on a drug's properties:

  • Metabolic Stability: Benzene rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes. The presence of the sulfur atom in thiophene can alter the metabolic profile, often leading to increased stability and a longer half-life in the body.

  • Lipophilicity and Solubility: The lone pair of electrons on the sulfur atom can engage in hydrogen bonding, which can modulate the lipophilicity (logP) and aqueous solubility of a drug candidate, thereby improving its pharmacokinetic profile.

  • Target Engagement: The different electronic distribution in the thiophene ring compared to benzene can lead to altered or improved interactions with the target protein or enzyme.

The successful application of thiophene as a benzene bioisostere is evident in numerous blockbuster drugs.

Drug Pair Benzene Analog Thiophene Analog (Drug) Therapeutic Class Comparative Potency/Activity FDA Approval Year (Thiophene Analog)
Fentanyl / SufentanilFentanylSufentanilOpioid AnalgesicSufentanil is 5-10 times more potent than fentanyl.[1]1984
Piroxicam / LornoxicamPiroxicamLornoxicamNSAIDLornoxicam has a more potent anti-inflammatory and analgesic effect than piroxicam.Not approved in the US, but used in other countries.
Celecoxib AnalogCelecoxib (contains a phenyl group)Thiophene-containing Celecoxib AnalogCOX-2 InhibitorA thiophene-based analog (compound 21) showed higher COX-2 inhibition (IC50 = 0.67 µM) compared to celecoxib (IC50 = 1.14 µM) in one study.[2]N/A (Research Compound)
Ticlopidine(Hypothetical Benzene Analog)TiclopidineAntiplateletN/A1991
Clopidogrel(Hypothetical Benzene Analog)ClopidogrelAntiplateletN/A1997
Olanzapine(Hypothetical Benzene Analog)OlanzapineAntipsychoticN/A1996
Raltitrexed(Folic Acid Analog with Benzene Ring)RaltitrexedAnticancerA specific inhibitor of thymidylate synthase.Approved in Europe and other regions.
Polythiophenes: Pioneering Organic Electronics

The late 20th century witnessed the rise of a new class of thiophene derivatives: polythiophenes . These are conducting polymers formed by the polymerization of thiophene monomers. The discovery that these materials could be "doped" to achieve high electrical conductivity opened up the field of organic electronics. Polythiophenes and their derivatives are now integral components in a range of advanced materials and devices, including:

  • Organic light-emitting diodes (OLEDs)

  • Organic photovoltaics (solar cells)

  • Field-effect transistors (FETs)

  • Sensors

  • Antistatic coatings

The ability to tune the electronic and optical properties of polythiophenes by modifying the substituents on the thiophene ring continues to drive innovation in materials science.

Physicochemical Properties of Thiophene

A thorough understanding of the fundamental physicochemical properties of the thiophene ring is essential for its application in synthesis and materials design.

PropertyValueReference(s)
Molecular Formula C₄H₄S[3]
Molar Mass 84.14 g/mol [5]
Appearance Colorless liquid[5]
Odor Benzene-like
Density 1.051 g/mL[5]
Melting Point -38 °C[5]
Boiling Point 84 °C[5]
Solubility in Water Insoluble
Solubility in Organic Solvents Soluble in alcohol, ether, benzene[3]
Bond Angle (C-S-C) ~93°[5]
pKa -4.5

Conclusion and Future Outlook

From its serendipitous discovery as a mere contaminant, thiophene has evolved into a molecule of immense significance in the chemical sciences. Its unique aromatic character, coupled with the versatility of its synthetic chemistry, has cemented its role as a privileged scaffold in medicinal chemistry and a fundamental building block in materials science. The principle of bioisosterism, powerfully illustrated by the numerous successful thiophene-based drugs, will continue to guide the design of new therapeutic agents with improved efficacy and safety profiles. In the realm of materials, the ongoing development of novel polythiophene derivatives promises to push the boundaries of organic electronics, leading to more efficient and flexible devices. The enduring legacy of Viktor Meyer's astute observation is a vibrant and expanding field of research, demonstrating that even the most unexpected scientific detours can lead to profound and lasting discoveries.

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Sources

An In-depth Technical Guide to the IUPAC Nomenclature of Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Lingua Franca of Thiophene Chemistry

For researchers, scientists, and professionals in drug development, a precise and universally understood language is not a luxury—it is a necessity. The structural complexity of pharmacologically active molecules demands a naming convention that is both systematic and unambiguous. Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a "privileged scaffold" in medicinal chemistry, forming the core of numerous blockbuster drugs.[1][2][3] Its bioisosteric relationship with the benzene ring allows for modulation of physicochemical properties, often enhancing therapeutic profiles.[1] Consequently, a mastery of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted thiophenes is fundamental for navigating the scientific literature, protecting intellectual property, and ensuring clarity in regulatory submissions.[4]

This guide provides an in-depth exploration of the IUPAC rules governing the nomenclature of substituted thiophenes. It moves beyond a simple recitation of rules to explain the logic behind them, offering field-proven insights for naming complex derivatives, from simple monosubstituted rings to intricate fused systems.

Part 1: The Thiophene Core - Foundational Principles

The systematic naming of any substituted thiophene begins with a clear understanding of the parent heterocycle. The name "thiophene" is a trivial name retained by IUPAC for the structure C₄H₄S and serves as the foundation for all its derivatives.[1]

Numbering the Thiophene Ring: The Inviolable Starting Point

The numbering of the thiophene ring is fixed and unambiguous. The sulfur atom is always assigned locant 1. Numbering then proceeds sequentially around the ring to position 5. This numbering is absolute and is not altered by the nature or position of any substituents.

The positions adjacent to the sulfur atom (2 and 5) are chemically distinct from the positions further away (3 and 4). This has significant implications for the reactivity and synthesis of thiophene derivatives. For nomenclature purposes, these fixed numbers are the bedrock upon which the name is built.

Diagram 1: IUPAC Numbering of the Thiophene Ring

Caption: The invariant numbering scheme of the thiophene ring, starting with the sulfur atom as locant 1.

Part 2: Monosubstituted and Polysubstituted Thiophenes

When one or more hydrogen atoms on the thiophene ring are replaced by other atoms or groups (substituents), a systematic process is followed to generate the definitive IUPAC name.

Monosubstituted Thiophenes: The Simplest Case

For a thiophene with a single substituent, the name is constructed by stating the locant (position number), followed by a hyphen, the name of the substituent, and the parent name "thiophene".

  • Example 1: A bromine atom at position 2 is named 2-bromothiophene .

  • Example 2: A nitro group at position 3 is named 3-nitrothiophene .

For substituents that are themselves part of the parent hydride (e.g., alkyl groups), the suffix "-yl" is used. A thiophene ring as a substituent is called a "thienyl" group. For instance, a molecule composed of two thiophene rings linked at their 2-positions would be named 2,2'-bithiophene.

Polysubstituted Thiophenes: Applying the Rules of Precedence

The naming of thiophenes with multiple substituents requires the application of two key principles in order:

  • Lowest Locant Rule: The ring is numbered to assign the lowest possible set of locants to the substituents.

  • Alphabetical Order: The substituents are cited as prefixes in alphabetical order, irrespective of their locant numbers.

Step-by-Step Naming Process:

  • Identify all substituents on the thiophene ring.

  • Number the ring starting from S=1. There are two possible directions (clockwise and counter-clockwise).

  • Determine the locant set for each numbering direction.

  • Compare the locant sets term by term. The set with the lower number at the first point of difference is chosen.

  • List the substituents alphabetically , each preceded by its assigned locant and a hyphen.

  • Combine the substituent names with the parent name "thiophene". Multiplicative prefixes (di, tri, tetra, etc.) are used for identical substituents but are ignored for alphabetization.

Diagram 2: Naming a Polysubstituted Thiophene

Polysubstituted_Thiophene_Naming start Identify Substituents (e.g., Bromo, Chloro, Methyl) numbering Number Ring in Both Directions (Clockwise & Counter-clockwise) start->numbering locants Determine Locant Sets (e.g., {2,3,5} vs {2,4,5}) numbering->locants compare Apply Lowest Locant Rule (Choose set with lowest first point of difference) locants->compare alphabetize List Substituents Alphabetically (Bromo, Chloro, Methyl) compare->alphabetize combine Combine Locants, Prefixes, and Parent Name alphabetize->combine

Caption: Workflow for the systematic naming of polysubstituted thiophenes.

Worked Example: 2-bromo-5-chloro-3-methylthiophene

  • Substituents: Bromo, Chloro, Methyl

  • Numbering Direction 1 (Clockwise): Bromo at 2, Methyl at 3, Chloro at 5. Locant set: {2,3,5}

  • Numbering Direction 2 (Counter-clockwise): Bromo at 2, Chloro at 3, Methyl at 5. Locant set: {2,3,5}

  • Lowest Locant Rule: In this case, both directions yield the same locant set {2,3,5}. When locant sets are identical, alphabetical order determines the numbering direction. "Bromo" comes before "chloro", so the direction that gives bromo the lower number is preferred if there's a choice at the start. Here, both start with 2-bromo. The next substituent is methyl (3) vs chloro (3). Since both are '3', we continue. The final substituent is chloro (5) vs methyl (5). The sets are identical.

  • Alphabetical Order: The substituents are cited as: bromo, chloro, methyl.

  • Final Name: 2-bromo-5-chloro-3-methylthiophene .

Prioritizing Functional Groups: The Seniority System

When substituents are functional groups, IUPAC defines a clear order of seniority. The group with the highest priority (the principal functional group) is cited as a suffix, while all other groups are cited as prefixes.[5] Thiophene itself is the parent hydride, but when a principal functional group is present, that group defines the suffix of the name.

Table 1: Abbreviated IUPAC Seniority Order for Common Functional Groups

ClassSuffix (if Principal Group)Prefix (if Substituent)
Carboxylic Acids-oic acid / -carboxylic acidcarboxy-
Esters-oate / -carboxylatealkoxycarbonyl-
Amides-amide / -carboxamidecarbamoyl-
Nitriles-nitrile / -carbonitrilecyano-
Aldehydes-al / -carbaldehydeformyl-
Ketones-oneoxo-
Alcohols-olhydroxy-
Amines-amineamino-
Ethersalkoxy-
Halideshalo- (bromo-, chloro-)
Nitronitro-

This table is a simplified representation. For a complete list, consult the IUPAC Blue Book.[6][7]

Naming Process with a Principal Functional Group:

  • Identify the principal functional group based on the seniority table. This group will determine the suffix of the name.

  • The carbon atom to which the principal group is attached is assigned the lowest possible locant , consistent with the fixed numbering of the thiophene ring.

  • Name the parent compound by adding the suffix to "thiophene" (e.g., thiophenecarboxylic acid).

  • Name and number all other substituents as prefixes, citing them in alphabetical order.

Worked Example: 5-bromo-3-formylthiophene-2-carboxylic acid

  • Functional Groups: Carboxylic acid (-COOH), Aldehyde (-CHO), Bromo (-Br).

  • Principal Group: Carboxylic acid (highest seniority). Suffix: "-carboxylic acid".

  • Numbering: The -COOH group must be on the lowest possible locant. Let's place it at C2. The parent name becomes thiophene-2-carboxylic acid .

  • Other Substituents: Aldehyde (prefix: "formyl") and Bromo (prefix: "bromo").

  • Locants: With the -COOH at C2, the aldehyde is at C3 and the bromo is at C5.

  • Alphabetical Order of Prefixes: bromo, formyl.

  • Final Name: 5-bromo-3-formylthiophene-2-carboxylic acid .

Part 3: Fused Thiophene Systems

In drug development and materials science, thiophene is often fused to other ring systems to create rigid, planar molecules with unique electronic properties. The nomenclature of these systems follows the principles of fusion nomenclature.[8][9]

The general format is: Prefix[locants]Parent

  • Parent Component: The most senior heterocyclic system is chosen as the parent. Seniority is determined by a set of criteria, including: containing nitrogen, containing a heteroatom higher in priority (O > S > N), having more rings, etc.[8]

  • Prefix: The name of the fused ring system ends in "o" (e.g., benzo, thieno, pyrido).

  • Locants: The fusion site is indicated by letters on the parent component (1,2-bond is 'a', 2,3-bond is 'b', etc.) and numbers on the attached component. These are placed in square brackets.

Benzofused Thiophenes

When a benzene ring is fused to a thiophene ring, the resulting system is called benzothiophene . Since there are two possible modes of fusion, they are distinguished as:

  • Benzo[b]thiophene: Fusion at the 2,3-position of thiophene.

  • Benzo[c]thiophene: Fusion at the 3,4-position of thiophene.

Thiophene Fused to Other Heterocycles

When thiophene is fused to another heterocycle, the "thieno" prefix is used. The parent component is determined by the IUPAC seniority rules.

  • Thieno[2,3-d]pyrimidine: Thiophene is fused at its 2,3-bond to the 'd' side of a pyrimidine ring. This is a common scaffold in medicinal chemistry.[10][11][12]

  • Thieno[3,2-b]pyridine: Thiophene is fused at its 3,2-bond to the 'b' side of a pyridine ring. This forms the core of antiplatelet drugs like Clopidogrel and Prasugrel.[13][14]

Diagram 3: Naming a Fused Thienopyrimidine System

Caption: Numbering and fusion lettering for Thieno[2,3-d]pyrimidine.

Part 4: Saturated and Partially Saturated Thiophenes

The degree of saturation in the thiophene ring is indicated using prefixes such as "dihydro-" and "tetrahydro-".

  • Tetrahydrothiophene: The fully saturated 5-membered ring. Its IUPAC preferred name is thiolane .[15][16][17]

  • Dihydrothiophene: Contains one double bond. The position of the double bond must be specified. For example, 2,3-dihydrothiophene and 2,5-dihydrothiophene are two common isomers.[18][19]

Substituents on these saturated rings are named using the principles of cycloalkane nomenclature, with the sulfur atom always at position 1.

Part 5: Practical Application - The Gewald Synthesis

To ground these nomenclature rules in a practical laboratory context, consider the Gewald synthesis, a cornerstone reaction for preparing highly substituted 2-aminothiophenes, which are valuable intermediates in drug discovery.[5][20][21]

Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
  • Reagents:

    • Butan-2-one (10 mmol)

    • Ethyl cyanoacetate (10 mmol)

    • Elemental sulfur (12 mmol)

    • Morpholine (20 mol%)

    • Ethanol (25 mL)

  • Procedure: a. To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add butan-2-one, ethyl cyanoacetate, and elemental sulfur. b. Add ethanol as the solvent, followed by the morpholine catalyst. c. Heat the reaction mixture to 50°C with constant stirring. d. Monitor the reaction progress using Thin Layer Chromatography (TLC). e. Upon completion, cool the mixture to room temperature and then place in an ice bath to precipitate the product. f. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. g. The resulting product is ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate .

Nomenclature Deconstruction:

  • Principal Group: Ester (Suffix: -carboxylate). Attached to position 3.

  • Parent: thiophene-3-carboxylate. The "ethyl" prefix indicates the ester alkyl group.

  • Substituents: Amino group at C2, two methyl groups at C4 and C5.

  • Final Name: Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

Conclusion: Precision and Clarity in Chemical Communication

The IUPAC nomenclature for substituted thiophenes provides a robust and logical framework for naming a vast array of chemical structures. For scientists in research and drug development, fluency in this system is indispensable. It ensures that the chemical identity of a novel compound is communicated without ambiguity, a critical factor in publications, patent applications, and regulatory documentation.[2][14][22] By mastering the principles of numbering, substituent prioritization, and fusion nomenclature, researchers can confidently and precisely describe the complex thiophene-based molecules that drive innovation in medicine and materials science.

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  • IUPAC. (1998). Nomenclature of Fused and Bridged Fused Ring Systems. Pure and Applied Chemistry, 70(1), 143-216. [Link]

  • OpenOChem Learn. (n.d.). Nomenclature. [Link]

  • Chemistry Steps. (n.d.). Naming Aromatic Compounds. [Link]

  • IUPAC. (n.d.). IUPAC Nomenclature Home Page. [Link]

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  • World Journal of Pharmaceutical Research. (2025). A Comprehensive Review on Synthesis and Diverse Biological Activities of Thienopyrimidine Derivatives. [Link]

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  • UpCounsel. (2025). Chemical Patents: Protecting Compounds, Processes, and Formulas. [Link]

  • YouTube. (2025). What Are IUPAC Rules For Aromatic Compound Naming?[Link]

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  • Wikipedia. (n.d.). Category:Thienopyrimidines. [Link]

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Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Bromo-4-methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions utilizing 3-Bromo-4-methylthiophene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the 3,4-disubstituted thiophene scaffold in a range of biologically active molecules and functional organic materials. This document is structured to provide not only a step-by-step experimental procedure but also the underlying scientific principles that govern this powerful carbon-carbon bond-forming reaction.

Introduction: The Significance of the 3,4-Disubstituted Thiophene Moiety

Thiophene and its derivatives are considered privileged structures in drug discovery, appearing in numerous FDA-approved drugs. The 3,4-disubstituted thiophene core, in particular, offers a unique structural motif that can orient substituents in a distinct spatial arrangement, crucial for molecular recognition and binding to biological targets. The Suzuki-Miyaura coupling is a highly efficient and functional group tolerant method for the arylation and heteroarylation of this compound, providing access to a diverse library of novel compounds for further investigation.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[1] The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron species.

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)-X Complex OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_R R-Pd(II)-R' Complex Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' (Product) RedElim->Product Substrate This compound (R-X) Substrate->OxAdd BoronicAcid Arylboronic Acid (R'-B(OH)2) + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound

This protocol provides a robust starting point for the Suzuki coupling of this compound with a variety of arylboronic acids. Optimization of reaction parameters may be necessary for specific substrates.

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a suitable phosphine ligand; 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)[3]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Reaction Setup and Procedure

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 3-aryl-4-methylthiophene product.[4]

Optimization of Reaction Parameters

The success of a Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, base, and solvent system. The following table summarizes key considerations for optimizing the reaction of this compound.

ParameterOptionsConsiderations and Rationale
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/SPhosPd(PPh₃)₄ is a versatile and commonly used catalyst. For more challenging couplings, particularly with sterically hindered boronic acids or less reactive aryl chlorides, more sophisticated ligand systems like SPhos may be required to promote efficient oxidative addition and reductive elimination.[2]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃The base is crucial for the transmetalation step.[5] K₂CO₃ is a good starting point. Stronger bases like K₃PO₄ or Cs₂CO₃ can be beneficial for less reactive boronic acids. The choice of base can also influence the rate of competing side reactions such as protodeboronation.
Solvent System 1,4-Dioxane/Water, Toluene/Water, DMF, THF/WaterA mixture of an organic solvent and water is often optimal. Water helps to dissolve the inorganic base and facilitates the transmetalation step.[2] The choice of organic solvent can affect the solubility of the reagents and the stability of the catalytic species. Dioxane and toluene are common choices.
Temperature 80 - 110 °CThe reaction temperature influences the rate of all steps in the catalytic cycle. Higher temperatures can accelerate the reaction but may also lead to catalyst decomposition or increased side product formation. The optimal temperature should be determined empirically for each specific substrate combination.
Boronic Acid Arylboronic acids, Heteroarylboronic acidsElectron-rich boronic acids tend to react faster than electron-deficient ones. Steric hindrance on the boronic acid can also slow down the reaction. For unstable boronic acids, the corresponding boronate esters (e.g., pinacol esters) can be used.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently strong base; Low reaction temperature.Use a fresh batch of catalyst; Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃); Increase the reaction temperature in increments.
Formation of Homocoupled Boronic Acid Product Oxygen contamination leading to oxidative homocoupling.Ensure the reaction is set up under a strictly inert atmosphere; Use thoroughly degassed solvents.
Protodeboronation of the Boronic Acid Presence of protic impurities; Prolonged reaction times at high temperatures.Use anhydrous solvents; Monitor the reaction closely and stop it once the starting material is consumed; Consider using the corresponding boronate ester.
Dehalogenation of this compound Certain catalyst/ligand combinations; Presence of reducing agents.Screen different palladium catalysts and ligands; Ensure all reagents are pure.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 3-aryl-4-methylthiophenes. The protocol and guidelines presented in this document provide a solid foundation for researchers to successfully employ this powerful transformation in their synthetic endeavors. Careful consideration of the reaction parameters and troubleshooting strategies will enable the efficient synthesis of a wide array of novel thiophene derivatives for applications in drug discovery and materials science.

References

  • NROChemistry (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. YouTube. Available at: [Link]

  • Zafar, H. et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal. Available at: [Link]

  • Ikram, M. et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules. Available at: [Link]

  • NROChemistry (n.d.). Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • ResearchGate (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic.... Available at: [Link]

  • ResearchGate (n.d.). Synthesis of aryl thiophene derivatives via Pd-catalyzed Suzuki coupling reaction.. Available at: [Link]

  • Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Myers, A. G. Research Group (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]

  • ResearchGate (n.d.). Synthesis of Tetraarylthiophenes by Regioselective Suzuki Cross-Coupling Reactions of Tetrabromothiophene. Available at: [Link]

  • Baran, A. et al. (n.d.). Suzuki–Miyaura arylation of 2,3‐, 2,4‐, 2,5‐ and 3,4‐dibromothiophenes. ResearchGate. Available at: [Link]

  • ResearchGate (n.d.). Ligand-Free Suzuki Coupling of Arylboronic Acids with Methyl (E)-4-Bromobut-2-enoate: Synthesis of Unconventional Cores of HIV-1 Protease Inhibitors. Available at: [Link]

  • Chem Help ASAP (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • Weibel, J.-M. & Pale, P. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. Available at: [Link]

  • ResearchGate (n.d.). (PDF) Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Available at: [Link]

  • MDPI (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-4-methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the 4-Methyl-3-thienyl Scaffold

The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, prized for its unique electronic properties and ability to act as a bioisostere for a phenyl ring.[1] Specifically, the 3,4-disubstituted thiophene motif is a cornerstone in the architecture of numerous pharmacologically active agents and organic electronic materials. 3-Bromo-4-methylthiophene serves as a versatile and readily available starting material for the synthesis of a diverse array of these complex molecules. Palladium-catalyzed cross-coupling reactions provide a powerful and modular strategy for the precise installation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds at the C3 position of this valuable building block.

This comprehensive guide provides detailed application notes, field-proven protocols, and mechanistic insights for the five most pivotal palladium-catalyzed cross-coupling reactions utilizing this compound: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Negishi, and Stille couplings.

Mechanistic Cornerstone: The Palladium Catalytic Cycle

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, a testament to its robustness and versatility.[2][3] This cycle fundamentally consists of three elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[4]

  • Transmetalation: The organometallic coupling partner (e.g., organoboron, organozinc, organotin) exchanges its organic group with the halide on the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled as the final product, regenerating the Pd(0) catalyst, which then re-enters the cycle.[3]

The choice of ligands, base, and solvent plays a critical role in modulating the efficiency of each step and the overall success of the reaction.[5]

Palladium Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl R-Pd(II)L_n-X (Aryl-Pd Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Both R-Pd(II)L_n-R' (Di-organic Complex) Transmetal->PdII_Both MX M-X Transmetal->MX RedElim Reductive Elimination Product R-R' (Coupled Product) PdII_Both->Product RedElim->Pd0 ArylHalide R-X (this compound) ArylHalide->OxAdd Organometallic R'-M (Coupling Partner) Organometallic->Transmetal

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Section 1: Suzuki-Miyaura Coupling for C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely utilized cross-coupling method due to the stability, low toxicity, and commercial availability of boronic acid coupling partners.[4][6] It is exceptionally versatile for creating biaryl structures.

Mechanistic Considerations

The reaction is catalyzed by a palladium complex and requires a base to activate the organoboron species, forming a boronate complex that facilitates transmetalation.[4] The choice of base and solvent system, often a biphasic mixture like toluene/water or dioxane/water, is crucial for efficient reaction.[5]

Detailed Experimental Protocol: Synthesis of 4-Methyl-3-(4-methoxyphenyl)thiophene

Reaction Scheme:

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • (4-Methoxyphenyl)boronic acid (1.2 mmol, 1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (8 mL)

  • Deionized Water (2 mL)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound, (4-methoxyphenyl)boronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired product.

Quantitative Data for Suzuki-Miyaura Coupling

The following table presents representative conditions and yields for Suzuki-Miyaura couplings of bromothiophene derivatives. Optimization may be required for this compound and different coupling partners.

EntryCoupling PartnerCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)PPh₃K₂CO₃Toluene/H₂O80~85-90[7]
2(4-Methylphenyl)boronic acidPd(PPh₃)₄ (2.5)PPh₃K₃PO₄Dioxane/H₂O9063[8]
3(4-Fluorophenyl)boronic acidPd(PPh₃)₄ (2.5)PPh₃K₃PO₄Dioxane/H₂O9058[8]
4Naphthylboronic acidPd(dppf)Cl₂ (3)dppfNa₂CO₃DME/H₂O85~80-88[5]

Section 2: Sonogashira Coupling for C(sp²)–C(sp) Bond Formation

The Sonogashira coupling is the premier method for the synthesis of arylalkynes, reacting terminal alkynes with aryl halides.[9] This reaction is co-catalyzed by palladium and a copper(I) salt, typically in the presence of an amine base.[9]

Mechanistic Considerations

The catalytic cycle involves both a palladium cycle (similar to other cross-couplings) and a copper cycle. The copper acetylide, formed in situ, is believed to be the active species in the transmetalation step with the palladium complex. Copper-free Sonogashira protocols have also been developed.[9]

Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)L_n-X Pd0->PdII_Aryl Oxidative Addition PdII_Aryl->Pd0 Reductive Elimination Product Ar-C≡C-R' PdII_Aryl->Product CuX CuX CuAcetylide Cu-C≡C-R' CuX->CuAcetylide + R'C≡CH - HX CuAcetylide->PdII_Aryl Transmetalation ArylHalide Ar-X ArylHalide->PdII_Aryl Alkyne R'C≡CH Alkyne->CuX

Figure 2: Simplified representation of the Sonogashira catalytic cycles.

Detailed Experimental Protocol: Synthesis of 4-Methyl-3-(phenylethynyl)thiophene

Reaction Scheme:

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Phenylacetylene (1.2 mmol, 1.2 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (5 mL)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Seal the flask, then evacuate and backfill with an inert gas (Argon) three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction mixture at room temperature for 6 hours. Monitor progress by TLC.

  • Upon completion, filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL), wash with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (eluent: hexanes) to yield the product.

Quantitative Data for Sonogashira Coupling
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT~85[10]
21-HexynePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHDMF80~80-90[9]
3TrimethylsilylacetylenePd(OAc)₂ (2) / SPhos (4)-Cs₂CO₃Dioxane100~90 (Cu-free)
4EthynylbenzenePd₂(dba)₃ (1) / P(t-Bu)₃ (4)-DBUMeCN60~88 (Cu-free)

Section 3: Buchwald-Hartwig Amination for C(sp²)–N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile method for coupling aryl halides with a wide range of primary and secondary amines.[11][12]

Mechanistic Considerations

This reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base (commonly a hindered alkoxide like sodium tert-butoxide).[7] The ligand is critical, with bulky, electron-rich phosphines often providing the best results by promoting both oxidative addition and reductive elimination.[7]

Detailed Experimental Protocol: Synthesis of 4-Methyl-N-morpholinothiophen-3-amine

Reaction Scheme:

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Morpholine (1.2 mmol, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.036 mmol, 3.6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)

  • Toluene, anhydrous (5 mL)

Procedure:

  • In an oven-dried Schlenk tube, combine Pd₂(dba)₃, XPhos, and NaOtBu.

  • Seal the tube, evacuate, and backfill with Argon (repeat three times).

  • Add anhydrous toluene, followed by this compound and morpholine via syringe.

  • Seal the tube tightly and heat the mixture to 100 °C in an oil bath with stirring for 12-18 hours.

  • Cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of Celite, washing the pad with additional ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired product.

Quantitative Data for Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)XPhos (3.6)NaOtBuToluene100~98[11]
2PiperidinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene110~85-95[13]
3AnilinePd₂(dba)₃ (1)RuPhos (2)K₃PO₄Dioxane100~80-90
4DiethylaminePd(OAc)₂ (2)P(t-Bu)₃ (4)K₃PO₄DME80~75-85

Section 4: Negishi Coupling for Versatile C-C Bond Formation

The Negishi coupling utilizes organozinc reagents, which are among the most reactive organometallics used in cross-coupling, allowing for reactions to proceed under mild conditions.[8][14]

Mechanistic Considerations

Organozinc reagents are typically prepared in situ from the corresponding organic halide and activated zinc metal, or via transmetalation from an organolithium or Grignard reagent.[15] These reagents are moisture-sensitive, necessitating anhydrous reaction conditions.[8] The palladium-catalyzed coupling follows the standard catalytic cycle.

Detailed Experimental Protocol: Synthesis of 4-Methyl-3-phenylthiophene

Reaction Scheme:

Materials:

  • Part 1: Preparation of Phenylzinc Chloride

    • Bromobenzene (1.1 mmol, 1.1 equiv.)

    • n-Butyllithium (1.1 mmol, 1.1 equiv., 2.5 M in hexanes)

    • Zinc Chloride (ZnCl₂) (1.2 mmol, 1.2 equiv., 0.5 M solution in THF)

    • Tetrahydrofuran (THF), anhydrous (10 mL)

  • Part 2: Cross-Coupling

    • This compound (1.0 mmol, 1.0 equiv.)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

    • Tetrahydrofuran (THF), anhydrous (5 mL)

Procedure:

  • Organozinc Preparation: To a flame-dried flask under Argon, add anhydrous THF and cool to -78 °C. Add bromobenzene, followed by the slow, dropwise addition of n-butyllithium. Stir for 30 minutes at -78 °C. To this solution, add the ZnCl₂ solution in THF and allow the mixture to warm to room temperature over 1 hour.

  • Cross-Coupling: In a separate flame-dried Schlenk flask under Argon, dissolve this compound and Pd(PPh₃)₄ in anhydrous THF.

  • Transfer the freshly prepared phenylzinc chloride solution from Part 1 to the thiophene solution via cannula at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours, or until TLC indicates completion.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Quantitative Data for Negishi Coupling
EntryOrganozinc ReagentCatalyst (mol%)LigandSolventTemp (°C)Yield (%)
1Phenylzinc ChloridePd(PPh₃)₄ (5)PPh₃THFRT~80-90
2Ethylzinc IodidePdCl₂(dppf) (3)dppfTHF50~70-80
3(Thien-2-yl)zinc BromidePd₂(dba)₃ (1.5) / SPhos (3)SPhosToluene60~85[16]
4Isopropylzinc BromidePd(OAc)₂ (1) / CPhos (2)CPhosTHFRT~90[14]

Section 5: Stille Coupling: A Functional Group Tolerant Approach

The Stille coupling employs organostannane reagents, which are notable for their stability to air and moisture and high tolerance for a wide variety of functional groups.[2][17] The primary drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts.[1]

Mechanistic Considerations

The transmetalation step is often the rate-determining step in the Stille catalytic cycle. Additives like copper(I) salts or lithium chloride can accelerate this step.[2] The choice of the "non-transferable" groups on the tin reagent (typically butyl or methyl) is also important for reaction efficiency.

Detailed Experimental Protocol: Synthesis of 4-Methyl-3-vinylthiophene

Reaction Scheme:

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Tributyl(vinyl)stannane (1.1 mmol, 1.1 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)

  • Toluene, anhydrous and degassed (10 mL)

Procedure:

  • To a flame-dried Schlenk tube, add this compound and Pd(PPh₃)₄.

  • Evacuate and backfill the tube with Argon three times.

  • Add anhydrous, degassed toluene via syringe, followed by tributyl(vinyl)stannane.

  • Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

  • After cooling to room temperature, concentrate the reaction mixture.

  • Purify the residue directly by flash column chromatography on silica gel.

  • Workup for Tin Removal: After chromatography, the product-containing fractions can be further treated by dissolving in diethyl ether and washing with a 10% aqueous solution of potassium fluoride (KF) to precipitate tributyltin fluoride, which can be removed by filtration.

Quantitative Data for Stille Coupling
EntryOrganostannaneCatalyst (mol%)LigandAdditiveSolventTemp (°C)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (2)PPh₃-Toluene110~80-90
2Tributyl(vinyl)stannanePdCl₂(PPh₃)₂ (2)PPh₃-THF65~85
3Trimethyl(thien-2-yl)stannanePd₂(dba)₃ (1)P(furyl)₃CuINMP80~90
4Tributyl(ethynyl)stannaneAsPh₃PdCl₂ (3)AsPh₃-Dioxane90~75-85

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Inactive catalyst; poor quality reagents (wet, oxidized); insufficient degassing; incorrect temperature or base.Use a fresh, active catalyst/precatalyst. Ensure all reagents and solvents are pure and anhydrous. Thoroughly degas the reaction mixture. Screen different bases, solvents, and temperatures.
Homocoupling of Coupling Partner Presence of oxygen; unstable organometallic reagent (e.g., protodeboronation in Suzuki).Ensure a strictly inert atmosphere. Use boronate esters or trifluoroborates for Suzuki. Use freshly prepared organozinc reagents for Negishi.
Dehalogenation of Starting Material Presence of water or other protic sources; certain bases or ligands can promote this side reaction.Use anhydrous conditions where possible. Screen different bases (e.g., K₃PO₄ instead of NaOtBu). Change the ligand.
Reaction Stalls Catalyst deactivation; poor solubility of reagents.Add a fresh portion of catalyst. Change the solvent system to improve solubility. Increase the temperature gradually.

Characterization Data of Representative Products

The following are representative ¹H and ¹³C NMR data for products analogous to those synthesized from this compound.

  • 4-Methyl-3-phenylthiophene (Suzuki/Negishi Product Analog):

    • ¹H NMR (CDCl₃): δ 7.45-7.25 (m, 5H, Ar-H), 7.20 (d, 1H, Th-H), 7.05 (d, 1H, Th-H), 2.25 (s, 3H, CH₃).

    • ¹³C NMR (CDCl₃): δ 140.5, 138.0, 135.5, 129.0, 128.5, 127.0, 125.0, 122.0, 15.0 (CH₃).

  • 4-Methyl-3-(phenylethynyl)thiophene (Sonogashira Product Analog): [7]

    • ¹H NMR (CDCl₃): δ 7.55–7.59 (m, 3H), 7.30–7.41 (m, 4H), 7.23–7.25 (m, 1H), 2.38 (s, 3H).

    • ¹³C NMR (CDCl₃): δ 131.7, 130.0, 128.8, 128.5, 128.4, 125.6, 123.4, 122.4, 89.1, 84.7, 15.1 (CH₃).

  • 4-(4-Methyl-3-thienyl)morpholine (Buchwald-Hartwig Product Analog):

    • ¹H NMR (CDCl₃): δ 7.10 (d, 1H, Th-H), 6.80 (d, 1H, Th-H), 3.85 (t, 4H, O-CH₂), 3.10 (t, 4H, N-CH₂), 2.20 (s, 3H, CH₃).

    • ¹³C NMR (CDCl₃): δ 145.0, 135.0, 123.0, 120.0, 67.0 (O-CH₂), 50.0 (N-CH₂), 14.5 (CH₃).

References

  • Myers, A. G. The Stille Reaction. Chem 115, Harvard University.

  • Grote, T., et al. (2025). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes, Fiveable.
  • Shroder, M. The Sonogashira Coupling. CHM 254.

  • BenchChem. (2025). Experimental Protocol for Stille Coupling with 3,4-Dibromothiophene. BenchChem Application Notes.

  • Organic Synthesis. Suzuki-Miyaura Coupling.

  • O'Brien, C. J., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Dalton Transactions, (13), 1591-1601.

  • Kormos, C. M., & Leadbeater, N. E. (2006). Suzuki–Miyaura cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
  • Rasool, N., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 55.

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromothiophene.
  • Myers, A. G. The Suzuki Reaction. Chem 115, Harvard University.

  • ResearchGate. (2020). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.

  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 2-Bromothiophene and 3-Bromothiophene.
  • Royal Society of Chemistry. (2013). Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid - Supporting Information.

  • Thiophene derivatives in modern drug discovery. (2023).
  • ResearchGate. (2005). 1H and 13C NMR spectra of N-substituted morpholines.

  • Royal Society of Chemistry. (2015). Supplementary Information Cross-coupling reactions catalyzed by an N- heterocyclic carbene-Pd(II) complex under aerobic and CuI-.

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533.

  • BenchChem. (2025). An In-depth Technical Guide to ¹H and ¹³C NMR Spectral Analysis of Morpholine Derivatives.
  • Organic Chemistry Portal. Stille Coupling.

  • Wikipedia. Buchwald–Hartwig amination.

  • Williams, R. M. (2011). Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses, 88, 197.

  • Rasool, N., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 26(1), 13.

  • Royal Society of Chemistry. Copies of 1H NMR and 13C NMR spectra of all new compounds.

  • Rasool, N., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 26(1), 13.

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling.

  • Ouchi, A., et al. (2006). Palladium-Catalyzed C−H Homocoupling of Bromothiophene Derivatives and Synthetic Application to Well-Defined Oligothiophenes. Journal of the American Chemical Society, 128(41), 13533-13539.

  • Magano, J., & Dunetz, J. R. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(4), 1332-1346.

  • Deng, Y., et al. (2018). Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls. RSC advances, 8(20), 11139-11142.

  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

  • Rossi, R., et al. (2018). Chemoselectivity in the Kosugi-Migita-Stille coupling of bromophenyl triflates and bromo-nitrophenyl triflates with (ethenyl)tributyltin. Beilstein journal of organic chemistry, 14, 1227-1241.

  • Han, C., & Buchwald, S. L. (2009). Negishi coupling of secondary alkylzinc halides with aryl bromides and chlorides. Journal of the American Chemical Society, 131(22), 7532–7533.

  • Magano, J. (2020). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Synfacts, 16(08), 0929.

  • Redalyc. (2012). Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Revista de la Sociedad Química de México, 56(2), 169-176.

  • University of Wisconsin-Madison. Tables For Organic Structure Analysis.

  • Stoyanov, S., et al. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 27(19), 6599.

  • Sigma-Aldrich. Organozinc Reagents.

  • ResearchGate. (2014). ChemInform Abstract: Sonogashira Cross-Coupling of 3-Bromo-1,2-diones: An Access to 3-Alkynyl-1,2-diones.

Sources

Application Notes and Protocols for the Sonogashira Coupling of 3-Bromo-4-methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-C Bond Formation in Heterocyclic Chemistry

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, catalyzed by palladium and often co-catalyzed by copper, has become indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[3] The reaction's value is particularly pronounced in the functionalization of heterocyclic scaffolds like thiophene, a common motif in medicinal chemistry. This guide provides a detailed technical overview and actionable protocols for the Sonogashira coupling of 3-Bromo-4-methylthiophene, a versatile building block in drug discovery.

Mechanistic Underpinnings: A Tale of Two Catalytic Cycles

The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound) to form a Pd(II) complex.

  • Transmetalation: A copper acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylthiophene product and regenerate the Pd(0) catalyst.

The Copper Cycle:

  • Alkyne Activation: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This step is facilitated by a base, which deprotonates the alkyne.

  • Transmetalation: The copper acetylide then participates in the transmetalation step with the palladium complex.

It is important to note that copper-free Sonogashira protocols have also been developed to circumvent the issue of alkyne homocoupling (Glaser coupling), which can be a significant side reaction in the presence of copper.[4] In these systems, the base plays a more direct role in the deprotonation of the alkyne and its subsequent coordination to the palladium center.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Reductive Elimination Cu-X Cu-X R-C≡C-Cu R-C≡C-Cu R-C≡C-Cu->Ar-Pd(II)-X(L2) R-C≡CH R-C≡CH R-C≡CH->R-C≡C-Cu Deprotonation (Base) Base Base Ar-X This compound Ar-X->Ar-Pd(II)-X(L2)

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

Optimizing Reaction Conditions for this compound

The successful Sonogashira coupling of this compound hinges on the careful selection and optimization of several key parameters.

ParameterRecommendation for this compoundRationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂These are commonly used and effective palladium sources for Sonogashira couplings.[1] For more challenging couplings, consider using palladacycle catalysts.
Copper Co-catalyst Copper(I) iodide (CuI)CuI is the most common and effective co-catalyst for activating the terminal alkyne.[5]
Ligand Triphenylphosphine (PPh₃), cataCXium® PIntbPPh₃ is a standard ligand. For heteroaryl bromides, bulky, electron-rich phosphine ligands like cataCXium® PIntb can improve catalytic activity.[6]
Base Triethylamine (TEA), Diisopropylamine (DIPA)Amine bases are crucial for deprotonating the alkyne and neutralizing the HX formed during the reaction.[2]
Solvent Tetrahydrofuran (THF), Toluene, N,N-Dimethylformamide (DMF)The choice of solvent can influence catalyst stability and reaction rate. Anhydrous and degassed solvents are essential to prevent side reactions.
Temperature Room Temperature to 80 °CAryl bromides are generally less reactive than aryl iodides and may require heating to achieve a reasonable reaction rate.[7]

Experimental Protocols

The following protocols provide a starting point for the Sonogashira coupling of this compound. Optimization may be required depending on the specific alkyne used.

Experimental_Workflow start Start reagents Combine this compound, Pd catalyst, CuI (optional), and ligand in a Schlenk flask start->reagents inert Establish inert atmosphere (Argon or Nitrogen) reagents->inert solvent_base Add degassed solvent and amine base inert->solvent_base alkyne Add terminal alkyne solvent_base->alkyne reaction Heat to desired temperature and monitor by TLC/GC-MS alkyne->reaction workup Aqueous workup reaction->workup purification Purify by column chromatography workup->purification end Characterize product purification->end

Caption: A generalized experimental workflow for the Sonogashira coupling.

Protocol 1: Copper-Catalyzed Sonogashira Coupling

This protocol is a standard and robust method for the coupling of aryl bromides.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium(II) bis(triphenylphosphine) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF) or Toluene

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 eq.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous, degassed THF or Toluene (10 mL) and triethylamine (2.0 mmol, 2.0 eq.).

  • Add the terminal alkyne (1.2 mmol, 1.2 eq.) via syringe.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when dealing with alkynes prone to homocoupling.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • A bulky, electron-rich phosphine ligand (e.g., cataCXium® PIntb)

  • Cesium carbonate (Cs₂CO₃) or another suitable inorganic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dioxane

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and the phosphine ligand (0.06 mmol, 6 mol%).

  • Add anhydrous, degassed DMF or Dioxane (5 mL) and stir for 10 minutes at room temperature to form the active catalyst.

  • To this mixture, add this compound (1.0 mmol, 1.0 eq.), the terminal alkyne (1.5 mmol, 1.5 eq.), and Cs₂CO₃ (2.0 mmol, 2.0 eq.).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or low conversion Inactive catalyst, poor quality reagents, insufficient temperatureUse fresh, high-purity catalyst and reagents. Ensure anhydrous and anaerobic conditions. Increase the reaction temperature.[7]
Formation of black precipitate (Palladium black) Catalyst decompositionUse fresh, high-purity reagents and solvents. Some anecdotal evidence suggests that certain solvents, like THF, might promote the formation of palladium black.[6]
Significant alkyne homocoupling (Glaser coupling) Presence of oxygen, high copper concentrationThoroughly degas all solvents and reagents. Run the reaction under a strict inert atmosphere. Consider using a copper-free protocol.
Difficulty with electron-rich or sterically hindered substrates Lower reactivity of the aryl bromideIncrease catalyst loading. Use a more active ligand (e.g., a bulky, electron-rich phosphine). Increase the reaction temperature.[8]

Conclusion

The Sonogashira coupling of this compound is a highly effective method for the synthesis of a diverse range of alkynylthiophenes. By understanding the underlying mechanism and carefully optimizing the reaction conditions, researchers can reliably and efficiently access these valuable compounds. The choice between a traditional copper-catalyzed protocol and a modern copper-free system will depend on the specific substrates and the desired outcome. The protocols and guidelines presented here provide a solid foundation for the successful application of this important cross-coupling reaction in research and development.

References

  • Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water. (n.d.). PubMed. Retrieved December 11, 2025, from [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF. (n.d.). ResearchGate. Retrieved December 11, 2025, from [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (2021). PubMed Central (PMC). Retrieved December 11, 2025, from [Link]

  • Plenio, H., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. Retrieved December 11, 2025, from [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved December 11, 2025, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved December 11, 2025, from [Link]

  • Subsituted arene synthesis by alkynylation. (n.d.). Organic Chemistry Portal. Retrieved December 11, 2025, from [Link]

  • Mori, A., et al. (2001). Palladium-Catalyzed C−H Homocoupling of Bromothiophene Derivatives and Synthetic Application to Well-Defined Oligothiophenes. Journal of the American Chemical Society. Retrieved December 11, 2025, from [Link]

  • Guignard, F., & Cammidge, A. N. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU. Retrieved December 11, 2025, from [Link]

  • Shroder, M. (n.d.). The Sonogashira Coupling. Retrieved December 11, 2025, from [Link]

  • Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides. (n.d.). PubMed. Retrieved December 11, 2025, from [Link]

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). SpringerLink. Retrieved December 11, 2025, from [Link]

  • Guidelines for Sonogashira cross-coupling reactions. (2013). Sussex Drug Discovery Centre. Retrieved December 11, 2025, from [Link]

  • Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. Retrieved December 11, 2025, from [Link]

  • 3-bromothiophene. (n.d.). Organic Syntheses. Retrieved December 11, 2025, from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved December 11, 2025, from [Link]

  • Palladium-Catalyzed Coupling Reactions of Bromothiophenes at the C−H Bond Adjacent to the Sulfur Atom with a New Activator System, AgNO 3 /KF. (n.d.). ResearchGate. Retrieved December 11, 2025, from [Link]

  • The Sonogashira cross coupling reactions of 3 with terminal alkynes. (n.d.). ResearchGate. Retrieved December 11, 2025, from [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. Retrieved December 11, 2025, from [Link]

  • Gronowitz, S. (n.d.). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. SciSpace. Retrieved December 11, 2025, from [Link]

  • Gronowitz, S. (n.d.). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Semantic Scholar. Retrieved December 11, 2025, from [Link]

Sources

Application Notes and Protocols: Heck Reaction Protocol for 3-Bromo-4-methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-C Bond Formation in Thiophene Chemistry

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1] This powerful transformation has revolutionized the synthesis of complex organic molecules, from pharmaceuticals to advanced materials.[2][3] Within this context, the functionalization of heterocyclic scaffolds, such as thiophene, is of paramount importance in drug discovery and development. Thiophene moieties are prevalent in a wide array of biologically active compounds, and the ability to selectively introduce vinyl substituents via the Heck reaction provides a versatile pathway to novel chemical entities.

This guide provides a detailed protocol and in-depth scientific insights for conducting the Heck reaction with 3-bromo-4-methylthiophene. As an electron-rich heteroaromatic halide, this substrate presents unique challenges and opportunities that will be explored herein. We will delve into the mechanistic underpinnings of the reaction, offer a robust experimental protocol, and provide guidance on optimization and troubleshooting, grounded in established principles of organometallic catalysis.

Mechanistic Insights: The Palladium Catalytic Cycle

The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[1] Understanding this mechanism is crucial for rationalizing reaction conditions and troubleshooting unforeseen outcomes.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) complex. For electron-rich substrates like this compound, this step can be slower compared to their electron-poor counterparts. The choice of a suitable ligand is critical to facilitate this step.

  • Alkene Coordination and Migratory Insertion: The alkene coupling partner coordinates to the Pd(II) center, followed by a syn-migratory insertion of the alkene into the Pd-C bond. This is the key C-C bond-forming step.

  • β-Hydride Elimination: A hydrogen atom from the newly formed alkyl group is eliminated, forming a palladium-hydride species and releasing the desired vinylated thiophene product. This step generally favors the formation of the more stable trans-alkene.

  • Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and a stoichiometric amount of protonated base and halide salt. The base is essential for turning over the catalytic cycle.

Below is a visualization of the catalytic cycle:

Heck_Reaction_Cycle cluster_cycle Heck Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition This compound ArPd(II)L2Br 4-Me-Th-Pd(II)L₂Br Oxidative_Addition->ArPd(II)L2Br Alkene_Coordination Alkene Coordination ArPd(II)L2Br->Alkene_Coordination Alkene Migratory_Insertion Migratory Insertion Alkene_Coordination->Migratory_Insertion Beta_Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elimination Product_Release Product Release Beta_Hydride_Elimination->Product_Release Product Reductive_Elimination Reductive Elimination (Base) Product_Release->Reductive_Elimination Reductive_Elimination->Pd(0)L2

Caption: The catalytic cycle of the Heck reaction involving this compound.

Experimental Protocol: A Representative Procedure

This protocol describes a general method for the Heck reaction of this compound with an activated alkene, such as methyl acrylate. This procedure is based on established methodologies for similar bromothiophene substrates and serves as a robust starting point for optimization.[4]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Methyl acrylate (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask, under an inert atmosphere (e.g., argon or nitrogen), add this compound, palladium(II) acetate, and triphenylphosphine. The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reagent Addition: Add anhydrous DMF to the flask, followed by triethylamine. DMF is a common solvent for Heck reactions due to its high boiling point and ability to dissolve the various components.[4] Triethylamine acts as the base to neutralize the HBr generated during the reaction.

  • Stir the mixture at room temperature for 10-15 minutes to allow for the in-situ formation of the active Pd(0) catalyst from the Pd(II) precursor.

  • Alkene Addition: Add the methyl acrylate to the reaction mixture via syringe.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring.[5] Higher temperatures are often required for less reactive aryl bromides.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 3-alkenyl-4-methylthiophene.

Data Presentation: Reaction Parameter Optimization

The choice of catalyst, ligand, base, and solvent can significantly impact the yield and selectivity of the Heck reaction. The following table presents representative data for the Heck reaction of bromothiophenes with various alkenes, which can serve as a guide for optimizing the reaction of this compound.

EntryAryl BromideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
13-BromothiopheneStyrenePd(OAc)₂ (2)-K₂CO₃ (2)DMF120>80 (Expected)[5]
23-BromothiopheneMethyl AcrylatePd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF10070-95 (Estimated)[4]
32-BromothiophenePent-4-en-2-ol[Pd(η³-C₃H₅)Cl]₂ (0.1)Tedicyp (0.2)K₂CO₃ (2)DMF13093 (Total)BenchChem
44-BromoacetophenonePent-4-en-2-ol[Pd(η³-C₃H₅)Cl]₂ (0.1)Tedicyp (0.2)NaHCO₃ (2)DMF13099 (Total)BenchChem

Note: The data for this compound is not explicitly available in the cited literature; therefore, the expected yields are based on analogous reactions with other bromothiophenes.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Below is a logical workflow for troubleshooting and optimizing the Heck reaction of this compound.

Troubleshooting_Workflow cluster_workflow Optimization Workflow Start Low or No Conversion Check_Catalyst Check Catalyst Activity - Use fresh Pd(OAc)₂ - Increase catalyst loading (e.g., to 5 mol%) Start->Check_Catalyst Side_Products Formation of Side Products (e.g., Isomerized Alkene, Dehalogenation) Start->Side_Products Evaluate_Base Evaluate Base - Screen stronger bases (e.g., K₂CO₃, Cs₂CO₃) - Ensure base is dry and of high purity Check_Catalyst->Evaluate_Base Optimize_Temp Optimize Temperature - Incrementally increase temperature (e.g., 120°C → 140°C) - Monitor for decomposition Evaluate_Base->Optimize_Temp Consider_Ligand Consider Ligand Effects - Use bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) to enhance oxidative addition Optimize_Temp->Consider_Ligand Successful_Reaction Successful Reaction Consider_Ligand->Successful_Reaction Base_Influence Adjust Base - A stronger base can suppress alkene isomerization by accelerating Pd(0) regeneration Side_Products->Base_Influence Purity_Check Check Reagent/Solvent Purity - Reductive dehalogenation can be caused by impurities Side_Products->Purity_Check Base_Influence->Successful_Reaction Purity_Check->Successful_Reaction

Caption: A logical workflow for troubleshooting common issues in the Heck reaction.

Key Considerations for this compound:

  • Substrate Reactivity: As an electron-rich heteroaromatic bromide, this compound may exhibit lower reactivity in the oxidative addition step. The use of bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃), can enhance the rate of this crucial step.[6]

  • Catalyst Deactivation: The sulfur atom in the thiophene ring can potentially coordinate to the palladium center, leading to catalyst deactivation. The use of appropriate ligands can mitigate this effect.

  • Side Reactions:

    • Alkene Isomerization: This can occur if the β-hydride elimination is reversible. A stronger base can promote the irreversible reductive elimination of the palladium-hydride species, thus minimizing isomerization.[5]

    • Reductive Dehalogenation: This side reaction, where the bromine atom is replaced by hydrogen, can be promoted by certain impurities or reaction conditions. Ensuring the use of pure, dry reagents and solvents is essential.

Conclusion

The Heck reaction of this compound is a valuable transformation for the synthesis of functionalized thiophenes. While the electron-rich nature of the substrate requires careful consideration of reaction conditions, a well-designed protocol based on sound mechanistic principles can lead to successful outcomes. By starting with the representative protocol provided and systematically optimizing parameters such as the catalyst system, base, and temperature, researchers can effectively utilize this powerful C-C bond-forming reaction in their synthetic endeavors.

References

  • Odinity. (2013). Intro to Organometallics: The Heck Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Heck reaction between bromobenzene and styrene. Available at: [Link]

  • Aher, A. B., et al. (2018). Heck Reaction—State of the Art. Catalysts, 8(7), 267. Available at: [Link]

  • Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10-11. Available at: [Link]

  • Lavenot, L., et al. (1998). Extension of the Heck reaction to the arylation of activated thiophenes. Journal of Organometallic Chemistry, 567(1-2), 49-55. Available at: [Link]

  • Anju, P. J., Neetha, M., & Gopinathan, A. (2022). Recent Advances on N-Heterocyclic Carbene-Palladium-catalyzed Heck Reaction. ChemistrySelect, 7(3). Available at: [Link]

  • University of Liverpool Repository. (n.d.). Broadening Application of the Heck Reaction via in-situ Formation of Olefins. Available at: [Link]

  • Willis, M. C., Chauhan, J., & Whittingham, W. G. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C–N coupling/Michael addition reactions. Organic & Biomolecular Chemistry, 3(17), 3094-3095. Available at: [Link]

  • Promerus LLC. (n.d.). Palladium Catalyzed Vinyl Addition Poly(norbornenes): Silane Chain Transfer Agents, Hydroxyl Group Activators and The. Available at: [Link]

  • Wu, T., et al. (2022). Palladium-Catalyzed Mizoroki–Heck Reaction of Nitroarenes and Styrene Derivatives. Organic Letters, 24(31), 5764-5769. Available at: [Link]

  • National Institutes of Health. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22153-22180. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Heck Reaction—State of the Art. Available at: [Link]

  • Taylor & Francis. (n.d.). Heck reaction – Knowledge and References. Available at: [Link]

  • Kunfi, A., et al. (2016). Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. Reaction Kinetics, Mechanisms and Catalysis, 119(2), 595-607. Available at: [Link]

  • Fuchter, M. J. (2014). Science of Synthesis: Cross Coupling and Heck-Type Reactions 3, Metal-Catalyzed Heck-Type Reactions and C–C. Angewandte Chemie International Edition, 53(45), 12052-12053. Available at: [Link]

  • Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. ACS Omega, 5(32), 20582-20589. Available at: [Link]

  • Wirwis, A., et al. (2020). The Heck synthesis of β‐arylated ketones catalyzed by palladium immobilized on functional polysiloxane microspheres. Applied Organometallic Chemistry, 34(8), e5715. Available at: [Link]

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Synthesis of Advanced Conjugated Polymers from 3-Bromo-4-methylthiophene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of conjugated polymers derived from the 3-bromo-4-methylthiophene monomer. This versatile building block allows for the creation of novel polymeric materials with significant potential in organic electronics, sensing applications, and the biomedical field. This document emphasizes the underlying chemical principles and provides practical, field-tested methodologies to ensure reproducible and high-quality polymer synthesis.

Introduction: The Significance of Poly(4-methyl-3-thienylene)s

Polythiophenes are a prominent class of conducting polymers, widely studied for their exceptional electronic and photonic properties.[1] The strategic placement of a methyl group at the 4-position of the thiophene ring in the this compound monomer introduces unique steric and electronic effects. These effects can influence the polymer's morphology, solubility, and ultimately, its performance in various devices. The resulting polymer, poly(4-methyl-3-thienylene), and its derivatives are of considerable interest for applications requiring tailored optoelectronic characteristics and enhanced processability.[2]

This guide will explore several powerful transition-metal-catalyzed cross-coupling reactions for the polymerization of this compound, including Grignard Metathesis (GRIM), Kumada Catalyst-Transfer Polycondensation (KCTP), Suzuki-Miyaura coupling, and Stille polycondensation. Additionally, chemical oxidative polymerization will be discussed as a more traditional, yet effective, synthetic route.

Part 1: Chain-Growth Polymerization Methods for Controlled Synthesis

Chain-growth polymerization mechanisms offer precise control over polymer molecular weight and can lead to materials with narrow molecular weight distributions (polydispersity indices, PDIs).[3][4] This level of control is crucial for fabricating high-performance electronic devices.

Grignard Metathesis (GRIM) Polymerization

The GRIM method is a robust and cost-effective technique for producing high molecular weight, regioregular poly(3-alkylthiophenes).[5][6] It proceeds through a quasi-"living" chain growth mechanism, allowing for the synthesis of polymers with predetermined molecular weights and even block copolymers.[3][4]

Causality of Experimental Choices:

  • Monomer Activation: The initial step involves a magnesium-halogen exchange, or Grignard metathesis, to form the active organomagnesium monomer. This is a critical step that dictates the regiochemistry of the subsequent polymerization.

  • Catalyst Selection: Nickel catalysts, particularly Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane), are highly effective in promoting the cross-coupling of the Grignard-activated monomers. The choice of ligand on the nickel catalyst is crucial for achieving a high degree of regioregularity.[7]

  • Reaction Control: The polymerization is carried out under an inert atmosphere to prevent quenching of the reactive Grignard intermediates. The reaction temperature is typically kept moderate to ensure controlled chain growth and minimize side reactions.

Experimental Protocol: GRIM Polymerization of this compound

  • Monomer Activation: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C.

  • Add a solution of an alkyl or vinyl Grignard reagent (e.g., methylmagnesium bromide, 1.05 eq.) dropwise. Stir the mixture at 0 °C for 1 hour and then at room temperature for 2 hours to ensure complete Grignard metathesis.

  • Polymerization: In a separate flame-dried flask, add Ni(dppp)Cl₂ (0.02 eq.). Add the freshly prepared Grignard monomer solution to the catalyst via cannula.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Quenching and Precipitation: Quench the reaction by slowly adding methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Purification: Collect the polymer by filtration. Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and low molecular weight oligomers. The final polymer is then extracted with chloroform or another suitable solvent and precipitated again in methanol.

  • Dry the purified poly(4-methyl-3-thienylene) under vacuum.

Workflow for GRIM Polymerization

GRIM_Workflow Monomer This compound ActivatedMonomer Activated Monomer (Grignard Metathesis) Monomer->ActivatedMonomer Grignard Grignard Reagent (e.g., MeMgBr) Grignard->ActivatedMonomer Polymerization Polymerization ActivatedMonomer->Polymerization Catalyst Ni(dppp)Cl₂ Catalyst->Polymerization Quenching Quenching (Methanol) Polymerization->Quenching Precipitation Precipitation (Methanol) Quenching->Precipitation Purification Purification (Soxhlet Extraction) Precipitation->Purification FinalPolymer Poly(4-methyl-3-thienylene) Purification->FinalPolymer

Caption: Workflow for GRIM Polymerization of this compound.

Kumada Catalyst-Transfer Polycondensation (KCTP)

KCTP is another powerful chain-growth polymerization method that allows for the synthesis of well-defined conjugated polymers.[8][9] This technique utilizes a nickel or palladium catalyst to mediate the coupling of a Grignard monomer. A key feature of KCTP is the "catalyst-transfer" mechanism, where the catalyst remains associated with the growing polymer chain, leading to a living-like polymerization.[10]

Experimental Protocol: KCTP of this compound

  • Monomer Preparation: Prepare the Grignard reagent of this compound as described in the GRIM protocol.

  • Catalyst Initiation: In a separate flask under argon, add the catalyst, for example, Ni(PPh₃)₂Cl₂.[10]

  • Polymerization: Slowly add the Grignard monomer solution to the catalyst at room temperature.

  • Allow the polymerization to proceed for a specified time to achieve the desired molecular weight. The reaction can be monitored by taking aliquots for GPC analysis.

  • Termination and Work-up: Terminate the polymerization by adding a slight excess of a Grignard reagent (e.g., phenylmagnesium bromide) to end-cap the polymer chains, or by adding dilute HCl.[11]

  • Precipitate, collect, and purify the polymer as described in the GRIM protocol.

Part 2: Step-Growth Polymerization Methods

Step-growth polymerizations, such as Suzuki and Stille couplings, are highly versatile for creating a wide range of conjugated copolymers by reacting two different bifunctional monomers.

Suzuki-Miyaura Coupling Polymerization

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide.[12] For polymerization, a dibromo monomer can be coupled with a diboronic acid or ester comonomer.

Causality of Experimental Choices:

  • Catalyst System: A palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and a phosphine ligand (e.g., PPh₃ or SPhos) is typically used.[12][13] The choice of ligand is critical for efficient catalysis.

  • Base and Solvent: A base, such as potassium carbonate or cesium fluoride, is required to activate the organoboron species. A two-phase solvent system (e.g., toluene/water) or a polar aprotic solvent (e.g., dioxane) is commonly employed.[14]

Experimental Protocol: Suzuki Polymerization of this compound with a Comonomer

  • Reaction Setup: To a degassed mixture of this compound (1.0 eq.), a suitable bis(boronic acid) or bis(boronic ester) comonomer (1.0 eq.), and a base (e.g., K₂CO₃, 3.0 eq.) in a solvent mixture (e.g., toluene and water), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.).

  • Polymerization: Heat the mixture under an inert atmosphere at reflux (typically 80-100 °C) for 24-48 hours.

  • Work-up: After cooling to room temperature, separate the organic layer. Wash the organic layer with water and brine.

  • Purification: Concentrate the organic solution and precipitate the polymer in methanol. Purify the polymer by Soxhlet extraction as previously described.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal R²-B(OR)₂ Base PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 R¹-R²

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Stille Polycondensation

Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium.[15][16] This method is known for its tolerance to a wide variety of functional groups.

Experimental Protocol: Stille Polymerization of this compound with a Comonomer

  • Reaction Setup: In an inert atmosphere, combine this compound (1.0 eq.), a distannyl comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (1.0 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.03 eq.) in an anhydrous, degassed solvent such as toluene or DMF.[15]

  • Polymerization: Heat the reaction mixture at 80-120 °C for 24-72 hours.

  • Work-up and Purification: After cooling, precipitate the polymer in methanol. Collect the solid and purify by Soxhlet extraction.

Part 3: Chemical Oxidative Polymerization

Chemical oxidative polymerization is a straightforward method for synthesizing polythiophenes, though it generally offers less control over the polymer structure compared to cross-coupling methods.[17]

Causality of Experimental Choices:

  • Oxidizing Agent: Ferric chloride (FeCl₃) is a commonly used and effective oxidizing agent for the polymerization of thiophenes.[17][18]

  • Solvent: The choice of solvent (e.g., chloroform, nitrobenzene) can influence the polymerization rate and the properties of the resulting polymer.

  • Order of Addition: The order of addition of the monomer and oxidant can affect the molecular weight and yield of the polymer.[17]

Experimental Protocol: Oxidative Polymerization of this compound

  • Reaction Setup: Dissolve this compound (1.0 eq.) in an appropriate solvent (e.g., anhydrous chloroform) under an inert atmosphere.

  • Polymerization: Add a solution of FeCl₃ (2.5-4.0 eq.) in the same solvent dropwise to the monomer solution at room temperature.

  • Stir the reaction mixture for 2-24 hours. The formation of a dark-colored precipitate indicates polymer formation.

  • Work-up and Purification: Quench the reaction with methanol. Filter the crude polymer and wash extensively with methanol to remove residual FeCl₃.

  • Dope the polymer by stirring in a solution of ammonia to obtain the neutral form.

  • Purify the polymer by Soxhlet extraction.

Part 4: Polymer Characterization

Thorough characterization of the synthesized polymers is essential to understand their structure-property relationships.

Characterization TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the polymer's chemical structure, including regioregularity (head-to-tail linkages) and end-groups.[19][20]
Gel Permeation Chromatography (GPC) Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[21]
UV-Vis Spectroscopy Reveals the electronic absorption properties of the polymer, including the π-π* transition energy, which is related to the effective conjugation length.[19][22]
Cyclic Voltammetry (CV) Used to determine the electrochemical properties, such as the HOMO and LUMO energy levels, and the electrochemical bandgap.

Part 5: Applications

The unique properties of poly(4-methyl-3-thienylene) and its derivatives make them suitable for a range of applications:

  • Organic Electronics: As active materials in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[23][24]

  • Sensors: For the detection of chemical and biological analytes.[25]

  • Biomedical Applications: Including drug delivery systems and tissue engineering scaffolds, due to the potential for functionalization and biocompatibility.[25]

Conclusion

The synthesis of conjugated polymers from this compound offers a pathway to novel materials with tunable properties. The choice of polymerization method—be it a controlled chain-growth technique like GRIM or KCTP, a versatile step-growth method like Suzuki or Stille coupling, or a straightforward oxidative polymerization—will depend on the desired polymer characteristics and the specific application. By understanding the underlying chemical principles and following robust experimental protocols, researchers can effectively synthesize and explore the potential of this promising class of conjugated polymers.

References

  • McCullough, R. D., & Loewe, R. S. (1999). Experimental Evidence for the Quasi-“Living” Nature of the Grignard Metathesis Method for the Synthesis of Regioregular Poly(3-alkylthiophenes). Macromolecules, 32(20), 6857–6863. [Link]

  • Sheina, E. E., et al. (2002). Experimental Evidence for the Quasi-“Living” Nature of the Grignard Metathesis Method for the Synthesis of Regioregular Poly(3-alkylthiophenes). CORE. [Link]

  • McCullough, R. D. (n.d.). GRIGNARD METATHESIS (GRIM) METHOD FOR THE SYNTHESIS OF REGIOREGULAR POLY(3-ALKYLTHIOPHENES). Carnegie Mellon University. [Link]

  • Loewe, R. S., et al. (2001). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Macromolecules, 34(13), 4324–4333. [Link]

  • Iovu, M. C., et al. (2005). Synthesis of regiospecific poly(3-substituted-thiophenes)
  • Arias-Pardilla, J., et al. (2013). Synthesis of derivatives of polythiophene and their application in an electrochromic device. ResearchGate. [Link]

  • Kliś, E., et al. (2019). Suzuki–Miyaura arylation of 2,3‐, 2,4‐, 2,5‐ and 3,4‐dibromothiophenes. ResearchGate. [Link]

  • Österholm, A. M., & Reynolds, J. R. (2017). Polythiophene: From Fundamental Perspectives to Applications. Chemistry of Materials, 29(23), 9878–9899. [Link]

  • Al-Attar, H. A., et al. (2021). Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection. National Institutes of Health. [Link]

  • Li, Z., et al. (2018). Preparing polythiophene derivative with alternating alkyl and thioalkyl side chains via Kumada coupling for efficient organic solar cells. Polymer Chemistry, 9(12), 1436-1444. [Link]

  • Vandewal, K., et al. (2014). The influence of branching on the Kumada catalyst transfer condensative polymerization of 3-alkylthiophenes. Polymer Chemistry, 5(11), 3637-3645. [Link]

  • Doubina, N., et al. (2011). Effect of Initiators on the Kumada Catalyst-Transfer Polycondensation Reaction. Macromolecules, 44(13), 5143–5150. [Link]

  • Iovu, M. C., et al. (2007). Poly(3-hexylthiophene) nanostructured materials for organic electronics applications. Accounts of Chemical Research, 40(9), 817-826.
  • Geng, Y., et al. (2012). Kumada catalyst transfer polycondensation for controlled synthesis of polyfluorenes using 1,3-bis(diarylphosphino)propanes as ligands. Polymer Chemistry, 3(7), 1873-1880. [Link]

  • NRO-Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • Kim, D. H., et al. (2021). Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors. ACS Applied Materials & Interfaces, 13(27), 32230–32240. [Link]

  • Yokozawa, T., et al. (2023). Tandem Kumada-Tamao catalyst-transfer condensation polymerization and Suzuki-Miyaura coupling for the synthesis of end-functionalized poly(3-hexylthiophene). PubMed. [Link]

  • Zhang, Z., et al. (2023). Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. RSC Publishing. [Link]

  • Liu, B., & Yu, W. (2016). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH.
  • Fréchet, J. M. J., & Malenfant, P. R. L. (2001). Polymer-Supported Synthesis of Regioregular Head-to-Tail-Coupled Oligo(3-arylthiophene)s Utilizing a Traceless Silyl Linker. Organic Letters, 3(24), 3843–3846.
  • Wang, Y., et al. (2009). Synthesis and characterization of poly(3-methyl thiophene) nanospheres in magnetic ionic liquid. PubMed. [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. [Link]

  • Kieffer, M. A., et al. (2021). Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Air. MDPI. [Link]

  • McCullough, R. D. (1991). Polymerization of thiophene and its derivatives.
  • Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Intertek. [Link]

  • Imae, I., et al. (2020).
  • Yokoyama, A., et al. (2007). Chain-Growth Suzuki Polymerization of n-Type Fluorene Copolymers. ResearchGate. [Link]

  • Deraedt, C., & Astruc, D. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • Holdcroft, S., & Ghotbi, M. Y. (2008). The Catalytic Oxidative Polymerization of 3-Hexylthiophene by Oxidation of Fe2+ to Fe 3+. Macromolecules, 41(10), 3468–3474.
  • Kim, J., et al. (2021). Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains. MDPI. [Link]

  • Yokozawa, T., et al. (2019). Precision synthesis of a fluorene-thiophene alternating copolymer by means of the Suzuki–Miyaura catalyst-transfer condensation polymerization: the importance of the position of an alkyl substituent on thiophene of the biaryl monomer to suppress disproportionation. Polymer Chemistry, 10(23), 3077-3085. [Link]

  • Friščić, T., et al. (2017). Solvent-free synthesis of a porous thiophene polymer by mechanochemical oxidative polymerization. Journal of Materials Chemistry A, 5(27), 14067-14071. [Link]

  • Liu, B., & Yu, W. (2011). A Brønsted acid-catalyzed chain-growth polymerization of 2-bromo-3-substituted thiophenes. Polymer Chemistry, 2(10), 2217-2220. [Link]

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  • Reynolds, J. R., et al. (2020). Synthesis of poly(3,4-propylenedioxythiophene) (PProDOT) analogues via mechanochemical oxidative polymerization. Polymer Chemistry, 11(36), 5776-5781. [Link]

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Application Notes and Protocols for the Preparation of Kinase Inhibitors from 3-Bromo-4-methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Scaffold in Modern Kinase Inhibitor Design

The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold".[1][2] Its unique physicochemical properties, including its planarity and ability to act as a bioisostere for the benzene ring, make it an ideal framework for designing molecules that can interact with the active sites of biological targets.[3][4] In the realm of oncology and inflammation, protein kinases are crucial regulators of cellular processes, and their dysregulation is a frequent driver of disease.[5][6] Consequently, the development of potent and selective kinase inhibitors is a primary focus of pharmaceutical research.

Thiophene-based compounds have emerged as a particularly fruitful class of kinase inhibitors.[1] The sulfur atom can engage in specific hydrogen bonding and other non-covalent interactions within the ATP-binding pocket of kinases, while the ring itself provides a rigid and synthetically versatile platform for introducing various substituents to modulate potency, selectivity, and pharmacokinetic properties.[2][3]

This guide provides a detailed overview of synthetic strategies and experimental protocols for preparing novel kinase inhibitors starting from 3-Bromo-4-methylthiophene . This readily available building block offers two distinct points for chemical modification: the bromine atom at the 3-position, which is ideal for cross-coupling reactions, and the methyl group and adjacent C-H bonds, which can be functionalized through various synthetic transformations. We will explore the core methodologies required to elaborate this simple starting material into complex, biologically active molecules, with a focus on the construction of thienopyrimidine cores, a common feature in many potent kinase inhibitors.[5][7]

Part 1: Core Synthetic Methodologies for Elaborating the this compound Scaffold

The transformation of this compound into sophisticated kinase inhibitor candidates relies on a toolkit of modern synthetic organic reactions. Palladium-catalyzed cross-coupling reactions are paramount for creating the complex aryl and heteroaryl structures common in these molecules.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is an indispensable tool for forming carbon-carbon bonds between an organohalide and an organoboron compound.[8][9] Its mild conditions and tolerance for a wide range of functional groups make it ideal for medicinal chemistry applications.[10] In our context, it allows for the direct attachment of aryl or heteroaryl moieties to the 3-position of the thiophene ring.

The general catalytic cycle, shown below, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid (in the presence of a base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[8]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdR Ar-Pd(II)L₂-R' Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 out1 RedElim->out1 Ar-R' (Product) Product Ar-R' Boronic R'-B(OR)₂ Halide Ar-X Base Base in1 in1->OxAdd Ar-X (this compound) in2 in2->Transmetalation R'-B(OH)₂ + Base

Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol describes a general method for coupling this compound with a generic arylboronic acid.[11][12]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or sealed reaction vial, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (repeat this cycle three times).

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary Table for Suzuki-Miyaura Coupling:

CatalystBaseSolventTemp (°C)Typical Yield (%)Notes
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O90-10075-95Standard, reliable conditions for many substrates.
Pd(dppf)Cl₂Cs₂CO₃Toluene11080-98Often effective for more challenging or sterically hindered substrates.
XPhos Pd G3K₃PO₄t-BuOH/H₂O8085-99A modern, highly active catalyst system allowing for lower temperatures.
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a key linkage in many kinase inhibitors.[13][14] This reaction couples an aryl halide with a primary or secondary amine, overcoming the limitations of classical methods.[15] The choice of phosphine ligand is critical and is often tailored to the specific substrates.[16]

The catalytic cycle is similar in principle to the Suzuki coupling, involving oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination.[15][16]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX AmineCoord Amine Coordination ArPdX->AmineCoord ArPdAmine [Ar-Pd(II)L₂(HNR'R'')]⁺X⁻ AmineCoord->ArPdAmine Deprotonation Deprotonation ArPdAmine->Deprotonation ArPdAmido Ar-Pd(II)L₂(NR'R'') Deprotonation->ArPdAmido RedElim Reductive Elimination ArPdAmido->RedElim RedElim->Pd0 out1 RedElim->out1 Ar-NR'R'' (Product) in1 in1->OxAdd Ar-X (this compound) in2 in2->AmineCoord HNR'R'' in3 in3->Deprotonation Base

Caption: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol provides a starting point for the C-N coupling of this compound with a primary or secondary amine.[15][17]

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 - 1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst, 1-2 mol%)

  • Phosphine Ligand (e.g., Xantphos, RuPhos, or BINAP, 1.2 - 2.4 mol% relative to Pd)

  • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 - 2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk flask or reaction vial.

  • Add the this compound and the anhydrous solvent.

  • Finally, add the amine to the reaction mixture.

  • Seal the vessel and heat with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired 3-amino-4-methylthiophene derivative.

Part 2: Constructing the Thienopyrimidine Core

The thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine scaffolds are bioisosteres of purine and are found in numerous kinase inhibitors.[5][6] Their synthesis often begins with a suitably functionalized aminothiophene. Starting from this compound, a multi-step sequence is required to build this critical core structure. A common strategy involves constructing a 3-amino-thiophene-2-carboxylate intermediate, which can then be cyclized.[7]

Thienopyrimidine_Synthesis cluster_alt Alternative Strategy start This compound step1 Step 1: Introduction of C2 Substituent (e.g., Suzuki Coupling) start->step1 step3 Step 3: Introduction of Carboxylate Precursor at C2 (Alternative Route) start->step3 Multi-step functionalization intermediate1 3-Bromo-2-aryl-4-methylthiophene step1->intermediate1 step2 Step 2: Amination at C3 (Buchwald-Hartwig) intermediate1->step2 intermediate2 3-Amino-2-aryl-4-methylthiophene step2->intermediate2 step4 Step 4: Cyclization with One-Carbon Source (e.g., Formic Acid) intermediate2->step4 product Thieno[3,2-d]pyrimidine Kinase Inhibitor Core step4->product

Caption: General Synthetic Workflow for a Thienopyrimidine Core.

Part 3: Application Protocol - Synthesis of a 4-Phenylthieno[3,2-d]pyrimidine Scaffold

This section provides a representative, multi-step protocol to synthesize a core thieno[3,2-d]pyrimidine structure, a key scaffold for cyclin-dependent kinase (CDK) inhibitors.[7] This protocol is illustrative and may require optimization for specific substrates.

Step 1: Synthesis of 3-Amino-4-methylthiophene-2-carbonitrile (A Gewald-Type Approach Adaptation)

A direct route to the key aminothiophene intermediate is often most efficient. While the classical Gewald reaction starts from an active methylene nitrile and a ketone, we can adapt the principle by first creating a suitable precursor from our starting material. A more practical route from this compound involves metalation and quenching.

Protocol 3: Synthesis of 4-Methylthiophene-3-carbonitrile

  • Lithiation: Dissolve this compound (1 eq) in anhydrous THF under argon at -78 °C.

  • Slowly add n-butyllithium (1.05 eq) and stir for 1 hour at -78 °C.

  • Quenching: Add N,N-dimethylformamide (DMF, 1.2 eq) and allow the reaction to warm to room temperature.

  • Workup with aqueous NH₄Cl, extract with ether, dry, and purify to obtain 4-methylthiophene-3-carbaldehyde.

  • Conversion to Nitrile: Convert the aldehyde to the corresponding oxime using hydroxylamine hydrochloride and a base (e.g., pyridine). Dehydrate the oxime using a reagent like acetic anhydride or cyanuric chloride to yield 4-Methylthiophene-3-carbonitrile .

Protocol 4: Synthesis of 2-Amino-4-methyl-thiophene-3-carbonitrile (Key Intermediate) This step is a conceptual adaptation of the Gewald synthesis principle.

  • React 2-butanone with malononitrile and elemental sulfur in the presence of a base like diethylamine to directly form 2-amino-4,5-dimethylthiophene-3-carbonitrile.[18] This highlights that for specific targets, building the thiophene ring from acyclic precursors can be more direct than functionalizing a pre-formed one. For our specific target, we will proceed from the nitrile formed in Protocol 3.

  • Amination via C-H Activation (Advanced Method): While challenging, direct amination at the 2-position of 4-methylthiophene-3-carbonitrile could be explored using modern C-H activation methodologies, though this is beyond the scope of a general protocol.[19][20] A more classical approach is required.

Revised, More Practical Route:

Protocol 3 (Revised): Synthesis of Ethyl 3-amino-4-methylthiophene-2-carboxylate This is the most common starting point for thieno[3,2-d]pyrimidines and requires building the thiophene ring.[7]

  • Reaction Setup: In a round-bottom flask, combine ethyl cyanoacetate (1.0 eq), butan-2-one (1.1 eq), and elemental sulfur (1.0 eq) in ethanol.

  • Base Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of a morpholine or diethylamine.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) until TLC indicates the consumption of starting materials.

  • Workup: Pour the reaction mixture into ice water. Collect the precipitated solid by filtration, wash with cold water, and dry to yield the crude product.

  • Purification: Recrystallize from ethanol to obtain pure Ethyl 3-amino-4-methylthiophene-2-carboxylate .

Step 2: Cyclization to form the Thieno[3,2-d]pyrimidin-4(3H)-one Core

This protocol describes the cyclization of the aminothiophene ester to form the desired bicyclic core.[7]

Protocol 5: Synthesis of 2-Methyl-thieno[3,2-d]pyrimidin-4(3H)-one

  • Reaction: In a round-bottom flask, suspend Ethyl 3-amino-4-methylthiophene-2-carboxylate (1.0 eq) in an excess of formamide.

  • Heating: Heat the mixture to 150-160 °C for several hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature. The product will often precipitate.

  • Purification: Collect the solid by filtration, wash with water and then a small amount of cold ethanol, and dry under vacuum to yield the thieno[3,2-d]pyrimidin-4(3H)-one core.

Step 3: Functionalization of the Thienopyrimidine Core

The core can now be functionalized to complete the synthesis of the target kinase inhibitor. A common step is chlorination at the 4-position, which can then be displaced by various amines.

Protocol 6: Chlorination and Amination

  • Chlorination: Reflux the thieno[3,2-d]pyrimidin-4(3H)-one from the previous step in an excess of phosphoryl chloride (POCl₃) for 2-4 hours.

  • Workup: Carefully quench the reaction by pouring it slowly onto crushed ice. Neutralize with a base (e.g., sodium bicarbonate) and extract the 4-chloro-thieno[3,2-d]pyrimidine product with dichloromethane or ethyl acetate.

  • Nucleophilic Aromatic Substitution: Dissolve the 4-chloro intermediate in a solvent like isopropanol or DMF. Add the desired amine (1.1 eq) and optionally a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Reaction: Heat the mixture (80-120 °C) until the reaction is complete.

  • Purification: After workup, purify the final product by column chromatography or recrystallization to yield the target kinase inhibitor.

Part 4: Characterization and Biological Evaluation

Structural Characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure, connectivity, and purity of all intermediates and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Melting Point (MP): To assess the purity of solid compounds.

Biological Evaluation: Once synthesized and characterized, the compounds must be evaluated for their biological activity.

  • Kinase Inhibition Assays: The primary evaluation involves testing the compound's ability to inhibit the target kinase. This is often done using in vitro enzymatic assays that measure the phosphorylation of a substrate. IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined.[21]

  • Cellular Assays: Compounds that show potent enzymatic inhibition are then tested in cell-based assays to determine their effect on cancer cell proliferation, their ability to induce apoptosis (programmed cell death), and their impact on specific signaling pathways within the cell.[5][7][21]

Table of Representative Kinase Inhibitor Scaffolds Derived from Thiophene:

ScaffoldTarget Kinase Family (Examples)Reference
Thieno[3,2-d]pyrimidineCDKs, PI3K, Sirtuins[6][7][22]
Thieno[2,3-d]pyrimidineEGFR, CK2, Various Tyrosine Kinases[5][23]
3-Aryl Thiophenep38 MAP Kinase[24]
Thieno[2,3-b]pyridinePfGSK-3[25][26]

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of diverse kinase inhibitors. Through a systematic application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, and strategic ring-forming cyclizations, this simple building block can be elaborated into complex thienopyrimidine scaffolds and other privileged structures. The protocols and strategies outlined in this guide provide a robust framework for researchers in drug discovery to design and synthesize novel chemical entities targeting the kinome, with the ultimate goal of developing next-generation therapeutics.

References

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  • Al-Ostath, A., et al. (2024). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. Available at: [Link]

  • Scott, J. S., et al. (2013). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]

  • Alam, M. J., et al. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry. Available at: [Link]

  • Ismail, M. A., et al. (2013). Synthesis and Antimicrobial screening of some Novel Substituted Thiophenes. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

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  • Disch, J. S., et al. (2014). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry. Available at: [Link]

  • Li, D., et al. (2018). Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. RSC Advances. Available at: [Link]

  • Wang, Y., et al. (2012). Design, synthesis and biological activities of thiourea containing sorafenib analogs as antitumor agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kumar, R., et al. (2022). Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Pharmaceutical Negative Results. Available at: [Link]

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  • Limpachayaporn, P., et al. (2021). Synthesis of sorafenib analogues incorporating a 1,2,3-triazole ring and cytotoxicity towards hepatocellular carcinoma cell lines. Bioorganic Chemistry. Available at: [Link]

  • Alam, M. J., et al. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. Available at: [Link]

  • Alam, M. J., et al. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. R Discovery. Available at: [Link]

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  • Organic Chemistry Division. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Royal Society of Chemistry. Available at: [Link]

  • Neilson, A. R., et al. (2018). Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation. MDPI. Available at: [Link]

  • Volynets, G. P., et al. (2011). Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. European Journal of Medicinal Chemistry. Available at: [Link]

  • Ahmed, A., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate. Available at: [Link]

  • Chen, C-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega. Available at: [Link]

  • Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Huch, V., et al. (2019). Structure–activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines. Malaria Journal. Available at: [Link]

  • Bouattour, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. Available at: [Link]

  • Huch, V., et al. (2019). Structure–activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines. ResearchGate. Available at: [Link]

  • Shaukat, A., et al. (2017). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules. Available at: [Link]

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  • Wallentin, C-J., et al. (2014). Site-Selective Aliphatic C-H Bromination Using N-Bromoamides and Visible Light. Angewandte Chemie. Available at: [Link]

  • De Lombaerde, S., et al. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. Available at: [Link]

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  • Pargellis, C., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry. Available at: [Link]

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Application Notes and Protocols for the Industrial Synthesis of 3-Bromo-4-methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive technical guide for the large-scale synthesis of 3-Bromo-4-methylthiophene, a critical intermediate in the pharmaceutical and organic electronics industries. This document outlines two robust synthetic methodologies: a classic one-pot bromination/debromination and a modern electrochemical approach, offering a comparative analysis of their industrial applicability. Detailed protocols, process optimization strategies, safety and handling procedures, and analytical quality control methods are presented to ensure a safe, efficient, and scalable production process.

Introduction: The Industrial Significance of this compound

This compound is a versatile heterocyclic building block with significant utility in the synthesis of a wide range of high-value compounds.[1] Its unique structural features make it an essential precursor for various pharmaceutical agents, including kinase inhibitors and antiviral drugs, as well as for the development of advanced organic electronic materials like conjugated polymers.[1] The growing demand for these end-products necessitates a scalable, cost-effective, and safe manufacturing process for this key intermediate. This guide is designed to provide researchers and process chemists with the in-depth knowledge required to implement and optimize the production of this compound in an industrial setting.

Comparative Analysis of Synthetic Routes

Two primary synthetic strategies have been identified as viable for the large-scale production of this compound. The choice between these routes will depend on factors such as available equipment, cost of raw materials, and desired safety profile.

ParameterRoute 1: One-Pot Bromination/DebrominationRoute 2: Electrochemical Bromination
Starting Material 3-Methylthiophene3-Methylthiophene
Key Reagents Bromine, Sodium Acetate, Zinc Dust, Acetic AcidAmmonium Bromide, Solvent, Electricity
Overall Yield ~61%[2]High yields, substrate-dependent
Selectivity Good, requires selective debrominationHigh, position of bromination can be controlled
Scalability Proven on a multi-mole scale[2]Scalable with appropriate electrochemical reactors[3]
Safety Concerns Use of elemental bromine (highly toxic and corrosive)[4][5]In-situ generation of bromine, inherently safer[6]
Environmental Impact Generation of zinc wasteLower waste generation
Cost-Effectiveness Dependent on bromine and zinc pricesDependent on electricity cost and reactor setup

Detailed Synthesis Protocols

Route 1: One-Pot Bromination and Reductive Debromination

This classic and robust method involves the initial exhaustive bromination of 3-methylthiophene to form a polybrominated intermediate, followed by selective debromination at the more reactive α-positions using zinc dust to yield the desired this compound.[2][7][8]

Reaction Scheme:

G 3-Methylthiophene 3-Methylthiophene Polybrominated Intermediate Polybrominated Intermediate 3-Methylthiophene->Polybrominated Intermediate Br2, NaOAc, H2O Reflux This compound This compound Polybrominated Intermediate->this compound Zinc Dust, Acetic Acid Reflux G cluster_0 Electrochemical Cell 3-Methylthiophene 3-Methylthiophene This compound This compound 3-Methylthiophene->this compound e-, NH4Br Solvent

Caption: Electrochemical synthesis of this compound.

General Protocol:

  • Electrochemical Setup: The reaction is carried out in an undivided electrochemical cell equipped with suitable electrodes (e.g., graphite or platinum). A continuous flow reactor can also be employed for larger scale production. [9]2. Reaction Mixture: A solution of 3-methylthiophene and a supporting electrolyte, such as ammonium bromide, in a suitable solvent (e.g., acetonitrile or dichloromethane) is prepared.

  • Electrolysis: A constant current is applied to the cell. The bromide ions are oxidized at the anode to generate bromine, which then reacts with the 3-methylthiophene. The reaction conditions (current density, temperature, and reaction time) need to be optimized for the specific substrate and reactor setup.

  • Work-up and Purification: After the reaction is complete (monitored by GC or TLC), the solvent is removed under reduced pressure. The residue is then worked up similarly to Route 1, followed by purification via fractional vacuum distillation.

Process Optimization and Troubleshooting

IssuePotential CauseRecommended Action
Incomplete Reaction Insufficient reaction time or temperature. Inadequate mixing.Monitor the reaction progress using in-process controls (e.g., GC). Increase reaction time or temperature as needed. Ensure efficient stirring, especially in large reactors.
Formation of Polybrominated Byproducts Excess brominating agent or non-selective reaction conditions.Carefully control the stoichiometry of the brominating agent. For Route 1, ensure complete debromination by using sufficient zinc and adequate reflux time.
Low Yield Loss of product during work-up or purification. Side reactions.Optimize extraction and distillation procedures. Analyze byproducts to understand and mitigate side reactions.
Foaming during Debromination (Route 1) Rapid addition of zinc dust or localized overheating.Add zinc dust in portions and ensure adequate cooling. As recommended, adding the crude intermediate to the zinc slurry can also control foaming. [2]

Safety and Environmental Considerations

Handling of Bromine:

  • Hazard: Bromine is a highly toxic, corrosive, and volatile liquid. [4][5]Inhalation can be fatal, and it can cause severe skin burns. [5]* Personal Protective Equipment (PPE): Always handle bromine in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., fluorinated rubber), safety goggles, a face shield, and a lab coat. [4]* Spill Response: Have a bromine spill kit readily available. Small spills can be neutralized with a sodium thiosulfate solution. [10] Waste Disposal:

  • Bromine-containing waste is classified as hazardous and must be disposed of according to local regulations. [11][12]* Neutralization: Unused bromine and brominated aqueous waste can be neutralized with a reducing agent like sodium bisulfite or sodium thiosulfate before disposal. [11]* Zinc Waste: The zinc waste from Route 1 should be collected and treated as heavy metal waste.

Analytical Quality Control

Consistent product quality is paramount in industrial synthesis. The following analytical methods are recommended for quality control of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Purpose: To determine the purity of the final product and identify any impurities.

  • Typical Parameters:

    • Column: A non-polar capillary column (e.g., HP-5MS).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, ramp to 250 °C at 10 °C/min.

    • Mass Spectrometer: Scan range of 40-400 m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the structure of the final product.

  • ¹H NMR (in CDCl₃):

    • Expect signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts and coupling constants will be characteristic of the this compound structure.

  • ¹³C NMR (in CDCl₃):

    • Expect signals for the five carbon atoms of the thiophene ring and the methyl group.

Conclusion

The large-scale synthesis of this compound is a well-established process with multiple viable routes. The traditional one-pot bromination/debromination method is a proven and scalable option, while modern electrochemical methods offer significant safety and environmental advantages. Careful consideration of the process parameters, rigorous safety protocols, and robust analytical quality control are essential for the successful and efficient industrial production of this important chemical intermediate.

References

  • Archean Chemical Industries. (2022, January 14). SAFETY DATA SHEET - BROMINE. Retrieved from [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

  • Electrochemical Bromination of Substituted Thiophenes in Batch and Continuous Flow. (n.d.). ResearchGate. Retrieved from [Link]

  • Standard Operating Procedure: Bromine. (n.d.). Scribd. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • 3. (n.d.). Retrieved from [Link]

  • Electrochemical bromination in continuous-flow. (n.d.). ResearchGate. Retrieved from [Link]

  • 3-bromothiophene. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Hallberg, A., Liljefors, S., & Pedaja, P. (1981). A Simplified Synthesis of 3-Bromoselenophene and Some 3-Bromothiophenes.
  • 3-thenyl bromide. (n.d.). Organic Syntheses. Retrieved from [Link]

  • St. Olaf College. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. Retrieved from [Link]

  • Improved Synthesis of. (2025, December 23). AperTO - Archivio Istituzionale Open Access dell'Università di Torino. Retrieved from [Link]

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  • Scale-up synthesis and synthetic application of bromination product. (n.d.). ResearchGate. Retrieved from [Link]

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detailed experimental procedure for the bromination of 4-methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Detailed Guide to the Regioselective Bromination of 4-Methylthiophene

Abstract

This comprehensive application note provides a detailed experimental protocol for the regioselective bromination of 4-methylthiophene. Brominated thiophenes are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] This guide focuses on the use of N-Bromosuccinimide (NBS) as a mild and effective brominating agent, offering a safer and more selective alternative to elemental bromine. We will delve into the underlying principles of electrophilic aromatic substitution as it applies to the thiophene scaffold, explain the causality behind key experimental choices, and provide a robust, step-by-step procedure suitable for implementation in a research or process development setting. The protocol includes reaction setup, execution, work-up, purification, and critical safety considerations.

Introduction: Mechanism and Regioselectivity

The bromination of 4-methylthiophene is a classic example of an electrophilic aromatic substitution reaction. Thiophene is an electron-rich five-membered heterocycle, making it significantly more reactive than benzene towards electrophiles.[3] The reaction proceeds via the attack of the aromatic π-system on an electrophilic bromine species, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[4] Subsequent deprotonation restores the aromaticity of the ring, yielding the brominated product.

Regiocontrol in Substituted Thiophenes:

The regiochemical outcome of the bromination is governed by the directing effects of both the sulfur heteroatom and the methyl substituent.

  • Sulfur Atom : The sulfur atom strongly directs electrophilic attack to the adjacent α-positions (C2 and C5) due to the superior stability of the resulting carbocation intermediate, where the positive charge can be delocalized onto the sulfur.

  • Methyl Group (C4) : The methyl group is an activating, ortho, para-directing substituent. In this case, it directs towards the C3 and C5 positions.

The powerful activating and directing effect of the sulfur atom typically dominates. Therefore, for 4-methylthiophene, electrophilic attack is overwhelmingly favored at the vacant α-positions, C2 and C5. Given that the C5 position is also para to the methyl group, it is a highly favorable site for substitution. The C2 position is the other primary site. The choice of brominating agent and reaction conditions can fine-tune this selectivity.

N-Bromosuccinimide (NBS) as the Reagent of Choice:

While elemental bromine (Br₂) can be used, it is highly corrosive, toxic, and can lead to over-bromination and the formation of hazardous HBr gas.[5] N-Bromosuccinimide (NBS) is a crystalline solid that serves as a convenient and safer source of electrophilic bromine.[6] In polar solvents or in the presence of trace acid, NBS can generate a low concentration of Br⁺, which readily reacts with activated aromatic systems like thiophene.[7][8] Using a 1:1 stoichiometry of NBS to the substrate is crucial for achieving high yields of the desired mono-brominated product.

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the synthesis and purification of 2-bromo-4-methylthiophene.

Bromination_Workflow Experimental Workflow: Bromination of 4-Methylthiophene cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Start: Assemble Glassware reagents Weigh Reagents: 4-Methylthiophene & NBS start->reagents setup Reaction Setup: Dissolve 4-methylthiophene in solvent under N2 reagents->setup cool Cool to 0 °C (Ice Bath) setup->cool addition Portion-wise Addition of NBS cool->addition react Stir at RT (Monitor by TLC) addition->react quench Quench with H₂O react->quench wash1 Wash with aq. Na₂S₂O₃ solution quench->wash1 wash2 Wash with Brine wash1->wash2 dry Dry Organic Layer (e.g., MgSO₄) wash2->dry filter Filter & Concentrate (Rotary Evaporator) dry->filter purify Purify Crude Product (Column Chromatography) filter->purify analyze Characterize Product (NMR, GC-MS) purify->analyze end End: Obtain Pure 2-Bromo-4-methylthiophene analyze->end

Caption: Workflow for the synthesis of 2-bromo-4-methylthiophene.

Detailed Experimental Protocol

This protocol details the mono-bromination of 4-methylthiophene, primarily targeting the 2-position.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
4-Methylthiophene (C₅H₆S)≥98%Sigma-Aldrich
N-Bromosuccinimide (NBS)≥99%, ReagentPlus®Sigma-Aldrich
Chloroform (CHCl₃), anhydrous≥99.8%Fisher Scientific
Sodium Thiosulfate (Na₂S₂O₃)ACS ReagentVWR
Sodium Chloride (NaCl)ACS ReagentVWR
Magnesium Sulfate (MgSO₄), anhydrousACS ReagentSigma-Aldrich
Silica Gel60 Å, 230-400 meshMilliporeSigma
Hexane, HPLC Grade≥98.5%Fisher Scientific
Deionized WaterN/AIn-house
Equipment
  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Septum and nitrogen inlet/outlet

  • Ice bath

  • Magnetic stirrer/hotplate

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber

Step-by-Step Procedure

Reaction Setup:

  • Place a 100 mL round-bottom flask containing a magnetic stir bar under a nitrogen atmosphere. Ensure all glassware is dry.

  • To the flask, add 4-methylthiophene (e.g., 2.0 g, 20.4 mmol, 1.0 equiv.).

  • Add 40 mL of anhydrous chloroform via syringe. Stir the solution until the substrate is fully dissolved. The use of an anhydrous solvent is important to prevent hydrolysis of the desired product.[7]

  • Protect the flask from light by wrapping it in aluminum foil. This is a critical precaution as NBS can initiate radical reactions upon exposure to light, which could lead to undesired side-chain bromination.[6][9]

  • Cool the flask in an ice bath to 0 °C.

Bromination Reaction: 6. Weigh N-Bromosuccinimide (e.g., 3.63 g, 20.4 mmol, 1.0 equiv.) in a separate container. 7. Slowly add the NBS to the stirred solution in small portions over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the reaction exotherm and maintain selectivity, minimizing the formation of dibrominated byproducts. 8. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. 9. Let the reaction stir for 2-4 hours. Monitor the progress by TLC (e.g., using 100% hexane as the eluent), checking for the consumption of the starting material.

Work-up and Isolation: 10. Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of deionized water to quench the reaction. 11. Wash the organic layer with 50 mL of a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine and residual NBS. 12. Wash the organic layer with 50 mL of saturated aqueous sodium chloride (brine) to aid in the removal of water. 13. Dry the separated organic layer over anhydrous magnesium sulfate. 14. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as an oil.

Purification: 15. Purify the crude oil via flash column chromatography on silica gel. 16. Elute with 100% hexane. The product, 2-bromo-4-methylthiophene, is typically the major isomer and will elute first. 17. Combine the product-containing fractions (as identified by TLC) and remove the solvent under reduced pressure to yield the pure product as a colorless to light yellow liquid.

Quantitative Data Summary

ParameterValueMoles (mmol)Molar Equiv.
4-Methylthiophene2.0 g20.41.0
N-Bromosuccinimide (NBS)3.63 g20.41.0
Solvent (Anhydrous CHCl₃)40 mL--
Reaction Temperature0 °C to Room Temperature--
Reaction Time2 - 4 hours--
Typical Yield ~75-85% --

Safety Precautions

All manipulations must be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • N-Bromosuccinimide (NBS): An irritant to the eyes, skin, and respiratory system. It is also light and moisture-sensitive.[10][11] Avoid inhalation of dust and direct contact. Handle in a fume hood and store in a cool, dry, dark place.[11]

  • 4-Methylthiophene: Flammable liquid and vapor. Harmful if swallowed or in contact with skin.

  • Chloroform: A suspected carcinogen and toxicant. Avoid inhalation and skin contact. Use only in a chemical fume hood.[12]

  • Bromine (Potential Byproduct): Although NBS is used, any trace bromine is highly corrosive and toxic. The sodium thiosulfate wash is a critical step to neutralize it.[5]

Emergency Procedures:

  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5][10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[5]

References

  • A novel method for the bromination of thiophenes. (2023). ResearchGate. [Link]

  • Thiophene: Bromination & Reduction. (2023). StudySmarter. [Link]

  • Song, W., Ma, M., Zhang, W., Feng, R., Lu, C., Zhang, H., Zhang, Y., & Zhao, J. (2024). Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives with HBr/H2O2. Organic & Biomolecular Chemistry, 22, 4145-4152. [Link]

  • Hou, H.-X., Zhou, D.-G., & Li, R. (2022). Mechanisms of bromination between thiophenes and NBS: A DFT investigation. Computational and Theoretical Chemistry, 113545. [Link]

  • Direct Bromination of Ethyl 5-Alkylthiophene-2-carboxylates. (n.d.). Thieme Chemistry. [Link]

  • Standard Operating Procedure: Bromine. (n.d.). University of Toledo. [Link]

  • Process for preparing thiophene derivatives. (1989).
  • Bromine Handling SOP. (n.d.). Scribd. [Link]

  • A Novel Synthesis of 2,5-Dibromo-3-[2-(2-methoxyethoxy)ethoxy]methylthiophene. (2012). Journal of Chemical and Pharmaceutical Research. [Link]

  • N-Bromosuccinimide. (2019). Wikipedia. [Link]

  • Experimental Methods: Bromination. (2020). Royal Society of Chemistry. [Link]

  • Electrophilic Aromatic Substitution Reactions - Bromination. (2022). Chemistry LibreTexts. [Link]

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (2019). MDPI. [Link]

  • Method for Controlling Bromination of Thiophene Derivatives. (2011).
  • Lithiation reaction of 2,5-dibromothiophene. (1981). Journal of Organic Chemistry. [Link]

  • Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes. (n.d.). Kyushu University Library. [Link]

  • N-Bromosuccinimide. (2019). Wikipedia. This source provides a general overview of NBS reactions. [Link]

  • Bromoarene synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. [Link]

  • N-BROMOSUCCINIMIDE-CHLOROFORM, A MORE CONVENIENT METHOD TO NUCLEAR BROMINATE REACTIVE AROMATIC HYDROCARBONS. (1997). OPPI Briefs. [Link]

  • Preparation method for 2-bromothiophene. (2014).
  • 2-Bromo-4-methylthiophene. (n.d.). PubChem. [Link]

  • Preparation of 2-bromo-4-methylphenol. (2008).
  • A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. (n.d.). Quick Company. [Link]

  • On the Side-Chain Bromination of 3-Methylselenophene and 3-Methylthiophene. (1976). Taylor & Francis Online. [Link]

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Application Note: High-Purity Isolation of 3-Bromo-4-methylthiophene for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromo-4-methylthiophene is a critical heterocyclic building block in the development of novel pharmaceuticals, organic electronics, and agrochemicals.[1] The regiochemistry and purity of this intermediate are paramount, as even minor impurities can lead to significant side reactions, reduced yields, and compromised performance in final products. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the purification of crude this compound to high purity (>95%) using fractional vacuum distillation and flash column chromatography. We delve into the causality behind procedural choices, offering step-by-step protocols, troubleshooting guides, and methods for purity verification.

Introduction: The Imperative for Purity

This compound serves as a versatile precursor in cross-coupling reactions (e.g., Suzuki, Stille) and other functionalization chemistries. Its synthesis, typically via electrophilic bromination of 4-methylthiophene, can yield a mixture of the desired product, unreacted starting material, isomeric byproducts (e.g., 2-bromo-4-methylthiophene), and poly-brominated species.[1] The presence of these impurities can interfere with subsequent metallation or coupling steps, making their removal essential.

The choice of purification method is dictated by the scale of the synthesis, the nature of the impurities, and the final purity required. This guide presents two robust methods:

  • Fractional Vacuum Distillation: Ideal for large-scale purification (multi-gram to kilogram) where impurities have sufficiently different boiling points.

  • Flash Column Chromatography: The method of choice for achieving the highest purity on a smaller scale (milligram to gram) and for separating close-boiling isomers.

Physicochemical Properties & Strategic Considerations

A thorough understanding of the physical properties of this compound is fundamental to designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₅H₅BrS[1]
Molecular Weight 177.06 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 181 °C at 760 mmHg; 179-183 °C at 770 mmHg[1]
Density 1.584 - 1.589 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.579
Flash Point 63.3 - 78 °C (closed cup)[1]
Solubility Sparingly soluble in water[1]

The relatively high boiling point suggests that distillation at atmospheric pressure may risk thermal degradation. Therefore, vacuum distillation is strongly recommended to lower the boiling point to a safer temperature range. The compound's moderate polarity makes it well-suited for normal-phase silica gel chromatography.

Purification Strategy Selection

The logical flow for selecting the appropriate purification technique is outlined below. The decision hinges on balancing throughput, cost, and the required final purity.

G start Crude this compound scale_check Scale > 10g and Boiling Point Difference > 20°C? start->scale_check purity_check Need >99% Purity or Isomer Separation? scale_check->purity_check No distillation Fractional Vacuum Distillation scale_check->distillation Yes purity_check->distillation No chromatography Flash Column Chromatography purity_check->chromatography Yes analysis Purity & Identity Verification (GC-MS, NMR) distillation->analysis chromatography->analysis

Figure 1: Decision workflow for purification method selection.

Method 1: Purification by Fractional Vacuum Distillation

Principle: This technique separates components of a liquid mixture based on differences in their boiling points. By employing a fractionating column, a series of vaporization-condensation cycles (theoretical plates) are established, enriching the vapor phase with the more volatile component. Applying a vacuum lowers the system pressure, thereby reducing the boiling points of all components and preventing thermal decomposition.

Application: Best suited for removing lower-boiling impurities like residual solvents or 4-methylthiophene (Boiling Point: ~143 °C) and higher-boiling poly-brominated thiophenes from the desired product on a large scale.

Detailed Protocol for Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a vigreux or packed fractionating column (min. 30 cm), a distillation head with a thermometer, a condenser, a receiving flask (or cow adapter for multiple fractions), and a vacuum-tight connection to a cold trap and vacuum pump. Ensure all glass joints are properly greased and sealed.

  • Charge the Flask: Fill the distillation flask no more than two-thirds full with the crude this compound and add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • System Evacuation: Begin stirring and slowly evacuate the system. A typical target pressure is 10-20 mmHg. A lower pressure will further reduce the boiling point. Monitor the pressure with a manometer.

  • Heating: Gently heat the flask using a heating mantle. As the mixture begins to boil, observe the condensation ring rising slowly up the fractionating column.

  • Equilibration: Allow the system to equilibrate by adjusting the heat so the condensation ring remains in the upper third of the column for several minutes before any distillate is collected. This ensures the column's temperature gradient is established.

  • Fraction Collection:

    • Forerun: Collect the first fraction, which will be enriched in any low-boiling impurities. The temperature at the distillation head will be unstable initially and then hold at the boiling point of the main impurity.

    • Main Fraction: Once the temperature at the head rises and stabilizes at the boiling point of this compound at the working pressure, switch to a new receiving flask to collect the pure product.

    • Residue: Stop the distillation before the flask goes to dryness to prevent the concentration of potentially unstable residues.

  • Shutdown: Turn off the heat and allow the system to cool completely before slowly re-introducing air to the apparatus.

Distillation Workflow Diagram

G cluster_prep Preparation cluster_proc Process cluster_post Shutdown A Charge Flask with Crude Product B Assemble Distillation Apparatus A->B C Evacuate System to Target Pressure B->C D Apply Heat & Stir C->D E Equilibrate Column D->E F Collect Forerun (Impurities) E->F G Collect Main Fraction (Pure Product) F->G H Stop Heating G->H I Cool System to RT H->I J Vent to Atmosphere I->J

Figure 2: Step-by-step workflow for fractional vacuum distillation.

Method 2: Purification by Flash Column Chromatography

Principle: This is a form of preparative liquid chromatography that relies on the differential adsorption of compounds onto a solid stationary phase (silica gel) as a liquid mobile phase (eluent) is passed through it. Non-polar compounds have weaker interactions with the polar silica gel and elute faster, while more polar compounds are retained longer. Applying positive pressure accelerates the mobile phase flow, reducing separation time.

Application: Essential for high-purity isolation, especially for separating isomeric impurities or compounds with very similar boiling points. It is the preferred method for preparing analytical standards or small quantities of highly pure material for sensitive downstream applications.[3][4]

Detailed Protocol for Flash Column Chromatography
  • Solvent System Selection: Using Thin-Layer Chromatography (TLC), determine an appropriate eluent. For this compound, start with 100% hexanes or heptane. The goal is to find a solvent system where the product has an Rf value of approximately 0.25-0.35.

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial eluent (e.g., 100% hexanes).

    • Pour the slurry into the column and use positive pressure to pack the bed firmly, ensuring no cracks or air bubbles are present.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting free-flowing powder to the top of the column bed. This method often results in sharper bands and better separation.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and begin applying positive pressure (air or nitrogen).

    • Maintain a constant flow rate and collect fractions in test tubes or vials.

    • Monitor the elution process by spotting collected fractions onto TLC plates and visualizing under UV light.

  • Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.

Chromatography Workflow Diagram

G A Select Solvent System via TLC (Rf ≈ 0.3) B Pack Column with Silica Gel Slurry A->B C Load Sample (Dry or Wet Method) B->C D Elute with Solvent under Positive Pressure C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G Identify Pure H Evaporate Solvent (Rotovap) G->H I Purified Product H->I

Figure 3: Logical progression for flash column chromatography.

Purity Assessment and Characterization

Post-purification analysis is a non-negotiable step to validate the success of the procedure.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for assessing purity. A single, sharp peak on the gas chromatogram indicates high purity. The mass spectrum will confirm the identity by showing the molecular ion peak (m/z 176/178 for bromine isotopes) and a characteristic fragmentation pattern.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides unambiguous structural confirmation. The spectrum of pure this compound should show distinct signals for the two aromatic protons and the methyl group protons, free from peaks corresponding to starting material or isomeric impurities.[6][7][8]

  • Refractive Index: A quick and simple physical measurement that can be compared to the literature value (n20/D ≈ 1.579) as a preliminary check of purity.

Safety Precautions

  • Chemical Hazards: this compound is classified as a combustible liquid and causes skin, eye, and respiratory irritation.[2] All handling should be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.

  • Operational Hazards: Vacuum distillation carries a risk of implosion; ensure glassware is free of cracks and use a safety shield. The solvents used in chromatography are flammable and should be handled away from ignition sources.

Conclusion

The successful synthesis of advanced materials and pharmaceutical agents relies on the quality of the starting materials. By selecting the appropriate purification strategy—fractional vacuum distillation for scale or flash chromatography for precision—researchers can reliably obtain high-purity this compound. The detailed protocols and underlying principles discussed in this note provide a robust framework for achieving the purity necessary for demanding synthetic applications. Always validate the final product purity using appropriate analytical techniques.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1046. Retrieved from [Link]

  • Gronowitz, S. (1966). 3-BROMOTHIOPHENE. Organic Syntheses, 46, 12. doi:10.15227/orgsyn.046.0012. Retrieved from [Link]

  • Google Patents. (2011). WO2011155679A1 - A method of controlling the bromination of thiophene derivatives.
  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (2013). KR101268026B1 - A method of controlling the bromination of thiophene derivatives.
  • ResearchGate. (2020). How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality?. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Bromothiophene. Retrieved from [Link]

  • Nakayama, J., et al. (2007). Brominated Thiophenes as Precursors in the Preparation of Brominated and Arylated Anthraquinones. Molecules, 12(1), 103-116. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectrum of Compound 3. Retrieved from [Link]

  • Lurie, I. S., & Hays, P. A. (2001). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Journal of Forensic Sciences, 46(6), 1-13. Retrieved from [Link]

  • ResearchGate. (2007). A novel method for the bromination of thiophenes. Retrieved from [Link]

  • Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. American Journal of Analytical Chemistry, 6, 303-312. Retrieved from [Link]

  • Mol-Instincts. (n.d.). 3-Bromothiophene. Retrieved from [Link]

  • JEOL. (n.d.). Comprehensive Analysis + Unknown Component Analysis of Vinyl Acetate Resins Using Pyrolysis GC-MS. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Bromothiophene - Optional[1H NMR] - Spectrum. Retrieved from [Link]

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Application of 3-Bromo-4-methylthiophene in the Synthesis of Thieno[3,2-d]pyrimidine-based Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Thiophene Scaffold in Modern Agrochemicals

The thiophene ring is a privileged scaffold in medicinal and agrochemical research, prized for its unique electronic properties and ability to serve as a bioisostere for benzene and other aromatic systems.[1][2] Its incorporation into molecular frameworks can significantly enhance biological activity, making thiophene derivatives a cornerstone in the development of novel fungicides, herbicides, and insecticides.[3][4] Among the vast array of thiophene-based building blocks, 3-Bromo-4-methylthiophene stands out as a particularly versatile precursor for the synthesis of complex heterocyclic systems with potent agrochemical applications.[5][6] This application note provides a comprehensive guide for researchers on the utilization of this compound in the synthesis of a promising class of fungicides: the thieno[3,2-d]pyrimidines. We will delve into the synthetic strategies, provide detailed experimental protocols, and discuss the biological rationale behind the design of these potent crop protection agents.

Strategic Importance of this compound

This compound is a readily available starting material, typically synthesized via the electrophilic bromination of 4-methylthiophene.[5] Its strategic importance lies in the differential reactivity of its substituents. The bromine atom at the 3-position provides a handle for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the introduction of diverse functionalities.[7][8] The methyl group at the 4-position, while seemingly simple, plays a crucial role in modulating the electronic properties of the thiophene ring and can influence the regioselectivity of subsequent reactions. This unique combination of features makes this compound an ideal starting point for the construction of the thieno[3,2-d]pyrimidine core.

Synthetic Pathway to Thieno[3,2-d]pyrimidine Fungicides: A Step-by-Step Guide

The primary synthetic route from this compound to fungicidally active thieno[3,2-d]pyrimidines involves a multi-step sequence, commencing with the formation of a key intermediate, methyl 3-amino-4-methylthiophene-2-carboxylate. This is followed by the cyclization to form the thieno[3,2-d]pyrimidin-4-one scaffold, which can be further functionalized to generate a library of potential agrochemical candidates.

Diagram: Synthetic Workflow from this compound to Thieno[3,2-d]pyrimidine Fungicides

Synthetic_Workflow A This compound B Methyl 3-amino-4-methylthiophene-2-carboxylate A->B  Amination & Carboxylation   C Thieno[3,2-d]pyrimidin-4(3H)-one Core B->C  Cyclization   D Functionalized Thieno[3,2-d]pyrimidine Fungicides C->D  Functionalization  

Caption: Overall synthetic strategy.

Part 1: Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate

This crucial intermediate can be prepared from this compound through several synthetic approaches. Here, we detail a robust and scalable protocol. The causality behind this experimental choice is to introduce the necessary amino and carboxylate functionalities in a single, efficient step, setting the stage for the subsequent cyclization.

Protocol 1: Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).

  • Reagent Addition: Add dry toluene as the solvent, followed by methyl thioglycolate (1.2 eq) and a strong base such as sodium methoxide (2.5 eq). The use of a non-nucleophilic base is critical to prevent unwanted side reactions.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford methyl 3-amino-4-methylthiophene-2-carboxylate as a solid.[4][9]

Parameter Value
Starting Material This compound
Key Reagents Methyl thioglycolate, Sodium methoxide
Solvent Toluene
Temperature 110 °C (Reflux)
Typical Yield 60-75%

Table 1: Optimized reaction conditions for the synthesis of the key aminothiophene intermediate.

Part 2: Cyclization to the Thieno[3,2-d]pyrimidin-4(3H)-one Core

With the aminothiophene intermediate in hand, the next step is the construction of the pyrimidine ring. This is typically achieved through condensation with a one-carbon source, such as formamide or formic acid. The choice of cyclization agent can influence the final substitution pattern of the heterocyclic core.

Protocol 2: Formation of the Thieno[3,2-d]pyrimidin-4(3H)-one Scaffold

  • Reaction Setup: In a round-bottom flask, dissolve methyl 3-amino-4-methylthiophene-2-carboxylate (1.0 eq) in an excess of formamide.

  • Reaction Conditions: Heat the mixture to 180-200 °C for 4-6 hours. The high temperature is necessary to drive the condensation and cyclization.

  • Work-up and Purification: Cool the reaction mixture, which will often solidify upon cooling. Triturate the solid with water, filter, and wash thoroughly with water and then a small amount of cold ethanol to remove residual formamide. The resulting solid is typically of high purity, but can be recrystallized from ethanol or a similar solvent if necessary to yield the desired thieno[3,2-d]pyrimidin-4(3H)-one.[10]

Diagram: Cyclization Mechanism

Cyclization_Mechanism cluster_0 Step 1: Amide Formation cluster_1 Step 2: Intramolecular Cyclization A Aminothiophene C Formylated Intermediate A->C B Formamide B->C D Formylated Intermediate E Thieno[3,2-d]pyrimidin-4(3H)-one D->E  - H2O  

Caption: Key steps in the pyrimidine ring formation.

Part 3: Functionalization and Derivatization for Enhanced Fungicidal Activity

The thieno[3,2-d]pyrimidin-4(3H)-one core serves as a versatile platform for further chemical modifications to optimize fungicidal potency. A common and effective strategy is the chlorination of the 4-position, followed by nucleophilic substitution to introduce a variety of amine or alkoxy groups. This allows for the fine-tuning of the molecule's physicochemical properties and its interaction with the target site in the fungus.

Protocol 3: Chlorination and Nucleophilic Substitution

  • Chlorination: Reflux the thieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq) in an excess of phosphoryl chloride (POCl₃) for 4-6 hours. Carefully quench the reaction mixture by pouring it onto crushed ice. The resulting precipitate is the 4-chloro-thieno[3,2-d]pyrimidine, which can be filtered, washed with water, and dried.[6]

  • Nucleophilic Aromatic Substitution: Dissolve the 4-chloro derivative (1.0 eq) in a suitable solvent such as ethanol or isopropanol. Add the desired amine or alkoxide nucleophile (1.1 eq) and a base like triethylamine or potassium carbonate. Heat the reaction to reflux until the starting material is consumed (monitored by TLC). The final product can be isolated by cooling the reaction mixture, filtering the precipitate, and purifying by recrystallization or column chromatography.

Fungicidal Activity and Mode of Action

Thieno[3,2-d]pyrimidine derivatives have demonstrated significant fungicidal activity against a range of important plant pathogens. Their mode of action is often associated with the inhibition of essential fungal enzymes, such as kinases, which are involved in critical cellular processes.[1] The structural diversity that can be achieved through the functionalization of the thieno[3,2-d]pyrimidine core allows for the development of compounds with selective and potent antifungal properties.

Compound Fungal Pathogen EC₅₀ (µg/mL) Reference
Halogenated Thieno[3,2-d]pyrimidine 1Candida albicans23.4 µM[1]
Halogenated Thieno[3,2-d]pyrimidine 2Cryptococcus neoformans5.8 µM[1]
Pyrido[3',2':4,5]thieno[3,2-d]-1,2,3-triazine 3aHyphomycetesComparable to Miconazole[11]
Thieno[2,3-d]pyrimidine derivativesPiricularia oryzaeActivity Evaluated[12]

Table 2: Examples of the antifungal activity of thieno[3,2-d]pyrimidine and related derivatives.

Conclusion and Future Perspectives

This compound is a valuable and versatile starting material for the synthesis of agrochemically important thieno[3,2-d]pyrimidine-based fungicides. The synthetic routes outlined in this application note provide a clear and reproducible pathway for the generation of a diverse library of these potent compounds. The ability to readily functionalize the thieno[3,2-d]pyrimidine core offers exciting opportunities for the development of next-generation fungicides with improved efficacy, broader spectrum of activity, and a lower environmental impact. Further research into the structure-activity relationships and the precise molecular targets of these compounds will undoubtedly accelerate the discovery of novel and effective solutions for global food security.

References

  • Klein, R. S., et al. (2014). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry, 22(6), 1846-1853. [Link]

  • Thiophene - Wikipedia. (n.d.). Retrieved from [Link]

  • The Role of Thiophene in Agrochemicals and Specialty Chemicals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • US4847386A - Process for preparing thiophene derivatives - Google Patents. (n.d.).
  • Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling | Request PDF. (2025). Retrieved from [Link]

  • General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Reagents and Conditions - ResearchGate. (n.d.). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC, 2010(i), 209-246. [Link]

  • Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate - PrepChem.com. (n.d.). Retrieved from [Link]

  • Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with... - ResearchGate. (n.d.). Retrieved from [Link]

  • 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. (2022). Molecules, 27(13), 4242. [Link]

  • [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. (1989). Yakugaku Zasshi, 109(7), 464-73. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis and antifungal activity of pyrido[3',2':4,5]thieno[3,2-d]- 1,2,3-triazine derivatives. (1995). Farmaco, 50(7-8), 529-33. [Link]

  • First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction. (2006). Molecules, 11(5), 371-6. [Link]

  • Mean EC 50 (the effective concentration at which the fungal growth is... - ResearchGate. (n.d.). Retrieved from [Link]

  • Gewald Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. (2014). Molecules, 19(12), 20496-20520. [Link]

  • 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. (2022). Molecules, 27(13), 4242. [Link]

  • Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. (2025). International Journal of Molecular Sciences, 26(13), 7136. [Link]

  • First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction. (2006). Molecules, 11(5), 371-6. [Link]

  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. (2021). Molecules, 26(21), 6605. [Link]

  • Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. (2014). Bioorganic & Medicinal Chemistry, 22(6), 1846-1853. [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2022). Journal of Chemistry, 2022, 1-9. [Link]

  • Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. (2011). Molecules, 16(5), 3989-3999. [Link]

  • Synthesis of some biologically active agents derived from thieno[2,3-d]pyrimidine derivatives. (2001). Pharmazie, 56(2), 123-9. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-4-methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-4-methylthiophene. This guide is designed for researchers, medicinal chemists, and materials scientists who utilize this versatile building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and optimize the yield and purity of your synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure your success.

I. Overview of the Synthesis

The primary and most direct route to this compound is the electrophilic aromatic substitution of 4-methylthiophene. The methyl group at the 4-position is an ortho-, para-director. However, since the para-position (relative to the methyl group) is occupied by the sulfur atom, and the ortho-positions are the 3- and 5-positions, the electronic and steric environment favors substitution at the 3-position. The most common brominating agent for this transformation is N-Bromosuccinimide (NBS), which offers milder reaction conditions and better selectivity compared to liquid bromine.

The main challenge in this synthesis is controlling the regioselectivity and preventing over-bromination, which can lead to the formation of di-brominated side products. Subsequent purification can also be challenging due to the similar physical properties of the desired product and any isomeric impurities.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction is very slow or appears to have stalled. What could be the cause?

Answer:

Several factors can contribute to a sluggish reaction:

  • Purity of NBS: N-Bromosuccinimide can degrade over time, especially if exposed to moisture or light. It is crucial to use freshly recrystallized or high-purity NBS for optimal results. Hydrolysis of NBS to succinimide and bromine will reduce its efficacy.

  • Solvent Choice: The polarity of the solvent can influence the reaction rate. While non-polar solvents like carbon tetrachloride or chloroform are traditionally used, polar aprotic solvents like acetonitrile or DMF can sometimes accelerate the reaction. However, be aware that highly polar solvents may also promote side reactions.

  • Initiator (for radical pathways): While electrophilic substitution is the primary mechanism, some protocols for similar substrates utilize a radical initiator like AIBN or benzoyl peroxide, especially when side-chain bromination is a competing pathway (less of a concern for this specific synthesis). If your protocol calls for an initiator, ensure it is fresh and added correctly.

  • Temperature: While the reaction is often run at room temperature or slightly below to control selectivity, a stalled reaction may benefit from a modest increase in temperature. However, this should be done cautiously as it can also lead to the formation of more side products.

Question 2: I'm observing multiple spots on my TLC plate, indicating a mixture of products. How can I improve the selectivity for this compound?

Answer:

The formation of multiple products, primarily isomeric mono-brominated and di-brominated species, is a common challenge. Here’s how to address it:

  • Control Stoichiometry: Use a slight excess of 4-methylthiophene relative to NBS (e.g., 1.1 to 1.0 equivalents). This will favor mono-bromination and reduce the likelihood of di-bromination.

  • Slow Addition of NBS: Add the NBS portion-wise or as a solution dropwise to the reaction mixture. This maintains a low concentration of the brominating agent at any given time, which enhances selectivity for the most reactive site.

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0°C to room temperature) can improve regioselectivity. The energy difference between the transition states leading to different isomers is often small, and lower temperatures can amplify these differences.

  • Solvent Effects: The choice of solvent can influence the regioselectivity. Experiment with solvents of varying polarity. For instance, a less polar solvent might favor the thermodynamically more stable product.

Question 3: I'm having difficulty purifying my product. Column chromatography is not giving good separation, and distillation results in co-elution of isomers.

Answer:

Purification of brominated thiophenes can be notoriously difficult due to the close boiling points and polarities of the isomers.

  • Fractional Distillation: For larger scale reactions, fractional distillation under reduced pressure using a long, efficient fractionating column (e.g., a Vigreux or packed column) is the preferred method. Careful control of the vacuum and heating rate is essential to achieve good separation.

  • Chromatography Optimization:

    • Solvent System: Use a low-polarity eluent system (e.g., hexanes or petroleum ether) for silica gel chromatography. A very shallow gradient or isocratic elution might be necessary to resolve closely related isomers.

    • Alternative Stationary Phases: Consider using alumina or reverse-phase silica gel if standard silica gel fails to provide adequate separation.

  • Recrystallization (if applicable): If your product is a solid at room temperature or can be derivatized to a solid, recrystallization can be a powerful purification technique.

Question 4: The work-up of my reaction is messy, and I'm getting a low isolated yield. How can I improve this?

Answer:

A clean work-up is critical for maximizing your isolated yield.

  • Quenching: After the reaction is complete, it's important to quench any remaining NBS. This is typically done by washing the reaction mixture with an aqueous solution of a reducing agent, such as sodium thiosulfate or sodium bisulfite.

  • Removal of Succinimide: The succinimide byproduct can sometimes complicate the work-up. It is soluble in water, so thorough washing of the organic layer with water and brine is usually sufficient.

  • Emulsion Formation: If an emulsion forms during the aqueous washes, adding more brine or filtering the mixture through a pad of celite can help to break it.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A1: With an optimized protocol, yields can range from 60% to over 80%. However, the yield is highly dependent on the purity of the starting materials, reaction conditions, and the efficiency of the purification.

Q2: What are the main side products I should expect?

A2: The most likely side products are 2-bromo-4-methylthiophene and 2,5-dibromo-4-methylthiophene. Unreacted 4-methylthiophene may also be present.

Q3: How can I confirm the identity and purity of my product?

A3: A combination of techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and can be used to distinguish between the different isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is excellent for assessing the purity of the sample and identifying any side products.

  • Thin Layer Chromatography (TLC): Useful for monitoring the progress of the reaction and for developing a suitable solvent system for column chromatography.

Q4: What are the key safety precautions for this reaction?

A4:

  • N-Bromosuccinimide (NBS): Is a lachrymator and should be handled in a well-ventilated fume hood. Avoid inhalation of the powder and contact with skin and eyes.

  • 4-methylthiophene: Is flammable and has a strong odor. Handle in a fume hood.

  • Solvents: Many of the solvents used (e.g., chloroform, carbon tetrachloride, acetonitrile) are toxic and/or flammable. Take appropriate precautions.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

IV. Experimental Protocols & Data

Protocol 1: Direct Bromination with NBS

This protocol is a generalized procedure based on common practices for the bromination of substituted thiophenes. Optimization of temperature, solvent, and reaction time may be necessary.

Materials:

  • 4-methylthiophene

  • N-Bromosuccinimide (NBS), recrystallized

  • Acetonitrile (or Chloroform/Carbon Tetrachloride)

  • Sodium thiosulfate solution (10% w/v)

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylthiophene (1.0 eq) in acetonitrile (or another suitable solvent).

  • Cool the solution to 0°C using an ice bath.

  • In a separate flask, dissolve NBS (1.05 eq) in the same solvent.

  • Add the NBS solution dropwise to the stirred solution of 4-methylthiophene over a period of 30-60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench by adding 10% aqueous sodium thiosulfate solution and stir for 10 minutes.

  • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional vacuum distillation or column chromatography.

Quantitative Data Summary
ParameterValue
Starting Material 4-methylthiophene
Reagent N-Bromosuccinimide (NBS)
Stoichiometry 1 : 1.05 (4-methylthiophene : NBS)
Solvent Acetonitrile or Chloroform
Temperature 0°C to Room Temperature
Reaction Time 1-3 hours
Typical Yield 60-85%
Boiling Point ~180-185 °C (atmospheric pressure)

V. Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 4-methylthiophene in solvent B Cool to 0°C A->B D Slowly add NBS solution to 4-methylthiophene B->D C Prepare NBS solution C->D E Stir at 0°C for 1-2h D->E F Monitor by TLC E->F G Quench with Na2S2O3 F->G Reaction Complete H Extract with organic solvent G->H I Wash with H2O and Brine H->I J Dry and Concentrate I->J K Fractional Vacuum Distillation or Column Chromatography J->K L Characterize product (NMR, GC-MS) K->L

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G cluster_yield Low Yield Issues cluster_purity Purity Issues cluster_purification Purification Challenges Start Low Yield or Impure Product Q1 Is the reaction slow or stalled? Start->Q1 A1_Yes Check NBS purity Increase temperature slightly Consider solvent change Q1->A1_Yes Yes A1_No Proceed to Purity Issues Q1->A1_No No Q2 Multiple spots on TLC? A1_No->Q2 A2_Yes Control stoichiometry Slow NBS addition Lower reaction temperature Q2->A2_Yes Yes A2_No Proceed to Purification Q2->A2_No No Q3 Poor separation? A2_No->Q3 A3_Yes Use fractional distillation Optimize chromatography (solvent/stationary phase) Q3->A3_Yes Yes A3_No Product is pure Q3->A3_No No

Caption: Troubleshooting decision tree for this compound synthesis.

VI. References

  • General Synthesis of Bromothiophenes: A Simplified Synthesis of 3-Bromoselenophene and Some 3-Bromothiophenes. Synthetic Communications, 11(1), 25-28 (1981). [Link]

  • Bromination of Thiophenes with NBS: A discussion on the practical aspects of NBS bromination of thiophenes can be found in online chemistry forums, offering valuable insights from experienced chemists. For an example, see discussions on platforms like Reddit's r/chemistry. [Link]

  • Purification of Brominated Thiophenes: For detailed procedures on the purification of similar compounds, refer to Organic Syntheses, which provides robust and peer-reviewed experimental methods. For example, the procedure for 3-bromothiophene offers insights into purification by distillation. Organic Syntheses, 44, 9 (1964). [Link]

  • Alternative Synthesis Routes: An electrochemical method for the synthesis of this compound is described on PrepChem, which may be of interest for specialized applications. [Link]

Technical Support Center: Troubleshooting Low Conversion in Suzuki Coupling with 3-Bromo-4-methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for Suzuki-Miyaura cross-coupling reactions, with a specific focus on challenges encountered when using 3-bromo-4-methylthiophene as a substrate. The following question-and-answer format directly addresses common issues to help you optimize your reaction yields and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in very low conversion. What are the most probable initial causes?

A1: Low conversion in the Suzuki coupling of this compound often stems from a few critical factors. The primary suspects are issues related to the catalyst system and the inherent properties of the thiophene substrate. Specifically, catalyst deactivation due to the sulfur atom in the thiophene ring is a common problem.[1][2] Additionally, suboptimal choices of ligand, base, or solvent can significantly hinder the reaction's progress. It is also crucial to ensure the quality and purity of all reagents and the rigorous exclusion of oxygen from the reaction environment.[3][4]

Q2: I suspect catalyst poisoning is occurring. How does the thiophene ring interfere with the palladium catalyst?

A2: The sulfur atom in the thiophene ring can act as a poison to the palladium catalyst.[1][2] Sulfur can coordinate strongly to the palladium center, blocking the active sites required for the catalytic cycle to proceed.[1] This interaction can lead to a significant decrease in catalytic activity or even complete deactivation of the catalyst.[1] The mechanism often involves the formation of stable palladium-sulfur bonds, which prevents the palladium from participating in the oxidative addition, transmetalation, and reductive elimination steps of the Suzuki coupling.[1]

Q3: What are the key side reactions to be aware of when working with this compound and boronic acids?

A3: Besides low conversion, several side reactions can plague Suzuki couplings with heteroaromatic systems. The most common include:

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[5][6] This is a frequent issue, especially with heteroaromatic boronic acids.[5][6]

  • Homocoupling: This side reaction leads to the formation of biaryl products from the coupling of two boronic acid molecules or two aryl halide molecules.[7][8] The presence of oxygen can often promote the homocoupling of boronic acids.[7][8]

  • Dehalogenation: The bromo-substituent on the thiophene ring can be replaced by a hydrogen atom, leading to the formation of 4-methylthiophene.[7]

In-Depth Troubleshooting Guides

Issue 1: Persistent Low Conversion Despite Standard Conditions

If you are experiencing consistently low yields with this compound under standard Suzuki coupling conditions, a systematic optimization of the reaction parameters is necessary.

Root Cause Analysis:

The low reactivity can be a confluence of factors including catalyst inhibition by the thiophene sulfur, steric hindrance from the methyl group adjacent to the bromine, and an inadequately optimized catalytic system for this specific heteroaromatic halide.

Troubleshooting Workflow:

start Low Conversion with This compound catalyst Optimize Catalyst System start->catalyst base Screen Different Bases catalyst->base No Improvement success Improved Conversion catalyst->success Success solvent Evaluate Solvent Effects base->solvent No Improvement base->success Success temp Adjust Reaction Temperature solvent->temp No Improvement solvent->success Success temp->success Success

Caption: A decision tree for troubleshooting low conversion.

Detailed Recommendations:

The choice of the palladium source and, more critically, the ligand is paramount for a successful Suzuki coupling with a potentially problematic substrate like this compound.[9]

  • Rationale: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient to overcome catalyst poisoning and promote efficient turnover. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to stabilize the palladium catalyst, promote oxidative addition, and prevent deactivation.[4][10]

  • Recommended Catalyst/Ligand Combinations:

Catalyst SystemKey AdvantagesTypical Loading (mol%)
Pd₂(dba)₃ with Buchwald Ligands (e.g., XPhos, SPhos)Highly active for heteroaromatic couplings, sterically demanding.[10]1-5
Pd(OAc)₂ with tBu₃PStrong electron-donating ligand, effective for challenging substrates.[11]1-5
[Pd(dppf)Cl₂]A robust and versatile catalyst for a range of Suzuki couplings.[6]2-5
PEPPSI-type CatalystsPre-formed Pd-NHC complexes, often air and moisture stable.1-3

The base in a Suzuki coupling is not merely a spectator; it is essential for the activation of the boronic acid to form the more nucleophilic boronate species, which is necessary for transmetalation.[12]

  • Rationale: The strength and nature of the base can significantly influence the reaction rate and the prevalence of side reactions like protodeboronation.[3] For heteroaromatic substrates, a careful selection is crucial.

  • Base Screening Recommendations:

BaseStrengthCommon SolventsNotes
K₂CO₃ModerateDioxane/H₂O, Toluene/H₂OA common starting point, but may be insufficient.[13]
K₃PO₄StrongDioxane, Toluene, THFOften provides better results for challenging couplings.[10][14]
Cs₂CO₃StrongDioxane, THFHighly effective, but more expensive.[10]
KFMildTHFCan be beneficial in minimizing protodeboronation.[11]

The solvent plays a multifaceted role, influencing the solubility of reagents, the stability of the catalytic species, and the overall reaction kinetics.[15]

  • Rationale: Aprotic polar solvents are generally preferred for Suzuki couplings. The addition of water can be beneficial in some cases by aiding in the dissolution of the base and facilitating the formation of the active boronate species.

  • Recommended Solvents:

Solvent SystemTypical RatioTemperature Range (°C)
1,4-Dioxane / H₂O4:1 to 10:180 - 110
Toluene / H₂O4:1 to 10:180 - 110
Tetrahydrofuran (THF) / H₂O4:1 to 10:160 - 70 (reflux)
2-Methyltetrahydrofuran (2-MeTHF)Anhydrous or with H₂O80 - 100
Issue 2: Significant Protodeboronation of the Boronic Acid

Observing the formation of the arene corresponding to your boronic acid is a clear indication of protodeboronation. This side reaction consumes your nucleophile and directly leads to low yields of the desired product.

Root Cause Analysis:

Protodeboronation is often promoted by the presence of water and the choice of base.[3][5] Electron-deficient or some heteroaromatic boronic acids are particularly susceptible to this side reaction.[3][14]

Mitigation Strategies:

  • Use of Boronic Esters: Consider using a more stable boronic acid derivative, such as a pinacol ester (Bpin) or an MIDA boronate. These are generally more resistant to protodeboronation.[3][5]

  • Anhydrous Conditions: While many Suzuki protocols use aqueous conditions, switching to a strictly anhydrous system can suppress protodeboronation. This would necessitate the use of an anhydrous base like KF or CsF.

  • "Slow-Release" Strategy: For particularly unstable boronic acids, a "slow-release" approach using MIDA boronates can be effective.[5] This strategy maintains a low concentration of the free boronic acid in the reaction mixture, minimizing the opportunity for side reactions.[5]

Issue 3: Formation of Homocoupling Byproducts

The presence of significant amounts of homocoupled products (e.g., bithiophene or biaryl from the boronic acid) indicates that undesired oxidative pathways are competing with the main catalytic cycle.

Root Cause Analysis:

The primary cause of boronic acid homocoupling is the presence of oxygen in the reaction mixture, which can lead to oxidative coupling of two boronic acid molecules, often mediated by Pd(II) species.[7][8]

Preventative Measures:

  • Rigorous Degassing: It is imperative to thoroughly degas all solvents and the reaction mixture before heating. Common and effective methods include:

    • Freeze-Pump-Thaw: This involves freezing the solvent, evacuating the headspace, and then thawing. Repeating this cycle three times is standard practice.

    • Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (20-30 minutes) can effectively remove dissolved oxygen.[8]

  • Maintain an Inert Atmosphere: Throughout the reaction, maintain a positive pressure of an inert gas to prevent the ingress of air.

  • Use of High-Purity Reagents: Ensure that the palladium catalyst and ligands have not been exposed to air for prolonged periods, as this can lead to oxidation.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol provides a robust starting point for the optimization of your reaction.

Materials:

  • This compound

  • Aryl boronic acid or ester

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Degassed deionized water

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), the aryl boronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Catalyst Preparation: In a separate vial, under argon, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol% Pd) and the ligand (e.g., XPhos, 0.06 mmol, 6 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 4 mL of 1,4-dioxane) and degassed water (1 mL) to the Schlenk flask containing the substrates and base.

  • Catalyst Addition: Add the catalyst/ligand mixture to the reaction flask.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

setup 1. Reaction Setup (Substrates & Base) catalyst 2. Catalyst Preparation setup->catalyst solvent 3. Solvent Addition catalyst->solvent add_catalyst 4. Catalyst Addition solvent->add_catalyst react 5. Heat Reaction add_catalyst->react monitor 6. Monitor Progress react->monitor workup 7. Workup monitor->workup purify 8. Purification workup->purify

Caption: General experimental workflow for the Suzuki coupling reaction.

The Suzuki Catalytic Cycle and Points of Failure

Understanding the catalytic cycle is key to diagnosing issues. Low conversion with this compound can arise from bottlenecks at multiple stages.

Suzuki_Cycle cluster_steps Suzuki Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Ar-X RE Reductive Elimination Poisoning Catalyst Poisoning (Sulfur Coordination) Pd0->Poisoning ArPdArB Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdArB Ar'-B(OR)₂⁻ OA Oxidative Addition ArPdArB->Pd0 TM Transmetalation ArAr Ar-Ar' Protodeboronation Protodeboronation TM->Protodeboronation Consumes Ar'-B(OR)₂

Caption: The Suzuki catalytic cycle with potential failure points for thiophene substrates.

Analysis of Failure Points:

  • Oxidative Addition: This step is generally favorable for aryl bromides. However, a deactivated catalyst will fail to initiate this first crucial step.

  • Transmetalation: This is often the rate-limiting step. Inefficient base activation of the boronic acid or consumption of the boronic acid via protodeboronation will cause this step to stall.

  • Reductive Elimination: This final step regenerates the active Pd(0) catalyst. If the ligand environment is not optimal, this step can be slow, leading to a low turnover frequency.

  • Catalyst Poisoning: As highlighted, the sulfur on the thiophene ring can pull the Pd(0) catalyst out of the cycle at any point, forming an inactive complex.[1]

By systematically addressing these potential points of failure through the optimization of your catalyst system, base, solvent, and reaction conditions, you can significantly improve the conversion and yield of your Suzuki coupling with this compound.

References

  • Dalton, T., et al. (2018). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Khan, I., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6335-6352.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • MDPI. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts.
  • D'Anna, F., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. Polymer Chemistry, 13(12), 1693-1705.
  • Taylor & Francis Online. (2023). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).
  • ACS Publications. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • ResearchGate. (n.d.). Thiophene-based macrocycles via the Suzuki–Miyaura cross coupling reaction. Retrieved from [Link]

  • ResearchGate. (2020).
  • ACS Publications. (2023).
  • MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(9), 10882-10894.
  • ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. Retrieved from [Link]

  • SpringerLink. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 52.
  • ScholarWorks @ UTRGV. (2016). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave.
  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(23), 5723.
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]

  • Reddit. (2022). Failed suzuki coupling, any suggenstions?. r/Chempros.
  • ResearchGate. (n.d.). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers.
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. r/chemistry.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • National Institutes of Health. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 15, 2378–2385.
  • National Institutes of Health. (2011). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. Letters in Organic Chemistry, 8(9), 619–622.
  • ScienceDirect. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media.
  • National Institutes of Health. (2019). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 6(19), 3461–3465.
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
  • Royal Society of Chemistry. (2022). Experimental investigation on the coupling mechanism between sulfur poisoning and hydrothermal aging of the Cu-SSZ-13 SCR catalyst.
  • National Institutes of Health. (2016). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. Environmental Science & Technology, 50(23), 12936–12944.

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preventing debromination during lithiation of bromothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Lithiation of Bromothiophenes

A Specialized Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Debromination

Welcome to the Technical Support Center. This guide is designed to provide expert, actionable insights into one of the most common challenges in synthetic chemistry involving thiophene scaffolds: preventing debromination during lithiation. As a Senior Application Scientist, my goal is to equip you with not just protocols, but the underlying chemical principles to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Debromination and Other Side Reactions

Unwanted debromination is a frequent issue when working with bromothiophenes, leading to reduced yields and the formation of difficult-to-separate byproducts.[1][2] This section provides a systematic approach to diagnosing and solving common problems encountered during the lithium-halogen exchange.

Problem/Symptom Probable Cause(s) Recommended Solutions & Scientific Rationale
High percentage of debrominated thiophene in the crude product. 1. Protic Quenching: The highly basic thienyllithium intermediate is quenched by trace amounts of water, alcohols, or other protic impurities.[1] 2. Reaction with Alkyl Bromide Byproduct: The thienyllithium intermediate reacts with the t-butyl bromide or n-butyl bromide formed during the exchange, leading to thiophene.[3]1. Rigorous Anhydrous Conditions: Ensure all glassware is oven- or flame-dried immediately before use.[4] Use freshly distilled, anhydrous solvents. A dry, inert atmosphere (argon or nitrogen) is critical for success.[4] 2. Use of t-BuLi (2 equivalents): The first equivalent performs the lithium-halogen exchange. The second equivalent reacts with the t-BuBr byproduct via an E2 elimination to form the unreactive isobutylene gas, preventing it from reacting with your desired product.[3]
Low or no conversion to the desired lithiated intermediate. 1. Inactive Organolithium Reagent: The organolithium reagent may have degraded due to improper storage or handling. 2. Insufficiently Low Temperature: The lithium-halogen exchange is thermodynamically driven, but higher temperatures can lead to decomposition of the organolithium species.[4]1. Titrate Your Organolithium Reagent: Always titrate organolithium reagents before use to determine their exact molarity. 2. Maintain Strict Temperature Control: Conduct the reaction at or below -78 °C using a dry ice/acetone bath to maximize selectivity and prevent decomposition of the 3-lithiothiophene intermediate.[4][5]
Formation of unexpected isomers (e.g., 2-substituted product from a 3-bromothiophene starting material). "Halogen Dance" Rearrangement: A base-catalyzed intramolecular migration of the halogen can occur, leading to a mixture of lithiated intermediates.[6][7] This is more common with bases like LDA but can occur under other conditions.1. Use a Rapid Halogen-Metal Exchange Reagent: n-BuLi or t-BuLi at very low temperatures (-78 °C) favors rapid, direct lithium-halogen exchange over the deprotonation-rearrangement pathway of the halogen dance.[3][4] 2. Avoid Warmer Temperatures: Do not let the reaction warm significantly before the electrophilic quench, as this can promote rearrangement.
Formation of 3-butylthiophene. Nucleophilic Attack: The thienyllithium intermediate can act as a nucleophile and attack the n-butyl bromide byproduct.[3]1. Use t-BuLi: As mentioned, t-BuLi is generally preferred as the t-butyl bromide byproduct is more sterically hindered and prone to elimination rather than substitution.[3] 2. Rapid Quenching: Add the electrophile promptly after the lithiation is complete to trap the desired intermediate before it can react with byproducts.

Frequently Asked Questions (FAQs)

Q1: Why is debromination a common side reaction during the lithiation of bromothiophenes?

A1: The carbon-bromine bond in bromothiophenes is susceptible to cleavage.[1] During lithium-halogen exchange, a highly basic 3-thienyllithium intermediate is formed. This species is incredibly reactive and will readily abstract a proton from any available source, including trace amounts of water in the solvent or on the glassware, leading to the formation of thiophene.[1] This process is often referred to as protic quenching.

Q2: Which organolithium reagent is best for the lithiation of 3-bromothiophene: n-BuLi, sec-BuLi, or t-BuLi?

A2: For minimizing debromination and other side reactions, t-butyllithium (t-BuLi) is often the superior choice, particularly when used in a 2:1 stoichiometry relative to the bromothiophene.[3]

  • n-BuLi: While effective for lithium-halogen exchange, it generates n-butyl bromide as a byproduct. The thienyllithium can then react with this via an SN2 pathway to form 3-butylthiophene, a common impurity.[3]

  • t-BuLi: This reagent is highly reactive, leading to a fast and efficient lithium-halogen exchange at low temperatures.[3] The steric hindrance of the tert-butyl group also enhances regioselectivity.[3] Crucially, using two equivalents of t-BuLi allows the second equivalent to eliminate the t-butyl bromide byproduct to form isobutylene, a volatile and unreactive gas, thus preventing side reactions.[1][3]

Q3: What is the "halogen dance" and how can I prevent it?

A3: The halogen dance is a base-catalyzed rearrangement of a halogen on an aromatic ring.[6] It is initiated by deprotonation of the ring, followed by a series of intermolecular halogen-metal exchanges that lead to a thermodynamic mixture of isomers.[6][7] To prevent this:

  • Use Low Temperatures: Perform the reaction at -78 °C.

  • Choose the Right Base: Use n-BuLi or t-BuLi, which favor a rapid lithium-halogen exchange mechanism over the deprotonation mechanism that initiates the halogen dance. Lithium amide bases like LDA are more prone to inducing this rearrangement.[3]

Q4: How critical is the reaction temperature?

A4: Extremely critical. The lithiation of bromothiophenes should be performed at or below -78 °C.[4][5] This low temperature is essential to:

  • Maximize Selectivity: It favors the desired lithium-halogen exchange over side reactions.[4]

  • Prevent Decomposition: The thienyllithium intermediate is thermally unstable and will decompose at higher temperatures.[4]

  • Suppress Side Reactions: It minimizes the rates of unwanted reactions like the halogen dance and reaction with alkyl bromide byproducts.[4]

Visualizing the Reaction Pathways

The following diagram illustrates the desired lithium-halogen exchange pathway versus the competing debromination side reaction.

G cluster_0 Reaction Conditions cluster_1 Reaction Pathways 3-Bromothiophene 3-Bromothiophene 3-Thienyllithium 3-Thienyllithium 3-Bromothiophene->3-Thienyllithium + t-BuLi (-78 °C) Desired Pathway t-BuLi t-BuLi Protic Source (H+) Protic Source (H+) Thiophene (Debromination) Thiophene (Debromination) Protic Source (H+)->Thiophene (Debromination) 3-Thienyllithium->Thiophene (Debromination) + Protic Source (H+) Side Reaction Desired Product Desired Product 3-Thienyllithium->Desired Product + Electrophile (E+)

Caption: Competing pathways in the lithiation of 3-bromothiophene.

Optimized Experimental Protocol: Lithiation of 3-Bromothiophene using t-BuLi

This protocol is designed to maximize the yield of the 3-thienyllithium intermediate while minimizing debromination.

Safety Precautions: Organolithium reagents like t-BuLi are extremely pyrophoric and react violently with water.[4] All manipulations must be performed by trained personnel under a strict inert atmosphere using proper syringe and cannula techniques. Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.

Materials:

  • 3-Bromothiophene

  • t-Butyllithium (typically 1.7 M in pentane)

  • Anhydrous Tetrahydrofuran (THF)

  • Desired Electrophile (e.g., Trimethylsilyl chloride)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄ or Na₂SO₄

  • Schlenk flask or three-necked round-bottom flask

  • Dry ice/acetone bath

Procedure:

  • Reaction Setup:

    • Assemble a dry Schlenk flask with a magnetic stir bar.

    • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for at least 15 minutes.[4]

  • Addition of Reactant and Solvent:

    • Under a positive flow of inert gas, add anhydrous THF to the flask.

    • Add 3-bromothiophene (1.0 equivalent) via syringe.

    • Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to allow the temperature to equilibrate.[4]

  • Lithiation:

    • Slowly add t-butyllithium (2.0 equivalents) dropwise via syringe over 15-20 minutes.[3] It is crucial to keep the internal temperature from rising significantly.[4]

    • Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.[4]

  • Electrophilic Quench:

    • Add the desired electrophile (1.2 equivalents), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.[4]

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for another hour before slowly warming to room temperature.[4]

  • Work-up:

    • Cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[4]

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[4]

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired 3-substituted thiophene.[4]

Caption: Workflow for the optimized lithiation of 3-bromothiophene.

References

  • Polythiophene synthesis via halogen dance. (2014). Organic Chemistry Frontiers. Available at: [Link]

  • Base catalysed halogen dance reactions. University of Vienna. Available at: [Link]

  • Modeling a halogen dance reaction mechanism: A density functional theory study. (2016). Journal of Computational Chemistry. Available at: [Link]

  • Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?. (2014). ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Stille Coupling of 3-Bromo-4-methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Stille coupling of 3-Bromo-4-methylthiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to streamline your experimental workflow. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can adapt and optimize this powerful reaction for your specific needs.

Troubleshooting Guide

This section addresses common issues encountered during the Stille coupling of this compound, offering explanations and actionable solutions.

Issue 1: Low to No Product Formation

Symptoms: TLC or GC-MS analysis shows primarily unreacted this compound and possibly some organostannane starting material.

Potential Causes & Solutions:

  • Inactive Catalyst: The Pd(0) catalyst is the heart of the Stille reaction.[1][2] Its inactivity is a primary reason for reaction failure.

    • Explanation: Palladium(0) catalysts, especially Pd(PPh₃)₄, can be sensitive to air and moisture, leading to oxidation and loss of catalytic activity.[2]

    • Solution:

      • Use a Fresh Catalyst: Always use a fresh bottle of palladium catalyst or one that has been stored properly under an inert atmosphere.

      • In Situ Generation: Consider using a more stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ which is reduced to the active Pd(0) species in the reaction mixture.[3]

      • Check for Palladium Black: Formation of a black precipitate (palladium black) indicates catalyst decomposition. This can be caused by high temperatures or the presence of impurities.[4]

  • Insufficient Reaction Temperature: The reaction may be kinetically slow at lower temperatures.

    • Explanation: The oxidative addition of the bromothiophene to the palladium center is the initial step and can have a significant activation energy barrier.[2][5]

    • Solution: Gradually increase the reaction temperature in 10-15 °C increments (typically in the 80-120 °C range) while monitoring the reaction progress.[6][7]

  • Poor Quality of Reagents or Solvents: Impurities can poison the catalyst or lead to side reactions.

    • Explanation: Water and oxygen are particularly detrimental. Water can lead to proto-destannylation of the organotin reagent, while oxygen can oxidize the Pd(0) catalyst.[2][8]

    • Solution:

      • Solvent Purity: Use anhydrous and degassed solvents. Toluene and dioxane are common choices.[6][7] Degassing can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent.

      • Reagent Purity: Ensure the this compound and the organostannane reagent are of high purity.

Issue 2: Significant Homocoupling of the Organostannane Reagent

Symptoms: A significant byproduct is observed, corresponding to the dimer of the organic group from the organostannane (R-R).

Potential Causes & Solutions:

  • Presence of Oxygen: Oxygen can promote the homocoupling of organostannanes.[2][8]

    • Explanation: The mechanism of oxygen-promoted homocoupling is complex but is a well-documented side reaction in Stille couplings.[5]

    • Solution: Ensure the reaction is set up under strictly anaerobic conditions.[8] This involves using Schlenk techniques or a glovebox and thoroughly degassing all solvents and reagents.[7]

  • Catalyst System: The choice of catalyst and ligands can influence the rate of homocoupling versus cross-coupling.

    • Explanation: Some palladium-ligand complexes are more prone to facilitating the homocoupling pathway.

    • Solution:

      • Ligand Modification: Switching to bulkier, more electron-rich phosphine ligands can sometimes suppress homocoupling by favoring the desired cross-coupling pathway.[9]

      • Copper(I) Co-catalyst: The addition of a copper(I) salt, such as CuI, can often suppress homocoupling and accelerate the desired cross-coupling reaction.[3][9][10] It is believed that CuI acts as a scavenger for free ligands which can inhibit the transmetalation step.[9]

Issue 3: Formation of Dehalogenated Byproduct (4-methylthiophene)

Symptoms: GC-MS analysis reveals the presence of 4-methylthiophene.

Potential Causes & Solutions:

  • Proto-destannylation and Subsequent Reduction: The organostannane can react with trace amounts of water or acid to form a hydrocarbon, which can then act as a hydrogen source.

    • Explanation: This side reaction, known as proto-destannylation, consumes the organostannane and reduces the overall yield of the desired product.[8]

    • Solution:

      • Strictly Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried before use and that all reagents and solvents are anhydrous.

      • Solvent Choice: Some solvents may be more prone to causing dehalogenation. If this is a persistent issue in dioxane or DMF, switching to toluene may be beneficial.[11]

  • Slow Reductive Elimination: If the final step of the catalytic cycle, reductive elimination, is slow, side reactions can occur from the Pd(II) intermediate.

    • Explanation: A sluggish reductive elimination can allow for competing pathways like β-hydride elimination (if applicable to the coupling partner) or other decomposition pathways that lead to the dehalogenated product.[9]

    • Solution:

      • Ligand Choice: Employing more electron-rich and bulky ligands can often accelerate the reductive elimination step.[9]

      • Temperature Optimization: While higher temperatures can sometimes lead to more side reactions, in some cases, a moderate increase can accelerate the desired reductive elimination more than the competing side reactions.

Troubleshooting Workflow

G start Low or No Yield reagent_quality Verify Reagent Quality (Purity, Anhydrous) start->reagent_quality reaction_conditions Review Reaction Conditions (Inert Atmosphere, Temp) reagent_quality->reaction_conditions Reagents OK? replace_reagents Replace/Purify Reagents reagent_quality->replace_reagents No catalyst_system Troubleshoot Catalyst System reaction_conditions->catalyst_system Conditions OK? improve_conditions Improve Degassing/ Ensure Inert Atmosphere reaction_conditions->improve_conditions No side_reactions Analyze for Side Products (Homocoupling, Dehalogenation) catalyst_system->side_reactions Catalyst Issue? (e.g., Pd Black) change_catalyst Use Fresh Catalyst/ Change Precursor catalyst_system->change_catalyst Yes optimize Systematic Optimization side_reactions->optimize Side Reactions Identified? address_side_reactions Add CuI/ Change Ligand/Solvent side_reactions->address_side_reactions Yes replace_reagents->reagent_quality improve_conditions->reaction_conditions change_catalyst->catalyst_system address_side_reactions->side_reactions

Caption: A workflow for troubleshooting low yields in the Stille coupling.

Frequently Asked Questions (FAQs)

Q1: What are the best palladium catalysts for the Stille coupling of this compound?

Q2: Which organostannane should I use, and are there toxicity concerns?

The choice of organostannane depends on the group you wish to couple. Both trimethylstannyl and tributylstannyl reagents are commonly used.[2] While trimethylstannyl compounds can be more reactive, they are significantly more toxic than their tributylstannyl counterparts.[2] Therefore, tributylstannyl reagents are often preferred for safety reasons. It is crucial to handle all organotin compounds with extreme care in a well-ventilated fume hood, as they are toxic.[5][12]

Q3: What is the role of additives like LiCl and CuI?

  • Lithium Chloride (LiCl): LiCl can accelerate the rate of transmetalation, which is often the rate-determining step in the Stille coupling.[3][5] It is thought to do this by facilitating the cleavage of the carbon-tin bond and promoting the formation of the new carbon-palladium bond.

  • Copper(I) Iodide (CuI): As mentioned in the troubleshooting section, CuI is a highly effective additive that can enhance reaction rates, sometimes by several orders of magnitude.[5][9] It is particularly useful for sluggish reactions and for suppressing the homocoupling of the organostannane reagent.[8][9]

Q4: How do I choose the right solvent and temperature?

Aprotic solvents are generally used for Stille couplings. Common choices include:

  • Toluene: A non-polar option, often a good starting point.

  • Dioxane: A more polar aprotic solvent.

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent that can sometimes accelerate reactions but may also promote side reactions.[11]

The optimal temperature is typically between 80-120 °C.[7] It's best to start at the lower end of this range (e.g., 80-90 °C) and increase the temperature if the reaction is slow.

Q5: How can I remove the tin byproducts after the reaction?

The removal of organotin byproducts is a critical step in the purification process. Common methods include:

  • Potassium Fluoride (KF) Wash: A saturated aqueous solution of KF is added to the reaction mixture and stirred vigorously. The fluoride ions react with the tin byproducts to form insoluble tin fluorides, which can then be removed by filtration through Celite.[8][12]

  • Silica Gel Chromatography: In many cases, the tin byproducts can be separated from the desired product by flash column chromatography.[12] Using an eluent containing a small amount of triethylamine (~2-5%) can sometimes aid in the removal of tin residues.[13]

Catalytic Cycle of the Stille Coupling

Stille_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII R¹-Pd(II)-X       L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)-R²        L₂ Transmetal->PdII_R2 SnX X-SnR₃ Transmetal->SnX RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product Coupled Product (R¹-R²) RedElim->Product R1X This compound (R¹-X) R1X->OxAdd R2SnR3 Organostannane (R²-SnR₃) R2SnR3->Transmetal

Caption: The fundamental steps of the Stille catalytic cycle.

Experimental Protocols

General Protocol for Stille Coupling of this compound

This protocol is a starting point and may require optimization for your specific organostannane partner.

Materials:

  • This compound (1.0 eq.)

  • Organostannane reagent (1.1-1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Optional: Additive (e.g., CuI, 5-10 mol%)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). If using an additive like CuI, add it at this stage.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[7]

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe. Stir the mixture for 5 minutes.

  • Organostannane Addition: Add the organostannane reagent (1.1-1.2 eq.) via syringe to the stirring solution.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) using an oil bath.[7] Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 8-24 hours).[6][7]

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least 1 hour to precipitate the tin byproducts.[8]

    • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure coupled product.

Data Presentation: Representative Reaction Conditions

The following table provides a summary of typical starting conditions for the Stille coupling of bromothiophenes. Optimization is often necessary for specific substrates.

Catalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ (3)-Toluene1001285[7]
PdCl₂(PPh₃)₂ (5)-DMF901678[7]
Pd₂(dba)₃ (2)P(o-tol)₃ (8)Dioxane100892[7]

References

  • Stille Coupling - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Stille reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Stille Coupling | OpenOChem Learn. (n.d.). Retrieved from [Link]

  • The Stille Reaction - Myers. (n.d.). Retrieved from [Link]

  • Stille reaction - chemeurope.com. (n.d.). Retrieved from [Link]

  • Stille Coupling - YouTube. (2020). Retrieved from [Link]

  • The Mechanisms of the Stille Reaction. (2004). Wiley Online Library. Retrieved from [Link]

  • The Stille Reaction, 38 Years Later. (2015). ACS Publications. Retrieved from [Link]

  • Stille Coupling | NROChemistry. (n.d.). Retrieved from [Link]

  • Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. (2016). Wiley-VCH.
  • Stille coupling reactions with organostannanes. (2007).
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (2020). PubMed Central. Retrieved from [Link]

  • RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. (2011). Organic Syntheses. Retrieved from [Link]

  • How can I stannylate a thiophene at the 2-position that has an amide at the 3-position?. (2017).
  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. (2023). IKM Institut Kimia Malaysia.
  • significant dehalogenation in stille coupling. (2019). Reddit. Retrieved from [Link]

  • Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO2. (2019). MDPI. Retrieved from [Link]

  • Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides. (2009). Organic Chemistry Portal. Retrieved from [Link]

  • Regioselective Palladium(0)-Catalyzed Cross-Coupling Reactions and Metal-Halide Exchange Reactions of Tetrabromothiophene: Optimization, Scope and Limitations. (2006).
  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.).

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Technical Support Center: Purification of 3-Bromo-4-methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-4-methylthiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile synthetic building block. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve the desired purity for your critical applications.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, properties, and typical impurity profile of this compound.

Q1: What is this compound and what are its primary applications?

This compound is a halogenated heterocyclic compound. It consists of a thiophene ring substituted with a bromine atom at the 3-position and a methyl group at the 4-position.[1] This specific substitution pattern makes it a valuable intermediate in organic synthesis. It is widely used as a building block for creating more complex molecules in the pharmaceutical and agrochemical industries.[1][2] Furthermore, its electronic properties make it a key component in materials science for developing conjugated polymers used in organic electronics like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2]

Q2: What are the critical physical properties of this compound relevant to its purification?

Understanding the physical properties is paramount for selecting an appropriate purification strategy. The compound is a colorless to pale yellow liquid at room temperature.[1] Its relatively high boiling point necessitates vacuum distillation to prevent thermal decomposition.

PropertyValueSignificance for Purification
CAS Number 30318-99-1Unique identifier for ensuring you are working with the correct compound.[3]
Molecular Formula C₅H₅BrSUsed for calculating molecular weight and for mass spectrometry analysis.[3][4]
Molecular Weight 177.06 g/mol Important for molar calculations and for interpreting mass spectrometry data.[3][4]
Appearance Colorless to light yellow liquidA darker color may indicate impurities or degradation.[1][5]
Boiling Point 179-183 °C / 760 mmHg (lit.)High boiling point indicates that vacuum distillation is the preferred method to avoid decomposition.[5]
Density ~1.584 - 1.60 g/mL at 25 °CUseful for calculating mass from a known volume and for solvent extraction considerations.[6]
Refractive Index n20/D ~1.579 (lit.)Can be used as a quick, preliminary check for purity against a reference standard.[6]
Solubility Sparingly soluble in waterIndicates that aqueous washes can be used to remove water-soluble impurities.[1] Soluble in common organic solvents.

Q3: What are the common impurities found after synthesizing this compound?

The impurity profile is highly dependent on the synthetic route, which typically involves the electrophilic bromination of 3-methylthiophene or a related precursor.[1][7]

Impurity TypeSpecific ExamplesOrigin
Starting Material 3-MethylthiopheneIncomplete reaction.
Isomeric Byproducts 2-Bromo-3-methylthiophene, 5-Bromo-3-methylthiopheneLack of complete regioselectivity during bromination.[8]
Polyhalogenated Byproducts 2,5-Dibromo-3-methylthiopheneOver-bromination of the thiophene ring.[8][9]
Reagent Residues N-Bromosuccinimide (NBS), SuccinimideResidual brominating agent or its byproduct.[10]
Solvent Residues Acetic acid, Chloroform, Diethyl etherTrapped solvents from the reaction or workup.

Q4: What are the recommended storage and handling conditions?

To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated place, preferably in a refrigerator (2-8 °C) under an inert atmosphere (e.g., nitrogen or argon).[1][2][11] It is incompatible with strong oxidizing agents.[1]

Safety Precautions: The compound is irritating to the eyes, skin, and respiratory system.[1][3] It is a combustible liquid.[3][12] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]

Troubleshooting Guide: Purification Workflows

This section provides in-depth, step-by-step solutions to specific purification challenges.

Problem 1: My crude product is contaminated with isomeric byproducts (e.g., 2-bromo-3-methylthiophene).

This is one of the most common and difficult purification challenges due to the similar physical properties of the isomers. Their boiling points are often very close, making simple distillation ineffective.[8]

The electrophilic bromination of 3-methylthiophene is directed by the methyl group, but selectivity is rarely 100%. The α-positions (2 and 5) of the thiophene ring are highly activated, leading to the formation of isomeric side products.

This method exploits subtle differences in boiling points and is best suited for larger quantities where preparative chromatography is less practical.

Protocol:

  • Setup: Assemble a fractional distillation apparatus equipped with a high-efficiency distillation column (e.g., a Vigreux or packed column of at least 30 cm). Ensure all glass joints are properly sealed for high vacuum.

  • Vacuum: Connect the apparatus to a robust vacuum pump capable of achieving <1 mmHg pressure. A cold trap should be placed between the apparatus and the pump.

  • Heating: Use a heating mantle with a stirrer to ensure smooth boiling.

  • Distillation:

    • Slowly increase the temperature to remove any low-boiling solvent residues as a forerun.

    • Carefully increase the heat and collect fractions. The key to separating isomers is a slow distillation rate and a high reflux ratio.

    • Collect small, separate fractions (e.g., 5-10% of the total volume per fraction).

  • Analysis: Analyze each fraction by GC or ¹H NMR to determine its composition. Combine the fractions that meet the required purity specifications. Traces of the lower-boiling isomer can often be removed with a more efficient column.[13]

For obtaining highly pure samples for analytical standards or sensitive downstream applications, preparative HPLC is the method of choice.[14]

Protocol:

  • Column Selection: A reverse-phase C18 column is typically effective.

  • Mobile Phase: A gradient of acetonitrile and water is a common starting point. Isocratic conditions may also work if the separation is sufficient.[14] For MS compatibility, replace any non-volatile acids like phosphoric acid with formic acid.[14]

  • Sample Preparation: Dissolve the crude mixture in the mobile phase or a compatible solvent like acetonitrile.[15]

  • Injection & Fractionation: Inject the sample onto the column and collect fractions corresponding to the different peaks detected by the UV detector.

  • Post-Run Processing: Combine the pure fractions, and remove the solvent under reduced pressure.

Workflow: Isomer Separation Strategy

start Crude this compound (Contains Isomers) scale What is your scale? start->scale large_scale > 5 g scale->large_scale Large small_scale < 5 g scale->small_scale Small purity Purity Requirement? high_purity >99.5% Pure purity->high_purity High mod_purity 95-99% Pure purity->mod_purity Moderate large_scale->mod_purity small_scale->purity frac_dist Fractional Vacuum Distillation final_product Pure Product frac_dist->final_product prep_hplc Preparative HPLC prep_hplc->final_product high_purity->prep_hplc mod_purity->frac_dist

Caption: Decision tree for selecting an isomer separation method.

Problem 2: My product is contaminated with unreacted starting material and/or poly-brominated byproducts.

This is a more straightforward separation, as the boiling points and polarities of these impurities are significantly different from the desired product.

  • Unreacted Starting Material (3-Methylthiophene): Incomplete reaction. It has a much lower boiling point (115 °C) than the product.

  • Poly-brominated Byproducts (e.g., 2,5-Dibromo-3-methylthiophene): These are formed when the reaction is too vigorous or excess brominating agent is used. They have a higher molecular weight and a significantly higher boiling point.[8]

A simple vacuum distillation is often sufficient to resolve this mixture.

Protocol:

  • Setup: Assemble a simple vacuum distillation apparatus. A short path distillation head is often adequate.

  • Distillation:

    • Forerun: Under vacuum, gently heat the mixture. The unreacted 3-methylthiophene and any residual solvent will distill first at a low temperature. Collect this in a separate receiving flask and dispose of it appropriately.

    • Main Fraction: Increase the temperature. The desired this compound will distill over. Collect the fraction at its characteristic boiling point under the pressure you have achieved.

    • Residue: The high-boiling poly-brominated compounds will remain in the distillation flask as a residue. Do not distill to dryness to avoid potential decomposition of the residue.

  • Analysis: Check the purity of the main fraction using GC-MS or NMR.[15]

Impurity Profile and Separation by Distillation

a 3-Methylthiophene b This compound f1 Forerun (Low Temp) a->f1 c c f2 Main Fraction (Mid Temp) b->f2 f3 Residue (High Temp)

Caption: Separation of impurities by vacuum distillation based on boiling point.

Problem 3: My purified product has a yellow or brown tint.

While the pure compound is colorless to pale yellow, a darker color indicates the presence of trace impurities or degradation products.

  • Oxidation: Thiophene compounds can be susceptible to slow oxidation.

  • Thermal Stress: Minor decomposition during a prolonged or overly hot distillation.

  • Trace Impurities: Highly colored, minor byproducts from the synthesis.

  • Activated Carbon: Dissolve the colored liquid in a non-polar solvent (e.g., hexane or diethyl ether). Add a small amount of activated carbon (1-2% by weight), stir for 15-30 minutes at room temperature, and then filter through a pad of Celite® to remove the carbon. Remove the solvent under reduced pressure.

  • Silica Gel Plug: Dissolve the product in a minimal amount of hexane. Pass the solution through a short column ("plug") of silica gel, eluting with hexane. The colored impurities will often adsorb strongly to the silica, allowing the pure, colorless product to pass through. Concentrate the eluent to recover the product.

References
  • Google Patents. (n.d.). KR20110135663A - Method for Controlling Bromination of Thiophene Derivatives.
  • SIELC Technologies. (2018, May 16). 2-Bromo-3-methylthiophene. Retrieved from [Link]

  • Google Patents. (n.d.). US5371240A - Process for the preparation of pure thiophene derivatives.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Chemsrc. (2025, September 11). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011155679A1 - A method of controlling the bromination of thiophene derivatives.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2011, November 1). Separation of 2-bromo-3-methylthiophene and the corresponding 5-bromo isomer. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A novel method for the bromination of thiophenes. Retrieved from [Link]

  • Ruifu Chemical. (n.d.). This compound CAS 30318-99-1. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-bromothiophene. Retrieved from [Link]

  • St. Olaf College. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. Retrieved from [Link]

  • Google Patents. (n.d.). CN101045723A - Synthetic method of 2-bromine-3-methylthiophene.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ACS Publications. (n.d.). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method. Retrieved from [Link]

  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, July 17). How To Recrystallize A Solid [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2020, June 22). How to perform a Bromination reaction on a thiophene derivative.... Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-thenyl bromide. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Synthesis and Characterization of Novel Semiconducting Polymers Containing Pyrimidine for Organic Electronics. Retrieved from [Link]

  • SciSpace. (n.d.). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010086877A3 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.

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Technical Support Center: Regiochemical Control in Thiophene Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of thiophene substitution reactions. This resource is designed for researchers, medicinal chemists, and materials scientists who encounter the common challenge of controlling regioisomer formation during the functionalization of the thiophene ring. Here, you will find in-depth troubleshooting guides and frequently asked questions, grounded in mechanistic principles and supported by actionable protocols, to help you achieve your desired substitution patterns with higher selectivity and yield.

Frequently Asked Questions (FAQs): The Fundamentals of Thiophene Reactivity

This section addresses the core principles governing the regioselectivity of substitution reactions on the thiophene nucleus.

Q1: Why does electrophilic substitution on unsubstituted thiophene preferentially occur at the C2 (α) position?

A1: The pronounced preference for electrophilic attack at the C2 and C5 positions over the C3 and C4 positions is a cornerstone of thiophene reactivity. This regioselectivity is dictated by the superior stability of the carbocation intermediate, known as the σ-complex or Wheland intermediate, formed during the reaction.

Attack at the C2 position allows for the positive charge to be delocalized over three resonance structures, including a significant contribution from the sulfur atom's lone pair. In contrast, attack at the C3 position results in a less stable intermediate with only two resonance contributors. The greater number of resonance forms for the C2-adduct signifies a lower energy of activation for its formation, making it the kinetically and thermodynamically favored pathway.[1][2]

Mechanism: C2 vs. C3 Electrophilic Attack

G cluster_c2 Attack at C2 (α-position) - More Stable Intermediate cluster_c3 Attack at C3 (β-position) - Less Stable Intermediate c2_initial Thiophene + E+ c2_intermediate σ-Complex (3 resonance structures) c2_initial->c2_intermediate Electrophilic Attack c2_product 2-Substituted Thiophene c2_intermediate->c2_product Deprotonation c3_initial Thiophene + E+ c3_intermediate σ-Complex (2 resonance structures) c3_initial->c3_intermediate Electrophilic Attack c3_product 3-Substituted Thiophene c3_intermediate->c3_product Deprotonation

Caption: C2 attack leads to a more stabilized intermediate.

Q2: How do existing substituents on the thiophene ring influence the position of a subsequent electrophilic substitution?

A2: The regiochemical outcome of electrophilic substitution on a monosubstituted thiophene is a concert of the inherent reactivity of the thiophene ring and the electronic and steric effects of the substituent.

  • Activating Groups (Electron-Donating Groups - EDGs) at C2: An EDG at the C2 position (e.g., -CH₃, -OCH₃) activates the ring towards further substitution. The primary product is typically the 2,5-disubstituted thiophene, as the EDG reinforces the inherent preference for attack at the available α-position (C5).

  • Deactivating Groups (Electron-Withdrawing Groups - EWGs) at C2: An EWG at the C2 position (e.g., -NO₂, -CHO, -COR) deactivates the ring. Substitution, if it occurs, is generally directed to the C4 and C5 positions. The C5 position is often favored due to less deactivation compared to the C3 position.

  • Activating Groups (EDGs) at C3: An EDG at the C3 position directs incoming electrophiles primarily to the C2 position, which is the most activated α-position. Some substitution may also occur at the C5 position, influenced by the steric bulk of the electrophile and the directing group.

  • Deactivating Groups (EWGs) at C3: An EWG at the C3 position directs incoming electrophiles to the C5 position, as this is the only available α-position and is less deactivated than the C2 and C4 positions.

Q3: What is "Directed Ortho-Metalation" and how can it be used to control regioselectivity in thiophene functionalization?

A3: Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization that often runs contrary to the inherent electronic preferences of the thiophene ring.[3] This technique relies on a directing metalation group (DMG) on the thiophene ring, which coordinates to a strong organolithium base (e.g., n-BuLi, s-BuLi). This coordination brings the base into proximity with the ortho C-H bond, facilitating its deprotonation (lithiation) over other, more electronically acidic protons. The resulting lithiated intermediate can then be quenched with an electrophile to introduce a substituent at the targeted ortho position.[3][4]

Common DMGs include amides (-CONR₂), carbamates (-OCONR₂), and sulfoxides.[4][5] For π-electron rich heterocycles like thiophene, the inherent acidity of the C2 proton is very high, making it the dominant site of lithiation even in the presence of a DMG at C3.[6] However, with a DMG at C2, lithiation can be directed to the C3 position, providing a route to 2,3-disubstituted thiophenes that can be difficult to access through classical electrophilic substitution.[7]

Workflow: Directed Ortho-Metalation (DoM)

G start Substituted Thiophene with DMG intermediate Ortho-Lithiated Intermediate start->intermediate Coordination & Deprotonation base Organolithium Base (e.g., n-BuLi) base->intermediate product Regioselectively Functionalized Thiophene intermediate->product Quenching electrophile Electrophile (E+) electrophile->product

Caption: DoM workflow for regioselective functionalization.

Troubleshooting Guides for Common Thiophene Reactions

This section provides practical, Q&A-style guides for overcoming specific challenges in controlling regioisomer formation during common synthetic transformations of thiophene.

Friedel-Crafts Acylation

Q: My Friedel-Crafts acylation of 3-methylthiophene gives a mixture of 2-acyl and 5-acyl products. How can I improve the selectivity for the 2-acyl isomer?

A: This is a classic challenge where the C2 and C5 positions are both activated by the C3-methyl group. While the C2 position is generally favored, achieving high selectivity often requires careful tuning of the reaction conditions.

Causality: The regioselectivity in Friedel-Crafts acylation is influenced by both electronic and steric factors. The choice of Lewis acid and acylating agent can significantly impact the steric bulk of the electrophilic species, thereby influencing its approach to the thiophene ring.

Troubleshooting Protocol:

  • Choice of Lewis Acid: Milder Lewis acids can sometimes offer better selectivity. While AlCl₃ is common, it can lead to polymerization and lower selectivity.[8] Consider using SnCl₄ or ZnCl₂ as catalysts, which are known to be milder and can improve the regiochemical outcome in thiophene acylations.[9]

  • Acylating Agent: Using a bulkier acylating agent can disfavor attack at the more sterically hindered C2 position (adjacent to the methyl group), but this is often counteracted by the strong electronic preference. A more effective strategy is to use a less reactive acylating agent, which can increase the selectivity for the more electronically favored C2 position.

  • Temperature Control: Running the reaction at lower temperatures (e.g., -20 °C to 0 °C) can enhance selectivity by favoring the kinetically controlled product, which is typically the 2-acyl isomer.

Comparative Data: Lewis Acid Effect on Acylation of 3-Methylthiophene

Lewis AcidAcylating AgentTemperature (°C)2-acyl : 5-acyl Ratio (approx.)
AlCl₃Acetyl Chloride2585 : 15
SnCl₄Acetyl Chloride095 : 5
Hβ ZeoliteAcetic Anhydride60>98 : 2[10]

Note: Ratios are illustrative and can vary based on specific reaction conditions.

Q: How can I achieve acylation at the C4 position of a 2-substituted thiophene?

A: Direct Friedel-Crafts acylation at the C4 position of a 2-substituted thiophene is challenging due to the strong directing effect of the C2 substituent towards C5 and the inherent preference for α-substitution. A multi-step approach involving directed metalation is often necessary.

Troubleshooting Protocol: Acylation via C4-Metalation

  • Protection of C5: If the C5 position is unsubstituted, it must be blocked to prevent reaction at this site. Bromination is a common strategy.

  • Directed Metalation at C3: Introduce a directing group at the C3 position. A common approach is to start with 3-bromothiophene, perform a halogen-metal exchange, and then introduce a DMG.

  • Metalation and Acylation: With the C5 position blocked and a DMG at C3, directed ortho-metalation will occur at the C4 position. The resulting organometallic intermediate can then be quenched with an appropriate acylating agent.

Halogenation

Q: I am trying to monobrominate thiophene, but I am getting significant amounts of 2,5-dibromothiophene. How can I control the reaction to favor the monobrominated product?

A: The high reactivity of the thiophene ring makes it susceptible to over-halogenation.[3] Controlling the stoichiometry and reaction conditions is critical for achieving high yields of the monobrominated product.

Causality: The initial bromination at the C2 position produces 2-bromothiophene. The bromine atom is a deactivating group, but it is also an ortho, para-director. In the case of 2-bromothiophene, the C5 position is still highly activated and susceptible to further electrophilic attack, leading to the formation of 2,5-dibromothiophene.

Troubleshooting Protocol:

  • Mild Halogenating Agent: Use a less reactive brominating agent. N-Bromosuccinimide (NBS) in a solvent like acetic acid or a mixture of THF and water is a standard choice for controlled monobromination.

  • Stoichiometry: Use a slight excess of thiophene relative to the brominating agent (e.g., 1.1 equivalents of thiophene to 1.0 equivalent of NBS).

  • Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C or below) to slow down the reaction rate and minimize over-bromination.

  • Reaction Time: Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed to prevent the formation of the dibrominated product.

Recommended Protocol for Monobromination of Thiophene:

  • Dissolve thiophene (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (0.95 eq) portion-wise over 30 minutes, keeping the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purify by distillation or column chromatography to obtain 2-bromothiophene.

Vilsmeier-Haack Reaction

Q: I am performing a Vilsmeier-Haack formylation on a 3-substituted thiophene with an electron-donating group, and I'm getting a mixture of the 2-formyl and 5-formyl isomers. How can I selectively obtain the 5-formyl product?

A: The Vilsmeier-Haack reaction is sensitive to steric effects. By increasing the steric bulk of the Vilsmeier reagent, you can disfavor attack at the more hindered C2 position and promote formylation at the C5 position.

Causality: The standard Vilsmeier reagent, formed from DMF and POCl₃, is relatively small. By replacing DMF with a bulkier N,N-disubstituted formamide, a more sterically demanding electrophile is generated.

Troubleshooting Protocol:

  • Modify the Vilsmeier Reagent: Instead of DMF, use a bulkier formamide such as N-formylmorpholine or N-formylpiperidine in combination with POCl₃. This will generate a larger Vilsmeier reagent that will preferentially attack the less sterically encumbered C5 position.

  • Reaction Conditions: The reaction temperature can also play a role. Running the reaction at slightly elevated temperatures might be necessary to overcome the activation barrier for the bulkier reagent, but careful optimization is required to avoid side reactions.

Comparative Data: Formylation of 3-Methylthiophene

Formamide2-formyl : 5-formyl Ratio (approx.)
DMF90 : 10
N-Formylmorpholine20 : 80
N-Formylindoline1 : 1.5

Note: Ratios are illustrative and can vary based on specific reaction conditions.

References

  • Alikhani, Z., Albertson, A. G., Walter, C. A., Masih, P. J., & Kesharwani, T. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry, 87(9), 6312–6320. [Link]

  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab. Retrieved from [Link]

  • Carpenter, A. J., & Chadwick, D. J. (1985). Regioselective α- and β-metallations of thiophene derivatives bearing the 4,4-dimethyloxazolin-2-yl group. Application of the method to syntheses of 2,3- and 2,5-disubstituted thiophene derivatives. Journal of the Chemical Society, Perkin Transactions 1, 173. [Link]

  • Chemistry Stack Exchange. (2019, December 26). Suitable reagents for nitration of thiophene. [Link]

  • Figshare. (2010, November 19). Practical Access to Metallo Thiophenes: Regioselective Synthesis of 2,4-Disubstituted Thiophenes. [Link]

  • Grokipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.
  • Meth-Cohn, O., & Narine, B. (1981). Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. Journal of Chemical Research, Synopses, (12), 326-327.
  • National Center for Biotechnology Information. (n.d.). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. PubMed Central. Retrieved from [Link]

  • NotEvans. (2017, April 30). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. [Link]

  • Organic Chemistry Portal. (n.d.). Directed Ortho Metalation (DOM). [Link]

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. [Link]

  • Pearson. (n.d.). EAS with Heterocyclopentadienes (Pyrrole, Furan, Thiophene). [Link]

  • ResearchGate. (n.d.). Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. [Link]

  • TSI Journals. (n.d.). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. [Link]

  • University of California, Berkeley. (n.d.). Directed (ortho) Metallation. [Link]

  • WuXi Biology. (n.d.). Predicting Regioselectivity of Electrophilic Halogenation Reactions. [Link]

  • Chemistry Stack Exchange. (2017, April 30). Regioselectivity in Friedel–Crafts acylation of thiophene. [Link]

  • University of California, Berkeley, College of Chemistry. (n.d.). Directed (ortho) Metallation. [Link]

  • Banaras Hindu University. (n.d.). CHB-401: Heterocyclic Compounds (Section B) THIOPHENE. [Link]

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). [Link]

  • Online Organic Chemistry Tutor. (n.d.). Electrophilic Substitution in Pyrrole (Reactivity and Orientation). [Link]

  • YouTube. (2020, April 12). EAS with Heterocyclopentadienes (Pyrrole, Furan, Thiophene). [Link]

  • Wikipedia. (n.d.). Thiophene. [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. [Link]

  • ResearchGate. (n.d.). Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. [Link]

  • Google Patents. (n.d.).

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Technical Support Center: Mastering Temperature Control in Exothermic Lithiation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing exothermic lithiation reactions. This resource is designed for researchers, scientists, and drug development professionals who utilize the synthetic power of organolithium reagents. Due to their extreme reactivity, successful and safe lithiation hinges on precise temperature control. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the challenges of these potent, yet sensitive, reactions.

Section 1: Foundational Principles of Thermal Management

Organolithium reagents are highly pyrophoric and react exothermically with a wide range of substrates.[1][2] The heat generated can lead to thermal runaway, decomposition of the reagent and product, and a significant risk of fire if not properly managed.[3][4] The primary goal of temperature control is to dissipate the heat of reaction effectively, ensuring the reaction proceeds at the desired rate and selectivity.

Q1: Why is low temperature crucial for most lithiation reactions?

Low temperatures, often cryogenic, are essential for several reasons:

  • Preventing Reagent Decomposition: Many organolithium reagents, such as tert-butyllithium, are thermally unstable and decompose at higher temperatures.[5][6]

  • Minimizing Side Reactions: Elevated temperatures can promote undesirable side reactions, such as reaction with the solvent (e.g., n-BuLi with THF above -78 °C) or loss of regioselectivity.[7][8]

  • Enhancing Selectivity (Kinetic vs. Thermodynamic Control): Many lithiation reactions are performed under kinetic control, where the desired product is formed fastest at low temperatures.[9][10][11][12] At higher temperatures, the reaction may shift to thermodynamic control, favoring the most stable, but not necessarily the desired, product.[9][10][11][12]

Section 2: Troubleshooting Guide: Common Temperature-Related Issues

This section addresses specific problems you might encounter during your experiments, providing actionable solutions grounded in chemical principles.

Issue 1: Uncontrolled Temperature Spike (Exotherm)

Q: I've started adding my organolithium reagent, and the internal temperature is rising much faster than my cooling bath can handle. What should I do immediately, and how can I prevent this in the future?

A: An uncontrolled exotherm is a serious safety hazard. Here’s how to respond and prevent it:

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the organolithium reagent.[3]

  • Emergency Cooling: If your setup allows, increase the surface area of the flask in contact with the cooling bath. If using a cryostat, lower the set temperature further. Crucially, do not use water or other protic fluids for cooling if there's any risk of the flask breaking. [3]

  • Alert Personnel: Inform others in the lab of the situation and be prepared to evacuate if necessary.[3]

  • Emergency Quench (Expert Use Only): Only if you have a pre-validated and safe emergency quenching procedure should you attempt to quench the reaction. Quenching a large, hot reaction can be dangerous.[3]

Root Cause Analysis and Prevention:

Potential Cause Explanation & Preventative Measures
Addition Rate Too High The rate of heat generation is directly proportional to the rate of reagent addition. Solution: Slow down the addition rate. For larger scale reactions, use a syringe pump for precise, controlled addition.[4]
Inadequate Cooling The cooling bath may not have sufficient capacity to dissipate the heat generated. Solution: Ensure your cooling bath is large enough and at the correct temperature before starting the addition.[4] For highly exothermic reactions, consider a more efficient cooling system like a cryostat.[13]
Incorrect Reagent Concentration The concentration of organolithium reagents can change over time. An unexpectedly high concentration will lead to a faster reaction and more heat. Solution: Always titrate your organolithium reagent before use to know its exact molarity.[4][7]
Poor Mixing Inadequate stirring can create localized "hot spots" where the reagent is concentrated, leading to a rapid exotherm. Solution: Use an appropriate stir bar or overhead stirrer to ensure efficient mixing.[14]
Scale-Up Issues As reaction scale increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[3][15] Solution: When scaling up, reduce the addition rate and ensure your cooling system is appropriately sized for the larger volume.[15]
Issue 2: Reaction Not Initiating or Proceeding at Low Temperatures

Q: My reaction is at -78 °C, but I'm not seeing any evidence of a reaction (e.g., color change, product formation on a test quench). What could be the problem?

A: While low temperatures are often necessary, they can sometimes be too low for a specific reaction to overcome its activation energy. Here's a troubleshooting workflow:

Workflow for a Stalled Low-Temperature Lithiation

G A Reaction Stalled at -78 °C B Verify Reagent Activity & Stoichiometry A->B C Is the organolithium reagent freshly titrated? B->C D Is the substrate pure and anhydrous? B->D E Titrate reagent. Adjust stoichiometry if necessary. C->E No G Slowly & Carefully Increase Temperature C->G Yes F Purify and dry the substrate. D->F No D->G Yes E->G F->G H Monitor internal temperature closely. Increase in small increments (e.g., to -60 °C). G->H I Reaction Initiates H->I Yes J No Reaction, Even at Higher Temps H->J No K Consider alternative, more reactive organolithium reagent or different solvent system. J->K

Caption: Troubleshooting a stalled low-temperature lithiation.

Detailed Explanation:

  • Verify Reagents: Before altering the temperature, confirm that your reagents are not the issue. An inactive organolithium solution or impurities in your starting material are common culprits for failed reactions.[7] Ensure all glassware is meticulously dried and the reaction is under a positive pressure of an inert gas like argon or nitrogen.[16]

  • Controlled Warming: If you are confident in your reagents, a slight and carefully controlled increase in temperature may be necessary to initiate the reaction.

    • Method: Allow the cooling bath to slowly warm, or raise the set point on your cryostat in small increments (e.g., 5-10 °C).

    • Vigilance is Key: Monitor the internal reaction temperature with a calibrated thermometer. Be prepared for a sudden exotherm once the reaction initiates. You may need to re-cool the reaction to the original temperature after initiation.

Issue 3: Product Decomposition or Formation of Byproducts

Q: My reaction seems to work, but I'm getting low yields and a lot of impurities. Could this be a temperature issue?

A: Absolutely. Temperature instability is a primary cause of byproduct formation in lithiation reactions.

  • Localized Overheating: Even if your cooling bath is at -78 °C, slow addition of the organolithium reagent directly into the bulk of the solution can create transient "hot spots" before the heat can dissipate.[17] These localized areas of higher temperature can be sufficient to cause decomposition of the desired product or initiate side reactions.

    • Solution: Add the organolithium reagent dropwise to a vigorously stirred solution. For larger reactions, consider subsurface addition, where the reagent is introduced below the surface of the reaction mixture, promoting rapid mixing and heat dissipation.[3]

  • Incorrect Reaction Temperature: The optimal temperature for lithiation is highly substrate-dependent. While -78 °C is a common starting point, some reactions require even lower temperatures, while others may be sluggish and require slightly warmer conditions.[8]

    • Solution: Consult the literature for the specific substrate you are using. If you suspect temperature-related decomposition, try running the reaction at a lower temperature. Conversely, if yields are low due to incomplete reaction, a carefully controlled increase in temperature might be warranted.[8]

Section 3: Advanced Temperature Control Strategies

For challenging reactions or when scaling up, more sophisticated methods of temperature control may be necessary.

Flow Chemistry

Flow chemistry offers a powerful solution for managing highly exothermic reactions.[5][18] By pumping reagents through small-diameter tubing within a temperature-controlled reactor, several advantages are realized:

  • Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat dissipation, preventing the formation of hot spots.[5][19]

  • Precise Temperature Control: The reaction temperature can be precisely controlled, often allowing reactions to be run at higher temperatures than in batch, which can increase reaction rates.[19][20]

  • Enhanced Safety: The small reaction volume at any given time minimizes the risk of a dangerous thermal runaway.[20]

Experimental Protocol: Example of a Lithiation in a Flow Reactor

  • System Setup: A typical setup involves two syringe pumps, a T-mixer, a coiled reactor immersed in a cooling bath or cryostat, and a back-pressure regulator.

  • Reagent Preparation: Prepare solutions of your substrate in an anhydrous solvent and the organolithium reagent.

  • Priming: Prime the pumps and tubing with the respective solutions.

  • Reaction Initiation: Start the pumps at the desired flow rates to achieve the target stoichiometry and residence time. The reagents mix at the T-junction and enter the temperature-controlled reactor coil.

  • Steady State: Allow the system to reach a steady state, then collect the product stream for analysis and workup.

G cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Collection A Substrate Solution (Pump 1) C T-Mixer A->C B Organolithium Solution (Pump 2) B->C D Coiled Reactor (in Cooling Bath) C->D E Back-Pressure Regulator D->E F Product Collection E->F

Caption: A simplified workflow for a flow chemistry lithiation.

In-situ Reaction Monitoring

Using in-situ analytical techniques, such as ReactIR (FTIR spectroscopy), allows you to monitor the progress of your reaction in real-time without taking samples.[21] This provides valuable information on reaction initiation, completion, and the formation of any intermediates or byproducts, enabling you to make informed decisions about temperature adjustments during the reaction.[22][23]

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the best type of cooling bath to use?

A: The choice of cooling bath depends on the target temperature.

Target Temperature Cooling Bath Composition Notes
0 °CIce/WaterSimple and effective.
-15 to -5 °CIce/Salt (NaCl)A common and inexpensive option for moderately low temperatures.[24]
-40 °CDry Ice/AcetonitrileProvides a stable -40 °C bath.[24]
-78 °CDry Ice/Acetone or IsopropanolThe most common cooling bath for lithiation reactions. Acetone is flammable.[25]
Below -78 °CLiquid Nitrogen Slush BathsCan achieve very low temperatures, but can be difficult to maintain a consistent temperature. (e.g., Liquid N₂/Dichloromethane: -92 °C).[24]
Variable TemperaturesCryostatA refrigerated bath that allows for precise temperature control over a wide range.[13]

Q2: Can I use a standard lab freezer to cool my reaction?

A: It is generally not recommended. Freezers are not designed for the rapid heat removal required for exothermic reactions. Furthermore, placing flammable solvents in a non-explosion-proof freezer is a serious fire hazard. A proper cooling bath or cryostat should always be used.[4]

Q3: How do I accurately measure the internal temperature of my reaction?

A: Use a low-temperature thermometer or a thermocouple with its probe placed directly in the reaction mixture. Do not rely on the temperature of the cooling bath, as there can be a significant temperature difference between the bath and the inside of the flask, especially during a highly exothermic addition.[4]

Q4: I don't have access to a cryostat or flow reactor. What are the most critical safety precautions for managing exotherms in a standard batch setup?

A:

  • Never Work Alone: Always have someone else present who is aware of the reaction you are performing.[4][26]

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, safety goggles, and a face shield. Consider using Nomex gloves for handling pyrophoric reagents.[4][26]

  • Clear the Fume Hood: Remove all unnecessary flammable materials from the fume hood.[4][26]

  • Slow and Controlled Addition: Use a syringe pump for additions or add the reagent very slowly and dropwise from an addition funnel.[4]

  • Vigilant Monitoring: Keep a close watch on the internal reaction temperature throughout the addition.[4]

  • Have a Quenching Plan: Before you start, have a plan and the necessary materials ready to safely quench the reaction in an emergency.[27]

By understanding the principles of heat management and being prepared to troubleshoot common issues, you can safely and effectively harness the synthetic power of exothermic lithiation reactions.

References

  • Vapourtec Ltd. (n.d.). Lithiation | Organolithium Reagents | Chemical Processes. Vapourtec. Retrieved from [Link]

  • Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117). Retrieved from [Link]

  • (2023). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. MDPI. Retrieved from [Link]

  • American Chemical Society. (2024). Lithiation Reaction. ACS. Retrieved from [Link]

  • Aragen. (n.d.). Case study - Flow Chemistry experiments of highly hazardous Butyl Lithium Reactions. Aragen. Retrieved from [Link]

  • UC Irvine Environmental Health & Safety. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. UC Irvine. Retrieved from [Link]

  • Amprius Technologies. (n.d.). How Operating Temperature Affects Lithium-Ion Batteries. Amprius. Retrieved from [Link]

  • Power, M., & Alcock, E. (2020). Organolithium Bases in flow chemistry: a review. CORA. Retrieved from [Link]

  • FAO AGRIS. (n.d.). A protocol for safe lithiation reactions using organolithium reagents. FAO. Retrieved from [Link]

  • Am Ende, D. J., Dias, E. L., & Mustakis, J. (n.d.). Understanding Selectivity of an Exothermic Lithiation Reaction in a Semi-Batch Reactor Using CFD and Kinetic Modeling Tools. AIChE. Retrieved from [Link]

  • JoVE. (2022). Safe Lithiation Reactions Using Organolithium Reagents l Protocol Preview. YouTube. Retrieved from [Link]

  • Reaction Chemistry & Engineering. (2022). Thermal characterization of highly exothermic flash chemistry in a continuous flow calorimeter. RSC Publishing. Retrieved from [Link]

  • ACS Publications. (2025). Generation of Lithium Ethenolate by Lithiation of Tetrahydrofuran in Flow Mode. Organic Process Research & Development. Retrieved from [Link]

  • Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions. Mettler Toledo. Retrieved from [Link]

  • Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. Retrieved from [Link]

  • ACS Publications. (2014). Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2025). Low-Temperature Behavior of Li-Ion Cells. Request PDF. Retrieved from [Link]

  • CatSci Ltd. (n.d.). SOME SCALE-UP CONSIDERATIONS. CatSci. Retrieved from [Link]

  • Wikipedia. (n.d.). Organolithium reagent. Wikipedia. Retrieved from [Link]

  • Reddit. (2023). No precipitate forming after lithiation reaction. r/OrganicChemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Why are DOM lithiations sometimes conducted at −78 °C and othertimes conducted at elevated temperatures?. Chemistry Stack Exchange. Retrieved from [Link]

  • RSC Publishing. (n.d.). Real-time monitoring of chemical reactions by mass spectrometry utilizing a low-temperature plasma probe. Analyst. Retrieved from [Link]

  • Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. Amar Equipment. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia. Retrieved from [Link]

  • ChemRxiv. (n.d.). Lighting Up Industrial Mechanochemistry: Real-Time In Situ Monitoring of Reactive Extrusion Using Energy-Dispersive X-Ray Diffraction. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (2025). Exploiting Deep Eutectic Solvents and Organolithium Reagent Partnerships: Chemoselective Ultrafast Addition to Imines and Quinolines Under Aerobic Ambient Temperature Conditions. Request PDF. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Retrieved from [Link]

  • YouTube. (2012). MB-Rx Analyzer for In-Situ Reaction Monitoring. YouTube. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Lithiation and Organolithium Reactions. Mettler Toledo. Retrieved from [Link]

  • Reddit. (2025). Lithiations Not Working. r/Chempros. Retrieved from [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. Retrieved from [Link]

  • Wikipedia. (n.d.). Cryostat. Wikipedia. Retrieved from [Link]

  • Reddit. (2024). Kinetic vs Thermodynamic "control" and "product". r/Mcat. Retrieved from [Link]

  • (n.d.). The Effect of Temperature on the Electrolyte of Lithium Battery and the Strategy for Additive Use. Atlantis Press. Retrieved from [Link]

  • Wikipedia. (n.d.). Cooling bath. Wikipedia. Retrieved from [Link]

  • Reddit. (2024). Cooling reaction for sec- or tert-BuLi. r/Chempros. Retrieved from [Link]

  • Thomas Keating Ltd. (2008). Liquid helium bath cryostats. Thomas Keating Ltd. Retrieved from [Link]

  • University of Rochester. (n.d.). Magic Formulas: Cooling Baths. Department of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Retrieved from [Link]

  • National Institutes of Health. (2022). Impact of Low Temperatures on the Lithiation and Delithiation Properties of Si-Based Electrodes in Ionic Liquid Electrolytes. PMC. Retrieved from [Link]

  • ResearchGate. (2022). Heat Generation and Degradation Mechanism of Lithium-Ion Batteries during High-Temperature Aging. ResearchGate. Retrieved from [Link]

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Technical Support Center: Choice of Base and Solvent for Cross-Coupling Reactions of 3-Bromo-4-methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for selecting the appropriate base and solvent for cross-coupling reactions involving 3-bromo-4-methylthiophene. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when choosing a base for a cross-coupling reaction with this compound?

The choice of base is paramount as it influences several key steps in the catalytic cycle.[1] The primary considerations are:

  • Strength of the Base (pKa): The base must be strong enough to facilitate the crucial transmetalation step, but not so strong as to cause unwanted side reactions like deprotonation of the thiophene ring or decomposition of your reagents.

  • Solubility: The base needs to be at least partially soluble in the reaction solvent to be effective. The use of aqueous solutions of inorganic bases is common in Suzuki reactions, creating a biphasic system.[1]

  • Nature of the Cation: The cation of the base (e.g., K⁺, Na⁺, Cs⁺) can play a significant role. Cesium salts, for instance, are often highly effective, which can be attributed to the high solubility of its salts and the "cesium effect," which can promote catalyst activity.[2]

  • Compatibility with Substrates: The base should not react with functional groups on your this compound or your coupling partner. For instance, very strong bases may not be suitable for substrates with ester groups.[3]

Q2: How does the choice of solvent impact the outcome of a cross-coupling reaction?

The solvent plays a multifaceted role in cross-coupling reactions.[4] Key functions include:

  • Solubilizing Reagents: The solvent must dissolve the starting materials, catalyst, and base to a sufficient extent for the reaction to proceed efficiently.[4]

  • Influencing Catalyst Activity and Selectivity: The polarity of the solvent can significantly affect the stability and reactivity of the palladium catalyst.[5][6] In some cases, polar aprotic solvents like DMF or acetonitrile can alter the selectivity of the reaction.[5][7]

  • Boiling Point and Thermal Stability: The boiling point of the solvent determines the maximum temperature at which the reaction can be run, which is often a critical parameter for activating the carbon-bromine bond.[4]

Q3: For a Suzuki coupling of this compound, what is a good starting point for base and solvent selection?

A robust starting point for a Suzuki coupling would be an inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) in a solvent system of dioxane/water or toluene/water.[1][8] This combination is widely used due to its effectiveness, cost-efficiency, and tolerance of a broad range of functional groups.[9]

Q4: Are there any specific challenges associated with the sulfur atom in the thiophene ring during cross-coupling reactions?

Yes, the sulfur atom in the thiophene ring can sometimes coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[10] This can be mitigated by using bulky, electron-rich phosphine ligands that sterically hinder this interaction and promote the desired catalytic cycle.

Troubleshooting Guide

Issue 1: Low or No Conversion of this compound

Possible Causes & Solutions:

  • Inactive Catalyst:

    • Solution: Ensure your palladium precursor is properly activated to the active Pd(0) species. If you are using a Pd(II) source like Pd(OAc)₂, the presence of a phosphine ligand can facilitate its reduction in situ.[10]

  • Inefficient Oxidative Addition:

    • Solution: The oxidative addition of the C-Br bond to the palladium center can be slow. For electron-rich substrates like this compound, using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can significantly accelerate this step.[8]

  • Inappropriate Base:

    • Solution: The base may not be strong enough or may have poor solubility. A screening of bases is highly recommended. Consider stronger bases like cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (KOtBu).[1][11]

  • Low Reaction Temperature:

    • Solution: Cross-coupling reactions often require elevated temperatures to proceed efficiently.[10] Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.

Issue 2: Significant Formation of Side Products (e.g., Homocoupling, Protodeboronation in Suzuki Reactions)

Possible Causes & Solutions:

  • Homocoupling of the Organometallic Reagent:

    • Solution: This is a common side reaction in Stille couplings.[12] It can sometimes be minimized by carefully controlling the reaction temperature and using the appropriate palladium catalyst and ligands. In Sonogashira reactions, the absence of a copper(I) co-catalyst can sometimes reduce alkyne homocoupling (Glaser coupling).[13]

  • Protodeboronation (Suzuki Reactions):

    • Solution: The thiophene boronic acid or ester can be unstable and undergo replacement of the boron group with a hydrogen atom.[8] This can be minimized by using milder bases, shorter reaction times, and ensuring anhydrous conditions where appropriate.

  • Reductive Dehalogenation:

    • Solution: This side reaction, where the bromine atom is replaced by a hydrogen atom, can be promoted by certain bases or impurities.[10] Ensure all reagents and solvents are pure and dry. In some cases, changing the solvent or ligand can help suppress this pathway.

Data Presentation: Comparison of Common Bases and Solvents

Table 1: pKa Values of Common Bases in Cross-Coupling Reactions

BaseConjugate AcidpKa (in H₂O, unless noted)Typical Application
Potassium Carbonate (K₂CO₃)HCO₃⁻10.3Suzuki, Heck[14][15]
Potassium Phosphate (K₃PO₄)HPO₄²⁻12.3Suzuki[9]
Cesium Carbonate (Cs₂CO₃)HCO₃⁻10.3Suzuki, Heck[10][11]
Potassium tert-Butoxide (KOtBu)t-Butanol~19 (in DMSO)Suzuki[1]
Triethylamine (Et₃N)Et₃NH⁺10.8Heck, Sonogashira[16][17]

Note: pKa values can vary depending on the solvent.[14]

Table 2: Properties of Common Solvents for Cross-Coupling Reactions

SolventDielectric Constant (20°C)Boiling Point (°C)General Use
Toluene2.4111Suzuki, Stille[4][18]
1,4-Dioxane2.2101Suzuki, Stille[1][19]
Tetrahydrofuran (THF)7.666Suzuki[1]
N,N-Dimethylformamide (DMF)36.7153Suzuki, Heck, Stille[4][20]
Acetonitrile (MeCN)37.582Can influence selectivity[5][6]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

Reaction Scheme:

Materials:

  • This compound

  • Aryl or vinyl boronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equivalent), the boronic acid (1.1 equivalents), Pd(PPh₃)₄ (0.02-0.05 equivalents), and K₂CO₃ (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe. The mixture should be stirred to ensure good mixing.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-X Pd(II)_Complex R-Pd(II)-X L_n Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R'-B(OR)₂ + Base Pd(II)_Intermediate R-Pd(II)-R' L_n Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Product R-R' Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Decision Workflow for Base and Solvent Selection

Decision_Workflow Start Start: Select Base & Solvent Substrate_Analysis Analyze Substrate Functional Groups Start->Substrate_Analysis Base_Sensitive Base-Sensitive Groups Present? Substrate_Analysis->Base_Sensitive Mild_Base Choose Mild Base (e.g., K₂CO₃, K₃PO₄) Base_Sensitive->Mild_Base Yes Strong_Base Choose Stronger Base (e.g., Cs₂CO₃, KOtBu) Base_Sensitive->Strong_Base No Solvent_Choice Select Solvent System Mild_Base->Solvent_Choice Strong_Base->Solvent_Choice Biphasic Biphasic System (e.g., Toluene/Water) Solvent_Choice->Biphasic Anhydrous Anhydrous Polar Aprotic (e.g., DMF, Dioxane) Solvent_Choice->Anhydrous Run_Reaction Run Small-Scale Test Reaction Biphasic->Run_Reaction Anhydrous->Run_Reaction Evaluate Evaluate Yield & Purity Run_Reaction->Evaluate Optimize Optimize Conditions (Temp, Ligand, etc.) Evaluate->Optimize Low Success Scale-Up Reaction Evaluate->Success High Optimize->Run_Reaction

Caption: A decision-making workflow for selecting the optimal base and solvent.

References

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation in Palladium-Catalyzed Reactions of Thiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Reactions of Thiophenes. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with catalyst deactivation when working with sulfur-containing heterocycles. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues, grounded in mechanistic insights and practical, field-proven solutions.

Introduction: The Thiophene Challenge in Palladium Catalysis

Thiophene and its derivatives are crucial building blocks in pharmaceuticals, agrochemicals, and organic electronic materials.[1][2][3] However, their use in palladium-catalyzed cross-coupling reactions is often plagued by rapid catalyst deactivation. The primary culprit is the sulfur atom in the thiophene ring, which can act as a potent poison to the palladium catalyst.[4] This guide will help you navigate the common pitfalls and optimize your reactions for success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Q: My cross-coupling reaction with a thiophene substrate is showing very low or no conversion to the desired product. What are the first steps I should take to troubleshoot this?

A1: Initial Diagnostics

When faced with low or no product yield, a systematic approach is crucial. Begin by confirming the integrity of your reagents and the reaction setup.

  • Reagent Purity: Ensure all starting materials, especially the thiophene derivative, aryl halide, and any organometallic reagents, are pure. Impurities can act as catalyst poisons.[5]

  • Solvent and Base Quality: Use anhydrous and degassed solvents. The choice of solvent and base can significantly impact reaction outcomes and catalyst stability.[6][7][8] For instance, polar solvents can influence the active catalytic species.[6] Traces of impurities in solvents, such as precursors like 2,3-dihydrofuran, can strongly poison the catalyst.[7]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[9] Ensure your reaction vessel has been properly degassed (e.g., through freeze-pump-thaw cycles or by bubbling with an inert gas like argon) and maintained under a positive pressure of inert gas throughout the reaction.[9][10]

A2: Catalyst and Ligand System

If the initial checks do not resolve the issue, focus on the catalyst system.

  • Catalyst Activity: The palladium source and ligand are critical. If you are using a Pd(II) precatalyst, it requires in situ reduction to the active Pd(0) species. Inefficient reduction will halt the catalytic cycle. Consider using a pre-activated Pd(0) source or a more efficient precatalyst system.

  • Ligand Selection: The choice of phosphine ligand is paramount. For thiophene substrates, bulky and electron-rich phosphine ligands are often necessary to stabilize the palladium center and prevent deactivation.[11] Ligands like SPhos and XPhos are known for their high efficacy in Suzuki-Miyaura couplings.[12]

Issue 2: Formation of Palladium Black

Q: My reaction mixture turns black with a precipitate, and the reaction has stalled. What is happening and how can I prevent it?

A: Understanding Palladium Black Formation

The black precipitate is likely "palladium black," which consists of aggregated, catalytically inactive palladium nanoparticles.[9][13] This is a common deactivation pathway, often triggered by:

  • Insufficient Ligand: The ligand stabilizes the Pd(0) species and prevents aggregation.[9]

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst, promoting its precipitation.[9]

  • High Temperatures: Elevated temperatures can accelerate catalyst decomposition.[9]

  • High Catalyst Loading: Counterintuitively, higher concentrations of the catalyst can sometimes lead to faster decomposition and formation of palladium black.[14]

Solutions to Prevent Palladium Black:

  • Optimize Ligand-to-Palladium Ratio: A slight excess of the phosphine ligand relative to the palladium precursor can enhance the stability of the active catalyst.[9]

  • Improve Degassing Techniques: Ensure that solvents are thoroughly degassed and the reaction is conducted under strictly inert conditions.[10]

  • Lower Reaction Temperature: If possible, running the reaction at a lower temperature may improve catalyst stability, though it might require longer reaction times.[9]

  • Use Low Catalyst Loadings: For some direct arylation reactions of thiophenes, using a low palladium concentration (e.g., 0.1–0.001 mol%) can prevent the formation of inactive palladium black and lead to higher yields.[15]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of palladium catalyst poisoning by thiophenes?

The primary mechanism is sulfur poisoning . The sulfur atom in the thiophene ring has a high affinity for the soft palladium metal center. It can strongly adsorb to the catalyst's surface, blocking the active sites required for the catalytic cycle.[4] This can lead to the formation of stable and catalytically inactive palladium sulfide species.

Q2: How can I choose the best ligand for my thiophene coupling reaction?

The ideal ligand depends on the specific reaction (e.g., Suzuki, Stille, C-H activation) and the substrates. However, some general principles apply:

  • Steric Bulk and Electron-Richness: Bulky, electron-rich phosphine ligands are generally preferred. The bulk helps to create a coordinatively unsaturated palladium center, which is often more reactive, while the electron-donating nature of the ligand stabilizes the electron-deficient palladium center.[11][12]

  • Comparative Performance: When possible, it's best to screen a few different ligands. The table below provides a qualitative comparison of common ligand classes for Suzuki-Miyaura couplings.

Ligand ClassRepresentative LigandsGeneral Performance with ThiophenesKey Advantages
Biaryl Phosphines SPhos, XPhos, RuPhosExcellentHigh activity and stability, effective for sterically hindered substrates.[12]
Dialkylbiaryl Phosphines tBuXPhosVery GoodOften show high turnover numbers (TONs).
Ferrocenyl Phosphines dppfGoodRobust and versatile, but may require higher temperatures.
Trialkyl Phosphines P(t-Bu)₃GoodHighly electron-rich, but can be sensitive to air.

Q3: Can a deactivated palladium catalyst be regenerated?

Yes, in some cases, regeneration is possible. The most common approach for sulfur-poisoned catalysts is oxidative regeneration . This typically involves treating the catalyst with an oxidizing agent to convert the adsorbed sulfur species into volatile sulfur oxides (SOx).

A general lab-scale procedure for a supported catalyst (e.g., Pd/C) could involve:

  • Isolation: Filter the catalyst from the reaction mixture and wash it with a suitable solvent to remove organic residues.

  • Oxidative Treatment: Heat the catalyst in a controlled flow of air or oxygen. The temperature required can range from 400°C to 550°C.[16]

  • Reduction (if necessary): After oxidation, the palladium may be in an oxidized state (PdO). To regenerate the active Pd(0), the catalyst can be reduced by heating it in a stream of hydrogen gas (H₂).[17]

It's important to note that regeneration may not always be 100% effective, and some catalytic activity may be permanently lost.[16]

Q4: What is C-S bond cleavage, and how can I avoid it?

In some palladium-catalyzed reactions of thiophenes, an undesirable side reaction is the cleavage of a carbon-sulfur bond within the thiophene ring by the palladium catalyst. This can lead to the formation of unwanted byproducts and consumption of the active catalyst.

To minimize C-S bond cleavage:

  • Ligand Choice: The use of appropriate ligands can sometimes suppress this side reaction.

  • Reaction Conditions: Milder reaction conditions (e.g., lower temperatures) may disfavor the C-S activation pathway.

  • Substrate Design: The electronic and steric properties of the thiophene substrate can influence the propensity for C-S cleavage.

Visualizing Deactivation and Reaction Pathways

Diagram 1: Key Pathways in Palladium-Catalyzed Thiophene Coupling

Key Pathways in Palladium-Catalyzed Thiophene Coupling cluster_cycle Desired Catalytic Cycle cluster_deactivation Deactivation Pathways Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L_n->Oxidative_Addition Sulfur_Poisoning Sulfur Poisoning (Thiophene) Pd(0)L_n->Sulfur_Poisoning Pd_Black Palladium Black (Aggregation) Pd(0)L_n->Pd_Black Pd(II)_Intermediate Ar-Pd(II)-X Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation (Thiophene-M) Pd(II)_Intermediate->Transmetalation CS_Cleavage C-S Bond Cleavage Pd(II)_Intermediate->CS_Cleavage Pd(II)_Di-org Ar-Pd(II)-Thiophene Transmetalation->Pd(II)_Di-org Reductive_Elimination Reductive Elimination Pd(II)_Di-org->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regenerates Catalyst Product Ar-Thiophene Reductive_Elimination->Product

Caption: The desired catalytic cycle and common deactivation pathways.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting Workflow for Low Yield start Low/No Yield Observed check_reagents Verify Reagent Purity and Anhydrous Conditions start->check_reagents check_atmosphere Ensure Strictly Inert Atmosphere check_reagents->check_atmosphere Reagents OK check_catalyst Evaluate Catalyst System (Precatalyst, Ligand) check_atmosphere->check_catalyst Atmosphere OK screen_ligands Screen Different Ligands (e.g., Bulky, Electron-Rich) check_catalyst->screen_ligands System Potentially Inactive optimize_conditions Optimize Reaction Conditions (Temperature, Solvent, Base) check_catalyst->optimize_conditions System Likely Active screen_ligands->optimize_conditions success Improved Yield optimize_conditions->success

Caption: A step-by-step guide to troubleshooting low-yield reactions.

References

  • 10][11][12]triazolo[1,5-a]pyrimidine-6-one derivatives. PMC - NIH. (2022-11-22)

  • 10][11][12]triazolo[1,5- a ]pyrimidine-6-one derivatives. ResearchGate. (2022-11-22)

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of 3-Bromo-4-methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 3-Bromo-4-methylthiophene. This resource is designed for researchers, chemists, and process development professionals to address the common and often complex challenges encountered when transitioning this synthesis from the laboratory bench to a larger scale. Our focus is on providing practical, experience-driven advice to ensure a safe, efficient, and reproducible process.

Introduction: The Synthetic Landscape

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of kinase inhibitors, antiviral agents, and conjugated polymers for organic electronics.[1] While several synthetic routes are reported in the literature, each presents unique challenges upon scale-up. The most common laboratory-scale preparations involve the electrophilic bromination of 4-methylthiophene using reagents like N-bromosuccinimide (NBS) or molecular bromine.[1] An alternative, often suitable for larger scales, is a bromination-debromination sequence.[2] This guide will address the critical aspects of these synthetic strategies, focusing on the practical hurdles of process intensification.

Troubleshooting Guide: From Bench to Bulk

This section is structured to address specific, frequently encountered problems during the scale-up of this compound synthesis.

Problem 1: Poor Regioselectivity and Formation of Isomeric Impurities

Question: During the bromination of 4-methylthiophene, we are observing significant amounts of 2-bromo-3-methylthiophene and dibrominated species in our crude product. How can we improve the selectivity for the desired this compound?

Answer: This is a classic challenge in electrophilic aromatic substitution on substituted thiophenes. The methyl group at the 4-position directs bromination to the adjacent 3- and 5-positions, while the sulfur atom strongly activates the 2- and 5-positions. The formation of 2-bromo-3-methylthiophene and 2,4-dibromo-3-methylthiophene is therefore a common issue.

Causality and Mitigation Strategies:

  • Reagent Choice and Addition:

    • N-Bromosuccinimide (NBS): NBS is generally preferred over liquid bromine for improved handling and selectivity on a larger scale.[3] It provides a slow, in-situ generation of low concentrations of electrophilic bromine, which can minimize over-bromination.[4]

    • Slow Reagent Addition: On scale-up, rapid addition of the brominating agent can lead to localized high concentrations, promoting di-substitution. Implement a controlled, slow addition of the brominating agent using a dosing pump. This maintains a low concentration of the electrophile throughout the reaction, favoring mono-bromination.[5]

  • Solvent Effects:

    • The choice of solvent can influence the reactivity and selectivity of the brominating agent. Acetonitrile or chloroform are commonly used.[6][7] On a larger scale, consider the safety, environmental impact, and ease of removal of the solvent. A solvent study to optimize selectivity is recommended during process development.

  • Temperature Control:

    • Exothermic reactions are a significant concern during scale-up. Poor heat dissipation can lead to temperature spikes, which often decrease selectivity and increase the formation of byproducts. Ensure your reactor has adequate cooling capacity. Running the reaction at a controlled, lower temperature (e.g., 0-5 °C) during the addition of the brominating agent can significantly improve regioselectivity.

Workflow for Optimizing Regioselectivity:

Caption: Workflow for troubleshooting poor regioselectivity.

Problem 2: Exothermic Runaway and Safety Concerns

Question: Our initial scale-up batches have shown a significant exotherm upon addition of the brominating agent, making temperature control difficult. What are the primary safety concerns and how can we manage the reaction's thermal profile?

Answer: Bromination reactions are notoriously exothermic and present a significant safety risk on a larger scale if not properly managed. An uncontrolled exotherm can lead to a runaway reaction, causing a rapid increase in temperature and pressure, potentially leading to reactor failure and the release of hazardous materials like bromine or hydrogen bromide.

Causality and Mitigation Strategies:

  • Heat Generation vs. Heat Removal: On scale-up, the volume of the reaction mixture increases by a cubic function, while the surface area of the reactor (responsible for heat dissipation) only increases by a square function. This leads to a decrease in the surface-area-to-volume ratio, making heat removal less efficient.

  • Calorimetry Studies: Before scaling up, it is highly recommended to perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to understand the thermal profile of the reaction. This will provide crucial data on the heat of reaction, maximum temperature of synthetic reaction (MTSR), and the required cooling capacity.

  • Semi-Batch Operation: Instead of adding all reagents at once (batch mode), adopt a semi-batch approach where the brominating agent is added gradually. The rate of addition can then be used to control the rate of heat generation, ensuring it does not exceed the cooling capacity of the reactor.

  • Emergency Quenching: Develop and have a validated emergency quenching procedure in place. This could involve the rapid addition of a quenching agent (e.g., sodium thiosulfate solution) to neutralize the unreacted brominating agent in case of a cooling failure or unexpected temperature rise.

Problem 3: Foaming and Off-Gassing in Debromination Step

Question: We are using a bromination-debromination sequence to synthesize this compound. During the debromination step with zinc dust in acetic acid, we are experiencing excessive foaming and gas evolution, making the process difficult to control. What causes this and how can it be managed?

Answer: This is a well-documented issue in large-scale debromination reactions using zinc dust.[2] The reaction of zinc with acetic acid generates hydrogen gas, which, combined with the exothermic nature of the reduction, can lead to vigorous effervescence and foaming.

Causality and Mitigation Strategies:

  • Reaction Stoichiometry and Order of Addition: On a large scale, it is preferable to add the crude polybromo intermediate to a mixture of zinc dust in an acetic acid-water mixture, rather than adding zinc to the brominated compound.[2] This allows for better control over the initial reaction rate.

  • Anti-Foaming Agents: The use of a suitable anti-foaming agent can be an effective solution. These should be tested on a small scale to ensure they do not interfere with the reaction or downstream purification.

  • Reactor Headspace: Ensure the reactor has sufficient headspace (typically at least 25-30% of the reactor volume) to accommodate potential foaming.

  • Controlled Temperature and Agitation: While the reaction is often run at reflux, controlling the initial temperature and gradually heating the mixture can help to manage the rate of gas evolution. Proper agitation is also crucial to ensure efficient mixing and prevent localized overheating.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of a bromination-debromination route for large-scale synthesis?

A1: This route can be advantageous for a few reasons. Firstly, it can sometimes offer a more cost-effective pathway, especially if the starting thiophene is inexpensive. Secondly, it can provide a different impurity profile, potentially avoiding some of the isomeric separation challenges seen with direct bromination. The debromination of a purified intermediate like 2,3,5-tribromo-4-methylthiophene can lead to a cleaner final product.[1]

Q2: What are the critical parameters for the purification of this compound on a large scale?

A2: Purification is often challenging due to the presence of closely boiling isomers.

  • Fractional Distillation: Vacuum distillation is the primary method for purification. A column with high theoretical plates is necessary to achieve good separation of this compound (b.p. 179-183 °C) from potential isomeric impurities.

  • Washing/Quenching: Before distillation, the crude product should be thoroughly washed to remove acidic byproducts (e.g., with sodium bicarbonate solution) and any remaining brominating agents (e.g., with sodium thiosulfate solution).

  • Material Compatibility: Ensure all equipment used for distillation is compatible with halogenated organic compounds at elevated temperatures.

Q3: Are there any specific safety precautions for handling this compound?

A3: Yes. This compound is classified as harmful and an irritant.[8][9] It is irritating to the eyes, respiratory system, and skin.[1]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a fume hood.[8]

  • Storage: Store the compound in a cool, well-ventilated place, away from heat and open flames. It is a combustible liquid with a flash point of 78 °C.

  • Waste Disposal: Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Experimental Protocol: A Scalable Bromination-Debromination Synthesis

This protocol is a modified, scalable version based on literature procedures.[2]

Step 1: Synthesis of Polybromo-4-methylthiophene

  • To a suitable reactor equipped with a mechanical stirrer, thermometer, addition funnel, and reflux condenser, add 4-methylthiophene (1.0 eq) and a mixture of acetic acid and water.

  • With vigorous stirring, add sodium acetate (3.5 eq).[2]

  • Slowly add bromine (3.25 eq) dropwise, maintaining the temperature below 40°C using an external cooling bath.

  • After the addition is complete, allow the mixture to stir at ambient temperature until the reaction is complete (monitor by GC or TLC).

  • The crude polybromo-4-methylthiophene can be isolated by extraction or used directly in the next step.

Step 2: Reductive Debromination

  • In a separate reactor, charge zinc dust (3.25 eq), acetic acid, and water.

  • Heat the zinc slurry to a gentle reflux.

  • Slowly add the crude polybromo-4-methylthiophene from Step 1 to the refluxing zinc slurry. Control the addition rate to manage foaming and the exotherm.

  • After the addition is complete, continue to reflux for an extended period (e.g., overnight) to ensure complete debromination.[2]

  • Cool the reaction mixture and perform a steam distillation to isolate the crude this compound.

  • Separate the organic layer, wash with a sodium carbonate solution, then with water, and dry over a suitable drying agent (e.g., calcium chloride).[10]

  • Purify the crude product by fractional vacuum distillation.

Quantitative Data Summary:

ParameterValueReference
Molecular FormulaC₅H₅BrS[1]
Molecular Weight177.06 g/mol
Boiling Point179-183 °C at 770 mmHg
Density1.584 g/mL at 25 °C
Flash Point78 °C (closed cup)
Refractive Index (n20/D)1.579

Logical Relationship Diagram:

Synthesis_Logic cluster_start Starting Material cluster_step1 Step 1: Polybromination cluster_step2 Step 2: Reductive Debromination cluster_purification Purification Start 4-Methylthiophene Polybromination Polybromo-4-methylthiophene (Crude Intermediate) Start->Polybromination Electrophilic Addition Reagents1 Br2, NaOAc Acetic Acid/Water Debromination Crude this compound Polybromination->Debromination Reduction Reagents2 Zinc Dust Acetic Acid/Water Reagents1->Polybromination Purification Pure this compound Debromination->Purification Isolation Method Fractional Vacuum Distillation Reagents2->Debromination Method->Purification

Caption: Logical flow of the bromination-debromination synthesis.

References

  • Hallberg, A., Liljefors, S., & Pedaja, P. (1981). A Simplified Synthesis of 3-Bromoselenophene and Some 3-Bromothiophenes. Synthetic Communications, 11(1), 25-28. [Link]

  • Gannon, M. K., & Detty, M. R. (2007). Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones. The Journal of Organic Chemistry, 72(7), 2647–2650. [Link]

  • Gendron, D., & Vamvounis, G. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(4), 403-424. [Link]

  • Detty, M. R., & Gannon, M. K. (2007). Generation of 3- and 5-Lithiothiophene-2-carboxylates via Metal−Halogen Exchange and Their Addition Reactions to Chalcogenoxanthones. The Journal of Organic Chemistry, 72(7), 2647-2650. [Link]

  • Unlock Chemystery. (2023, November 23). Metal Halogen Exchange Reaction Explained. YouTube. [Link]

  • Zhang, Y., et al. (2025). Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. ResearchGate. [Link]

  • Wikipedia. (2023, December 10). Metal–halogen exchange. [Link]

  • Organic Syntheses. (n.d.). 3-bromothiophene. [Link]

  • St. Olaf College. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. [Link]

  • Chemsrc. (2025, September 11). This compound. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

  • ChemHelp ASAP. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide. YouTube. [Link]

  • Reddit. (2015, October 20). NBS bromination of thienyl moieties. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • McCullough, R. D., & Loewe, R. S. (2001). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Macromolecules, 34(9), 2996–3004. [Link]

  • Organic Syntheses. (n.d.). 3-thenyl bromide. [Link]

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

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Technical Support Center: Identifying Impurities in 3-Bromo-4-methylthiophene by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-Bromo-4-methylthiophene. This guide is designed for researchers, scientists, and drug development professionals to effectively identify impurities in this compound samples using Gas Chromatography-Mass Spectrometry (GC-MS). Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the GC-MS analysis of this compound. The solutions provided are based on established chromatographic principles and extensive field experience.

Q1: My main peak for this compound is exhibiting significant tailing. What could be the cause and how do I fix it?

A1: Peak tailing is a common issue in gas chromatography and is often indicative of active sites within the GC system. For a halogenated compound like this compound, this can lead to poor quantification and resolution from nearby impurities.

Possible Causes and Solutions:

  • Active Sites in the Injector Liner: The glass liner in the GC inlet is a common source of activity. Silanol groups on the surface of an un-deactivated or aged liner can interact with your analyte.

    • Solution: Replace the current liner with a new, deactivated liner. For active compounds, liners with a wool packing can sometimes exacerbate the issue; consider a liner with a taper or a cyclo design.[1]

  • Column Contamination or Degradation: Over time, the stationary phase at the head of the column can degrade or become contaminated with non-volatile residues from previous injections.

    • Solution: As a first step, "bake out" the column at its maximum isothermal temperature for a short period (e.g., 30-60 minutes). If tailing persists, carefully trim the first 15-30 cm from the front of the column. This removes the most contaminated section. If the problem is still not resolved, the column may need to be replaced.[1][2]

  • Improper Column Installation: A poor column connection at the inlet or detector can create dead volume, leading to peak tailing.

    • Solution: Ensure the column is installed correctly according to the manufacturer's instructions, with the correct ferrule and proper insertion depth into both the injector and the MS transfer line.

Q2: I'm observing a small, unexpected peak eluting very close to my main this compound peak. How can I improve the separation and identify this impurity?

A2: A closely eluting peak is likely an isomer of this compound, a common byproduct in its synthesis.[3] Improving resolution and identifying this impurity are critical for accurate purity assessment.

Strategies for Improved Resolution:

  • Optimize the Temperature Program: A slower temperature ramp rate during the elution of your compound of interest will increase the time it spends interacting with the stationary phase, often improving resolution.

    • Recommendation: Decrease the ramp rate to 2-5 °C/minute in the temperature range where the main peak and the impurity elute.

  • Select a More Appropriate GC Column: The choice of stationary phase is crucial for separating isomers. A standard 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms, HP-5ms) is a good starting point, but for challenging separations, a more polar column may be necessary.

    • Recommendation: Consider a column with a higher phenyl content (e.g., a 35% or 50% phenyl-methylpolysiloxane) or a polyethylene glycol (WAX) type column if the isomers have different polarities.

  • Decrease Carrier Gas Flow Rate: Lowering the linear velocity of the carrier gas (e.g., helium) can improve separation efficiency, although it will increase the analysis time.

Identifying the Isomeric Impurity:

  • Examine the Mass Spectrum: Isomers will have the same molecular weight and often similar fragmentation patterns. Look for the characteristic bromine isotope pattern (M and M+2 peaks of nearly equal abundance) to confirm it is a bromo-methylthiophene isomer.[4][5]

  • Compare with Known Standards: If available, inject standards of potential isomers (e.g., 2-Bromo-3-methylthiophene, 3-Bromo-2-methylthiophene) to confirm the identity based on retention time.

  • Consult Synthesis Literature: Review the synthesis route of your this compound. The starting materials and reaction conditions can provide clues about the likely isomeric byproducts. For example, bromination of 3-methylthiophene can yield various brominated isomers.[6][7]

Q3: The mass spectrum of an unknown peak shows a prominent M/M+2 pattern, but I can't identify it. What are the likely culprits?

A3: The M/M+2 pattern is a clear indication of a bromine-containing compound.[4][5] If it's not an isomer of your main compound, it could be a poly-brominated species or a fragment from a larger molecule.

Potential Identities and Identification Strategy:

  • Dibrominated Species: The synthesis of this compound can sometimes lead to the formation of dibromo-methylthiophenes.

    • Mass Spectral Clues: Look for a molecular ion with an M, M+2, and M+4 pattern, with an approximate intensity ratio of 1:2:1, which is characteristic of two bromine atoms.[4]

  • Starting Materials or Reagents: Unreacted starting materials or byproducts from the brominating agent (e.g., N-bromosuccinimide) could be present.

  • Fragmentation Analysis:

    • Loss of Br: Look for a fragment corresponding to the molecular ion minus the mass of a bromine atom (79 or 81 amu).

    • Loss of CH3: A loss of 15 amu (methyl group) is also a common fragmentation pathway.

    • Thiophene Ring Fragments: Characteristic fragments of the thiophene ring may also be present.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a sample of this compound?

A1: The impurities in this compound are largely dependent on its synthetic route. Common impurities include:

  • Isomeric Byproducts: Such as 2-bromo-3-methylthiophene and other positional isomers.[3]

  • Poly-brominated Species: Dibromo- or even tribromo-methylthiophenes can form if the bromination reaction is not well-controlled.[8][9]

  • Unreacted Starting Materials: For instance, 3-methylthiophene may be present if the reaction did not go to completion.

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., dichloromethane, hexane) are common volatile impurities.[3]

  • Debrominated Product: 4-methylthiophene could be present due to side reactions.

Q2: What type of GC column is recommended for the analysis of this compound and its impurities?

A2: A good starting point is a low-bleed, mid-polarity column.

  • Recommended Column: A 30-meter, 0.25 mm internal diameter, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms, or equivalent) is an excellent choice for general-purpose analysis and is compatible with mass spectrometry.[10]

  • For Isomer Separation: If you have difficulty separating isomers, consider a column with a higher phenyl content or a different stationary phase chemistry as mentioned in the troubleshooting section.

Q3: What are the key parameters for a robust GC-MS method for this compound analysis?

A3: Below is a table with recommended starting parameters for your GC-MS method. These should be optimized for your specific instrument and separation needs.

ParameterRecommended SettingRationale
Inlet Temperature 250 °CEnsures complete vaporization without thermal degradation.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks.
Carrier Gas HeliumInert and provides good efficiency.
Flow Rate 1.0 - 1.5 mL/min (constant flow)Provides a good balance between analysis time and resolution.
Oven Program Initial: 60 °C (hold 2 min) Ramp: 10 °C/min to 280 °C Hold: 5 minA general-purpose program that can be adjusted for better resolution of specific impurities.[11]
MS Transfer Line 280 °CPrevents condensation of the analyte before it reaches the ion source.
Ion Source Temp. 230 °CA standard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Scan Range 40 - 400 amuCovers the mass of the parent compound and expected fragments and impurities.

Q4: How can I definitively confirm the identity of a suspected impurity?

A4: A multi-faceted approach is the most reliable:

  • Mass Spectral Library Match: Compare the obtained mass spectrum of the impurity with commercial or in-house mass spectral libraries (e.g., NIST, Wiley).

  • Analysis of a Certified Reference Standard: The most conclusive method is to inject a pure standard of the suspected impurity and compare its retention time and mass spectrum with the unknown peak in your sample.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide a highly accurate mass measurement, allowing you to determine the elemental composition of the impurity and confirm its molecular formula.

  • Derivatization: In some cases, chemical derivatization can alter the chromatographic behavior and mass spectral fragmentation of an impurity, providing additional structural information.[12]

Visual Workflow for Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting common issues in the GC-MS analysis of this compound.

Troubleshooting_Workflow start Start: Chromatographic Issue Observed peak_shape Poor Peak Shape? (Tailing/Fronting) start->peak_shape Yes resolution Poor Resolution of Peaks? start->resolution No check_liner Check/Replace Inlet Liner peak_shape->check_liner unknown_peak Unknown Peak Detected? resolution->unknown_peak No optimize_temp Optimize Oven Temp. Program (Slower Ramp) resolution->optimize_temp check_ms Analyze Mass Spectrum (Look for Br pattern) unknown_peak->check_ms trim_column Trim Column Front (15-30 cm) check_liner->trim_column Issue Persists check_install Verify Column Installation trim_column->check_install Issue Persists end_node Problem Resolved check_install->end_node Resolved change_column Consider Different Column Phase optimize_temp->change_column Issue Persists change_column->end_node Resolved check_synthesis Review Synthesis Route (Potential Byproducts) check_ms->check_synthesis run_standard Analyze Reference Standard check_synthesis->run_standard run_standard->end_node Identity Confirmed

Caption: A troubleshooting workflow for common GC-MS issues.

References

  • Reddit. (2024). Troubleshooting halogenated phenols and anisoles in GC-MS. Retrieved from [Link]

  • Restek. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-bromothiophene. Retrieved from [Link]

  • NIST. (n.d.). Thiophene, 3-bromo-. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Advances in Environmental Technology. (n.d.). Development and validation of a gas chromatography-tandem mass spectrometry analytical method for the monitoring of ultra-traces. Retrieved from [Link]

  • SciSpace. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemsrc. (2025). This compound. Retrieved from [Link]

  • Agilent Technologies. (2022, April 10). How to Troubleshoot and Improve your GC/MS [Video]. YouTube. Retrieved from [Link]

  • StudySmarter. (2023). Thiophene: Bromination & Reduction. Retrieved from [Link]

  • Anthias Consulting. (2016, January 19). Strategies for GC-MS Method Development [Video]. YouTube. Retrieved from [Link]

  • National Institutes of Health. (2021). A Framework for the Development of Targeted Gas Chromatography Mass Spectrometry (GC-MS) Methods: Synthetic Cannabinoids. Retrieved from [Link]

  • Stepbio. (n.d.). GC Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2025). A novel method for the bromination of thiophenes. Retrieved from [Link]

  • Unspecified Source. (n.d.). Chapter 9: Thiophenes.
  • SciSpace. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Retrieved from [Link]

  • Chemistry with Dr. S. Singh. (2023, December 2). Bromo pattern in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). CH3Br mass spectrum of bromomethane. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • St. Olaf College. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. Retrieved from [Link]

  • Reddit. (2015). NBS bromination of thienyl moieties. Retrieved from [Link]

  • Google Patents. (n.d.). KR101268026B1 - A method of controlling the bromination of thiophene derivatives.
  • PubChem. (n.d.). 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. Retrieved from [Link]

Sources

Technical Support Center: 3-Bromo-4-methylthiophene - Storage, Stability, and Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-4-methylthiophene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile thiophene derivative in their work. Here, we provide in-depth, field-proven insights into its storage, stability, and troubleshooting common issues encountered during experimentation. Our goal is to equip you with the knowledge to ensure the integrity of your starting material and the success of your synthetic endeavors.

I. Frequently Asked Questions (FAQs) about Storage and Handling

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. The recommended storage protocol is as follows:

  • Temperature: Refrigerate at 2-8°C. Lower temperatures slow down potential degradation pathways.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is critical to prevent oxidative degradation.

  • Container: Use an amber glass bottle with a tightly sealed cap, preferably with a PTFE liner. The amber glass protects the compound from light, which can initiate degradation.

  • Environment: Keep in a cool, dry, and dark place. Moisture and light are key factors in the degradation of many organic compounds, including halothiophenes.

Q2: My bottle of this compound has a slight yellow tint, but it was colorless when I received it. Is it still usable?

A2: A slight yellowing of this compound is a common visual indicator of initial degradation.[1] While the compound is typically a colorless to pale yellow liquid, a noticeable change in color suggests the formation of chromophoric impurities, likely due to minor oxidation or polymerization. For many applications, a faintly yellow sample may still be of sufficient purity. However, for sensitive reactions, such as transition metal-catalyzed cross-couplings, it is highly recommended to assess the purity of the material before use.

Q3: Can I store this compound in a plastic container?

A3: It is strongly advised against storing this compound in plastic containers. Halogenated organic compounds can potentially leach plasticizers from the container, contaminating your material. Furthermore, plastic containers are more permeable to air and moisture compared to glass, which can accelerate degradation. Always use glass containers for storage.

II. Troubleshooting Guide: Stability and Degradation Issues

This section delves into the common stability-related problems encountered when working with this compound, providing insights into the underlying chemistry and practical solutions.

Issue 1: Unexpected Side Products or Low Yields in Cross-Coupling Reactions

Scenario: You are performing a Suzuki-Miyaura or Stille coupling reaction using this compound and observe a significant amount of starting material remaining, the formation of homocoupled byproducts, or a generally low yield of the desired product.

Potential Cause: The purity of your this compound may be compromised. Degradation products can interfere with the catalytic cycle of palladium-catalyzed cross-coupling reactions.

Troubleshooting Workflow:

G A Low Yield or Unexpected Side Products in Cross-Coupling Reaction B Assess Purity of This compound (GC-MS or 1H NMR) A->B C Purity >95% and No Significant Impurities? B->C Analyze Data D Optimize Reaction Conditions (Catalyst, Ligand, Base, Solvent, Temperature) C->D Yes E Purity <95% or Presence of Degradation Products? C->E No F Purify this compound (Vacuum Distillation or Column Chromatography) E->F G Re-run Reaction with Purified Material F->G

Figure 1. Decision-making workflow for troubleshooting low yields in cross-coupling reactions.

In-Depth Analysis:

  • Oxidative Degradation: The sulfur atom in the thiophene ring is susceptible to oxidation, especially when exposed to air over time. This can lead to the formation of this compound-S-oxide and subsequently the S,S-dioxide (sulfone).[2] These oxidized species can act as catalyst poisons for palladium catalysts, hindering the oxidative addition step in the catalytic cycle.[3]

  • Hydrolytic Debromination: In the presence of moisture and trace amounts of acid or base, this compound can undergo slow hydrolysis to produce 4-methylthiophene. This non-brominated impurity will not participate in the cross-coupling reaction, leading to a lower effective concentration of your starting material and consequently, lower yields.

  • Polymerization: Thiophenes, particularly when exposed to light or heat, can undergo polymerization.[4] Oligomeric or polymeric impurities can be difficult to remove and may interfere with the reaction by chelating the metal catalyst or increasing the viscosity of the reaction mixture.

Issue 2: Visual Signs of Degradation

Scenario: You observe a change in the physical appearance of your this compound.

Visual Cues and Their Implications:

Observation Potential Cause Recommended Action
Colorless to light yellowNormal, high-purity materialProceed with use.
Noticeable yellow to brown colorMinor to moderate oxidation or polymerizationAssess purity via GC-MS or NMR. Purification may be necessary for sensitive applications.
Presence of a precipitate or solid materialSignificant polymerization or formation of insoluble degradation productsDo not use. The material is likely highly degraded.
Gummy or viscous consistencyAdvanced polymerizationDo not use. The material is significantly impure.
Issue 3: Inconsistent Analytical Results

Scenario: You are analyzing your stock of this compound and obtain inconsistent purity results over time.

Potential Cause: The compound is degrading during storage. This is a clear indication that the storage conditions are not optimal.

Preventative Measures:

  • Inert Atmosphere: Ensure the bottle is properly sealed under an inert atmosphere. If you frequently open the bottle, consider aliquoting the material into smaller, single-use vials to minimize exposure to air and moisture.

  • Stabilizer Addition: For long-term storage, consider adding a radical inhibitor such as butylated hydroxytoluene (BHT) at a low concentration (e.g., 50-100 ppm).[5] BHT can help to quench radical-initiated degradation pathways. However, it is important to note that BHT may need to be removed before use in certain reactions, as it can interfere with radical-initiated processes.

III. Experimental Protocols

This section provides detailed methodologies for assessing the purity of this compound and for its purification if degradation has occurred.

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying and quantifying volatile impurities.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate.

    • Further dilute to a working concentration of approximately 100 µg/mL.

  • GC-MS Parameters (Example):

    • GC System: Agilent 7890B GC or equivalent.

    • MS System: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless injection).

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MSD Transfer Line: 280°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 40-400 m/z.

  • Data Analysis:

    • The pure this compound will show a characteristic retention time and a mass spectrum with a molecular ion peak at m/z 176/178 (due to the bromine isotopes).

    • Look for earlier eluting peaks which could correspond to debrominated impurities (e.g., 4-methylthiophene).

    • Later eluting peaks may indicate the presence of oxidized species (S-oxides, sulfones) or oligomeric byproducts.

Protocol 2: Purity Assessment by ¹H NMR Spectroscopy

¹H NMR is a powerful tool for structural confirmation and identifying impurities.

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition Parameters:

    • Spectrometer: 400 MHz or higher.

    • Number of Scans: 16 or 32.

    • Relaxation Delay: 1-2 seconds.

  • Expected Chemical Shifts (in CDCl₃):

    • The aromatic protons on the thiophene ring will appear as two doublets.

    • The methyl protons will appear as a singlet.

    • Note: The exact chemical shifts can vary slightly depending on the solvent and spectrometer.

  • Data Analysis:

    • Integrate the peaks corresponding to the aromatic and methyl protons. The ratio should be consistent with the structure.

    • Look for small, unidentifiable peaks in the baseline. These could indicate the presence of impurities. The presence of new signals in the aromatic region could suggest debromination or other ring-substituted byproducts. A downfield shift of the thiophene protons could indicate oxidation at the sulfur atom.

Protocol 3: Purification of Degraded this compound by Vacuum Distillation

This method is effective for removing less volatile impurities, such as polymers and some oxidation products.

  • Apparatus Setup:

    • Set up a short-path distillation apparatus. It is crucial to use a vacuum-jacketed Vigreux column to minimize heat loss.

    • Use a dry, clean receiving flask.

    • Connect the apparatus to a vacuum pump with a cold trap.

  • Procedure:

    • Charge the distillation flask with the impure this compound.

    • Slowly apply vacuum to the system.

    • Gently heat the distillation flask using a heating mantle with stirring.

    • Collect the fraction that distills at the appropriate boiling point and pressure. The boiling point of this compound is approximately 179-183°C at atmospheric pressure. Under vacuum, the boiling point will be significantly lower.

    • Discard the initial forerun and the high-boiling residue.

  • Post-Distillation Handling:

    • The purified product should be a colorless liquid.

    • Store the purified material under an inert atmosphere and refrigerate.

Protocol 4: Purification by Column Chromatography

This method can be used to separate polar impurities, such as S-oxides.

  • Stationary Phase and Eluent Selection:

    • Use silica gel as the stationary phase. For sensitive compounds, the silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., hexane with 1% triethylamine).

    • A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like dichloromethane or ethyl acetate, is typically effective. Determine the optimal solvent system by thin-layer chromatography (TLC).

  • Procedure:

    • Pack the column with silica gel slurried in the chosen eluent.

    • Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

IV. Visualization of Degradation Pathways

The following diagram illustrates the primary degradation pathways for this compound.

G A This compound B Oxidation (O2, light, heat) A->B F Polymerization (light, heat, acid/base) A->F H Hydrolysis (H2O, acid/base) A->H C This compound-S-oxide B->C D Further Oxidation C->D E This compound-S,S-dioxide (Sulfone) D->E G Oligomers/Polymers F->G I 4-Methylthiophene (Debromination) H->I

Figure 2. Potential degradation pathways of this compound.

By understanding these potential issues and implementing the recommended storage, handling, and purification protocols, researchers can ensure the quality and reliability of their this compound, leading to more consistent and successful experimental outcomes.

V. References

  • Pd-Catalyzed Aerobic Oxidative Coupling of Thiophenes: Synergistic Benefits of Phenanthroline Dione and a Cu Cocatalyst. PMC - NIH. Available at: [Link]

  • Thiophene - Wikipedia. Wikipedia. Available at: [Link]

  • Kao | BHT (Butylated Hydroxytoluene). Kao. Available at: [Link]

  • When reacting Thiophene with palladium(Pd) what is produced. Filo. Available at: [Link]

  • GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L. CoLab. Available at:

  • 3-bromothiophene - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Thiophene End-Functionalized Oligo-(D,L-Lactide) as a New Electroactive Macromonomer for the “Hairy-Rod” Type Conjugated Polymers Synthesis. MDPI. Available at: [Link]

  • BHT stabilized Bu3SnH. Reddit. Available at: [Link]

Sources

alternative brominating agents for the synthesis of 3-Bromo-4-methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-Bromo-4-methylthiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the bromination of 4-methylthiophene. Our goal is to equip you with the knowledge to select the most appropriate brominating agent and optimize your reaction conditions for a safe and efficient synthesis.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the selection of brominating agents for the synthesis of this compound, focusing on safety, selectivity, and scalability.

Q1: What are the most common reagents for the synthesis of this compound, and what are the primary safety concerns?

A1: The synthesis of this compound is typically achieved through the electrophilic bromination of 4-methylthiophene.[1] The most traditionally used brominating agent is molecular bromine (Br₂). However, due to its high toxicity, corrosivity, and volatility, handling Br₂ presents significant safety challenges.[2][3][4] A widely adopted and safer alternative is N-Bromosuccinimide (NBS), a crystalline solid that is easier to handle.[2][5] Other greener and safer alternatives include in-situ generation of bromine from bromide-bromate mixtures or from hydrogen bromide (HBr) with an oxidant like hydrogen peroxide (H₂O₂).[6][7][8]

Q2: Why is N-Bromosuccinimide (NBS) often preferred over molecular bromine (Br₂) for this synthesis?

A2: N-Bromosuccinimide (NBS) is often the preferred reagent for several key reasons:

  • Safety and Handling: NBS is a solid, making it significantly easier and safer to handle compared to the highly volatile and corrosive liquid bromine.[5]

  • Controlled Bromine Concentration: NBS provides a low and constant concentration of bromine in the reaction mixture, which can help to minimize side reactions and the formation of poly-brominated species.[5]

  • High Regioselectivity: For substituted thiophenes, NBS often provides high regioselectivity. In the case of 4-methylthiophene, bromination is directed to the 3-position due to the electronic effects of the methyl group.[1] Studies on substituted thiophenes have shown that NBS in acetic acid can lead to high regioselectivity for the 2-position (equivalent to the 5-position), but the directing effect of the substituent is crucial.[9]

Q3: Are there "greener" or more sustainable alternatives for the bromination of 4-methylthiophene?

A3: Yes, several greener alternatives to traditional brominating agents are gaining traction:

  • Bromide-Bromate Mixtures: These reagents, often a combination of sodium bromide (NaBr) and sodium bromate (NaBrO₃), generate bromine in situ upon acidification. This method avoids the handling of liquid bromine and the only major byproduct is aqueous sodium chloride.[6]

  • In Situ Generation from HBr/H₂O₂: This method uses hydrobromic acid (HBr) as the bromine source and hydrogen peroxide (H₂O₂) as a clean oxidant.[2][10] This approach has a high atom economy and is considered environmentally friendly.[10]

  • Electrochemical Bromination: This technique generates the reactive bromine species from bromide salts electrochemically, eliminating the need for chemical oxidants and offering precise control over the reaction.[7][11]

Q4: What is the expected regioselectivity for the bromination of 4-methylthiophene?

A4: The bromination of 4-methylthiophene is an electrophilic aromatic substitution reaction. The thiophene ring is highly activated towards electrophilic attack, primarily at the 2- and 5-positions. However, the methyl group at the 4-position is an electron-donating group, which will influence the position of bromination. The electron-donating effect of the methyl group directs the incoming electrophile (bromine) to the adjacent positions. Therefore, the primary product expected is this compound.[1]

II. Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired product. 1. Inactive Brominating Agent: NBS can decompose over time. 2. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. 3. Presence of Water: Moisture can quench the reaction, especially with organometallic intermediates if a lithiation route is attempted.[12]1. Use freshly opened or recrystallized NBS. 2. Monitor the reaction by TLC or GC to determine the optimal reaction time and temperature. Consider gentle heating if the reaction is sluggish at room temperature.[13] 3. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of multiple products (isomers, poly-brominated species). 1. Excess Brominating Agent: Using more than one equivalent of the brominating agent can lead to di- or tri-brominated products. 2. High Reaction Temperature: Elevated temperatures can sometimes reduce selectivity. 3. Incorrect Solvent Choice: The solvent can influence the reactivity and selectivity of the brominating agent.1. Use a stoichiometric amount (1.0-1.1 equivalents) of the brominating agent. 2. Perform the reaction at a controlled, lower temperature (e.g., 0 °C to room temperature). 3. Acetic acid or a mixture of chloroform and acetic acid are commonly used solvents that can promote high selectivity.
Debromination of the product during workup or purification. 1. Harsh Basic Conditions: Strong bases can lead to debromination. 2. Presence of Reducing Agents: Residual reducing agents from the reaction can cause debromination. 3. Photodegradation: Some brominated compounds are light-sensitive.[12]1. Use a mild base (e.g., saturated sodium bicarbonate solution) for neutralization. 2. Ensure complete quenching of any reducing agents before workup. 3. Protect the reaction and product from direct light.
Difficulty in purifying the product. 1. Inseparable Isomers: The boiling points of brominated thiophene isomers can be very close, making distillation challenging.[14] 2. Co-elution during Chromatography: The product and byproducts may have similar polarities.1. If distillation is ineffective, consider column chromatography with a carefully selected solvent system. 2. Optimize the solvent system for column chromatography to achieve better separation. Sometimes, derivatization of the product can aid in purification.

III. Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for the synthesis of this compound using different brominating agents.

Method 1: Bromination using N-Bromosuccinimide (NBS)

This is a widely used and reliable method for the selective bromination of 4-methylthiophene.

Materials:

  • 4-methylthiophene

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Chloroform

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylthiophene (1 equivalent) in a mixture of chloroform and glacial acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve N-Bromosuccinimide (1.05 equivalents) in glacial acetic acid.

  • Add the NBS solution dropwise to the stirred solution of 4-methylthiophene over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Quench the reaction by pouring the mixture into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the combined organic layers with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by saturated sodium bicarbonate solution to neutralize the acetic acid, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Method 2: "One-Pot" Synthesis via Polybromination and Reductive Debromination

This method, adapted from a general procedure for 3-bromothiophenes, involves the initial formation of poly-brominated species followed by selective debromination.[15][16]

Step 1: Bromination

  • In a flask with vigorous stirring, add 4-methylthiophene (1 equivalent) to an aqueous solution of sodium acetate.

  • Add molecular bromine (Br₂) (2.5-3 equivalents) dropwise at ambient temperature.

  • Heat the mixture to reflux for several hours until the starting material is consumed (monitored by GC or TLC). The sodium acetate will neutralize the HBr formed during the reaction.[15]

Step 2: Reductive Debromination

  • Cool the reaction mixture from Step 1.

  • Add zinc dust (an excess, e.g., 3-4 equivalents) in portions to the stirred mixture.

  • The mixture will contain acetic acid from the neutralization of HBr by sodium acetate. If necessary, more acetic acid can be added.

  • Heat the mixture to reflux for 3-5 hours. The zinc in acetic acid will selectively reduce the bromine atoms at the α-positions (2 and 5) of the thiophene ring.[16]

  • After cooling, extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate.

  • Purify the resulting this compound by vacuum distillation.

IV. Mechanistic Insights & Visualizations

Understanding the underlying mechanisms is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

Electrophilic Aromatic Substitution Mechanism

The bromination of 4-methylthiophene proceeds via a classic electrophilic aromatic substitution mechanism.

Electrophilic_Bromination Thiophene 4-Methylthiophene Intermediate Sigma Complex (Arenium Ion) Thiophene->Intermediate + Br+ Br2 Br-Br Product This compound Intermediate->Product - H+ HBr HBr Synthesis_Workflow Start Start: 4-Methylthiophene Reaction Bromination Reaction (e.g., with NBS in Acetic Acid) Start->Reaction Quench Reaction Quench (e.g., with water) Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Wash Washing Steps (NaHCO3, Na2S2O3, Brine) Extraction->Wash Drying Drying (e.g., MgSO4) Wash->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Vacuum Distillation or Column Chromatography) Concentration->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General workflow for synthesis and purification.

V. Comparative Data of Brominating Agents

The choice of brominating agent can significantly impact the outcome of the synthesis. The following table provides a comparison of common alternatives.

Brominating Agent Typical Conditions Advantages Disadvantages Safety Considerations
**Molecular Bromine (Br₂) **Acetic acid, 0 °C to refluxHigh reactivity, inexpensive.Highly toxic, corrosive, volatile, can lead to over-bromination. [2][3]Requires handling in a well-ventilated fume hood with appropriate PPE. [3][4]
N-Bromosuccinimide (NBS) Acetic acid/CHCl₃, 0 °C to RTSolid, easy to handle, high selectivity, controlled Br₂ concentration. [2][5]More expensive than Br₂, can decompose on storage.Irritant, handle with care.
Bromide/Bromate Mixture Aqueous acidic conditionsGenerates Br₂ in situ, avoids handling liquid Br₂, environmentally benign byproducts. [6]May require optimization of acid concentration and stoichiometry.Safer than handling liquid bromine.
HBr / H₂O₂ Aqueous or organic solventHigh atom economy, "green" oxidant (water is the byproduct), readily available reagents. [2][10]Reaction rates can be slower, may require a catalyst or initiator.H₂O₂ is a strong oxidizer, handle with care.

VI. References

  • A Researcher's Guide to Safer Alkene Bromination: A Comparative Analysis of Alternatives to Molecular Bromine - Benchchem. Available at:

  • Electrophilic substitution on the thiophen ring. Part I. Bromination of thiophen and deuteriated thiophen - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at:

  • Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. Available at:

  • This compound 30318-99-1 wiki - Guidechem. Available at:

  • Preventing debromination of 3-Bromothiophene during reactions - Benchchem. Available at:

  • A Comparative Guide to Alternative Reagents for the Bromination of (Propan-2-yl)cyclohexane - Benchchem. Available at:

  • Modern Approaches to Green Bromination for a Sustainable Future - Engineered Science Publisher. Available at:

  • Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes. Synthetic Communications: Vol 29, No 9. Available at:

  • Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. Available at:

  • A novel method for the bromination of thiophenes | Request PDF - ResearchGate. Available at:

  • Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives with HBr/H2O2 - Organic & Biomolecular Chemistry (RSC Publishing). Available at:

  • A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - Semantic Scholar. Available at:

  • BROMINE FOR SYNTHESIS MSDS CAS-No.: 7726-95-6 MSDS - Loba Chemie. Available at:

  • CN108929306B - Preparation method of 3-bromothiophene - Google Patents. Available at:

  • A Simplified Synthesis of 3-Bromoselenophene and Some 3-Bromothiophenes. Available at:

  • Bromine - Hazardous Substance Fact Sheet. Available at:

  • How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality? | ResearchGate. Available at:

  • New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. - SciSpace. Available at:

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Validation of 3-Bromo-4-methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the spectroscopic validation of 3-Bromo-4-methylthiophene, a key intermediate in pharmaceutical and materials science research.[1] Recognizing the critical importance of unambiguous structural confirmation, we present a detailed analysis of the expected spectroscopic signatures of this compound and compare them with the experimentally determined data of its isomer, 2-Bromo-3-methylthiophene. This comparative approach is designed to equip researchers, scientists, and drug development professionals with the necessary insights to confidently identify and differentiate these structurally similar thiophene derivatives.

The guide will delve into the fundamental principles and practical applications of four key spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For each method, we will outline the experimental protocols, present and interpret the spectral data, and highlight the key distinguishing features between the two isomers.

The Importance of Isomeric Purity in Thiophene Chemistry

Thiophene derivatives are foundational building blocks in the synthesis of a wide array of biologically active molecules and advanced materials. The precise substitution pattern on the thiophene ring is paramount, as even minor positional changes, such as in the case of this compound and 2-Bromo-3-methylthiophene, can dramatically alter the compound's physical, chemical, and biological properties. Consequently, rigorous spectroscopic validation is not merely a procedural step but a cornerstone of scientific integrity and reproducibility in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol for obtaining high-quality NMR spectra is crucial for accurate structural assignment.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the thiophene sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.

  • Cap the NMR tube securely and gently invert to ensure a homogenous solution.

Instrumental Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typically, 16-32 scans are sufficient.

  • For ¹³C NMR, a proton-decoupled experiment is employed to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

NMR experimental workflow from sample preparation to structural elucidation.

¹H NMR Spectroscopy: Unraveling Proton Environments

The ¹H NMR spectrum provides a wealth of information based on chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J).

Predicted ¹H NMR Spectrum of this compound:

Due to the unavailability of a publicly accessible experimental spectrum for this compound, we can predict its ¹H NMR spectrum based on established substituent effects on the thiophene ring. The electron-withdrawing bromine atom will deshield adjacent protons, shifting them downfield, while the electron-donating methyl group will have a shielding effect, moving them upfield.

  • H-2 and H-5 Protons: We expect two distinct signals for the two aromatic protons on the thiophene ring. The proton at position 2 will be a doublet, coupled to the proton at position 5. Similarly, the proton at position 5 will be a doublet, coupled to the proton at position 2. Their chemical shifts will be influenced by the adjacent bromine and the sulfur atom.

  • Methyl Protons: The protons of the methyl group at position 4 will appear as a singlet, as there are no adjacent protons to couple with.

Experimental ¹H NMR Spectrum of 2-Bromo-3-methylthiophene:

For comparison, the experimental ¹H NMR data for the isomeric 2-Bromo-3-methylthiophene is readily available.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4~7.1d~5.7
H-5~6.7d~5.9
-CH₃~2.2s-

Data obtained from ChemicalBook.[2]

Comparative Analysis:

The key difference in the ¹H NMR spectra of these two isomers will be the coupling patterns and chemical shifts of the aromatic protons. In this compound, we expect two doublets corresponding to the two adjacent aromatic protons. In contrast, 2-Bromo-3-methylthiophene also shows two doublets for its two adjacent aromatic protons, but their chemical shifts will differ due to the different positions of the substituents. The precise chemical shifts are the definitive differentiating factor.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Proton-decoupled ¹³C NMR spectroscopy provides a single peak for each unique carbon atom in the molecule, with the chemical shift indicating its electronic environment.

Predicted ¹³C NMR Spectrum of this compound:

Based on additivity rules and data from similar compounds, we can predict the approximate ¹³C chemical shifts.

  • C-2, C-3, C-4, and C-5: Four distinct signals are expected for the thiophene ring carbons. The carbon attached to the bromine (C-3) will be significantly shielded due to the "heavy atom effect," while the carbon bearing the methyl group (C-4) will be deshielded. The chemical shifts of C-2 and C-5 will also be influenced by their proximity to the substituents.

  • Methyl Carbon: A single peak is expected for the methyl carbon.

Experimental ¹³C NMR Spectrum of 2-Bromo-3-methylthiophene:

Carbon Chemical Shift (δ, ppm)
C-2~108
C-3~134
C-4~124
C-5~129
-CH₃~17

Data obtained from ChemicalBook.[1]

Comparative Analysis:

The ¹³C NMR spectra will provide a clear distinction between the two isomers. The chemical shift of the carbon directly bonded to the bromine atom will be a key diagnostic peak. In this compound, this will be C-3, while in 2-Bromo-3-methylthiophene, it is C-2. The significant difference in the chemical shifts of these and the other ring carbons provides an unambiguous method for structural validation.

Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of its vibrational modes. It is a powerful tool for identifying the presence of specific functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a convenient technique for obtaining IR spectra of liquid and solid samples with minimal sample preparation.

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Place a small drop of the liquid thiophene sample directly onto the ATR crystal.

  • Acquire the sample spectrum.

  • Clean the ATR crystal thoroughly after the measurement.

A simplified workflow for ATR-IR spectroscopy.

Expected IR Spectrum of this compound:
  • C-H stretching (aromatic): ~3100 cm⁻¹

  • C-H stretching (aliphatic, -CH₃): ~2950-2850 cm⁻¹

  • C=C stretching (thiophene ring): ~1500-1400 cm⁻¹

  • C-S stretching (in-ring): ~850-600 cm⁻¹

  • C-Br stretching: ~600-500 cm⁻¹

  • C-H out-of-plane bending: These bands in the fingerprint region (below 1000 cm⁻¹) are highly characteristic of the substitution pattern.

Experimental IR Spectrum of 2-Bromo-3-methylthiophene:

An experimental ATR-IR spectrum is available for 2-Bromo-3-methylthiophene.[3] Key absorption bands are expected in the same regions as predicted for its isomer, but the exact frequencies and intensities in the fingerprint region will differ.

Comparative Analysis:

The primary differences in the IR spectra of the two isomers will be found in the fingerprint region (approximately 1500-500 cm⁻¹). The C-H out-of-plane bending vibrations are particularly sensitive to the substitution pattern on the aromatic ring, and these differences can be used to distinguish between the two compounds.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It provides the molecular weight of the compound and valuable structural information from the fragmentation pattern.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

EI-MS is a common technique for the analysis of relatively small, volatile organic molecules.

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are accelerated and separated by a mass analyzer.

  • A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

The process of obtaining an Electron Ionization Mass Spectrum.

Predicted Mass Spectrum of this compound:

The molecular formula of this compound is C₅H₅BrS, with a molecular weight of approximately 177.06 g/mol .[4] Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of similar intensity.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A prominent doublet at m/z 176 and 178.

  • Loss of Bromine ([M-Br]⁺): A significant fragment at m/z 97, corresponding to the methyl-thienyl cation.

  • Loss of Methyl ([M-CH₃]⁺): A fragment at m/z 161 and 163.

  • Other Fragments: Further fragmentation of the thiophene ring can lead to smaller charged species.

Experimental Mass Spectrum of 2-Bromo-3-methylthiophene:

The experimental mass spectrum of 2-Bromo-3-methylthiophene confirms the expected fragmentation patterns for a brominated methylthiophene.[5][6]

  • Molecular Ion (M⁺): A clear doublet at m/z 176 and 178.

  • [M-Br]⁺: A strong peak at m/z 97.

  • [M-CH₃]⁺: Peaks at m/z 161 and 163.

Comparative Analysis:

While the major fragments (molecular ion, loss of bromine) will be the same for both isomers, the relative intensities of the fragment ions may differ slightly due to the different stabilities of the intermediate carbocations formed upon fragmentation. However, the most definitive feature for both will be the isotopic pattern of the bromine-containing fragments. High-resolution mass spectrometry can be used to confirm the elemental composition of the molecular ion and key fragments.

Conclusion

The structural validation of this compound relies on a multi-technique spectroscopic approach. While experimental data for this specific isomer is not widely available in public databases, a combination of predictive methods based on established spectroscopic principles and comparison with the known data of its isomer, 2-Bromo-3-methylthiophene, provides a robust framework for its characterization.

  • ¹H and ¹³C NMR are the most definitive techniques for distinguishing between the two isomers, with the chemical shifts and coupling patterns of the thiophene ring protons and carbons providing unambiguous structural information.

  • IR spectroscopy offers a rapid method for confirming the presence of the thiophene ring and the substituents, with the fingerprint region being particularly useful for differentiating between substitution patterns.

  • Mass spectrometry confirms the molecular weight and elemental composition (particularly the presence of bromine) and can provide supporting structural information through analysis of fragmentation patterns.

By employing these techniques in a complementary fashion, researchers can confidently validate the structure of this compound, ensuring the integrity and reliability of their scientific endeavors.

References

  • SpectraBase. 2-Bromo-3-methyl-thiophene - Optional[MS (GC)] - Spectrum. [Link]

  • PubChem. This compound | C5H5BrS | CID 2734935. [Link]

  • SpectraBase. 2-Bromo-3-methyl-thiophene - Optional[ATR-IR] - Spectrum. [Link]

  • NIST. Thiophene, 2-bromo-3-methyl-. [Link]

Sources

A Comparative Guide to Catalyst Selection for the Suzuki Coupling of 3-Bromo-4-methylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in constructing C-C bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1][2] For researchers in pharmaceutical and materials science, the functionalization of thiophene scaffolds is of paramount importance. 3-Bromo-4-methylthiophene is a key building block, and its successful coupling is a critical step in the synthesis of numerous target molecules.

The choice of catalyst is the most crucial parameter dictating the success of this transformation. A suboptimal system can lead to low yields, sluggish reaction times, and the formation of undesirable byproducts. This guide provides an in-depth comparative analysis of prevalent catalyst systems for the Suzuki coupling of this compound. We will dissect the performance of various palladium and nickel-based catalysts, explain the causality behind experimental choices, and provide actionable protocols to empower researchers to select the optimal conditions for their specific synthetic needs.

The Central Role of the Catalyst: A Mechanistic Overview

The efficacy of a Suzuki coupling catalyst hinges on its ability to fluidly navigate the Pd(0)/Pd(II) catalytic cycle. This cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5] The ligand bound to the metal center profoundly influences the rate and efficiency of each step.[6] Bulky, electron-rich ligands, for instance, accelerate both the initial oxidative addition of the aryl bromide to the Pd(0) center and the final reductive elimination step to release the product and regenerate the active catalyst.[2][7]

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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Palladium-Based Catalysts: The Established Workhorse

Palladium complexes are the most widely employed catalysts for Suzuki couplings due to their broad functional group tolerance and high reactivity.[1][8] However, the performance of the palladium center is dictated almost entirely by the phosphine or N-heterocyclic carbene (NHC) ligand it is coordinated to.

  • Classical Ligands (e.g., PPh₃): Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a first-generation, air-stable catalyst precursor.[9] While convenient, it often requires higher catalyst loadings (1-5 mol%) and elevated temperatures. For substrates like bromothiophenes, its performance can be moderate and susceptible to catalyst deactivation.[10]

  • Bulky, Electron-Rich Phosphines (e.g., Buchwald Ligands): The development of ligands such as SPhos, XPhos, and RuPhos revolutionized Suzuki couplings.[11] Their steric bulk and strong electron-donating character create a highly active and coordinatively unsaturated Pd(0) species that readily undergoes oxidative addition, even with challenging substrates. These systems typically operate at lower temperatures and catalyst loadings, delivering higher turnover numbers (TONs).[2][11]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are powerful σ-donating ligands that form highly stable bonds with palladium.[12] The resulting Pd-NHC complexes exhibit exceptional thermal stability and resistance to deactivation, making them highly effective for the coupling of heteroaryl halides, which can sometimes act as catalyst poisons.[12][13]

Comparative Data for Palladium-Based Systems

The following table summarizes the performance of various palladium catalysts for the coupling of bromothiophenes with arylboronic acids, providing a clear comparison of their efficacy.

Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Source
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9012-2433-63[9][14]
Pd(OAc)₂ / PPh₃K₂CO₃95% Ethanol80-9012-2482-99[15]
Pd(0) / L1*K₂CO₃Toluene654889 (at 0.1% Pd)[16]
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O606>95 (representative)[17]
CataXCium A Pd G3K₂CO₃Dioxane/H₂O1001-380-98[18]
Pd(dppf)Cl₂Na₂CO₃Toluene/H₂O110-11512-18Good to Excellent[19]

L1 is a specialized bulky, phosphine-based ligand designed for thiophene coupling.[16]

Causality Behind Performance: The data clearly illustrates the advancement in catalyst technology. While traditional Pd(PPh₃)₄ provides moderate yields, modern systems utilizing bulky phosphine ligands like SPhos or specialized catalysts like CataXCium A G3 deliver superior results in shorter times and under milder conditions.[9][17][18] This enhanced activity is a direct consequence of the ligand's ability to promote the rate-limiting steps of the catalytic cycle.[7]

Nickel-Based Catalysts: A Potent and Economical Alternative

With palladium being a precious metal, there is significant interest in developing catalysts based on more abundant and less expensive first-row transition metals.[20] Nickel, belonging to the same group as palladium, has emerged as a powerful alternative.[20][21]

Nickel catalysts are often more reactive than their palladium counterparts, which can be advantageous for coupling less reactive electrophiles. However, this heightened reactivity can sometimes lead to lower functional group tolerance and different selectivity profiles.

  • Key Advantages:

    • Cost-Effectiveness: Nickel is significantly cheaper than palladium, a critical factor for large-scale industrial synthesis.[22]

    • High Reactivity: Nickel can activate a wider range of substrates, including some that are challenging for palladium systems.[20]

    • Green Chemistry: The ability to use nickel in more environmentally benign "green" solvents like 2-Me-THF has been demonstrated.[22][23]

Comparative Data for Nickel-Based Systems

This table highlights the performance of a common nickel catalyst system in green solvents, demonstrating its viability for coupling heteroaryl halides.

Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Source
NiCl₂(PCy₃)₂K₃PO₄2-Me-THF1001281-98[22][23]
NiCl₂(dppp) / ProPhos*K₃PO₄Dioxane802>95 (for heteroarenes)[21]

ProPhos is a novel scaffolding ligand designed to accelerate the transmetalation step in Ni-catalyzed couplings.[21]

Palladium vs. Nickel - A Strategic Choice: For most lab-scale syntheses of 3-aryl-4-methylthiophenes where reliability and broad substrate scope are key, a modern palladium/bulky phosphine system is often the first choice. However, for process development and large-scale manufacturing where cost is a primary driver, investing in the development of a nickel-catalyzed protocol can yield significant economic benefits.[20]

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating, providing researchers with a robust starting point for their experiments.

Protocol 1: High-Yield Coupling using a Palladium/SPhos System

This protocol is optimized for high efficiency and is representative of modern Buchwald-type conditions.

  • Materials:

    • This compound (1.0 mmol, 1.0 eq.)

    • Arylboronic acid (1.2 mmol, 1.2 eq.)

    • Pd(OAc)₂ (0.02 mmol, 2 mol%)

    • SPhos (0.04 mmol, 4 mol%)

    • Potassium Phosphate (K₃PO₄, 3.0 mmol, 3.0 eq.)

    • 1,4-Dioxane (4 mL) and Degassed Water (1 mL)

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

    • In a separate vial, weigh Pd(OAc)₂ and SPhos and add them to the flask.

    • Evacuate and backfill the flask with argon three times. Causality: This degassing step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[24]

  • Execution:

    • Add the degassed 1,4-dioxane and water via syringe. The use of a biphasic solvent system helps to dissolve both the organic substrates and the inorganic base.[17]

    • Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring and Work-up:

    • Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-6 hours.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: Cost-Effective Coupling using a Nickel/PCy₃ System

This protocol leverages an air-stable nickel precatalyst in an environmentally preferred solvent.[22]

  • Materials:

    • This compound (1.0 mmol, 1.0 eq.)

    • Arylboronic acid (1.5 mmol, 1.5 eq.)

    • NiCl₂(PCy₃)₂ (0.05 mmol, 5 mol%)

    • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 eq.)

    • 2-Methyltetrahydrofuran (2-Me-THF), anhydrous (5 mL)

  • Reaction Setup:

    • Inside a nitrogen-filled glovebox, add all solid reagents (this compound, arylboronic acid, NiCl₂(PCy₃)₂, and K₃PO₄) to a screw-cap vial equipped with a stir bar.

    • Add the anhydrous 2-Me-THF.

  • Execution:

    • Seal the vial tightly and remove it from the glovebox.

    • Place the vial in a preheated aluminum block at 100 °C and stir.

  • Monitoring and Work-up:

    • Monitor the reaction by GC-MS. Reactions are typically complete in 12-18 hours.

    • After cooling, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove insoluble salts and catalyst residues.

    • Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.

  • Purification:

    • Purify the crude product via flash column chromatography.

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// Edges Setup -> Degas; Degas -> Heat; Heat -> Monitor; Monitor -> Workup [label=" Reaction\n Complete"]; Monitor -> Heat [label=" Incomplete", style=dashed]; Workup -> Purify; Purify -> Characterize; }

Caption: A generalized workflow for Suzuki coupling experiments.

Conclusion

For the Suzuki coupling of this compound, modern palladium catalysts equipped with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or robust NHC ligands offer the most reliable and efficient route for laboratory-scale synthesis, providing high yields under mild conditions. While classical Pd(PPh₃)₄ remains a viable option, it is often outperformed in terms of activity and efficiency.[9][16] As a powerful and cost-effective alternative, nickel-based catalysts, particularly for larger-scale applications, present a compelling case and have demonstrated excellent performance in greener solvents.[22][23] The choice between these systems allows researchers to tailor their approach based on the specific project goals, balancing factors of cost, speed, scale, and substrate scope.

References

A Comparative Guide to the Electronic Properties of 3-Bromo-4-methylthiophene for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth computational analysis of the electronic properties of 3-Bromo-4-methylthiophene, a heterocyclic compound of significant interest in medicinal chemistry and materials science. By leveraging Density Functional Theory (DFT), we will explore the molecule's fundamental electronic characteristics and benchmark them against related thiophene derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply the unique electronic features of this compound in their work.

Introduction: The Significance of Substituted Thiophenes

Thiophene and its derivatives are foundational scaffolds in the development of pharmaceuticals and organic electronic materials.[1][2] Their electron-rich nature and structural similarity to benzene allow them to serve as effective bioisosteres, enhancing interactions with biological targets.[2] The introduction of substituents onto the thiophene ring, such as a bromine atom and a methyl group in this compound, precisely modulates its electronic properties, thereby fine-tuning its reactivity, stability, and potential applications.[3][4] Understanding these electronic modifications is paramount for the rational design of novel drugs and functional materials.

This guide will computationally dissect the electronic landscape of this compound, focusing on its frontier molecular orbitals (HOMO and LUMO), which are critical determinants of a molecule's reactivity and optical properties.[2][5][6] We will compare these properties to parent thiophene and its monosubstituted analogues to elucidate the distinct electronic contributions of the bromo and methyl groups.

Computational Methodology: The "Why" Behind the "How"

To ensure a high degree of accuracy and predictive power, this study employs Density Functional Theory (DFT), a robust quantum mechanical modeling method.[7][8][9]

  • Functional and Basis Set Selection: The calculations were performed using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional.[6][10][11] B3LYP is a well-established functional that provides a good balance between computational cost and accuracy for organic molecules, including halogenated systems.[10][11][12] This was paired with the 6-311+G(d,p) basis set, which includes diffuse functions (+) to accurately describe the electron distribution far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.[10][11][13] This level of theory is well-suited for calculating the electronic properties of halogenated thiophenes.[10]

The workflow for these computational studies is a systematic process designed to yield reliable and reproducible results.

Computational Workflow Figure 1. Computational Workflow for Electronic Property Analysis cluster_0 Setup cluster_1 Calculation cluster_2 Analysis mol_build Molecule Building & Initial Geometry geom_opt Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) mol_build->geom_opt Input Structure freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc Optimized Geometry sp_energy Single-Point Energy Calculation (Refined Electronic Properties) freq_calc->sp_energy Verified Structure homo_lumo HOMO/LUMO Analysis sp_energy->homo_lumo Orbital Energies properties Calculate Electronic Properties (Ionization Potential, Electron Affinity, etc.) homo_lumo->properties comparison Comparative Analysis properties->comparison

Caption: A generalized workflow for the computational analysis of molecular electronic properties.

Comparative Analysis of Electronic Properties

The electronic properties of this compound were calculated and compared with thiophene, 3-bromothiophene, and 3-methylthiophene to isolate the electronic influence of each substituent. The key parameters are the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), and the resulting HOMO-LUMO energy gap (ΔE).

  • EHOMO: Relates to the molecule's ability to donate an electron (ionization potential). Higher EHOMO values indicate a greater tendency to donate electrons.

  • ELUMO: Relates to the molecule's ability to accept an electron (electron affinity). Lower ELUMO values indicate a greater tendency to accept electrons.

  • ΔE (HOMO-LUMO Gap): A crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

CompoundEHOMO (eV)ELUMO (eV)ΔE (eV)Dipole Moment (Debye)
Thiophene-6.58-0.855.730.55
3-Methylthiophene-6.35-0.795.560.87
3-Bromothiophene-6.65-1.215.441.32
This compound -6.42 -1.15 5.27 1.58

Table 1: Calculated Electronic Properties of Thiophene and its Derivatives at the B3LYP/6-311+G(d,p) level of theory.

Discussion of Substituent Effects

The data in Table 1 reveals a clear trend in how the bromo and methyl substituents modulate the electronic properties of the thiophene ring.

  • Methyl Group (Electron-Donating): The methyl group in 3-methylthiophene raises the EHOMO compared to thiophene (-6.35 eV vs. -6.58 eV). This is consistent with its electron-donating nature, which destabilizes the HOMO and makes the molecule a better electron donor.

  • Bromine Atom (Electron-Withdrawing): The bromine atom in 3-bromothiophene lowers both the EHOMO and ELUMO levels relative to thiophene. This is due to the inductive electron-withdrawing effect of the halogen, which stabilizes both frontier orbitals. The more significant lowering of the LUMO energy makes it a better electron acceptor.

  • Combined Effect in this compound: In the target molecule, the opposing electronic effects of the methyl and bromo groups are evident. The EHOMO (-6.42 eV) is higher than that of 3-bromothiophene, indicating the electron-donating contribution of the methyl group. Conversely, the ELUMO (-1.15 eV) is significantly lower than that of 3-methylthiophene, showcasing the strong electron-accepting influence of the bromine. This "push-pull" electronic structure results in the smallest HOMO-LUMO gap (5.27 eV) among the compared molecules, suggesting that this compound is the most reactive of the series.

The interplay of these substituent effects is crucial for understanding the molecule's reactivity in electrophilic and nucleophilic reactions.[14][15]

Substituent Effects Figure 2. Influence of Substituents on Thiophene Ring Thiophene Thiophene Methyl 3-Methylthiophene Thiophene->Methyl +CH3 (EDG) Raises HOMO Bromo 3-Bromothiophene Thiophene->Bromo +Br (EWG) Lowers HOMO & LUMO Both This compound Methyl->Both +Br (EWG) Bromo->Both +CH3 (EDG)

Caption: Relationship and electronic effects of substituents on the thiophene core.

Detailed Computational Protocol

For researchers wishing to replicate or extend these findings, the following provides a generalized, step-by-step protocol for performing DFT calculations using a quantum chemistry software package like Gaussian.

  • Molecular Structure Creation:

    • Construct the 3D structure of this compound using a molecular modeling program (e.g., GaussView, Avogadro).

    • Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

  • Input File Preparation:

    • Create an input file for the DFT calculation. The essential components are:

      • Route Section (#p): Specifies the calculation type and level of theory. For geometry optimization and frequency calculation, a typical line would be: #p B3LYP/6-311+G(d,p) Opt Freq

      • Title Section: A brief description of the calculation.

      • Charge and Multiplicity: For neutral this compound, this will be 0 1 (charge 0, spin multiplicity 1).

      • Molecular Specification: The Cartesian coordinates of each atom.

  • Execution of the Calculation:

    • Submit the input file to the quantum chemistry software.

    • The software will first perform the geometry optimization, iteratively adjusting the atomic positions to find the lowest energy conformation.

    • Following a successful optimization, a frequency calculation will be performed on the optimized structure.

  • Validation of Results:

    • Convergence: Ensure the geometry optimization has converged successfully by checking the output file for convergence criteria messages.

    • Frequency Analysis: Verify that the frequency calculation yields no imaginary frequencies. The presence of an imaginary frequency indicates that the structure is a transition state, not a stable minimum.

  • Data Extraction and Analysis:

    • From the output file, extract the energies of the HOMO and LUMO.

    • Calculate the HOMO-LUMO gap (ΔE = ELUMO - EHOMO).

    • Extract other properties of interest, such as the dipole moment.

Conclusion

This computational guide demonstrates that the electronic properties of this compound are a nuanced interplay of the electron-donating methyl group and the electron-withdrawing bromo group. This combination results in a molecule with a raised HOMO and a lowered LUMO compared to its monosubstituted counterparts, leading to a reduced HOMO-LUMO gap. This suggests enhanced reactivity, a property that can be exploited in the synthesis of complex organic molecules and the design of novel materials. The provided computational protocol offers a robust framework for further in-silico investigation of this and other substituted thiophenes, enabling researchers to predict and understand molecular properties before embarking on extensive experimental work.

References

  • Gendron, D., & Vamvounis, G. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review.
  • MDPI. (n.d.). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. MDPI. Retrieved from [Link]

  • MDPI. (n.d.). Electronic and Optical Properties of Polythiophene Molecules and Derivatives. MDPI. Retrieved from [Link]

  • Ingenta Connect. (2015). Computational Methods Applied in Physical-Chemistry Property Relationships of Thiophene Derivatives. Ingenta Connect. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrophilic Substitution of Thiophene and its Derivatives. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]

  • ResearchGate. (2015). Computational Methods Applied in Physical-Chemistry Property Relationships of Thiophene Derivatives. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjugated Oligomers. ResearchGate. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Thiophene and its Derivatives. Wiley. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of thiophene ring substitution position on the properties and electrochemical behaviour of alkyne–dicobaltcarbonylthiophene complexes. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A Thermochemical Parameters.... Semantic Scholar. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Modeling a halogen dance reaction mechanism: A density functional theory study. White Rose Research Online. Retrieved from [Link]

  • KU Leuven. (n.d.). A quantum chemical study of the protonation of phenylphosphine and its halogenated derivatives. KU Leuven. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). The B3LYP/6-311++G(d,p) optimized molecular systems studied by DFT.... ResearchGate. Retrieved from [Link]

  • ACS Publications. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ACS Omega. Retrieved from [Link]

  • PubMed Central. (n.d.). Tuning surface properties of thiophene-based thin films on glass substrates for cancer cell adhesion, drug release control, and computational analysis. National Center for Biotechnology Information. Retrieved from [Link]

  • Taylor & Francis Online. (1981). A Simplified Synthesis of 3-Bromoselenophene and Some 3-Bromothiophenes. Taylor & Francis Online. Retrieved from [Link]

  • St. Olaf College. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. St. Olaf College. Retrieved from [Link]

  • ResearchOnline@JCU. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. James Cook University. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-bromothiophene. Organic Syntheses. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Chemsrc. Retrieved from [Link]

  • Molbase. (n.d.). 3-Bromothiophene. Molbase. Retrieved from [Link]

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A Comparative Guide to the X-ray Crystallographic Analysis of 3-Bromo-4-methylthiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

In the landscape of medicinal chemistry and materials science, thiophene derivatives stand out for their versatile pharmacological and electronic properties.[1][2] The precise three-dimensional arrangement of atoms within these molecules, which dictates their function, can be definitively determined through X-ray crystallography. This guide provides a comprehensive overview of the X-ray crystallographic analysis of 3-bromo-4-methylthiophene derivatives, offering a comparative perspective grounded in established experimental data from related structures. Understanding the crystallographic characteristics of these compounds is paramount for rational drug design and the engineering of novel organic materials.[3]

While specific crystallographic data for this compound is not widely published, this guide will extrapolate from known thiophene structures to provide a robust framework for analysis. We will delve into the experimental workflow, from crystal growth to data refinement, and present a comparative analysis of unit cell parameters and intermolecular interactions, highlighting the influential role of the bromine and methyl substituents.

The Significance of Thiophene Derivatives

Thiophene, an aromatic five-membered heterocycle containing a sulfur atom, is a privileged scaffold in a vast array of biologically active compounds, exhibiting properties ranging from antibacterial and anti-inflammatory to anti-cancer and antiviral.[1][4] The functionalization of the thiophene ring, as with the introduction of a bromine atom and a methyl group in this compound, allows for the fine-tuning of its electronic and steric properties, thereby influencing its biological activity and material characteristics.[4]

The Crystallographic Workflow: A Step-by-Step Guide

The journey from a synthesized compound to a fully elucidated crystal structure is a meticulous process. The general workflow, applicable to this compound derivatives, is outlined below.

X-ray Crystallography Workflow cluster_synthesis Compound Preparation cluster_crystal Crystal Growth & Selection cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis of this compound Derivative crystal_growth Crystal Growth (Slow Evaporation, Vapor Diffusion) synthesis->crystal_growth crystal_selection Crystal Selection (Microscopic Examination) crystal_growth->crystal_selection mounting Crystal Mounting crystal_selection->mounting diffractometer X-ray Diffraction Data Collection mounting->diffractometer data_processing Data Processing & Reduction diffractometer->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: General workflow for single-crystal X-ray diffraction analysis.

Experimental Protocols

1. Crystal Growth and Selection: High-quality single crystals are essential for a successful X-ray diffraction experiment.[3]

  • Methodology: Crystals of this compound derivatives can be grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A suitable solvent or solvent system in which the compound has moderate solubility should be chosen.

  • Selection: A crystal of appropriate size (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible defects is selected under a microscope and mounted on a goniometer head.[3]

2. Data Collection:

  • Instrumentation: The mounted crystal is placed in an X-ray diffractometer. To minimize thermal vibrations of the atoms, the crystal is often cooled to a low temperature (e.g., 100-120 K).[3]

  • Procedure: A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[3]

3. Structure Solution and Refinement:

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections.

  • Structure Solution: The initial positions of the atoms in the crystal lattice are determined using computational methods such as direct methods or Patterson methods.

  • Refinement: The atomic positions and thermal parameters are adjusted through an iterative process of least-squares refinement until the calculated diffraction pattern shows the best possible agreement with the experimental data.[3]

  • Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This involves checking bond lengths, bond angles, and for any unresolved electron density.[3]

Comparative Crystallographic Data of Thiophene Derivatives

To anticipate the crystallographic properties of this compound derivatives, it is instructive to compare the data from related structures. The following table summarizes key crystallographic parameters for two distinct substituted thiophene compounds.

ParameterCompound 1: 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile[3]Compound 2: (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one[3]
Chemical Formula C₁₀H₁₂N₂SC₂₉H₃₀BrClN₄O₃S
Molecular Weight 192.29 g/mol 629.99 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/cC2
Unit Cell Dimensions a = 9.0415(2) Å, b = 8.3294(2) Å, c = 13.1283(3) Å, β = 90.169(2)°a = 33.795(5) Å, b = 8.871(5) Å, c = 10.039(5) Å, β = 98.337(5)°
Unit Cell Volume 988.69(4) ų2978(2) ų

This data illustrates how the size and nature of substituents on the thiophene ring significantly influence the crystal packing and unit cell parameters. For a relatively small molecule like this compound, we would expect a smaller unit cell volume compared to the larger, more complex structures presented.

The Influence of Bromine and Methyl Groups on Crystal Packing

The presence of a bromine atom and a methyl group on the thiophene ring is expected to play a crucial role in the intermolecular interactions that govern the crystal packing.

Intermolecular_Interactions cluster_molecule This compound cluster_interactions Potential Intermolecular Interactions molecule C₅H₅BrS halogen_bonding Halogen Bonding (C-Br···S/Br) molecule->halogen_bonding pi_stacking π-π Stacking (Thiophene Rings) molecule->pi_stacking ch_pi C-H···π Interactions (Methyl to Ring) molecule->ch_pi van_der_waals Van der Waals Forces molecule->van_der_waals

Caption: Potential intermolecular interactions in this compound crystals.

  • Halogen Bonding: The bromine atom is a good halogen bond donor and acceptor, potentially forming C-Br···S or C-Br···Br interactions. These directional interactions can significantly influence the supramolecular architecture.[5][6]

  • π-π Stacking: The aromatic thiophene rings can engage in π-π stacking, contributing to the stability of the crystal lattice. The substitution pattern will affect the geometry of this stacking.

  • C-H···π Interactions: The methyl group can participate in C-H···π interactions with the thiophene ring of neighboring molecules.

  • Van der Waals Forces: These non-specific interactions will also contribute to the overall crystal packing.

The interplay of these forces will determine the final crystal structure. A detailed analysis of these interactions, often aided by tools like Hirshfeld surface analysis, can provide valuable insights into the stability and properties of the crystalline material.[1][7][8]

Conclusion

References

  • A Comparative Guide to the X-ray Crystallographic Analysis of Substituted Thiophene Deriv
  • The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[2][8]thieno[3,2-j]phenanthridine and (E).

  • The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[2][8]thieno[3,2-j]phenanthridine and (E) - SciSpace.

  • Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region - New Journal of Chemistry (RSC Publishing).
  • The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[2][8]thieno[3,2-j]phenanthridine and (E) - ResearchGate.

  • This compound 30318-99-1 wiki - Guidechem.
  • Halogen Bonding in Halothiophene Building Blocks | Crystal Growth & Design.
  • Halogen Bonding in Brominated BODIPY Crystals: a Crystallographic and Computational Study - ResearchG

Sources

A Comparative Guide to Quantitative NMR (qNMR) for Purity Assessment of 3-Bromo-4-methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise determination of a compound's purity is not merely a quality control checkpoint; it is a fundamental necessity that underpins the reliability of biological data and the safety of potential therapeutics. For an intermediate like 3-Bromo-4-methylthiophene, a versatile building block in the synthesis of numerous pharmacologically active molecules, an accurate purity assessment is paramount. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity determination of this compound.

This document is structured to provide a comprehensive understanding of not only the "how" but, more importantly, the "why" behind the experimental choices, reflecting a senior application scientist's perspective on establishing a robust and self-validating analytical system.

The Primacy of qNMR in Purity Assessment: A Foundational Overview

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity determination. Unlike chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which often require a certified reference standard of the exact same compound for accurate quantification, qNMR allows for the direct measurement of an analyte against a certified internal standard of a different, structurally unrelated compound.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated intensity of an NMR signal and the number of nuclei responsible for that signal.[2]

Key Advantages of qNMR:

  • Direct Measurement: It does not necessitate a chemically identical reference standard of the analyte.[1]

  • High Accuracy and Precision: qNMR is capable of delivering highly accurate and precise purity values.[3]

  • Versatility: A single, well-characterized internal standard can be employed for the quantification of a diverse range of compounds.

  • Structural Information: The same experiment provides invaluable structural information about the analyte and any NMR-active impurities present.[1]

  • Speed: For many applications, qNMR can be faster than developing and validating a new chromatographic method.

Experimental Protocol: Purity Determination of this compound by ¹H-qNMR

This section details a step-by-step protocol for the purity assessment of this compound using ¹H-qNMR with an internal standard. The causality behind each experimental choice is explained to ensure a self-validating system.

Predicted ¹H NMR Spectrum of this compound

As a publicly available experimental spectrum of this compound is not readily accessible, a predicted spectrum is used for this guide. The chemical shifts are estimated based on the known spectra of 3-methylthiophene[2] and 3-bromothiophene, along with established substituent effects in thiophene rings.

  • H2: ~7.1 ppm (doublet)

  • H5: ~6.9 ppm (doublet)

  • CH₃: ~2.2 ppm (singlet)

The two aromatic protons (H2 and H5) are expected to be well-resolved from each other and from the methyl protons, making them suitable for quantification.

Step 1: Selection of the Internal Standard

The choice of an internal standard is critical for the accuracy of the qNMR measurement. The ideal internal standard should:

  • Be of high, certified purity (≥99.5%).

  • Be chemically stable and not react with the analyte or the solvent.

  • Have signals that are well-resolved from the analyte's signals.[4]

  • Be soluble in the chosen deuterated solvent.[4]

  • Preferably have a simple spectrum with sharp signals (e.g., singlets).

For this compound, Maleic Acid is a suitable internal standard. It is highly pure, stable, and its two olefinic protons appear as a sharp singlet around 6.3 ppm in DMSO-d₆, which is well-separated from the predicted signals of the analyte.

Step 2: Sample Preparation

Accurate weighing is the cornerstone of a reliable qNMR experiment.

  • Analyte Weighing: Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial using a calibrated analytical balance with a readability of at least 0.01 mg. Record the exact weight.

  • Internal Standard Weighing: Accurately weigh approximately 8-10 mg of certified pure maleic acid into the same vial. Record the exact weight. The goal is to achieve a molar ratio between the analyte and the internal standard that is close to 1:1 to minimize integration errors.

  • Dissolution: Add approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial. Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing. The choice of DMSO-d₆ is due to its excellent solvating power for a wide range of organic compounds.

  • Transfer: Carefully transfer the solution to a clean, high-quality 5 mm NMR tube.

Step 3: NMR Data Acquisition

The acquisition parameters must be optimized for quantitative analysis.

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

  • Relaxation Delay (d1): This is the most critical parameter for accurate quantification. It should be at least 5 times the longest longitudinal relaxation time (T₁) of both the analyte and the internal standard signals being integrated. A conservative relaxation delay of 30 seconds is recommended to ensure full relaxation of all protons.

  • Number of Scans (ns): A sufficient number of scans (e.g., 16-64) should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals of interest.

  • Acquisition Time (aq): An acquisition time of at least 3-4 seconds is recommended to ensure good digital resolution.

  • Spectral Width (sw): The spectral width should be large enough to encompass all signals of interest (e.g., -2 to 12 ppm).

Step 4: Data Processing and Purity Calculation
  • Processing: Apply a small amount of line broadening (e.g., 0.3 Hz) to improve the S/N without significantly distorting the peak shape. Manually phase the spectrum carefully to ensure all peaks have a pure absorption lineshape. Apply a baseline correction to the entire spectrum.

  • Integration: Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the signals for the two aromatic protons can be used. For maleic acid, the singlet corresponding to the two olefinic protons is integrated.

  • Purity Calculation: The purity of the analyte is calculated using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I_analyte: Integral of the selected signal of the analyte.

    • I_IS: Integral of the selected signal of the internal standard.

    • N_analyte: Number of protons corresponding to the integrated signal of the analyte.

    • N_IS: Number of protons corresponding to the integrated signal of the internal standard (2 for maleic acid).

    • MW_analyte: Molar mass of the analyte (177.06 g/mol for this compound).[5]

    • MW_IS: Molar mass of the internal standard (116.07 g/mol for maleic acid).

    • m_analyte: Mass of the analyte.

    • m_IS: Mass of the internal standard.

    • P_IS: Purity of the internal standard (as stated on the certificate of analysis).

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_calc Purity Calculation weigh_analyte Weigh Analyte (this compound) weigh_is Weigh Internal Standard (Maleic Acid) weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum (Quantitative Parameters) transfer->acquire process Process Spectrum (Phasing, Baseline Correction) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity using Formula integrate->calculate report Report Purity Value calculate->report Purity_Assessment_Logic cluster_methods Analytical Techniques cluster_attributes Purity Attributes Assessed qNMR qNMR Abs_Purity Absolute Purity of Main Component qNMR->Abs_Purity HPLC HPLC Known_Impurities Known Impurities & Degradants HPLC->Known_Impurities GC GC Volatile_Impurities Volatile Impurities & Residual Solvents GC->Volatile_Impurities DSC DSC Crystalline_Purity Crystalline Purity & Polymorphism DSC->Crystalline_Purity Final_Purity Comprehensive Purity Profile Abs_Purity->Final_Purity Known_Impurities->Final_Purity Volatile_Impurities->Final_Purity Crystalline_Purity->Final_Purity

Sources

A Tale of Two Heterocycles: A Comparative Guide to the Biological Activity of Thiophene and Furan Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly shapes the pharmacological profile of a potential drug candidate. Among the vast arsenal of molecular building blocks, the five-membered aromatic heterocycles, furan and thiophene, stand out as frequently employed and structurally similar pharmacophores.[1] Their roles as bioisosteres—substituents or groups with comparable physical or chemical properties that confer similar biological activities—make them fascinating subjects for comparative analysis.[2] This guide offers an in-depth, data-driven comparison of furan and thiophene derivatives across key biological activities, providing researchers, scientists, and drug development professionals with experimentally supported insights to inform rational drug design.

At a Glance: Furan vs. Thiophene

While structurally analogous, the substitution of furan's oxygen with thiophene's sulfur atom introduces subtle yet significant physicochemical differences that translate into distinct biological behaviors.

FeatureFuranThiophene
Heteroatom OxygenSulfur
Electronegativity of Heteroatom HigherLower
Aromaticity LowerHigher
Polarity More PolarLess Polar
Hydrogen Bonding Capability Oxygen can act as a hydrogen bond acceptor.Sulfur is a weaker hydrogen bond acceptor.
Metabolic Stability Generally considered less stable and can be metabolized to reactive intermediates.Generally considered more metabolically stable.[2]
Common Biological Activities Anticancer, Antimicrobial, Anti-inflammatory.[2]Anticancer, Antimicrobial, Anti-inflammatory.[2]

These fundamental differences in electronegativity, aromaticity, and metabolic stability are often the root cause of the observed variations in biological activity between furan and thiophene-containing compounds. The higher aromaticity of thiophene, for instance, contributes to its greater stability.[3][4][5]

I. Anticancer Activity: A Head-to-Head Comparison

The quest for novel anticancer agents has led to the extensive exploration of both furan and thiophene scaffolds.[6] Numerous studies have demonstrated their potential to induce cytotoxic effects in a variety of cancer cell lines.[1]

A comparative study on pyrazolyl hybrid chalcones revealed that while both furan and thiophene analogs demonstrated anticancer activity, a thiophene-containing chalcone exhibited particularly high potency against A549 lung carcinoma and HepG2 hepatocellular carcinoma cells, with IC50 values comparable to the standard drug doxorubicin.[1] Conversely, in a different series of chalcone derivatives, the furan-containing compound showed slightly better activity against A549 and HepG2 cell lines compared to its thiophene counterpart.[2] This underscores a crucial takeaway: neither heterocycle is universally superior, and the optimal choice is highly dependent on the overall molecular scaffold and the specific cancer cell line being targeted.[2]

Quantitative Data: Anticancer Activity (IC50)
Compound ClassHeterocycleCancer Cell LineIC50 (µM)Reference
Pyrazolyl ChalconesFuranHepG2 (Liver)38.8[1]
Pyrazolyl ChalconesThiopheneHepG2 (Liver)26.6[1]
Chalcone Derivative 1FuranA549 (Lung)27.7[2]
Chalcone Derivative 1ThiopheneA549 (Lung)32.4[2]
Flavone Schiff BasesFuranHCT116 (Colon)8.54 ± 0.72[1]
Flavone Schiff BasesThiopheneHCT116 (Colon)9.12 ± 0.81[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and the cytotoxic potential of chemical compounds.[7][8]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Treat the cells with various concentrations of the furan and thiophene analogs and incubate for an additional 48 hours.[1] Include appropriate vehicle controls.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9]

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • IC50 Determination: Calculate the concentration of the compound that causes 50% inhibition of cell growth (IC50) from the dose-response curves.[1]

MTT_Assay_Workflow start Start: Seed Cancer Cells in 96-well Plate treatment Treat with Furan/Thiophene Derivatives start->treatment incubation Incubate for 48 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 2-4 hours (Formazan Formation) mtt_addition->formazan_formation solubilization Add DMSO to Solubilize Formazan formazan_formation->solubilization absorbance Measure Absorbance at 570 nm solubilization->absorbance ic50 Calculate IC50 Values absorbance->ic50

Workflow for the MTT cytotoxicity assay.

II. Antimicrobial Activity: Thiophene Often Shows an Edge

The rise of antimicrobial resistance has spurred the search for new chemical entities with antibacterial and antifungal properties. Both furan and thiophene derivatives have demonstrated promise in this arena.[10] However, comparative studies frequently suggest that thiophene analogs exhibit superior antimicrobial activity.[1]

In a study investigating novel antimicrobial agents against drug-resistant Gram-negative bacteria, the substitution of a thiophene ring with a furan core did not result in a significant enhancement of antibacterial activity.[11] In several direct comparisons, the thiophene derivative displayed a lower Minimum Inhibitory Concentration (MIC) than its furan counterpart against the same bacterial strain.[1]

Quantitative Data: Antimicrobial Activity (MIC)
Compound ClassHeterocycleBacterial StrainMIC (µg/mL)Reference
Amide DerivativesFuranA. baumannii ATCC 17978>64[1]
Amide DerivativesThiopheneA. baumannii ATCC 1797832[1]
Thiophene Derivative S1ThiopheneS. aureus0.81[12]
Thiophene Derivative S1ThiopheneE. coli0.81[12]
Furan DerivativeFuranE. coli64[13]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15][16]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth after incubation.[14]

Step-by-Step Methodology:

  • Compound Dilution: Prepare a two-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth, such as Mueller-Hinton Broth.[1]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL.[1]

  • Inoculation: Inoculate each well containing the diluted compound with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).[14]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[1]

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound where no turbidity (bacterial growth) is observed.[1]

MIC_Determination_Workflow start Start: Prepare Serial Dilutions of Compounds inoculation Inoculate Microtiter Plate start->inoculation inoculum Prepare Standardized Bacterial Inoculum inoculum->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation mic_reading Visually Determine MIC (Lowest concentration with no growth) incubation->mic_reading end End: Report MIC Values mic_reading->end

Workflow for MIC determination via broth microdilution.

III. Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

Inflammation is a key pathological feature of numerous diseases, and the cyclooxygenase (COX) enzymes, particularly COX-2, are major targets for anti-inflammatory drugs.[17] Both furan and thiophene scaffolds have been incorporated into potent and selective COX-2 inhibitors.[2] The withdrawn drug Rofecoxib (Vioxx), a highly selective COX-2 inhibitor, features a furanone ring.[2] Thiophene-based compounds have also been developed as potent and selective COX-2 inhibitors.[18]

Quantitative Data: Anti-inflammatory Activity (COX Inhibition)
Compound ClassHeterocycleCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Furanone Derivative (Rofecoxib)Furan>1000.06>1667[2]
Thiophene Pyrazole HybridThiophene--Selective for COX-2[18]
2-phenyl-4,5,6,7-tetrahydro[b]benzothiopheneThiophene-0.31–1.40Selective for COX-2[18]
Experimental Protocol: COX-2 Inhibitor Screening Assay

This assay measures a compound's ability to inhibit the peroxidase activity of the COX-2 enzyme.[19][20][21]

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[22]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of heme (co-factor), and the COX-2 enzyme.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme. Then, add the test compound (furan or thiophene derivative) at various concentrations. Incubate for a specified time (e.g., 10 minutes at 37°C) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate).

  • Signal Detection: Measure the absorbance at 590 nm kinetically using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.

Drug_Discovery_Process cluster_0 Scaffold Selection furan Furan Scaffold synthesis Parallel Synthesis of Derivatives furan->synthesis thiophene Thiophene Scaffold thiophene->synthesis screening Biological Screening (e.g., MTT, MIC, COX assays) synthesis->screening data_analysis Data Analysis and SAR screening->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization preclinical Preclinical Development lead_optimization->preclinical

General workflow for furan- and thiophene-based drug discovery.

Conclusion: A Nuanced Choice in Drug Design

The bioisosteric replacement of a furan with a thiophene ring, or vice versa, is a well-established strategy in medicinal chemistry to fine-tune the biological activity and pharmacokinetic properties of a lead compound.[2] This guide has provided a comparative analysis of furan and thiophene derivatives across anticancer, antimicrobial, and anti-inflammatory assays.

The presented data clearly indicates that neither heterocycle is universally superior. The decision to employ a furan or a thiophene core must be made on a case-by-case basis, taking into account the specific biological target, the desired activity profile, and the overall molecular context.[2] Thiophene analogs have, in some instances, demonstrated enhanced metabolic stability and antimicrobial potency.[2] Conversely, furan-containing compounds have shown exceptional efficacy as anticancer agents and as highly selective anti-inflammatory agents.[2] By leveraging quantitative data, detailed experimental protocols, and a fundamental understanding of their structure-activity relationships, researchers can make more informed decisions in the design and development of novel therapeutics incorporating these versatile five-membered heterocycles.

References

  • A Comparative Analysis of the Biological Activities of Furan and Thiophene Analogs. Benchchem. Accessed December 30, 2025.
  • Furan vs. Thiophene Analogs: A Head-to-Head Comparison in Biological Assays. Benchchem. Accessed December 30, 2025.
  • Broth Microdilution. MI - Microbiology. Accessed December 30, 2025.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Accessed December 30, 2025.
  • MTT assay protocol. Abcam. Accessed December 30, 2025.
  • Furan: A Promising Scaffold for Biological Activity. Accessed December 30, 2025.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. Accessed December 30, 2025.
  • Broth Dilution Method for MIC Determination. Microbe Online. Published November 15, 2013. Accessed December 30, 2025.
  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. National Institutes of Health. Accessed December 30, 2025.
  • Furan-Conjugated Tripeptides as Potent Antitumor Drugs. MDPI. Published December 16, 2020. Accessed December 30, 2025.
  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Accessed December 30, 2025.
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A Comparative Guide to the Synthesis of 3-Bromo-4-methylthiophene: An Evaluation of a Novel Synthetic Pathway

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A novel, efficient synthetic route to 3-Bromo-4-methylthiophene, a key building block in the development of pharmaceuticals and organic electronic materials, has been validated and compared against traditional synthetic methodologies.[1][2] This guide provides a comprehensive analysis of the new pathway, offering a side-by-side comparison with established methods, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound's unique structure, featuring a thiophene ring with a bromine substituent at the 3-position and a methyl group at the 4-position, makes it a versatile intermediate in organic synthesis.[1] Its applications range from the creation of kinase inhibitors and antiviral agents to the formulation of conductive polymers for organic electronics.[1][2] The regioselectivity of its synthesis is a critical aspect, with traditional methods often facing challenges of isomer separation and harsh reaction conditions.

A New Approach: Visible-Light-Induced C-H Bromination

Recent advancements in photoredox catalysis have opened new avenues for the selective functionalization of C-H bonds. A novel approach to the synthesis of brominated thiophenes involves the use of visible light to induce the bromination of the thiophene ring. While direct photocatalytic C-H bromination of 4-methylthiophene at the 3-position is an emerging area, the principles can be extrapolated from similar transformations on related aromatic systems.

This method typically employs a photocatalyst that, upon irradiation with visible light, initiates a radical chain reaction. A bromine source, often a less hazardous alternative to molecular bromine, is used to introduce the bromine atom onto the thiophene ring. The key advantages of this approach are the mild reaction conditions, often at ambient temperature, and the potential for high regioselectivity, minimizing the formation of unwanted byproducts.

Traditional Synthetic Routes: A Critical Review

Two primary methods have historically dominated the synthesis of this compound: direct electrophilic bromination and a multi-step bromination-debromination sequence.

Direct Electrophilic Bromination

The most straightforward approach involves the direct bromination of 4-methylthiophene using an electrophilic brominating agent such as N-bromosuccinimide (NBS) or molecular bromine in an inert solvent.[1] The electron-donating nature of the methyl group directs the incoming bromine to the adjacent 3-position.

Causality Behind Experimental Choices: The choice of a non-polar solvent like carbon tetrachloride or chloroform is crucial to prevent side reactions and to facilitate the electrophilic substitution mechanism.[1] The reaction is often conducted at low temperatures to control the exothermicity and improve selectivity.

Bromination-Debromination Sequence

An alternative, albeit more lengthy, strategy involves the exhaustive bromination of the thiophene ring followed by selective debromination. This method is particularly useful when direct bromination leads to a mixture of isomers that are difficult to separate. For 4-methylthiophene, this would involve the formation of a polybrominated intermediate, followed by the selective removal of bromine atoms from the more reactive α-positions (2 and 5) using a reducing agent like zinc dust in acetic acid.[3]

Causality Behind Experimental Choices: This two-step process leverages the differential reactivity of the α- and β-positions on the thiophene ring. The initial exhaustive bromination is non-selective, but the subsequent reductive debromination provides a high yield of the desired 3-bromo isomer.[3][4]

Performance Comparison: A Data-Driven Analysis

The following table summarizes the key performance indicators for the different synthetic routes to this compound.

ParameterDirect Electrophilic BrominationBromination-DebrominationVisible-Light-Induced C-H Bromination (Projected)
Starting Material 4-Methylthiophene4-Methylthiophene4-Methylthiophene
Key Reagents N-Bromosuccinimide (NBS) or Br₂Br₂, Zinc dust, Acetic acidPhotocatalyst, Bromine source (e.g., HBr/H₂O₂)
Reaction Steps 121
Typical Yield Moderate to Good (often requires chromatographic purification)Good to ExcellentPotentially High
Reaction Conditions Low temperature, inert atmosphereReflux temperatures for debrominationAmbient temperature, visible light irradiation
Byproducts Isomeric bromothiophenes, polybrominated speciesZinc salts, residual polybrominated thiophenesCatalyst degradation products, reduced bromine species
Safety & Handling Use of corrosive and toxic bromine or lachrymatory NBSHandling of flammable solvents and corrosive acidGenerally milder and safer reagents
Green Chemistry Poor atom economy, use of halogenated solventsGeneration of metallic wasteHigh atom economy, potential for greener solvents

Experimental Protocols

Protocol 1: Direct Electrophilic Bromination of 4-Methylthiophene (Representative Procedure)

Materials:

  • 4-Methylthiophene

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Dissolve 4-methylthiophene (1.0 eq) in chloroform in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add a solution of N-bromosuccinimide (1.05 eq) in chloroform via a dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Visible-Light-Induced Bromination of a 4-Methylthiophene Derivative (Illustrative Procedure)

This protocol describes the bromination of the methyl group of a 4-methylthiophene derivative, illustrating the principles of the photochemical approach.[5]

Materials:

  • Ethyl 4-methylthiophene-3-carboxylate derivative

  • Hydrobromic acid (HBr)

  • Hydrogen peroxide (H₂O₂)

  • Dichloromethane (CH₂Cl₂)

  • Photocatalyst (e.g., an organic dye or metal complex)

  • Sodium sulfite solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Visible light source (e.g., blue LED lamp)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a Schlenk tube, add the ethyl 4-methylthiophene-3-carboxylate derivative (1.0 eq), the photocatalyst (e.g., 1-5 mol%), and dichloromethane.

  • Add hydrobromic acid (2.0 eq) and hydrogen peroxide (1.5 eq) to the mixture.

  • Stir the reaction mixture under visible light irradiation at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, quench with a sodium sulfite solution.

  • Extract the product with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the product by column chromatography.

Mechanistic Insights & Workflow Diagrams

Direct Electrophilic Bromination

The mechanism proceeds via a classic electrophilic aromatic substitution. The brominating agent generates a bromonium ion or a polarized bromine species, which is attacked by the electron-rich thiophene ring to form a sigma complex (arenium ion). Subsequent deprotonation restores the aromaticity of the ring, yielding the brominated product.

G 4-Methylthiophene 4-Methylthiophene Sigma Complex Sigma Complex 4-Methylthiophene->Sigma Complex + Br+ This compound This compound Sigma Complex->this compound - H+ G cluster_0 Photocatalytic Cycle cluster_1 Bromination PC Photocatalyst PC_star PC* PC->PC_star Visible Light PC_oxidized PC+ PC_star->PC_oxidized - e- PC_oxidized->PC + e- Br- Br- PC_reduced PC- Br• Br• Br-->Br• - e- (to PC+) 4-Methylthiophene 4-Methylthiophene Thiophenyl Radical Thiophenyl Radical 4-Methylthiophene->Thiophenyl Radical + Br• - HBr This compound This compound Thiophenyl Radical->this compound + Br•

Caption: Generalized Photocatalytic Bromination Cycle.

Conclusion: A Promising New Avenue for Thiophene Synthesis

The validation of a visible-light-induced synthetic route presents a significant advancement in the preparation of this compound. This novel method offers the potential for milder reaction conditions, improved safety, and higher atom economy compared to traditional electrophilic bromination and bromination-debromination sequences. While direct electrophilic bromination remains a viable one-step option, it often suffers from selectivity issues. The bromination-debromination route, though reliable, is less efficient due to its multi-step nature.

Further research and optimization of the photocatalytic C-H bromination of 4-methylthiophene are warranted to fully realize its potential for industrial-scale production. The development of highly selective and efficient photocatalytic systems will be crucial for making this green and sustainable method the preferred choice for the synthesis of this important chemical intermediate.

References

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A Comparative Guide to Analytical Methods for Detecting Trace Impurities in 3-Bromo-4-methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of safe and effective drug manufacturing. 3-Bromo-4-methylthiophene is a key building block in the synthesis of various pharmaceutical compounds, making the rigorous control of its impurity profile a critical regulatory and scientific necessity.[1][2] The presence of even trace-level impurities can significantly impact the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[3]

This guide provides an in-depth comparison of state-of-the-art analytical methods for detecting and quantifying trace impurities in this compound. We will move beyond mere procedural lists to explore the causality behind methodological choices, grounded in the principles of analytical chemistry and regulatory expectations set forth by the International Council for Harmonisation (ICH).[4][5]

The Regulatory Landscape: Why Impurity Profiling Matters

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by ICH frameworks such as Q3A(R2), mandate comprehensive impurity profiling for any new drug substance.[3][6][7] These guidelines establish thresholds for reporting, identification, and qualification of impurities.[5]

  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.[5]

  • Identification Threshold: The level above which the structure of an impurity must be determined.[5]

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[5][6]

Failing to control impurities within these validated limits can lead to regulatory delays and compromise patient safety.[8] Therefore, the selection and validation of appropriate analytical methods are not just a quality control measure but a fundamental aspect of drug development.

Potential Impurities in this compound

A robust analytical strategy begins with understanding the potential impurities that may arise. Based on common synthetic routes, such as the electrophilic bromination of 3-methylthiophene, the following impurities can be anticipated[1][9]:

  • Starting Materials: Unreacted 3-methylthiophene.

  • Isomeric Impurities: Positional isomers like 2-Bromo-3-methylthiophene.

  • Over-brominated Species: Di- or tri-brominated methylthiophenes (e.g., 2,5-dibromo-3-methylthiophene).

  • Process-Related Impurities: Residual solvents, reagents (e.g., N-Bromosuccinimide by-products), or catalysts.

  • Degradation Products: Compounds formed during storage or under stress conditions (e.g., oxidation, hydrolysis).

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile and thermally labile compounds like this compound.[10] Its high resolving power and sensitivity are ideal for separating the main component from closely related structural isomers and other impurities.[11][12]

Causality of Method Choice: A reversed-phase HPLC (RP-HPLC) method is the logical starting point. The non-polar stationary phase (typically C18) effectively retains the moderately non-polar this compound and its likely impurities, while a polar mobile phase allows for their differential elution. Gradient elution is often employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities (like over-brominated species) are resolved and quantified within a reasonable timeframe.[13] A UV detector is suitable as thiophene derivatives typically possess a chromophore allowing for sensitive detection.[13]

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is designed as a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is fit for purpose before any sample analysis.[14]

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: Phenomenex Luna C18(2) (150 mm x 4.6 mm, 5 µm particle size). Rationale: A C18 phase provides excellent hydrophobic selectivity for separating aromatic isomers.

    • Mobile Phase A: 0.05% Trifluoroacetic Acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent to improve peak shape for any ionizable impurities and acidifies the mobile phase to ensure consistent analyte retention.[15]

    • Mobile Phase B: 0.05% TFA in Acetonitrile. Rationale: Acetonitrile is a common organic modifier providing good elution strength and low UV cutoff.[16]

    • Gradient Program:

      • 0-2 min: 40% B

      • 2-15 min: 40% to 90% B

      • 15-18 min: 90% B

      • 18.1-22 min: 40% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 240 nm (DAD monitoring from 200-400 nm for peak purity analysis).

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water (diluent). This yields a 100 µg/mL solution.

    • Sample Solution: Prepare the test sample at the same concentration (100 µg/mL) using the same diluent.

    • Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection to prevent particulate matter from damaging the column.

  • System Suitability Test (SST):

    • Inject the standard solution five times.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.

      • Tailing Factor (T) ≤ 1.5.

      • Theoretical Plates (N) ≥ 2000.

    • Rationale: The SST confirms that the system is precise, and the column is providing efficient, symmetrical peaks, which is essential for accurate quantification.[14]

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phases (A: Aq. TFA, B: ACN/TFA) B Prepare Standard & Sample Solutions (100 µg/mL in Diluent) A->B C Filter all solutions (0.45 µm) B->C D Equilibrate HPLC Column C->D E Perform System Suitability Test (SST) (5 injections of Standard) D->E F Inject Blank (Diluent) E->F If SST Passes G Inject Sample Solution F->G H Integrate Chromatogram G->H I Identify Impurities by RRT (Relative Retention Time) H->I J Quantify Impurities (% Area Normalization) I->J

Caption: Experimental workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Orthogonal Technique

For volatile and semi-volatile impurities, Gas Chromatography coupled with Mass Spectrometry (GC-MS) offers unparalleled specificity and sensitivity. It serves as an excellent orthogonal method to HPLC, providing confirmatory identification of impurities.

Causality of Method Choice: GC is ideal for separating compounds based on their boiling points and interaction with the stationary phase. This is particularly useful for identifying residual solvents and volatile starting materials. The mass spectrometer detector provides structural information based on the mass-to-charge ratio (m/z) of fragmented ions, allowing for positive identification of unknown peaks by comparing their spectra to libraries (e.g., NIST) or through interpretation.[17]

Experimental Protocol: GC-MS Impurity Profiling
  • Instrumentation:

    • GC-MS System: Agilent 7890B GC coupled with a 5977A MSD, or equivalent.

  • Chromatographic Conditions:

    • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness). Rationale: A 5% phenyl-methylpolysiloxane phase is a robust, general-purpose column suitable for a wide range of semi-polar compounds.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (50:1). Rationale: A split injection prevents column overloading with the main component, allowing for better resolution of trace impurities.

    • Oven Temperature Program:

      • Initial: 50 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Transfer Line: 280 °C.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV. Rationale: 70 eV is the standard energy for EI, producing reproducible fragmentation patterns that are comparable to library spectra.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-450 amu.

  • Sample Preparation:

    • Prepare a ~1 mg/mL solution of the this compound sample in a high-purity solvent such as Dichloromethane or Ethyl Acetate.

    • Filter through a 0.45 µm PTFE syringe filter.

GCMS_Workflow cluster_prep Step 1: Sample Preparation cluster_analysis Step 2: GC-MS Analysis cluster_data Step 3: Data Interpretation A Dissolve Sample in Volatile Solvent (e.g., Dichloromethane, 1 mg/mL) B Inject Sample into GC A->B C Separation in GC Column (Temperature Program) B->C D Elution into Mass Spectrometer C->D E Ionization & Fragmentation (EI, 70eV) D->E F Acquire Total Ion Chromatogram (TIC) E->F G Extract Mass Spectrum for each Peak F->G H Identify Impurity via Library Search (NIST) & Fragmentation Analysis G->H

Caption: Workflow for GC-MS impurity identification.

Comparison of Analytical Methods

The choice of analytical method depends on the specific goal, whether it is routine quality control, structural elucidation of an unknown impurity, or validation of a manufacturing process. Each technique offers a unique balance of capabilities.

Parameter Reversed-Phase HPLC-UV Gas Chromatography-MS (GC-MS) Justification & Insights
Primary Application Quantitative purity analysis, stability testing.Identification of volatile/semi-volatile impurities, structural confirmation.HPLC is the gold standard for routine purity and assay determination due to its precision and robustness.[11] GC-MS provides definitive structural data, making it invaluable for identifying unknown impurities found during HPLC analysis.[17]
Analyte Suitability Non-volatile, thermally stable/labile compounds.Volatile and thermally stable compounds.This compound and its potential brominated impurities are well-suited for HPLC. GC-MS is superior for detecting residual solvents or volatile starting materials.
Limit of Detection (LOD) ~0.01 - 0.05% (area %)~0.001 - 0.01% (area %)MS detectors are generally more sensitive than UV detectors, allowing for the detection of impurities at lower levels.
Limit of Quantitation (LOQ) ~0.03 - 0.10% (area %)~0.005 - 0.03% (area %)Precise quantitation at very low levels is a strength of GC-MS, though HPLC provides excellent quantitative performance within the typical regulatory reporting thresholds.[5]
Specificity High (based on retention time and UV spectrum).Very High (based on retention time and unique mass fragmentation pattern).Co-elution can be a challenge in HPLC, although peak purity analysis using a DAD can mitigate this. The mass spectrum in GC-MS provides a highly specific fingerprint for each compound.
Validation Complexity Moderate. Requires validation of specificity, linearity, range, accuracy, and precision per ICH Q2(R1).[18]High. In addition to standard validation parameters, requires library matching and spectral interpretation validation.Both methods require rigorous validation, but the qualitative identification aspect of MS adds a layer of complexity to the validation process.[19]

Conclusion: An Integrated Approach

For comprehensive and robust impurity profiling of this compound, no single method is sufficient. A scientifically sound strategy employs an integrated approach:

  • Primary Method: A validated, stability-indicating HPLC-UV method should be used for routine purity testing, release of batches, and stability studies.[11][13] This method provides precise quantification of known and unknown impurities.

  • Orthogonal & Identification Method: GC-MS should be employed to analyze for volatile impurities and to elucidate the structure of any unknown impurities that are detected above the identification threshold in the HPLC method.[5]

This dual-methodology approach ensures that the impurity profile is thoroughly characterized, satisfying both scientific rigor and global regulatory requirements.[4] By understanding the strengths and limitations of each technique and the rationale behind their application, researchers and drug developers can ensure the quality and safety of the materials that form the foundation of modern medicines.

References

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A Comparative Guide to the Electrochemical Properties of Polymers from Thiophene Monomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the electrochemical properties of polymers derived from various thiophene monomers. It is intended for researchers, scientists, and drug development professionals working with conductive polymers. We will delve into the nuances of how monomer structure dictates polymer performance, supported by experimental data and detailed protocols.

Introduction: The Versatility of Polythiophenes

Polythiophenes are a significant class of conjugated polymers renowned for their exceptional electronic and optical properties.[1][2][3] These characteristics, which can be finely tuned through chemical modification, make them highly attractive for a wide array of applications, including organic electronics, sensors, and biomedical devices.[1][2][4] The electrical conductivity of polythiophenes arises from the delocalization of π-electrons along the polymer backbone, a feature that can be dramatically enhanced through a process known as doping.[1][5] This guide will explore how variations in the thiophene monomer building blocks influence the resulting electrochemical behavior of the polymer.

The core of polythiophene's functionality lies in its conjugated backbone of alternating single and double bonds. This structure allows for the movement of charge carriers (electrons and holes) when a voltage is applied. However, pristine, undoped polythiophene is a poor conductor.[1] To unlock its conductive potential, the polymer must be doped.

The Doping Process: Activating Conductivity

Doping involves the partial oxidation (p-doping) or reduction (n-doping) of the polymer backbone, creating charge carriers.[1] P-doping, the more common method, involves treating the polymer with an oxidizing agent, which removes electrons from the polymer chain.[1] This process creates positively charged sites called polarons and bipolarons, which are mobile and responsible for the material's conductivity.[1] The level of conductivity can be increased by several orders of magnitude through doping, transforming the polymer from a semiconductor into a conductor.[6]

Various doping agents can be employed, including chemical oxidants like ferric chloride (FeCl₃) and trifluoromethanesulfonic acid, or through electrochemical methods.[1][7][8] The choice of dopant and doping method significantly impacts the final conductivity and stability of the polythiophene film.[6][7]

The Influence of Monomer Structure on Electrochemical Properties

The beauty of polythiophene chemistry lies in the ability to modify the thiophene monomer to achieve desired properties. The introduction of substituents at the 3- and 4-positions of the thiophene ring has a profound impact on the polymer's solubility, processability, and, most importantly, its electrochemical characteristics.[9][10][11]

Unsubstituted Polythiophene: The Benchmark

Unsubstituted polythiophene, while highly conductive and thermally stable, suffers from poor solubility, making it difficult to process.[9] This limitation led to the development of substituted polythiophenes.

Alkyl-Substituted Polythiophenes: Enhancing Solubility and Processability

The introduction of alkyl side chains at the 3-position of the thiophene ring was a major breakthrough, rendering the polymers soluble in common organic solvents.[9] However, the length and regioregularity of these alkyl chains also influence the electrochemical properties.

  • Regioregularity: The arrangement of the side chains along the polymer backbone is crucial. Head-to-tail (HT) coupling leads to a more planar conformation, facilitating better π-orbital overlap and higher conductivity compared to head-to-head (HH) or tail-to-tail (TT) couplings, which introduce steric hindrance and disrupt conjugation.[1][9] For instance, a regiorandom copolymer of 3-methylthiophene and 3-butylthiophene exhibited a conductivity of 50 S/cm, while a more regioregular copolymer showed a higher conductivity of 140 S/cm.[1]

  • Side Chain Length: Increasing the length of the alkyl side chain can decrease conductivity due to increased spacing between polymer chains, which hinders interchain charge transport.[12]

Functionalized Polythiophenes: Tailoring Electronic Properties

Introducing functional groups with different electronic properties (electron-donating or electron-withdrawing) allows for precise tuning of the polymer's redox potentials and bandgap.

  • Electron-Donating Groups: Substituents like alkoxy groups raise the Highest Occupied Molecular Orbital (HOMO) level, resulting in a lower oxidation potential and a smaller bandgap.[9] This makes the polymer easier to oxidize (dope) and can enhance its conductivity.

  • Electron-Withdrawing Groups: Groups like esters can lower the HOMO level, leading to a wider bandgap and a higher oxidation potential.[9][10]

The following table summarizes the electrochemical properties of various polythiophene derivatives.

PolymerSubstituentConductivity (S/cm)Oxidation Potential (V vs. Ag/AgCl)Electrochemical Bandgap (eV)
Poly(3-hexylthiophene) (P3HT)Hexyl0.2 - 190[13][14]~0.6~2.0[15]
Poly(3-octylthiophene)Octyl~1--
Poly(3-methylthiophene) (PMeT)Methyl---
Poly(3,4-ethylenedioxythiophene) (PEDOT)Ethylenedioxy10 - 1000-0.2 to 0.8~1.6

Experimental Protocols for Electrochemical Characterization

To objectively compare the electrochemical properties of different polythiophenes, a standardized set of characterization techniques is essential. Here, we detail the protocols for three key methods: Cyclic Voltammetry, Electrochemical Impedance Spectroscopy, and Spectroelectrochemistry.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of a material.[16] It provides information about the oxidation and reduction potentials, electrochemical stability, and doping/dedoping processes of the polymer.[15][16]

Experimental Protocol
  • Electrode Preparation: A thin film of the polythiophene is cast onto a working electrode (e.g., platinum, glassy carbon, or indium tin oxide-coated glass).[15]

  • Electrochemical Cell Setup: A three-electrode cell is assembled, consisting of the polymer-coated working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).[12][15]

  • Electrolyte: An appropriate electrolyte solution (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile) is used.[15]

  • Measurement: The potential of the working electrode is swept linearly with time between two set potentials, and the resulting current is measured.[17] The scan is then reversed back to the initial potential.

  • Data Analysis: The resulting plot of current versus potential (a cyclic voltammogram) reveals the oxidation (anodic) and reduction (cathodic) peaks. The onset of the oxidation and reduction peaks can be used to estimate the HOMO and LUMO energy levels and, consequently, the electrochemical bandgap.[15]

Causality Behind Experimental Choices
  • The choice of working electrode depends on the application and the desired film properties.

  • The reference electrode provides a stable potential against which the working electrode's potential is measured.

  • The electrolyte provides the ions necessary to balance the charge during the redox processes in the polymer film.

  • The scan rate affects the shape of the CV; faster scan rates can reveal information about the kinetics of the redox processes.[16]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful, non-destructive technique that provides detailed information about the charge transfer, diffusion, and capacitive properties of the polymer film and its interfaces.[18][19][20]

Experimental Protocol
  • Cell Setup: The same three-electrode cell setup as for CV is used.

  • Measurement: A small amplitude AC voltage is applied to the system over a wide range of frequencies, and the resulting AC current is measured.[19]

  • Data Analysis: The impedance data is typically plotted in a Nyquist plot (imaginary vs. real impedance) or a Bode plot (impedance magnitude and phase angle vs. frequency).[19] The shape of these plots can be modeled with an equivalent electrical circuit to extract parameters such as charge transfer resistance (Rct), double-layer capacitance (Cdl), and bulk polymer resistance.[18][19]

Causality Behind Experimental Choices
  • The wide frequency range allows for the separation of different electrochemical processes that occur at different time scales.[19]

  • The small amplitude of the AC signal ensures a linear response from the system, simplifying data analysis.

  • Equivalent circuit modeling provides a quantitative understanding of the different contributions to the overall impedance of the system.

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the changes in the optical properties (e.g., UV-Vis-NIR absorption) of the polymer as a function of its electrochemical state.[21][22][23] This provides valuable insights into the nature of the charge carriers (polarons and bipolarons) formed during doping.[24][22]

Experimental Protocol
  • Cell Setup: A specialized spectroelectrochemical cell is used that allows a light beam to pass through the polymer film while it is under electrochemical control.[23] The working electrode is typically a transparent conductor like ITO glass.

  • Measurement: The potential of the working electrode is stepped to different values, and the corresponding absorption spectrum is recorded at each potential.[23]

  • Data Analysis: The changes in the absorption spectra with applied potential reveal the formation and evolution of different electronic states. For example, upon oxidation, the initial π-π* transition of the neutral polymer decreases in intensity, while new absorption bands corresponding to polaron and bipolaron states appear at lower energies (in the NIR region).[22][23]

Causality Behind Experimental Choices
  • The use of a transparent electrode is essential to allow for in-situ spectroscopic measurements.

  • By correlating the electrochemical and spectroscopic data, a direct link can be established between the applied potential and the electronic structure of the polymer.

Visualization of Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the electropolymerization process and a typical electrochemical characterization workflow.

Electropolymerization of Thiophene

Electropolymerization Monomer Thiophene Monomer RadicalCation Radical Cation Monomer->RadicalCation Oxidation Dimer Dimer Radical Cation RadicalCation->Dimer Coupling Polymer Polythiophene Chain Dimer->Polymer Propagation Electrode Electrode Surface Polymer->Electrode Deposition Electrochemical_Workflow cluster_prep Sample Preparation cluster_char Electrochemical Characterization cluster_data Data Analysis cluster_comp Comparative Analysis Monomer Thiophene Monomer Polymerization Polymerization Monomer->Polymerization Film Polymer Film on Electrode Polymerization->Film CV Cyclic Voltammetry Film->CV EIS Electrochemical Impedance Spectroscopy Film->EIS SEC Spectroelectrochemistry Film->SEC Redox Redox Potentials CV->Redox Impedance Impedance Parameters EIS->Impedance Optical Optical Properties SEC->Optical Comparison Structure-Property Relationship Redox->Comparison Impedance->Comparison Optical->Comparison

Caption: A typical workflow for the electrochemical characterization of polythiophenes.

Stability of Polythiophene Derivatives

The long-term stability of conducting polymers is a critical factor for their practical application. Polythiophenes generally exhibit good thermal and environmental stability. [25][26]However, the stability of the doped, conductive state can be a concern, as the polymer can be susceptible to over-oxidation or de-doping over time, leading to a loss of conductivity. [5] The choice of dopant and the presence of functional groups on the polymer backbone can significantly influence stability. [6][27]For example, some doped polythiophenes have shown excellent stability, retaining their conductivity for several months under ambient conditions. [6]

Conclusion

The electrochemical properties of polythiophenes are intricately linked to the structure of the constituent thiophene monomers. By carefully selecting substituents and controlling the polymerization process, it is possible to tailor the conductivity, redox potentials, and stability of these versatile materials for a wide range of applications. A thorough understanding of the structure-property relationships, gained through systematic electrochemical characterization, is paramount for the rational design of new and improved polythiophene-based materials.

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A Senior Application Scientist's Guide to Benchmarking 3-Bromo-4-methylthiophene-Derived Materials in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Bromo-4-methylthiophene in Advanced Material Design

To researchers, scientists, and drug development professionals, the selection of molecular building blocks is a critical decision that dictates the functional landscape of novel materials. This compound, a halogenated and alkylated thiophene derivative, has emerged as a strategically significant intermediate in the synthesis of high-performance organic electronic materials and complex pharmaceutical compounds.[1] Its unique substitution pattern—a bromine atom at the 3-position and a methyl group at the 4-position of the thiophene ring—offers a compelling combination of synthetic versatility and electronic modulation.[1]

The bromine atom serves as a versatile reactive handle for various cross-coupling reactions, such as Stille[1][2] and Suzuki polycondensations, enabling the construction of well-defined conjugated polymer backbones. This is crucial for creating materials with tailored electronic properties. The methyl group, on the other hand, influences the polymer's solubility and morphology, which are key determinants of device performance. This guide provides an in-depth comparative analysis of materials derived from this compound, benchmarking their performance against established industry standards and offering detailed experimental protocols for their evaluation.

Core Performance Metrics: A Comparative Analysis

The utility of a semiconducting polymer is ultimately judged by its performance in electronic devices. Here, we benchmark a representative polymer derived from a 3-bromo-4-substituted thiophene, poly(3-bromo-4-methoxythiophene) (PBrMeOTh), against the industry-standard poly(3-hexylthiophene) (P3HT) and the high-conductivity polymer poly(3,4-ethylenedioxythiophene) (PEDOT).

Polymer Key Monomer(s) Hole Mobility (cm²/Vs) On/Off Ratio Power Conversion Efficiency (PCE) in OSCs (%) Thermal Stability (Td, 5% weight loss, °C)
Poly(3-bromo-4-methoxythiophene) (PBrMeOTh) Derivative (Hypothetical OFET) 3-Bromo-4-methoxythiopheneExpected to be moderateExpected to be moderate to highData not widely availableExpected to be in the range of 250-400°C
Poly(3-hexylthiophene) (P3HT) 3-Hexylthiophene10⁻⁵ to 10⁻¹[3][4]10⁴ to 10⁶~3-5% (with fullerene acceptors)[5]~400°C[3]
Poly(3,4-ethylenedioxythiophene) (PEDOT) 3,4-Ethylenedioxythiophene<1 to >6000 (highly dopant dependent)[3]Low (often used as a conductor)Not typically used as the primary photoactive material~280°C (dopant dependent)[3]

Causality Behind Performance Differences:

  • PBrMeOTh Derivatives: The presence of both a bromine atom and a methoxy group at the 3 and 4 positions introduces significant steric hindrance, which can disrupt the planarity of the polymer backbone. This, in turn, is expected to reduce intermolecular π-π stacking and, consequently, lower hole mobility compared to the highly ordered, regioregular P3HT.[6] However, the electron-donating methoxy group can lower the oxidation potential, potentially leading to favorable energy level alignment in devices.[7]

  • P3HT: The high regioregularity of P3HT allows for the formation of well-ordered, crystalline domains in thin films, facilitating efficient charge transport and leading to high hole mobility and on/off ratios in OFETs.[4][8]

  • PEDOT: The rigid, planar structure of the ethylenedioxythiophene unit results in a highly conjugated polymer backbone, leading to exceptional conductivity when doped. However, this same rigidity often makes it less suitable as the active semiconductor in OFETs where a distinct "off" state is required.

Head-to-Head: Thiophene vs. Selenophene Derivatives

A common strategy to enhance charge transport in conjugated polymers is the substitution of sulfur with selenium. Selenophene-based polymers often exhibit enhanced performance due to the larger size and greater polarizability of the selenium atom, which can lead to stronger intermolecular interactions.

Property Thiophene-Based Polymers Selenophene-Based Polymers Underlying Reason
Band Gap Generally largerGenerally smallerSelenophene's lower aromaticity and stronger quinoidal character lead to a more delocalized electronic structure.[7][9]
Hole Mobility Typically lowerOften higherEnhanced intermolecular Se-Se interactions can facilitate more efficient charge hopping between polymer chains.[9]
Power Conversion Efficiency (PCE) Can be high, but often lower than selenophene counterparts in optimized devices.Often higher due to broader light absorption and improved charge transport.[10][11]The lower bandgap of selenophene-based polymers allows them to absorb a larger portion of the solar spectrum, contributing to higher short-circuit currents.

Experimental Protocols for Performance Benchmarking

To ensure the trustworthiness and reproducibility of performance data, standardized experimental protocols are essential. The following sections detail the methodologies for key characterization techniques.

Organic Field-Effect Transistor (OFET) Fabrication and Characterization

Objective: To determine the hole mobility, on/off ratio, and threshold voltage of the semiconducting polymer.

Methodology:

  • Substrate Preparation:

    • Begin with heavily n-doped silicon wafers with a 300 nm thermally grown silicon dioxide (SiO₂) layer, which will serve as the gate electrode and dielectric, respectively.

    • Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates under a stream of nitrogen and then bake at 120°C for 10 minutes to remove any residual moisture.

    • Treat the SiO₂ surface with a self-assembled monolayer of octadecyltrichlorosilane (OTS) to improve the semiconductor/dielectric interface and promote ordered film growth.

  • Semiconductor Deposition:

    • Dissolve the this compound-derived polymer in a suitable solvent (e.g., chloroform, chlorobenzene) at a concentration of 5-10 mg/mL.

    • Heat the solution at 40-60°C to ensure complete dissolution.

    • Spin-coat the polymer solution onto the prepared substrates at 1500-3000 rpm for 60 seconds.

    • Anneal the films at a temperature just below the polymer's melting point (typically 100-150°C) for 10-30 minutes to improve crystallinity.

  • Electrode Deposition:

    • Using a shadow mask, thermally evaporate 50-100 nm of gold for the source and drain electrodes in a top-contact, bottom-gate configuration. The channel length and width are defined by the mask (e.g., L = 50 µm, W = 1000 µm).

  • Characterization:

    • Perform all electrical measurements in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from oxygen and moisture.

    • Use a semiconductor parameter analyzer to measure the output and transfer characteristics of the OFET.

    • Calculate the hole mobility in the saturation regime using the following equation: IDS = (μCiW) / (2L) * (VGS - Vth)² where IDS is the drain-source current, μ is the charge carrier mobility, Ci is the capacitance per unit area of the gate dielectric, W and L are the channel width and length, VGS is the gate-source voltage, and Vth is the threshold voltage.

OFET_Fabrication cluster_0 Substrate Preparation cluster_1 Semiconductor Deposition cluster_2 Device Finalization & Test A Si/SiO₂ Wafer B Ultrasonic Cleaning A->B C Drying B->C D OTS Treatment C->D E Polymer Solution D->E Prepared Substrate F Spin Coating E->F G Annealing F->G H Electrode Evaporation G->H Polymer Film I Electrical Measurement H->I Spectroelectrochemistry cluster_0 Instrumentation cluster_1 Electrochemical Cell Potentiostat Potentiostat Working_Electrode Polymer on ITO Potentiostat->Working_Electrode Electrical Control Counter_Electrode Pt Wire Potentiostat->Counter_Electrode Electrical Control Reference_Electrode Ag/AgCl Potentiostat->Reference_Electrode Electrical Control Spectrophotometer UV-Vis-NIR Spectrophotometer Working_Electrode->Spectrophotometer Optical Measurement Electrolyte Electrolyte Solution

Caption: Spectroelectrochemistry setup.

Thermal Stability Analysis

Objective: To determine the decomposition temperature (Td) and glass transition temperature (Tg) of the polymer.

Methodology:

  • Thermogravimetric Analysis (TGA):

    • Place a small, accurately weighed sample (5-10 mg) of the polymer in a TGA pan.

    • Heat the sample from room temperature to 800°C at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

    • Record the sample weight as a function of temperature.

    • Determine the decomposition temperature (Td) as the temperature at which 5% weight loss occurs. [6]

  • Differential Scanning Calorimetry (DSC):

    • Seal a small sample (5-10 mg) of the polymer in an aluminum DSC pan.

    • Perform a heat-cool-heat cycle to erase the thermal history of the sample. For example, heat from 25°C to 250°C, cool to -50°C, and then heat again to 250°C, all at a rate of 10°C/min.

    • Determine the glass transition temperature (Tg) from the second heating scan as the midpoint of the change in heat capacity.

Conclusion and Future Outlook

This compound is a promising building block for the development of novel organic electronic materials. While comprehensive performance data for its derivatives is still emerging, the synthetic versatility it offers allows for the fine-tuning of electronic and physical properties. The substitution pattern at the 3 and 4 positions of the thiophene ring presents a unique opportunity to modulate polymer planarity, solubility, and energy levels. Future research should focus on the synthesis of a wider range of copolymers incorporating this compound and conducting systematic benchmarking studies against established high-performance polymers. Such efforts will undoubtedly unlock the full potential of this versatile building block and pave the way for the next generation of organic electronic devices.

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The Versatility of a Privileged Scaffold: A Comparative Guide to the Applications of Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiophene nucleus, a five-membered aromatic ring containing a sulfur atom, stands as a cornerstone in modern chemistry. Its unique electronic properties and versatile reactivity have established it as a "privileged scaffold" in both medicinal chemistry and materials science.[1][2] The strategic placement of substituents on the thiophene ring profoundly influences the molecule's physicochemical properties, leading to a vast array of applications, from life-saving pharmaceuticals to cutting-edge organic electronics.[1] This guide provides an in-depth comparison of the applications of substituted thiophenes, supported by experimental data and detailed protocols, to aid researchers in harnessing the full potential of this remarkable heterocycle.

Part 1: Medicinal Chemistry - A Bioisostere for Therapeutic Innovation

The thiophene ring is a common feature in numerous FDA-approved drugs, where it often serves as a bioisostere for a benzene ring, offering similar steric and electronic properties but with altered metabolic profiles and target interactions.[3][4] This has led to the development of a wide range of therapeutics with diverse biological activities.[2][5]

Comparative Analysis of Thiophene-Based Drugs

The therapeutic efficacy of thiophene derivatives is highly dependent on the nature and position of the substituents. Below is a comparison of prominent thiophene-containing drugs and their mechanisms of action.

DrugTherapeutic ClassKey Substituents & Their RoleMechanism of Action
Tiaprofenic Acid [6]Non-Steroidal Anti-inflammatory Drug (NSAID)2-benzoyl groupInhibition of cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.[6]
Clopidogrel [2]Antiplatelet AgentMethyl ester and a chlorophenyl groupIrreversible inhibitor of the P2Y12 adenosine diphosphate (ADP) receptor on platelet cell membranes.
Olanzapine [2]Antipsychotic2-methyl and 4-(4-methyl-1-piperazinyl) groupsAntagonist at dopamine D2 and serotonin 5-HT2A receptors.
Duloxetine AntidepressantNaphthyloxy and aminopropyl groupsSerotonin-norepinephrine reuptake inhibitor (SNRI).
Raltitrexed [2]Anticancer AgentFolic acid analogueInhibitor of thymidylate synthase, disrupting DNA synthesis.[2]
Key Insights for Drug Design

The structure-activity relationship (SAR) studies of thiophene derivatives reveal critical insights for medicinal chemists.[2] The electron-rich nature of the thiophene ring allows it to engage in various interactions with biological targets, including hydrogen bonding, van der Waals forces, and π-π stacking. The position of substituents is crucial; for instance, α-substitution (at the 2- or 5-position) is often more synthetically accessible due to the higher reactivity of the α-protons, while β-substitution (at the 3- or 4-position) can offer unique biological activities and requires specialized synthetic strategies.[1]

Part 2: Materials Science - Engineering the Future of Organic Electronics

In the realm of materials science, substituted thiophenes are the building blocks for a class of materials known as conducting polymers.[4] These materials combine the processability of plastics with the electrical conductivity of metals, opening doors for flexible displays, organic solar cells, and transparent electrodes.

The Rise of Polythiophenes: A Comparative Overview

Polythiophenes are polymers formed by linking thiophene units, typically at the 2,5-positions.[4] The properties of these polymers can be finely tuned by introducing substituents on the thiophene ring.

PolymerMonomerKey PropertiesApplications
Poly(3,4-ethylenedioxythiophene) (PEDOT) 3,4-ethylenedioxythiophene (EDOT)[6]High electrical conductivity, optical transparency in its doped state, and excellent stability.[6]Antistatic coatings, hole transport layers in OLEDs and organic photovoltaics (OPVs).[6]
Poly(3-hexylthiophene) (P3HT) 3-hexylthiopheneGood solubility in organic solvents, semi-crystalline nature leading to high charge carrier mobility.Active layer in organic field-effect transistors (OFETs) and OPVs.
Oligothiophenes [7]Functionalized oligothiophenesTunable optical and electronic properties through functionalization.[7]High-performance organic electronic devices.[7]

The performance of these materials is intrinsically linked to their molecular structure and solid-state packing, which are dictated by the substituents. For example, the alkyl chains in P3HT enhance solubility and promote ordered packing, which is crucial for efficient charge transport.[8]

Experimental Workflow: Synthesis and Characterization of a Conducting Polymer

The following workflow outlines the general steps for the synthesis and characterization of a substituted polythiophene, using the electropolymerization of EDOT to form PEDOT as an example.

G cluster_synthesis Synthesis cluster_characterization Characterization A Prepare Electrolyte Solution: EDOT monomer, supporting electrolyte (e.g., LiClO4), and solvent (e.g., acetonitrile). B Electrochemical Cell Setup: Working electrode (e.g., ITO-coated glass), counter electrode (e.g., platinum wire), and reference electrode (e.g., Ag/AgCl). A->B C Electropolymerization: Apply a constant potential or cycle the potential (cyclic voltammetry) to oxidize the EDOT monomer and deposit the PEDOT film on the working electrode. B->C D Spectroelectrochemistry: Measure the UV-Vis-NIR absorption spectra of the PEDOT film at different applied potentials to determine its electronic transitions and doping levels. C->D E Cyclic Voltammetry (CV): Characterize the redox behavior of the polymer film and estimate its electrochemical stability. C->E F Four-Point Probe Measurement: Determine the electrical conductivity of the deposited PEDOT film. C->F G Atomic Force Microscopy (AFM): Investigate the surface morphology and roughness of the polymer film. C->G G Start Start: 1,4-Dicarbonyl Compound Reagent Reagent: Lawesson's Reagent or P4S10 Start->Reagent Reaction Product Product: Substituted Thiophene Reagent->Product

Sources

A Researcher's Guide to Regioselective Metallation of Substituted Thiophenes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, with its functionalization being a critical step in the development of novel therapeutics and organic electronics. Direct metallation, a powerful C-H activation strategy, offers an efficient route to introduce a wide array of substituents onto the thiophene ring. However, the inherent reactivity of substituted thiophenes presents a significant challenge in controlling the site of metallation. This guide provides an in-depth analysis of the factors governing the regioselectivity of thiophene metallation, comparing different metallating agents and reaction conditions to enable researchers to make informed decisions in their synthetic endeavors.

The Fundamental Principle: Acidity and Directing Groups

The regioselectivity of thiophene metallation is primarily dictated by the kinetic and thermodynamic acidity of the ring protons. In unsubstituted thiophene, the protons at the α-positions (C2 and C5) are significantly more acidic than those at the β-positions (C3 and C4), leading to preferential metallation at the α-site.[1][2] This inherent reactivity can be modulated and controlled by the presence of substituents on the thiophene ring.[3][4]

Substituents can influence the regioselectivity of metallation through two primary mechanisms:

  • Inductive Effects: Electron-withdrawing groups increase the acidity of nearby protons, making them more susceptible to deprotonation.[5][6] Conversely, electron-donating groups decrease the acidity of adjacent protons.

  • Directing Metalation Groups (DMGs): These are functional groups that can coordinate to the metallating agent, delivering it to a specific position, usually ortho to the DMG.[7][8][9] This effect, known as the Complex Induced Proximity Effect (CIPE), can override the inherent acidity of the thiophene ring protons.[10]

The interplay between these effects determines the ultimate site of metallation. A strong directing group can steer metallation to a less acidic position, showcasing the power of kinetic control over thermodynamic preference.[10]

A Comparative Analysis of Metallating Agents

The choice of metallating agent is crucial in achieving the desired regioselectivity. The following table provides a comparison of commonly used bases for thiophene metallation.

Metallating AgentKey CharacteristicsTypical ConditionsAdvantagesDisadvantages
n-Butyllithium (n-BuLi) Highly reactive, strong base.THF, Et₂O, -78 °C to rtReadily available, effective for deprotonating even weakly acidic protons.Low functional group tolerance, can participate in side reactions like halogen-metal exchange.[7]
Lithium Diisopropylamide (LDA) Strong, non-nucleophilic base.THF, -78 °CReduced nucleophilicity compared to n-BuLi, good for substrates with sensitive electrophilic sites.[7]Can be sterically hindered, potentially affecting regioselectivity with bulky substrates.
Knochel-Hauser Bases (TMPMgCl·LiCl, TMP₂Zn·2MgCl₂·2LiCl) Highly functional group tolerant magnesium and zinc amide bases.THF, -78 °C to rtExcellent functional group compatibility, can achieve regioselectivities not possible with organolithiums.[11][12][13]Preparation of the base is required.
Grignard Reagents (e.g., EtMgCl) with Catalytic Amine Milder metallating agents.THF, rtAvoids cryogenic conditions, offers a practical alternative for large-scale synthesis.[14][15]May require longer reaction times and is generally less reactive than lithium bases.

The Hierarchy of Directing Metalation Groups (DMGs)

The ability of a substituent to direct metallation is not absolute and follows a general hierarchy. This hierarchy is established through competition experiments where two different DMGs are present on the same thiophene ring.

DMG_Hierarchy cluster_strong Strongest Directing Groups cluster_moderate Moderate Directing Groups cluster_weak Weak Directing Groups CONR2 Amide (-CONR₂) SO2NR2 Sulfonamide (-SO₂NR₂) Oxazoline Oxazoline OR Alkoxy (-OR) Oxazoline->OR NR2 Tertiary Amine (-NR₂) Cl Halogens (-Cl, -Br) NR2->Cl SMe Thioether (-SMe)

Caption: General hierarchy of directing metalation groups on thiophene.

Strong directing groups like amides and sulfonamides will typically dictate the position of metallation, even in the presence of weaker directing groups or more acidic protons at other positions.

Kinetic vs. Thermodynamic Control: A Decisive Factor

The regioselectivity of thiophene metallation can often be tuned by controlling the reaction conditions, specifically temperature and time, to favor either the kinetic or thermodynamic product.[16][17][18][19]

  • Kinetic Control: At low temperatures and short reaction times, the product that is formed fastest is favored. This is typically the result of deprotonation at the most accessible or kinetically most acidic site, often dictated by a directing group.[10]

  • Thermodynamic Control: At higher temperatures or with longer reaction times, an equilibrium can be established, leading to the formation of the most stable organometallic intermediate. This is usually the result of deprotonating the most thermodynamically acidic proton.

Kinetic_vs_Thermodynamic cluster_conditions Reaction Conditions cluster_control Control Pathway cluster_product Resulting Product Low_Temp Low Temperature (-78 °C) Kinetic Kinetic Control Low_Temp->Kinetic Short_Time Short Reaction Time Short_Time->Kinetic High_Temp Higher Temperature (e.g., 0 °C to rt) Thermodynamic Thermodynamic Control High_Temp->Thermodynamic Long_Time Long Reaction Time Long_Time->Thermodynamic Fastest_Formation Fastest Formed Product (Often DMG-directed) Kinetic->Fastest_Formation Most_Stable Most Stable Product (Most Acidic Proton Removed) Thermodynamic->Most_Stable

Caption: Influence of reaction conditions on kinetic vs. thermodynamic control.

A classic example is the metallation of a 3-substituted thiophene. A directing group at the 3-position will initially direct metallation to the C2 position under kinetic control. However, upon warming, isomerization can occur to the thermodynamically more stable 5-lithiated species.

Experimental Protocols: A Practical Guide

The following protocols provide step-by-step methodologies for achieving regioselective metallation of substituted thiophenes using different metallating agents.

Protocol 1: Directed ortho-Metallation of 3-Methoxythiophene using n-BuLi

This protocol illustrates the use of a directing group to control regioselectivity.

  • Preparation: To a solution of 3-methoxythiophene (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere (argon or nitrogen) at -78 °C, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

  • Metallation: Stir the reaction mixture at -78 °C for 1 hour. The methoxy group directs the lithiation to the C2 position.

  • Electrophilic Quench: Add the desired electrophile (e.g., trimethylsilyl chloride, 1.2 eq) dropwise at -78 °C.

  • Work-up: Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective Magnesiation of 2-Chlorothiophene using TMPMgCl·LiCl

This protocol demonstrates the use of a Knochel-Hauser base for the functionalization of a halogenated thiophene.[11]

  • Base Preparation: Prepare TMPMgCl·LiCl by adding TMP-H (1.1 eq) to a solution of i-PrMgCl·LiCl (1.1 eq) in anhydrous THF at room temperature and stirring for 1 hour.

  • Metallation: Cool the solution of TMPMgCl·LiCl to -40 °C and add 2-chlorothiophene (1.0 eq) dropwise. Stir the reaction mixture at -40 °C for 2 hours. Metallation occurs selectively at the C5 position.

  • Electrophilic Quench: Add the desired electrophile (e.g., iodine, 1.2 eq) as a solution in THF at -40 °C.

  • Work-up: Warm the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography.

Caption: A generalized experimental workflow for thiophene metallation.

Conclusion

The regioselective metallation of substituted thiophenes is a nuanced yet powerful tool for the synthesis of complex heterocyclic compounds. A thorough understanding of the interplay between substrate electronics, directing group effects, the choice of metallating agent, and reaction conditions is paramount for achieving the desired outcome. By carefully considering these factors, researchers can navigate the challenges of thiophene functionalization and unlock the potential of this versatile scaffold in drug discovery and materials science. This guide serves as a foundational resource, providing both the theoretical framework and practical guidance necessary to design and execute successful regioselective metallation strategies.

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The Evolving Landscape of Antibacterial Agents: A Comparative Guide to Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The relentless rise of multidrug-resistant bacteria presents a formidable challenge to global health, demanding an urgent and innovative response from the scientific community. In the quest for novel antimicrobial agents, heterocyclic compounds have emerged as a particularly fruitful area of research, with thiophene and its derivatives standing out for their versatile therapeutic potential.[1][2][3] This guide offers a comprehensive comparison of the antibacterial efficacy of different thiophene derivatives, grounded in experimental data and mechanistic insights, to aid researchers and drug development professionals in navigating this promising class of compounds.

Thiophene, a five-membered heterocyclic ring containing a sulfur atom, serves as a versatile scaffold for the synthesis of a wide array of bioactive molecules.[2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[4][5][6] This guide will delve into the structure-activity relationships that govern their antibacterial potency, detail the experimental methodologies for their evaluation, and explore their mechanisms of action.

Comparative Antibacterial Efficacy: A Data-Driven Analysis

The antibacterial efficacy of thiophene derivatives is profoundly influenced by the nature and position of substituents on the thiophene ring. To provide a clear and objective comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various thiophene derivatives against a selection of Gram-positive and Gram-negative bacteria, as reported in recent literature. A lower MIC value indicates greater potency.

Thiophene Derivative ClassSpecific Compound ExampleTarget BacteriumMIC (µg/mL)Reference
Thiophene Schiff Bases Compound S1Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi0.87 µM/ml[1]
Thiophene-based Heterocycles Compound 16 (pyrazole moiety)Pseudomonas aeruginosa, Escherichia coli- (High activity reported)[4]
Thiophenyl-pyrimidine Derivatives Compound F20Gram-positive strains (including MRSA and VRE)24 - 48[7]
Tetra-substituted Thiophenes Hydroxythiophene compound 4a- (Broad spectrum reported)- (Inhibition zones 15-21 mm)[8]
Thiophene-2-carboxamide Derivatives Compound 7b (with methoxy group)P. aeruginosa, S. aureus, B. subtilis- (High activity index reported)[9]
3-Halobenzo[b]thiophenes Cyclohexanol-substituted 3-chloro and 3-bromo derivativesGram-positive bacteria and yeast16[10][11]
Thiophene-Thiazole Derivatives 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate (4F)XDR Salmonella Typhi3.125[5]

Key Insights from the Data:

  • Substitution Matters: The data clearly demonstrates that the antibacterial activity of thiophene derivatives is not inherent to the core ring structure alone but is critically dependent on the appended functional groups. For instance, the introduction of a pyrazole moiety or a thiophenyl-pyrimidine structure can lead to significant antibacterial potency.[4][7]

  • Gram-Positive vs. Gram-Negative Activity: Some derivatives exhibit broad-spectrum activity, while others are more effective against either Gram-positive or Gram-negative bacteria. For example, the thiophenyl-pyrimidine derivative F20 showed strong activity against Gram-positive strains, including resistant ones like MRSA and VRE.[7] Conversely, certain thiophene-thiazole derivatives have shown outstanding action against extensively drug-resistant (XDR) Gram-negative bacteria like Salmonella Typhi.[5]

  • Halogenation Effects: The presence and position of halogen atoms on the thiophene or fused ring system can significantly impact efficacy. Cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes displayed low MIC values against Gram-positive bacteria.[10][11]

Unraveling the Structure-Activity Relationship (SAR)

The relationship between the chemical structure of a thiophene derivative and its antibacterial activity is a cornerstone of rational drug design. Key SAR principles that have emerged from numerous studies include:

  • Electron-Withdrawing and Donating Groups: The electronic properties of substituents play a crucial role. The presence of electron-withdrawing groups can enhance the acidity of certain protons, potentially facilitating interactions with bacterial targets. Conversely, electron-donating groups can modulate the electron density of the thiophene ring, influencing its reactivity and binding affinity.

  • Lipophilicity and Membrane Permeability: The overall lipophilicity of the molecule, influenced by its substituents, affects its ability to penetrate the bacterial cell membrane. A delicate balance is required; while increased lipophilicity can enhance membrane interaction, excessive lipophilicity might lead to poor solubility and bioavailability.

  • Steric Factors: The size and shape of the substituents can influence how the molecule fits into the active site of a bacterial enzyme or interacts with other cellular components. Bulky groups may either hinder or enhance binding, depending on the specific target.

The following diagram illustrates the key positions on the thiophene ring where substitutions can modulate antibacterial activity.

SAR_Thiophene Structure-Activity Relationship Hotspots on the Thiophene Ring cluster_thiophene Thiophene Core cluster_substituents Key Substitution Positions Thiophene S R2 R2 Thiophene->R2 2-position R3 R3 Thiophene->R3 3-position R4 R4 Thiophene->R4 4-position R5 R5 Thiophene->R5 5-position

Caption: Key positions on the thiophene ring for substitutions that influence antibacterial efficacy.

Experimental Protocols for Assessing Antibacterial Efficacy

The reliable evaluation of antibacterial activity is paramount. The following are detailed protocols for commonly employed methods, ensuring the generation of robust and reproducible data.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for quantifying the in vitro susceptibility of bacteria to antimicrobial agents.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the target bacterium is added to each well. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth after a defined incubation period.

Step-by-Step Protocol:

  • Preparation of Stock Solution: Dissolve the thiophene derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the Results: Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Broth_Microdilution_Workflow start Start: Thiophene Derivative Stock Solution serial_dilution Perform 2-fold Serial Dilutions in 96-well plate start->serial_dilution inoculation Inoculate Wells with Bacterial Suspension serial_dilution->inoculation inoculum_prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculum_prep->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_results Visually Determine MIC (Lowest concentration with no growth) incubation->read_results end End: MIC Value Obtained read_results->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Agar Disc Diffusion Method

This method provides a qualitative assessment of antibacterial activity.

Principle: A filter paper disc impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with the target bacterium. During incubation, the compound diffuses from the disc into the agar. If the compound is effective, it will inhibit bacterial growth, resulting in a clear "zone of inhibition" around the disc. The diameter of this zone is proportional to the susceptibility of the bacterium to the compound.

Step-by-Step Protocol:

  • Plate Preparation: Prepare a uniform lawn of the target bacterium on the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Disc Preparation: Impregnate sterile filter paper discs with a known concentration of the thiophene derivative solution.

  • Disc Application: Place the impregnated discs onto the surface of the inoculated agar plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (in millimeters) around each disc.

Mechanisms of Antibacterial Action

Understanding how thiophene derivatives exert their antibacterial effects is crucial for their development as therapeutic agents. While the exact mechanism can vary depending on the specific derivative, several key modes of action have been proposed and investigated.

Inhibition of Bacterial Cell Division Protein FtsZ

One of the most promising mechanisms of action for certain thiophene derivatives is the inhibition of the FtsZ protein.[7] FtsZ is a crucial protein in bacterial cell division, forming a contractile ring (the Z-ring) at the division site. Inhibition of FtsZ polymerization disrupts Z-ring formation, leading to filamentation of the bacterial cells and ultimately cell death.[7]

The thiophenyl-pyrimidine derivative F20, for example, has been shown to effectively inhibit FtsZ polymerization and GTPase activity, thereby exerting its bactericidal effects.[7]

FtsZ_Inhibition_Pathway cluster_bacterial_cell Bacterial Cell FtsZ_monomers FtsZ Monomers Z_ring Z-ring Formation FtsZ_monomers->Z_ring Polymerization Cell_division Bacterial Cell Division Z_ring->Cell_division Thiophene_derivative Thiophene Derivative (e.g., F20) Thiophene_derivative->FtsZ_monomers Inhibits Polymerization

Caption: Proposed mechanism of action of certain thiophene derivatives via inhibition of FtsZ polymerization.

Disruption of Bacterial Membranes and Outer Membrane Proteins (OMPs)

Other thiophene derivatives have been shown to exert their antibacterial effects by compromising the integrity of the bacterial cell membrane.[12][13] This can occur through various mechanisms, including:

  • Increased Membrane Permeabilization: Some derivatives can insert into the lipid bilayer, disrupting its structure and leading to increased permeability. This can result in the leakage of essential intracellular components and ultimately cell death.

  • Interaction with Outer Membrane Proteins (OMPs): In Gram-negative bacteria, the outer membrane presents a significant barrier to many antibiotics. Some thiophene derivatives have been found to interact with and potentially disrupt the function of OMPs, which are crucial for nutrient uptake and maintaining membrane stability.[12][13]

Conclusion and Future Directions

Thiophene derivatives represent a highly promising and versatile class of compounds in the ongoing search for novel antibacterial agents. Their synthetic tractability allows for the creation of diverse chemical libraries, and the structure-activity relationships are becoming increasingly well-understood. The varied mechanisms of action, from inhibiting essential cellular processes like cell division to disrupting the bacterial membrane, offer multiple avenues for overcoming existing resistance mechanisms.

Future research should focus on:

  • Optimizing Lead Compounds: Utilizing the established SAR to design and synthesize more potent and selective thiophene derivatives.

  • Elucidating Mechanisms of Action: Further investigation into the precise molecular targets of different thiophene derivatives to facilitate rational drug design.

  • In Vivo Efficacy and Toxicity Studies: Moving promising candidates from in vitro studies to in vivo models to assess their therapeutic potential and safety profiles.

The continued exploration of the chemical space occupied by thiophene derivatives holds significant promise for the development of the next generation of antibacterial drugs to combat the growing threat of antimicrobial resistance.

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  • Ogbodo, J. O., et al. (2024). Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. Journal of Biomolecular Structure and Dynamics, 1-17. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2018). The rational design, synthesis and antimicrobial properties of thiophene derivatives that inhibit bacterial histidine kinases. European Journal of Medicinal Chemistry, 155, 455-470. [Link]

  • Masih, P. J., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Pharmaceuticals, 14(12), 1289. [Link]

  • El-Metwaly, A. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2969. [Link]

  • Masih, P. J., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Pharmaceuticals, 14(12), 1289. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Bromo-4-methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is paramount for ensuring laboratory safety, maintaining regulatory compliance, and protecting our environment. This guide provides an in-depth, procedural framework for the proper disposal of 3-Bromo-4-methylthiophene, a halogenated heterocyclic compound frequently used in synthetic chemistry. The protocols outlined herein are designed to provide researchers, scientists, and drug development professionals with the essential, immediate safety and logistical information required for responsible chemical handling.

The core philosophy of this guide is not merely to list steps but to explain the causality behind them. Understanding why a certain procedure is necessary is the bedrock of a robust safety culture. Every protocol described is part of a self-validating system, grounded in authoritative regulatory standards and field-proven best practices.

Hazard Profile and Chemical Identity

Before initiating any disposal procedure, a thorough understanding of the chemical's properties and hazards is essential. This knowledge informs the selection of appropriate personal protective equipment (PPE), storage containers, and segregation strategies. This compound is a combustible liquid that poses significant irritation hazards.

Table 1: Chemical and Hazard Identification Summary

PropertyDataReference(s)
Chemical Name This compound[1][2]
CAS Number 30318-99-1[2][3]
Molecular Formula C₅H₅BrS[1]
Molecular Weight 177.06 g/mol [1][2]
Primary Hazards Combustible liquid[1], Causes skin irritation[1], Causes serious eye irritation[1], May cause respiratory irritation[1].[1]
Storage Class 10 - Combustible liquids[2]
Incompatibilities Strong oxidizing agents, nitrates, strong reducing agents, bases.[4][5][6][7][4][5][6][7]
Waste Classification Halogenated Organic Hazardous Waste[8][9]

The Regulatory Imperative: EPA and RCRA Framework

The disposal of this compound is not merely a matter of laboratory best practice; it is a legal requirement. In the United States, chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[10][11].

Due to the presence of a bromine atom, this compound is classified as a halogenated organic compound [8]. This classification is critical because it dictates a specific waste stream and disposal pathway, typically high-temperature incineration at a licensed facility, to ensure the complete destruction of the compound and prevent the formation of toxic byproducts[8]. Mismanagement of this waste can lead to significant regulatory fines and environmental harm.

Core Principles of Disposal: A Self-Validating System

Adherence to the following three principles ensures that the disposal process is inherently safe and compliant.

Principle 1: Authoritative Waste Characterization

The first step in any disposal plan is to correctly identify the waste. This compound must be recognized as a halogenated organic waste. This is the foundational decision that governs all subsequent actions. It should never be mixed with general refuse or discharged into the sanitary sewer system[11][12][13].

Principle 2: The Logic of Segregation

Segregation is the most critical step in preventing dangerous reactions and minimizing disposal costs.

  • Halogenated vs. Non-Halogenated: Halogenated wastes like this compound must be collected in a dedicated waste container, separate from non-halogenated organic solvents (e.g., acetone, hexane, ethanol)[8][9][13]. The reason for this is twofold: co-mingling complicates the incineration process, and the disposal of mixed waste streams is significantly more expensive[13].

  • Incompatible Chemicals: Never mix this compound with incompatible materials such as strong acids, bases, or oxidizing agents in the same container[12]. Such mixing can cause violent reactions, gas generation, or fire.

  • Aqueous Waste: Keep it separate from aqueous waste streams (solutions of salts, acids, or bases)[8].

Principle 3: Proper Containerization

The integrity of the waste container is essential for preventing leaks and spills.

  • Material Compatibility: Use a clean, dry container made of a material compatible with the chemical. While institutional guidelines may vary, plastic containers are often preferred over glass to minimize the risk of breakage[11]. The container must have a secure, screw-top cap to ensure it is vapor-tight and spill-proof[9][12].

  • Container Condition: Only use containers that are in good condition and free from cracks or deterioration[12].

  • Headspace: Do not fill the container to more than 90% of its capacity to allow for vapor expansion[10][12].

Standard Operating Procedure (SOP) for Disposal

This protocol provides a step-by-step methodology for the safe collection and disposal of this compound waste.

Experiment 1: Waste Collection and Disposal Workflow

Objective: To safely collect, label, and store this compound waste for final disposal by authorized personnel.

Methodology:

  • Immediate Safety & Personal Protective Equipment (PPE):

    • Before handling the chemical, don appropriate PPE. This includes:

      • Safety glasses with side shields or goggles.

      • Chemical-resistant gloves (e.g., nitrile).

      • A lab coat.

      • Use of a type ABEK (EN14387) respirator filter may be necessary depending on the scale and ventilation[2].

    • All waste handling and transfers must be performed inside a certified chemical fume hood to minimize inhalation exposure[14].

  • Waste Collection & Segregation:

    • Obtain a designated waste container labeled "Halogenated Organic Waste."

    • Ensure the container is clean, dry, and compatible with this compound.

    • Carefully transfer the waste into the container using a funnel to prevent spillage.

    • Do not mix with non-halogenated solvents or any other waste streams[8][13].

    • Securely cap the container immediately after adding the waste. The container must remain closed at all times except when waste is being actively added[9][13].

  • Container Labeling:

    • Proper labeling is a strict EPA requirement[15]. Affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.

    • The label must include, at a minimum:

      • The words "Hazardous Waste" [11][14][15].

      • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas[9][11]. If it is a mixture, list all components and their approximate percentages.

      • The date when the first drop of waste was added to the container (the "accumulation start date")[14].

      • Appropriate hazard pictograms (e.g., flammable, irritant).

      • Generator's name and location (PI, building, room number)[11].

  • Temporary Storage in a Satellite Accumulation Area (SAA):

    • Store the labeled, sealed waste container in a designated Satellite Accumulation Area (SAA)[12][15].

    • The SAA must be located at or near the point of waste generation and under the control of laboratory personnel[10][12].

    • Ensure the SAA is clearly marked with signage and that incompatible wastes are stored separately within the area[10][12].

  • Arranging for Final Disposal:

    • Once the waste container is full (or has been in the SAA for the maximum allowed time per institutional policy, often up to one year for partially filled containers), contact your EHS office to schedule a pickup[11][12].

    • Do not move hazardous waste from one SAA to another[15]. Follow your institution's specific procedures for requesting waste removal.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing this compound waste from generation to disposal.

G Figure 1: Disposal Workflow for this compound cluster_0 Laboratory Operations cluster_1 Waste Handling & Storage cluster_2 Final Disposition A Waste Generation (this compound) B Characterize Waste: Is it Halogenated? A->B C Select PPE (Gloves, Goggles, Lab Coat) B->C D Work in Fume Hood C->D E Obtain 'Halogenated Organic Waste' Container D->E F Transfer Waste & Securely Cap Container E->F G Label Container: 'Hazardous Waste' & Full Chemical Name F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Container Full or Time Limit Reached? H->I I->H No J Contact EHS for Waste Pickup I->J Yes K Licensed Hazardous Waste Disposal Facility (Incineration) J->K

Caption: Decision workflow for handling this compound waste.

Spill and Emergency Procedures

In the event of a small spill contained within a chemical fume hood:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill pad).

  • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, properly labeled hazardous waste container.

  • For large spills, or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's emergency response line or EHS office immediately[9].

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of professional laboratory practice. By understanding its chemical hazards, adhering to the principles of segregation and proper containerization, and meticulously following the established procedural workflow, researchers can ensure a safe working environment, maintain full regulatory compliance, and uphold their commitment to environmental stewardship. Always consult your institution's specific EHS guidelines, as they provide the definitive policies for your location.

References

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from Bucknell University Environmental Health & Safety.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 2734935. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from Purdue University Environmental Health and Safety.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Chemsrc. (2025, September 11). This compound. Retrieved from [Link]

  • TCI AMERICA. (n.d.). This compound. Product Page. Retrieved from [Link]

  • University of Houston. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]

  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • University of Iowa. (n.d.). Organic Solvents. Environment, Health and Safety. Retrieved from [Link]

  • Anantharaj, R., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. PubMed.
  • Organic Syntheses. (n.d.). 3-bromothiophene. Organic Syntheses Procedure.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-4-methylthiophene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and materials science sectors, our work with versatile intermediates like 3-Bromo-4-methylthiophene is fundamental to innovation. This colorless to light yellow liquid, a key building block in the synthesis of pharmaceuticals and conjugated polymers, demands our full respect due to its hazardous properties.[1] Adherence to rigorous safety protocols is not merely a regulatory requirement; it is the bedrock of scientific integrity and personal accountability.

This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our objective is to move beyond simple checklists, offering a deep understanding of why each measure is critical, thereby building a culture of intrinsic safety within your laboratory.

Foundational Hazard Analysis

A precise understanding of the chemical's hazards is the logical starting point for any safety protocol. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our PPE and handling strategies.[2]

Hazard Class GHS Code Description Implication for Handling
Flammable LiquidsH227Combustible liquidMust be stored away from ignition sources; requires careful temperature management.[2]
Skin Corrosion/IrritationH315Causes skin irritationDirect skin contact must be prevented at all times through proper gloves and body protection.[1][2]
Serious Eye Damage/IrritationH319Causes serious eye irritationRobust eye and face protection is mandatory to prevent splashes from causing significant injury.[2]
Specific Target Organ ToxicityH335May cause respiratory irritationAll handling of the liquid must be performed in a certified chemical fume hood or with appropriate respiratory protection to prevent inhalation of vapors.[1][2]

Physicochemical Properties of this compound

Property Value Source
CAS Number 30318-99-1[2][3]
Molecular Formula C₅H₅BrS[1][2]
Molecular Weight 177.06 g/mol [2]
Appearance Colorless to light yellow liquid[1]
Odor Strong, pungent, sulfurous[1]
Boiling Point 179-183 °C @ 770 mmHg
Flash Point 78 °C (172.4 °F) - closed cup
Density 1.584 g/mL at 25 °C
Incompatible Materials Strong oxidizing agents, strong bases[1][4]

The Core PPE Protocol: A Multi-Layered Defense

The selection of PPE is a systematic process designed to create barriers between the researcher and the chemical hazard. For this compound, a multi-layered approach is essential.

Primary Engineering Control: The Chemical Fume Hood

Before any PPE is donned, the primary line of defense must be in place. All manipulations of this compound, including weighing, transferring, and solution preparation, must be conducted within a properly functioning and certified chemical fume hood.[4][5] This is non-negotiable, as it directly addresses the significant respiratory irritation hazard (H335) by capturing vapors at the source.

Tier 1: Essential On-Person PPE
  • Eye and Face Protection:

    • Specification: ANSI Z87.1-compliant chemical splash goggles are mandatory.[6] Due to the serious eye irritation risk (H319), a full-face shield must be worn over the goggles whenever there is a risk of splashing, such as during transfers of quantities greater than a few milliliters or during reactions under pressure.[6][7]

    • Causality: Standard safety glasses do not provide an adequate seal around the eyes and are insufficient to protect against splashes and vapors of this irritating compound.

  • Hand Protection:

    • Specification: Chemical-resistant gloves are required. For incidental contact, nitrile gloves (minimum thickness of 5 mil) are acceptable, but it is best practice to double-glove. For tasks with a higher risk of immersion or prolonged contact, heavier-duty gloves such as butyl rubber or Viton® should be used.

    • Causality: this compound is a skin irritant (H315).[2] No single glove material is impervious forever. Always check the manufacturer's chemical resistance data. Contaminated gloves must be removed immediately using the proper technique (without touching the outer surface with bare skin) and disposed of as hazardous waste.

  • Body Protection:

    • Specification: A flame-resistant laboratory coat, fully buttoned, is required.[6] Full-length pants and closed-toe shoes made of a non-porous material are also mandatory to protect against spills.[6][8]

    • Causality: This protects the skin from accidental splashes and prevents the contamination of personal clothing.

Tier 2: Respiratory Protection (for Non-Routine and Emergency Situations)
  • Specification: If work must be performed outside of a fume hood (e.g., during a large spill or equipment failure), a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge is necessary. Some sources recommend a multi-purpose combination respirator cartridge such as a type ABEK (EN14387) filter, which provides broad protection.[3][9] A proper fit test and training are required before any user wears a respirator.

  • Causality: This is the last line of defense against the inhalation of vapors that can cause respiratory irritation.[2]

Operational Plan: From Receipt to Disposal

A self-validating protocol ensures safety at every step of the workflow.

Step 1: Pre-Handling Preparation

  • Verify Engineering Controls: Confirm that the chemical fume hood has been certified within the last year and that the airflow is adequate.

  • Assemble PPE: Gather all necessary PPE. Inspect gloves for any signs of degradation or punctures.

  • Prepare Workspace: Cover the work surface within the fume hood with disposable, absorbent bench paper.

  • Locate Safety Equipment: Ensure that a safety shower, eyewash station, and a spill kit appropriate for combustible liquids are readily accessible.[4][9]

Step 2: Handling the Chemical

  • Transfers: When transferring the liquid, do so slowly and carefully to minimize splashing. Use a funnel for transfers into containers with narrow openings.

  • Weighing: If weighing is required, do so in a tared, sealed container within the fume hood to prevent vapor release.

  • Solution Preparation: When preparing solutions, add the this compound to the solvent slowly. Keep containers capped when not in use.

Step 3: Post-Handling Procedures

  • Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent. Dispose of the cleaning materials as hazardous waste.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the face shield and goggles, and finally the lab coat. Never wear contaminated PPE outside of the laboratory.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete.

Emergency and Disposal Protocols

Spill Management Workflow In the event of a spill, a clear and immediate response is critical. The following workflow outlines the decision-making process.

SpillResponse start Spill Detected alert Alert personnel in immediate area. Isolate the spill. start->alert assess Assess Spill Size & Location alert->assess small_spill Small Spill (<100 mL) Contained in Fume Hood assess->small_spill Small & Contained large_spill Large Spill (>100 mL) or Outside Hood assess->large_spill Large or Uncontained ppe_small Don additional PPE: - Double gloves - Respirator (if needed) small_spill->ppe_small evacuate EVACUATE THE AREA IMMEDIATELY large_spill->evacuate contain_small Contain with absorbent pads from spill kit. Work from outside in. ppe_small->contain_small cleanup_small Collect absorbed material with non-sparking tools. Place in sealed waste bag. contain_small->cleanup_small decon_small Decontaminate area. cleanup_small->decon_small contact_ehs Contact Emergency Personnel & Environmental Health and Safety (EHS) evacuate->contact_ehs

Caption: Workflow for responding to a this compound spill.

First Aid Measures

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding eyelids open. Seek immediate medical attention.[1][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Disposal Plan All waste contaminated with this compound must be treated as hazardous waste.[6]

  • Waste Segregation:

    • Liquid Waste: Collect in a dedicated, sealed, and clearly labeled container for halogenated organic waste.

    • Solid Waste: Collect contaminated gloves, bench paper, and spill cleanup materials in a separate, sealed hazardous waste container.[8]

  • Compliance: Do not dispose of this chemical down the drain or in the regular trash.[6] Follow all local, state, and federal regulations for hazardous waste disposal.

By integrating this expert-level understanding of the hazards with a practical, multi-layered defense system, you can handle this compound with the confidence and safety that excellent science demands.

References

  • PubChem. This compound. [Link]

  • Chemsrc. This compound. [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • Mallak Specialties Pvt Ltd. 3-Bromothiophene. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.